molecular formula C6H12O3 B3373610 3-Methoxypentanoic acid CAS No. 100862-27-9

3-Methoxypentanoic acid

Cat. No.: B3373610
CAS No.: 100862-27-9
M. Wt: 132.16 g/mol
InChI Key: ZRWJEWKABOKXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypentanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(9-2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJEWKABOKXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxypentanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxypentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a branched-chain fatty acid with emerging significance in metabolic research and as a potential building block in pharmaceutical synthesis. This document delves into its chemical and physical properties, synthesis strategies, biological relevance, and analytical methodologies, offering field-proven insights for its application in a research and development setting.

Core Properties and Identification

This compound (3-MPA) is a carboxylic acid characterized by a methoxy group at the C-3 position of a pentanoic acid backbone. This substitution imparts unique physicochemical properties compared to its parent compound, pentanoic acid, influencing its solubility, polarity, and biological interactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 100862-27-9[1][2]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-methoxyvaleric acid[2]
Boiling Point 120-122 °C (at 16 Torr)[3]
pKa (Predicted) 4.28 ± 0.10[3][4]
InChI Key ZRWJEWKABOKXBQ-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(CC(=O)O)OC[2]

Note: Experimental data for melting point and boiling point at standard pressure are not widely reported. For comparison, the parent compound, pentanoic acid, has a melting point of -34.5°C and a boiling point of 186-187°C. The precursor, 3-hydroxypentanoic acid, is a solid with a reported solubility in water of 784.8 g/L[5].

Synthesis of this compound

The synthesis of this compound is not commonly detailed in standard literature, reflecting its status as a specialty chemical. However, logical synthetic routes can be devised from readily available precursors. The most direct conceptual pathway involves the methylation of 3-hydroxypentanoic acid.

A general, two-step synthetic approach would be:

  • Esterification: Protection of the carboxylic acid of 3-hydroxypentanoic acid, for example, through Fischer esterification with methanol to yield methyl 3-hydroxypentanoate.

  • Methylation: Methylation of the hydroxyl group using a suitable methylating agent (e.g., methyl iodide with a mild base like silver(I) oxide, or diazomethane) to form methyl 3-methoxypentanoate.

  • Hydrolysis: Saponification of the methyl ester followed by acidic workup to yield the final product, this compound.

An alternative industrial approach could involve the catalytic hydrogenation of the corresponding methyl ester[1].

G cluster_0 Conceptual Synthetic Workflow A 3-Hydroxypentanoic Acid B Methyl 3-hydroxypentanoate A->B Esterification (e.g., MeOH, H+) C Methyl 3-methoxypentanoate B->C Methylation of -OH (e.g., CH3I, Ag2O) D This compound C->D Hydrolysis (e.g., NaOH, then H3O+)

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol for a Related Synthesis: (R)-(+)-3-hydroxy-4-methylpentanoic acid

To provide a tangible example of the synthesis of a substituted pentanoic acid, the following is a summary of a procedure for a similar compound from Organic Syntheses, a highly trusted source for preparative organic chemistry methods. This multi-step process highlights the rigorous conditions often required.

Step 1: Double Deprotonation and Aldol Addition

  • Diisopropylamine is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78°C.

  • n-Butyllithium in hexane is added to form lithium diisopropylamide (LDA).

  • The solution is warmed to 0°C and then re-cooled.

  • A separate solution of a chiral precursor in THF is cooled to -78°C and the LDA solution is added to achieve double deprotonation.

  • The reaction mixture is stirred at 0°C for 60 minutes, then re-cooled to below -70°C.

  • Isobutyraldehyde is added, and the reaction is stirred for several hours at low temperature before being quenched with saturated ammonium chloride solution.

Step 2: Workup and Purification

  • The aqueous layer is extracted multiple times with chloroform.

  • The combined organic layers are washed, dried with magnesium sulfate, and evaporated to yield the crude product.

Step 3: Hydrolysis

  • The crude product is refluxed for 3 hours in a mixture of methanol, water, and potassium hydroxide.

  • The methanol is removed by distillation, and the remaining aqueous solution is washed with methylene chloride.

  • The aqueous layer is acidified to pH 2.5 with 6N HCl.

  • The acidified solution is saturated with sodium chloride and extracted with diethyl ether.

  • The combined ether extracts are dried and evaporated to yield the final product[6].

This detailed procedure for a related compound underscores the importance of precise control over temperature, stoichiometry, and anhydrous conditions to achieve high yields and stereoselectivity in the synthesis of chiral carboxylic acids.

Biological Activity and Significance in Drug Development

This compound is not merely a synthetic curiosity; it has been identified in biological systems and exhibits activities that are of interest to researchers in drug metabolism and metabolic disorders.

Role as a Metabolite
  • Drug Metabolism: 3-MPA has been identified as a significant metabolite of the anti-inflammatory drug Lomefloxacin in rats[1][7]. The formation of such metabolites is a critical aspect of pharmacokinetics and toxicology. Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, as metabolites can contribute to both the therapeutic efficacy and the adverse side effects of a parent compound.

  • Endogenous Metabolism: In certain bacterial species, 3-MPA is a metabolite of the amino acid L-leucine[1][7]. This link to amino acid metabolism suggests that 3-MPA may play a role in microbial metabolic pathways, which could have implications for gut microbiota research and its influence on host metabolism[1].

Potential Pharmacological Effects
  • Lipid Metabolism: In vitro studies using 3T3-L1 preadipocytes have shown that treatment with 3-MPA can inhibit differentiation into mature adipocytes, as indicated by a reduction in lipid droplet formation[1]. This suggests a potential role in modulating lipid accumulation. Further research has indicated that 3-MPA may modulate lipid metabolism by activating AMPK pathways, which would lead to reduced fatty acid synthesis and increased fatty acid oxidation[1].

  • Antioxidant and Anti-inflammatory Activity: There is evidence to suggest that 3-MPA possesses antioxidant properties and may exert anti-inflammatory effects[1]. These activities are often sought after in the development of drugs for a wide range of conditions, from metabolic syndrome to neurodegenerative diseases.

G cluster_0 Biological Relevance of this compound A This compound B Drug Metabolism (e.g., Lomefloxacin metabolite) A->B C Amino Acid Metabolism (e.g., Leucine metabolite) A->C D Modulation of Lipid Metabolism A->D E Antioxidant & Anti-inflammatory Effects A->E F Interaction with Gut Microbiota A->F

Caption: Key areas of biological relevance for this compound.

Analytical Methodologies

The accurate quantification of this compound in various matrices, particularly in biological samples, is essential for its study. Given its identity as a small, polar carboxylic acid, chromatographic methods coupled with mass spectrometry are the most suitable analytical techniques.

Sample Preparation from Biological Matrices

A robust sample preparation protocol is crucial to remove interfering substances and concentrate the analyte.

  • Protein Precipitation: For plasma or serum samples, initial protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common first step.

  • Liquid-Liquid Extraction (LLE): After protein removal, LLE can be used to isolate 3-MPA from the aqueous matrix. This typically involves acidifying the sample to protonate the carboxylic acid, making it more soluble in an organic solvent like ethyl acetate or diethyl ether.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. A mixed-mode or anion-exchange sorbent could be employed to retain the acidic 3-MPA, allowing for the washing away of neutral and basic impurities before elution.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and sensitivity. However, due to the low volatility of carboxylic acids, derivatization is typically required. Silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/methanol) can convert 3-MPA into a more volatile derivative suitable for GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is often the preferred method as it can frequently analyze carboxylic acids without derivatization. Reversed-phase chromatography using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.

Mass Spectrometry

In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. For the related 5-methoxypentanoic acid, key fragments include the loss of the methoxy group (m/z 101, [M-31]⁺) and the loss of the carboxyl group (m/z 87, [M-45]⁺)[7]. Similar fragmentation would be expected for the 3-methoxy isomer, providing a basis for its identification and quantification using selected reaction monitoring (SRM) in LC-MS/MS.

G cluster_0 General Analytical Workflow for 3-MPA in Biological Samples A Biological Sample (e.g., Plasma, Urine) B Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) A->B C Derivatization (Optional, for GC-MS) B->C D Chromatographic Separation (GC or LC) B->D for LC C->D for GC E Mass Spectrometric Detection (MS or MS/MS) D->E F Data Analysis & Quantification E->F

Caption: A generalized workflow for the analysis of 3-MPA.

Conclusion and Future Outlook

This compound represents a molecule of growing interest at the intersection of chemistry and biology. While its physical and chemical properties are being fully elucidated, its established role as a metabolite of both xenobiotics and endogenous compounds makes it a key area of study in pharmacology and toxicology. Its potential to modulate lipid metabolism warrants further investigation for possible therapeutic applications. For synthetic chemists, it presents an opportunity for the development of novel synthetic routes and its use as a versatile building block for more complex molecules. As analytical techniques become more sensitive, it is likely that this compound will be identified in a wider range of biological systems, further expanding our understanding of its role in health and disease.

References

  • Organic Syntheses Procedure. (r)-3-hydroxy-4-methylpentanoic acid.
  • NIST. 3-(3-Methoxyphenyl)propanoic acid. In: NIST Chemistry WebBook.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • Wikipedia. 3-Hydroxyvaleric acid.

Sources

An In-depth Technical Guide to the Biological Activity of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypentanoic acid (3-MPA), a small-molecule carboxylic acid, has emerged as a compound of interest in various biological contexts. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a focus on its roles in metabolic regulation, adipogenesis, and its antioxidant and anti-inflammatory properties. This document synthesizes available scientific literature to offer a detailed resource for researchers and professionals in drug development, highlighting key mechanisms of action, experimental evidence, and protocols for further investigation.

Introduction and Chemical Properties

This compound is a five-carbon carboxylic acid with a methoxy group at the C-3 position. Its chemical structure confers specific physicochemical properties that dictate its biological interactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 3-methoxyvaleric acid[PubChem][1]
CAS Number 100862-27-9[PubChem][1]
Molecular Formula C₆H₁₂O₃[PubChem][1]
Molecular Weight 132.16 g/mol [PubChem][1]
Appearance Not specified in available literature
Solubility Not specified in available literature
pKa Not specified in available literature

Metabolic Regulation: The Role of AMPK Activation

A significant area of investigation into the biological activity of this compound revolves around its influence on cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy homeostasis, and its activation can lead to a switch from anabolic to catabolic pathways to restore cellular energy balance.[2][3]

Mechanism of AMPK Activation

The precise mechanism by which this compound activates AMPK is not yet fully elucidated in publicly available literature. It is unclear whether it acts as a direct allosteric activator or an indirect activator by influencing the cellular AMP:ATP ratio.[4] Further research is required to determine the exact nature of this interaction.

Downstream Effects of AMPK Activation

Activation of AMPK by this compound has been reported to modulate lipid metabolism.[5] Specifically, it is suggested to lead to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[5] These effects are consistent with the known functions of AMPK, which include the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[4]

Diagram 1: Proposed AMPK Signaling Pathway Influenced by this compound

AMPK_Pathway cluster_input Cellular Stress / 3-MPA cluster_AMPK AMPK Activation cluster_downstream Downstream Effects 3-MPA This compound AMPK AMPK 3-MPA->AMPK Activates (?) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Catalyzes FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Caption: Proposed mechanism of 3-MPA on lipid metabolism via AMPK.

Regulation of Adipogenesis

This compound has been implicated in the regulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity is primarily attributed to its influence on key transcription factors that govern this process.

Inhibition of Adipocyte Differentiation

Studies suggest that this compound may inhibit the differentiation of preadipocytes. This is a crucial finding, as dysregulation of adipogenesis is a hallmark of obesity and related metabolic disorders.

Modulation of PPARγ and C/EBPα

The master regulators of adipogenesis are peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[6][7] The inhibitory effect of this compound on adipogenesis is thought to be mediated through the downregulation or inhibition of the activity of these transcription factors. However, direct experimental evidence demonstrating the effect of this compound on the expression or activity of PPARγ and C/EBPα in adipocyte models like 3T3-L1 cells is not yet available in the reviewed literature.

Diagram 2: Potential Inhibition of Adipogenesis by this compound

Adipogenesis_Pathway cluster_input Adipogenic Stimuli cluster_transcription_factors Key Transcription Factors cluster_output Adipocyte Differentiation AdipogenicStimuli Adipogenic Stimuli (e.g., Insulin, Dexamethasone) CEBPbeta_delta C/EBPβ, C/EBPδ AdipogenicStimuli->CEBPbeta_delta Induces PPARg PPARγ CEBPbeta_delta->PPARg Activates CEBPa C/EBPα CEBPbeta_delta->CEBPa Activates PPARg->CEBPa Induces AdipocyteDifferentiation Adipocyte Differentiation (Lipid Accumulation) PPARg->AdipocyteDifferentiation CEBPa->PPARg Maintains Expression CEBPa->AdipocyteDifferentiation 3-MPA This compound 3-MPA->PPARg Inhibits (?) 3-MPA->CEBPa Inhibits (?)

Caption: Hypothesized role of 3-MPA in the adipogenesis signaling cascade.

Antioxidant and Anti-inflammatory Properties

Preliminary evidence suggests that this compound may possess antioxidant and anti-inflammatory activities.

Antioxidant Activity

The potential antioxidant activity of this compound has been mentioned, but quantitative data from standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are lacking in the currently available literature.[8][9][10][11] Such data, particularly IC50 values, would be crucial for quantifying its potency as an antioxidant.

Anti-inflammatory Effects

This compound is suggested to have anti-inflammatory effects by downregulating pro-inflammatory cytokines.[5] To substantiate this claim, studies investigating its impact on lipopolysaccharide (LPS)-induced cytokine production (e.g., TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7) would be necessary.[12][13][14]

Pharmacokinetics and Toxicology

Metabolic Fate

This compound has been identified as a metabolite of the fluoroquinolone antibiotic Lomefloxacin in rats, suggesting its involvement in drug metabolism pathways.[5][15] It has also been reported as a metabolite of the amino acid L-leucine in certain bacterial species.[5] Further pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile in more detail.

Toxicological Profile

The toxicological data for this compound is currently limited. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1] Comprehensive acute and chronic toxicity studies are required to establish a complete safety profile for this compound.[16][17]

Table 2: GHS Hazard Classification for this compound

Hazard StatementDescriptionSource
H315Causes skin irritation[PubChem][1]
H318Causes serious eye damage[PubChem][1]
H335May cause respiratory irritation[PubChem][1]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines general experimental protocols.

Synthesis of this compound

Diagram 3: General Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization StartingMaterial Starting Material (e.g., Ethyl 3-hydroxypentanoate) Reaction Reaction (e.g., Methylation) StartingMaterial->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification FinalProduct This compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry Purity Purity Analysis (e.g., HPLC) FinalProduct->NMR FinalProduct->MS FinalProduct->Purity

Caption: A generalized workflow for the synthesis and characterization of 3-MPA.

In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol outlines a standard method to assess the effect of this compound on adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)

  • This compound (test compound)

  • Oil Red O staining solution

  • Formalin

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Induction of Differentiation: Once cells reach confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing various concentrations of this compound or vehicle control.

  • Maturation: After 48 hours, replace the medium with maturation medium (DMEM with 10% FBS and 10 µg/mL insulin) and continue to culture for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

  • Oil Red O Staining: On day 8-10 post-induction, wash the cells with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

Diagram 4: Experimental Workflow for Adipogenesis Assay

Adipogenesis_Assay Start Plate 3T3-L1 Preadipocytes Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (with/without 3-MPA) Confluence->Induction Maturation Maturation Phase Induction->Maturation Staining Oil Red O Staining Maturation->Staining Quantification Quantify Lipid Accumulation Staining->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Step-by-step workflow for the in vitro adipogenesis assay.

Conclusion and Future Directions

This compound presents as a molecule with intriguing biological activities, particularly in the realm of metabolic regulation. Its potential to activate AMPK and inhibit adipogenesis warrants further in-depth investigation. Future research should focus on:

  • Elucidating the precise molecular mechanism of AMPK activation.

  • Conducting detailed studies on its effects on PPARγ and C/EBPα in adipocyte differentiation.

  • Quantifying its antioxidant and anti-inflammatory potency through standardized assays.

  • Performing comprehensive pharmacokinetic and toxicological studies to establish its safety and metabolic profile.

A thorough understanding of these aspects will be critical in determining the potential therapeutic applications of this compound in metabolic diseases and other related conditions.

References

  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway.
  • ResearchGate. (n.d.). Adipogenesis signaling pathway.
  • ResearchGate. (n.d.). Schematic diagram of AMPK pathway.
  • ResearchGate. (n.d.). The AMPK Signaling Pathway. Schematic model depicts the main upstream...
  • ResearchGate. (n.d.). Signalling pathways involved in the regulation of adipogenesis.
  • National Center for Biotechnology Information. (2021). Signaling Pathways Regulating Thermogenesis.
  • ResearchGate. (n.d.). The schematic diagram of the process of adipogenesis.
  • National Center for Biotechnology Information. (n.d.). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism.
  • YouTube. (2020). Adipocyte Differentiation via AKT/PKB Signalling.
  • ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH (A) and ABTS (B) assays in dark tea infusions.
  • ResearchGate. (n.d.). Antioxidant activity as assessed using dPPH and ABTS •+ assays.
  • ResearchGate. (n.d.). MAC inhibits NO production from LPS-induced RAW264.7 or THP1 myeloid...
  • National Center for Biotechnology Information. (n.d.). A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (n.d.). 3-DS inhibits LPS-induced MCP-1 (A), TNF-α (B), IL-6 (C), and IL-1β (D)...
  • Science.gov. (n.d.). acute toxicity study: Topics by Science.gov.
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • SpringerLink. (2023). Activation of AMPK promotes cardiac differentiation by stimulating the autophagy pathway.
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds.
  • ResearchGate. (n.d.). Expression of three Pparγ transcripts during adipogenesis of 3T3-L1...
  • National Center for Biotechnology Information. (n.d.). Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin.
  • National Center for Biotechnology Information. (2023). Eicosapentaenoic Acid Induces the Inhibition of Adipogenesis by Reducing the Effect of PPARγ Activator and Mediating PKA Activation and Increased COX-2 Expression in 3T3-L1 Cells at the Differentiation Stage.
  • MDPI. (n.d.). Safety Evaluation for Acute and Chronic Oral Toxicity of Maha Pigut Triphala Contains Three Medicinal Fruits in Sprague-Dawley Rats.
  • National Center for Biotechnology Information. (n.d.). Stimulation of preadipocyte differentiation by steroid through targeting of an HDAC1 complex.
  • National Center for Biotechnology Information. (n.d.). Activation of the AMPK-FOXO3 Pathway Reduces Fatty Acid–Induced Increase in Intracellular Reactive Oxygen Species by Upregulating Thioredoxin.
  • National Center for Biotechnology Information. (n.d.). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105.
  • National Center for Biotechnology Information. (n.d.). AMPK activators: mechanisms of action and physiological activities.
  • MDPI. (n.d.). Dual Modulation of Adipogenesis and Apoptosis by PPARG Agonist Rosiglitazone and Antagonist Betulinic Acid in 3T3-L1 Cells.
  • PubMed. (n.d.). Induction of peroxisome proliferator-activated receptor gamma during the conversion of 3T3 fibroblasts into adipocytes is mediated by C/EBPbeta, C/EBPdelta, and glucocorticoids.
  • ResearchGate. (n.d.). AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization.
  • MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.
  • National Center for Biotechnology Information. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects.

Sources

3-Methoxypentanoic Acid: A Technical Guide to a Putative Modulator of Cellular Metabolism and Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the purported cellular mechanisms of action of 3-Methoxypentanoic acid (3-MPA). As a branched-chain fatty acid, 3-MPA has emerged as a molecule of interest for its potential roles in modulating lipid metabolism, oxidative stress, and inflammatory pathways.[1] It is critical to note that, as of the date of this publication, the body of peer-reviewed primary literature detailing the specific molecular interactions of 3-MPA is limited. Consequently, this guide synthesizes the available data, frames it within established biochemical and cell signaling paradigms, and proposes testable hypotheses for its mechanisms of action. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers and drug development professionals to rigorously investigate these proposed mechanisms, thereby fostering a deeper and more complete understanding of 3-MPA's biological functions.

Introduction and Current State of Knowledge

This compound (3-MPA), a derivative of the five-carbon valeric acid, is characterized by a methoxy group at the C-3 position.[2][3] This structural feature distinguishes it from endogenous short- and medium-chain fatty acids, suggesting the potential for unique interactions with cellular machinery.

Initial characterizations suggest that 3-MPA partakes in several key cellular processes:

  • Metabolic Regulation: The compound is reported to modulate lipid metabolism, a claim supported by observations of reduced lipid accumulation in adipocyte models.[1] This has been linked to the activation of the central energy sensor, AMP-activated protein kinase (AMPK).[1]

  • Anti-inflammatory Effects: 3-MPA is suggested to possess anti-inflammatory properties, potentially through the downregulation of pro-inflammatory cytokines.[1]

  • Antioxidant Activity: The molecule has been shown to exhibit antioxidant capabilities, including the scavenging of free radicals.[1]

Despite these intriguing observations, the direct molecular targets and the precise signaling cascades governed by 3-MPA remain to be definitively elucidated. This guide will, therefore, proceed by postulating the most probable mechanisms and providing the experimental frameworks required for their validation.

Proposed Mechanism 1: Activation of the AMPK Signaling Pathway

AMPK is a critical regulator of cellular energy homeostasis, activated during states of energetic stress (i.e., high AMP:ATP ratio).[4][5] Its activation initiates a cascade that promotes catabolic processes (e.g., fatty acid oxidation) while inhibiting anabolic processes (e.g., fatty acid synthesis) to restore energy balance.[6] The reported ability of 3-MPA to activate AMPK pathways is the most prominent mechanistic claim.[1]

Hypothesized Mechanism of Action

We propose two potential, non-mutually exclusive hypotheses for 3-MPA-mediated AMPK activation:

  • Indirect Activation: As a fatty acid, 3-MPA may undergo cellular metabolism (e.g., beta-oxidation). If this process consumes ATP or otherwise alters the cellular adenylate charge (increasing the AMP/ATP ratio), it would lead to the canonical activation of AMPK through upstream kinases such as Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5]

  • Direct Allosteric Modulation: It is plausible that 3-MPA or a metabolite could directly bind to the AMPK heterotrimer (α, β, and γ subunits), inducing a conformational change that favors its phosphorylation and activation, similar to synthetic activators.[7]

The downstream consequences would involve the phosphorylation of key metabolic enzymes, including the inactivation of Acetyl-CoA Carboxylase (ACC), which would alleviate the inhibition of carnitine palmitoyltransferase 1 (CPT1) and thereby promote fatty acid oxidation.

Visualizing the Proposed AMPK Activation Pathway

AMPK_Pathway cluster_upstream Upstream Stimuli cluster_core AMPK Core Activation cluster_downstream Downstream Effects 3-MPA 3-MPA Metabolism Cellular Metabolism 3-MPA->Metabolism Hypothesis 1: Indirect AMPK AMPK 3-MPA->AMPK Hypothesis 2: Direct Allosteric? AMP_ATP ↑ AMP/ATP Ratio Metabolism->AMP_ATP LKB1 LKB1/CaMKKβ AMP_ATP->LKB1 LKB1->AMPK p-Thr172 pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC FAS Fatty Acid Synthesis pACC->FAS Inhibits FAO Fatty Acid Oxidation pACC->FAO Promotes

Caption: Proposed mechanisms of 3-MPA-mediated AMPK activation.

Experimental Protocol: Validation of AMPK Activation

Objective: To determine if 3-MPA activates AMPK in a cellular context and distinguish between direct and indirect mechanisms.

Model System: HepG2 (human hepatocyte) or 3T3-L1 (murine pre-adipocyte) cell lines.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency in appropriate media.

    • Serum-starve cells for 4-6 hours to reduce basal signaling.

    • Treat cells with a dose-response of 3-MPA (e.g., 10 µM, 50 µM, 100 µM, 250 µM) for a time course (e.g., 30 min, 1h, 2h, 4h).

    • Include a positive control (e.g., 2 mM AICAR) and a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-AMPKα (Total)

      • Rabbit anti-phospho-ACC (Ser79)

      • Rabbit anti-ACC (Total)

      • Mouse anti-β-Actin (Loading Control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize phospho-protein levels to total protein levels.

    • Normalize all values to the loading control (β-Actin).

    • Plot the fold change in phosphorylation relative to the vehicle control.

Causality and Interpretation: An increase in the ratio of p-AMPK/AMPK and p-ACC/ACC would confirm AMPK activation. To probe for a direct mechanism, one could perform an in vitro kinase assay using purified recombinant AMPK, LKB1, ATP, and 3-MPA, assessing for phosphorylation in a cell-free system.

Proposed Mechanism 2: Modulation of Adipogenic Transcription Factors

Reports suggest 3-MPA inhibits lipid accumulation in adipocytes by modulating the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/Enhancer-Binding Protein α (C/EBPα).[1] These two transcription factors are master regulators of adipogenesis, operating in a cooperative, positive feedback loop to drive the differentiation of pre-adipocytes into mature fat cells.[8][9][10]

Hypothesized Mechanism of Action

Given that AMPK activation generally suppresses adipogenesis, we hypothesize that 3-MPA's effect on PPARγ and C/EBPα is downstream of AMPK. Activated AMPK can phosphorylate and inhibit factors that promote adipogenesis. Therefore, 3-MPA-induced AMPK activation could lead to a downstream suppression of the transcriptional machinery—including the expression or activity of PPARγ and C/EBPα—necessary for lipid accumulation.

Visualizing the Proposed Adipogenesis Regulation Pathway

Adipogenesis_Pathway cluster_transcription Transcriptional Regulation 3-MPA 3-MPA pAMPK p-AMPK (Active) 3-MPA->pAMPK PPARg PPARγ Gene Expression pAMPK->PPARg Inhibits (Hypothesized) CEBPa C/EBPα Gene Expression pAMPK->CEBPa Inhibits (Hypothesized) PPARg->CEBPa Positive Feedback Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Hypothesized inhibition of adipogenesis by 3-MPA.

Experimental Protocol: Adipocyte Differentiation and Gene Expression Analysis

Objective: To quantify the effect of 3-MPA on adipocyte differentiation and the expression of key adipogenic genes.

Model System: 3T3-L1 pre-adipocytes.

Methodology:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 cells to confluence (Day 0).

    • Induce differentiation for 48 hours (Day 2) using DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

    • From Day 0 onwards, treat one set of wells with vehicle and another with an effective dose of 3-MPA (determined from AMPK assay).

    • From Day 2 to Day 4, culture in DMEM with 10% FBS and 1.7 µM insulin, refreshing the 3-MPA treatment.

    • From Day 4 onwards, culture in DMEM with 10% FBS, refreshing media and 3-MPA every 2 days until Day 8-10.

  • Quantification of Lipid Accumulation (Oil Red O Staining):

    • On Day 8-10, wash mature adipocytes with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and stain with Oil Red O solution for 30 minutes.

    • Wash extensively with water to remove unbound dye.

    • Visually inspect and photograph wells using a microscope.

    • To quantify, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Harvest cells at different time points during differentiation (e.g., Day 0, 2, 4, 8).

    • Extract total RNA using a TRIzol-based method.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for:

      • Pparg (PPARγ)

      • Cebpa (C/EBPα)

      • Fabp4 (aP2, a downstream target)

      • Actb (β-Actin, a housekeeping gene)

    • Calculate relative gene expression using the ΔΔCt method.

Causality and Interpretation: A significant reduction in Oil Red O staining and decreased mRNA levels of Pparg, Cebpa, and Fabp4 in 3-MPA-treated cells compared to the control would support the hypothesis that 3-MPA inhibits adipogenesis via suppression of this transcriptional program.

Proposed Mechanism 3: Attenuation of Pro-inflammatory Signaling

The claim of anti-inflammatory effects implies an interaction with canonical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][11] These pathways are activated by stimuli like Lipopolysaccharide (LPS) and result in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[11]

Hypothesized Mechanism of Action

AMPK activation is known to have anti-inflammatory effects, often by inhibiting the NF-κB pathway. Therefore, we hypothesize that 3-MPA suppresses inflammatory responses in an AMPK-dependent manner. Activated AMPK may phosphorylate components of the NF-κB pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.

Visualizing the Proposed Anti-Inflammatory Pathway

Anti_Inflammatory_Pathway LPS LPS NFkB_Pathway NF-κB Pathway (e.g., IKK) LPS->NFkB_Pathway 3-MPA 3-MPA pAMPK p-AMPK (Active) 3-MPA->pAMPK pAMPK->NFkB_Pathway Inhibits (Hypothesized) NFkB_Translocation NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Translocation->Inflammatory_Genes

Caption: Hypothesized anti-inflammatory action of 3-MPA via AMPK-mediated NF-κB inhibition.

Experimental Protocol: Macrophage Inflammatory Response Assay

Objective: To determine if 3-MPA can suppress LPS-induced inflammatory responses in macrophages.

Model System: RAW 264.7 (murine macrophage) cell line.

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with 3-MPA (e.g., 50 µM, 100 µM) for 1-2 hours.

    • Stimulate with LPS (e.g., 100 ng/mL) for a relevant time course (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein).

    • Include vehicle control, LPS-only, and 3-MPA-only groups.

  • Quantification of Cytokines (ELISA):

    • Collect the cell culture supernatant at 24 hours.

    • Centrifuge to remove cell debris.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis of NF-κB Activation (Immunofluorescence):

    • Culture cells on glass coverslips.

    • Pre-treat with 3-MPA, then stimulate with LPS for 30-60 minutes.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope.

Causality and Interpretation: A significant reduction in TNF-α and IL-6 secretion in the 3-MPA + LPS group compared to the LPS-only group would confirm its anti-inflammatory effect. In the immunofluorescence assay, a lack of p65 translocation from the cytoplasm to the nucleus in 3-MPA-treated cells upon LPS stimulation would indicate inhibition of the NF-κB pathway.

Summary of Quantitative Data and Key Findings

As primary quantitative data for 3-MPA is scarce, this table serves as a template for organizing results generated from the protocols described above.

Assay Metric 3-MPA Treatment Expected Outcome Reference Protocol
AMPK Activation p-AMPK/Total AMPK RatioDose- and time-dependentIncreaseSection 2.3
Adipocyte Differentiation Oil Red O Absorbance100 µM during differentiationDecreaseSection 3.3
Adipogenic Gene Expression Pparg, Cebpa mRNA levels100 µM during differentiationDecreaseSection 3.3
Inflammatory Response TNF-α, IL-6 Secretion (pg/mL)100 µM pre-treatment + LPSDecreaseSection 4.3

Conclusion and Future Directions

This compound presents an interesting profile as a potential modulator of key cellular pathways involved in metabolic and inflammatory diseases. The evidence, while currently limited, points towards a mechanism centered on the activation of AMPK. The experimental frameworks provided in this guide offer a clear and rigorous path forward for the scientific community to elucidate the precise molecular interactions of 3-MPA.

Future research should prioritize:

  • Direct Target Identification: Employing techniques such as thermal shift assays, affinity chromatography, or computational docking to identify the direct binding partners of 3-MPA.

  • In Vivo Efficacy: Transitioning from cellular models to animal models of metabolic syndrome or chronic inflammation to assess the physiological relevance of 3-MPA's effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-MPA to understand how its chemical features contribute to its biological activity.

By systematically addressing these questions, the full therapeutic potential of this compound can be accurately determined.

References

  • Hunter, R. W., et al. (2014). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. Chemistry & Biology, 21(7), 866-875. [Link]
  • Kim, M. H., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. International Journal of Molecular Medicine, 42(5), 2657-2666. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21316989, this compound.
  • Rosen, E. D., et al. (2002). C/EBPalpha induces adipogenesis through PPARgamma: a unified pathway. Genes & Development, 16(1), 22-26. [Link]
  • Hardie, D. G. (2014). AMP-activated protein kinase: a target for drugs both ancient and modern. Biochemical Journal, 462(2), 209-225. [Link]
  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(5), e242. [Link]
  • Steger, D. J., et al. (2010). Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading. Molecular and Cellular Biology, 30(18), 4572-4584. [Link]
  • PubChemLite. (n.d.). This compound (C6H12O3).
  • Madsen, M. S., et al. (2014). Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading. Molecular and Cellular Biology, 34(6), 939-954. [Link]
  • Patsnap. (2023). How do AMPK activators target the intestines?

Sources

3-Methoxypentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview of its Synthesis, Properties, and Biological Significance

Foreword

To the dedicated researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide into the current understanding of 3-Methoxypentanoic acid. While the natural occurrence of this molecule remains largely uncharacterized in publicly available scientific literature, its synthetic pathways, chemical reactivity, and emerging biological activities present a compelling case for its further investigation. This guide provides a consolidated resource on the known attributes of this compound, with the aim of facilitating future research and application development.

Introduction to this compound

This compound, also known as 3-methoxyvaleric acid, is a carboxylic acid with the chemical formula C₆H₁₂O₃.[1][2] Its structure features a five-carbon pentanoic acid backbone with a methoxy group (-OCH₃) at the third carbon position. This methoxy group imparts specific chemical properties to the molecule, influencing its polarity, reactivity, and potential biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 100862-27-9[1][2]
Boiling Point 120-122 °C (at 16 Torr)[2]
Density 1.024 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.28 ± 0.10 (Predicted)[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in the provided search results. However, general synthetic strategies for similar compounds can be inferred. One plausible approach involves the methylation of 3-hydroxypentanoic acid.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start 3-Hydroxypentanoic Acid Methylation Methylation (e.g., with a methylating agent in the presence of a base) Start->Methylation Product This compound Methylation->Product Purification Purification (e.g., chromatography) Product->Purification

Caption: Generalized synthetic workflow for this compound.

Chemical Reactions

This compound, as a carboxylic acid, can undergo a variety of chemical reactions. These include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amide formation: Reaction with an amine to form an amide.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol (3-methoxypentan-1-ol) using strong reducing agents like lithium aluminum hydride.[3]

  • Oxidation: While the carboxylic acid is at a high oxidation state, the rest of the molecule can potentially be oxidized under harsh conditions.[3]

Biological Activities and Potential Applications

While research into the specific biological roles of this compound is in its early stages, preliminary evidence suggests several areas of interest for drug development and scientific investigation.

Anti-inflammatory and Antioxidant Properties

Some studies on related methoxy-containing fatty acids suggest potential anti-inflammatory and antioxidant effects.[3] The mechanism may involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species. Further research is required to specifically elucidate these activities for this compound.

Modulation of Lipid Metabolism

There are indications that this compound may play a role in regulating lipid metabolism.[3] This could have implications for metabolic disorders such as obesity and type 2 diabetes. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]

Lipid_Metabolism_Modulation cluster_cell Hepatocyte (Liver Cell) MPA This compound AMPK AMPK Activation MPA->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Activation AMPK->CPT1 FAS Fatty Acid Synthesis ↓ ACC->FAS FAO Fatty Acid Oxidation ↑ CPT1->FAO

Caption: Proposed mechanism of lipid metabolism modulation by this compound.

Metabolic Relevance

Metabolite of L-leucine in Bacteria

Interestingly, this compound has been identified as a metabolite of the amino acid L-leucine in certain bacterial species.[3] This finding suggests a role for this molecule in microbial metabolism, although the specific enzymatic pathways and physiological significance are yet to be fully understood.

Drug Metabolite

This compound has also been reported as a metabolite of certain pharmaceutical compounds.[4] This highlights the importance of understanding its metabolic fate and potential toxicological profile in the context of drug development and safety assessment.

Analytical Methodologies

The detection and quantification of this compound in various matrices would likely employ standard analytical techniques used for other short-chain fatty acids. A general workflow for its analysis is outlined below.

Sample Preparation
  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from complex matrices.

  • Derivatization: To improve volatility and chromatographic performance for gas chromatography (GC) analysis, the carboxylic acid group can be derivatized to form an ester (e.g., methyl or ethyl ester).

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is typically required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity and may not require derivatization, allowing for a more direct analysis.

Analytical_Workflow Sample Biological or Environmental Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS) Extraction->Analysis Direct for LC-MS Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: General analytical workflow for this compound.

Safety and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][5]

  • H318: Causes serious eye damage.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.[5]

Future Directions

The study of this compound is an emerging field with several promising avenues for future research:

  • Investigation of Natural Occurrence: A primary research goal should be to definitively determine if this compound occurs naturally in any biological systems, including plants, animals, or microorganisms.

  • Elucidation of Biosynthetic Pathways: If found to be a natural product, the enzymatic pathways responsible for its synthesis should be investigated.

  • In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies are needed to validate and expand upon the preliminary findings of its biological activities.

  • Development of Advanced Analytical Methods: The development of sensitive and validated analytical methods will be crucial for its detection and quantification in various biological and environmental matrices.

Conclusion

While the natural origins of this compound remain to be discovered, its known chemical properties, synthetic accessibility, and intriguing biological activities make it a molecule of significant interest to the scientific community. This technical guide has synthesized the current knowledge base to provide a foundation for researchers and drug development professionals. It is our hope that this document will stimulate further inquiry and unlock the full potential of this promising compound.

References

  • This compound | 100862-27-9. Benchchem. URL: https://www.benchchem.com/product/b124175
  • This compound | C6H12O3 | CID 21316989. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21316989
  • This compound | 100862-27-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4263883.htm
  • Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule. URL: https://www.smolecule.com/cas-70160-05-3-5-methoxypentanoic-acid.html
  • This compound (C6H12O3). PubChemLite. URL: https://pubchemlite.deepchem.io/compound/21316989
  • This compound CAS#: 100862-27-9. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB4263883_EN.htm

Sources

An Investigative Guide to the Identification of Novel Trace Metabolites of Lomefloxacin: A Hypothetical Case Study of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the investigation and identification of novel, trace-level metabolites of pharmaceutical compounds, particularly those known for limited biotransformation. Using the fluoroquinolone antibiotic lomefloxacin as a primary example and 3-Methoxypentanoic acid as a hypothetical metabolite, we will explore the rationale, advanced analytical strategies, and rigorous validation workflows required to uncover previously uncharacterized metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism, pharmacokinetics, and analytical chemistry.

Part 1: Lomefloxacin - A Profile of Minimal Metabolism

Lomefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][3][4]

A defining characteristic of lomefloxacin is its pharmacokinetic profile, which is marked by high oral absorption (95-98%) and limited metabolism.[5][6] The majority of an administered dose, approximately 65%, is excreted unchanged in the urine.[2][7] A smaller fraction, about 10%, is recovered as unchanged drug in the feces.[2][7]

The primary metabolic pathway that has been identified is glucuronidation.[7] The glucuronide conjugate of lomefloxacin is the most significant metabolite found in human urine, accounting for approximately 9% of the dose.[7][8] Beyond this, only four other minor metabolites have been detected, collectively constituting less than 0.5% of the administered dose.[7] This profile of minimal biotransformation has clinical advantages, such as a lower potential for drug-drug interactions involving metabolic enzymes like the cytochrome P-450 system.[5][9]

Table 1: Pharmacokinetic Parameters of Lomefloxacin

ParameterValueSource(s)
Oral Absorption95-98%[6]
Elimination Half-Life~8 hours[1][6]
Protein Binding~10%[6][7]
Primary Excretion RouteRenal[2][10]
% Excreted Unchanged (Urine)60-85%[6][10]
Major MetaboliteGlucuronide Conjugate[7][8]

Part 2: The Rationale for Investigating Minor Metabolites

Given that lomefloxacin is overwhelmingly excreted unchanged, the impetus to search for trace-level metabolites requires justification. The pursuit of minor metabolites is critical for several reasons:

  • Idiosyncratic Drug Reactions: Seemingly insignificant metabolic pathways can sometimes produce reactive metabolites that, while low in concentration, can form adducts with proteins or DNA, potentially leading to idiosyncratic toxicity in a small subset of the population.

  • Completing the Mass Balance: A comprehensive understanding of a drug's disposition requires accounting for the entire administered dose. Unidentified metabolites represent gaps in this knowledge.

  • Understanding Atypical Metabolism: In patient populations with genetic polymorphisms in drug-metabolizing enzymes or with compromised renal function, minor pathways may become more prominent, altering the drug's safety and efficacy profile.[11][12]

  • Regulatory Scrutiny: Regulatory agencies increasingly expect a thorough characterization of all metabolic pathways, even those that are not predominant, to ensure a complete safety assessment.

Part 3: Proposing a Hypothetical Metabolic Pathway to this compound

The formation of a small aliphatic acid like this compound from a complex molecule like lomefloxacin is not a direct or obvious transformation. It would necessitate a multi-step degradation of the core fluoroquinolone structure. While there is no direct evidence for this pathway for lomefloxacin, we can hypothesize a plausible, albeit minor, sequence of reactions based on established principles of xenobiotic metabolism.

The most likely site of initial oxidative attack would be the piperazine ring, as this is a common site of metabolism for many fluoroquinolones.[9][13] This could be followed by ring-opening and subsequent cleavage.

A hypothetical pathway could involve:

  • N-dealkylation or oxidation of the methylpiperazine moiety.

  • Oxidative cleavage of the piperazine ring, a process observed in the degradation of other fluoroquinolones, potentially mediated by cytochrome P450 enzymes or peroxidases.[13]

  • Further degradation of the resulting side chain into smaller, more polar fragments.

  • A series of β-oxidation-like steps or other oxidative processes that could ultimately yield various small carboxylic acids.

It is important to note that a different isomer, 5-Methoxypentanoic acid, has been suggested as a metabolite of lomefloxacin in rats.[14] This highlights the critical importance of considering inter-species differences in drug metabolism. The following diagram illustrates a purely hypothetical degradation pathway.

Hypothetical Lomefloxacin Degradation Lomefloxacin Lomefloxacin Intermediate1 Oxidized Piperazine Intermediate Lomefloxacin->Intermediate1 Phase I Oxidation (e.g., CYP450) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Oxidative Cleavage Intermediate3 Fragmented Side-Chain Intermediate2->Intermediate3 Further Degradation Metabolite This compound (Hypothetical) Intermediate3->Metabolite Multiple Oxidative Steps

Caption: A hypothetical multi-step metabolic pathway for the degradation of lomefloxacin to this compound.

Part 4: The Analytical Arsenal for Trace Metabolite Detection

Identifying a hypothetical, trace-level metabolite requires an analytical strategy that pushes the boundaries of sensitivity and specificity. Standard analytical methods may not suffice. The combination of advanced sample preparation, high-performance chromatography, and high-resolution mass spectrometry is essential.

High-Sensitivity Sample Preparation

The goal is to remove interferences (salts, proteins, phospholipids) from the biological matrix (urine, plasma) and concentrate the analyte of interest.

  • Solid-Phase Extraction (SPE): Mixed-mode or polymer-based SPE cartridges can be optimized to retain lomefloxacin and its potential polar metabolites while allowing matrix components to be washed away. A weak cation exchange/reversed-phase mixed-mode sorbent would be a logical starting point.

Advanced Chromatographic Separation
  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, using columns with sub-2 µm particle sizes, provide significantly higher resolution and peak capacity compared to traditional HPLC. This is crucial for separating the target metabolite from endogenous matrix components and potential isomers. A C18 reversed-phase column is a standard choice, but for polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column might be necessary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of novel metabolite identification. It provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the confident determination of the elemental composition of an unknown compound.

  • Orbitrap and Quadrupole Time-of-Flight (Q-TOF) Analyzers: These instruments offer the mass accuracy and resolution required to distinguish a metabolite's molecular formula from other co-eluting compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Once a potential metabolite ion is detected by HRMS, its structure must be confirmed.

  • Collision-Induced Dissociation (CID): The ion of interest is isolated and fragmented, creating a characteristic fragmentation pattern (MS/MS spectrum). This spectrum serves as a structural fingerprint. By comparing the fragmentation pattern of the unknown metabolite to that of a synthesized authentic standard, its identity can be unequivocally confirmed.

Part 5: A Step-by-Step Experimental Workflow for Validation

The following protocol outlines a self-validating system for proving or disproving the existence of this compound as a metabolite of lomefloxacin.

Metabolite Validation Workflow cluster_insilico Computational & Chemical cluster_analytical Analytical Development cluster_invivo In-Vivo & Analysis cluster_confirmation Confirmation InSilico Step 1: In Silico Metabolite Prediction Synthesis Step 2: Synthesis of Authentic Standard InSilico->Synthesis MethodDev Step 3: LC-HRMS/MS Method Development Synthesis->MethodDev Dosing Step 4: Dosing & Sample Collection MethodDev->Dosing Analysis Step 5: Sample Analysis Dosing->Analysis Confirmation Step 6: Rigorous Data Confirmation Analysis->Confirmation

Caption: A logical workflow for the identification and validation of a novel drug metabolite.

Protocol Details:
  • In Silico Prediction:

    • Utilize metabolite prediction software (e.g., based on known biotransformation rules) to generate a list of potential lomefloxacin metabolites. This helps to guide the search for unknowns beyond just the target hypothetical metabolite.

  • Synthesis of Authentic Standard:

    • Synthesize and purify this compound.[15]

    • Characterize the standard thoroughly using NMR and HRMS to confirm its structure and purity. This standard is non-negotiable for unequivocal identification.

  • LC-HRMS/MS Method Development & Validation:

    • Develop a sensitive and selective UHPLC-HRMS/MS method for the detection of the this compound standard.

    • Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and retention.

    • Optimize MS parameters (ionization source, collision energy) to achieve maximum sensitivity and characteristic fragmentation.

    • Validate the method according to ICH guidelines, determining parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, precision, and accuracy.[16][17]

Table 2: Example Validation Parameters for a Hypothetical LC-HRMS/MS Method

ParameterTarget Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%
Limit of Detection (LOD)Signal-to-Noise Ratio > 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio > 10
  • Dosing and Sample Collection:

    • Administer a single oral dose of lomefloxacin (e.g., 400 mg) to a relevant animal model (or human volunteers under ethical approval).[10]

    • Collect urine and plasma samples at various time points post-dose (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

    • Include control (pre-dose) samples from each subject.

  • Sample Analysis:

    • Prepare the collected samples using the optimized SPE protocol.

    • Analyze the extracted samples using the validated LC-HRMS/MS method.

  • Rigorous Data Confirmation:

    • For a positive identification, all three of the following criteria MUST be met:

      • Retention Time Match: The peak in the biological sample must have the same retention time as the authentic standard (within a narrow tolerance, e.g., ±0.1 min).

      • Accurate Mass Match: The measured mass of the ion in the sample must match the theoretical mass of this compound's molecular ion within a tight mass tolerance (e.g., < 5 ppm).

      • MS/MS Spectrum Match: The fragmentation pattern (MS/MS spectrum) of the compound detected in the sample must match the MS/MS spectrum of the authentic standard acquired on the same instrument under identical conditions.

Part 6: Broader Implications and Future Directions

The successful identification of a novel, trace metabolite like this compound would be a significant finding. It would demonstrate that even drugs known for minimal metabolism can undergo complex biotransformation, albeit to a very small extent. This would refine our understanding of lomefloxacin's disposition and provide a more complete picture for safety assessments.

Conversely, failure to detect this metabolite after such a rigorous search would provide strong evidence for its absence, reinforcing the current understanding that lomefloxacin's metabolism is largely limited to glucuronidation.

This investigative framework is not limited to lomefloxacin. It can be applied to any drug development program to comprehensively characterize metabolic pathways, satisfy regulatory requirements, and build a more complete safety profile, ensuring that no metabolic stone is left unturned.

References

  • Hooper, T. L. (1991). Lomefloxacin clinical pharmacokinetics. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBgNjgiedkDAOn-HybdpBKcG5_6oQkBty-Q_rc9kyzU4rOfb0WbG-VV7af5GnMBOo7sHUCHJtHoZv69PfvtzdROPThOmD78pN2zBKX8h8-jWSpRVgn-s_kmnIVsQjGEnzTGNY=]
  • Johns Hopkins ABX Guide. (2017). Lomefloxacin. Johns Hopkins ABX Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_TAc6ApeMFjXrZcgqs_xFGc8R4o4afO2SHGnBAzG-FYDv_5cWuKWg1iZ5qemybkqjsvl_ItspAtkW8pI8pDw4D_CftBwW_6UjRWfyJlfp3iKs2YzwDYj7UHYIUyYdgjgpANXN4G7Nyk1L5jI2TKg70dOos84TLFNGUPKjgYXzanhopFMDypYhtpnG7stQCJuBL-1uIw==]
  • Leroy, A., et al. (1990). Lomefloxacin pharmacokinetics in subjects with normal and impaired renal function. Antimicrobial Agents and Chemotherapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSBzFxVzD8Xudq7Ij4FiTO_DwUVrChzplcWlhMdLXDaF5m8mFF6DIWdNIeRK_U2rXE4Xhx-sdqff1Y-scV6ZveGdgnfYiUnUOe0bWKPeo3mcC0elkRf3frRVY-jYwiVCL2QjQRMIvd0wHbA==]
  • Benchchem. (n.d.). This compound | 100862-27-9. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR95BPJ7no9td0_Iw2TkhcoEDYfq0fzwEWMOjd2qEm0bQJjLDLHFktjnJ7KA9fsk55QJAZQAQSqRtXgcOIkPrP1ylY6ULE4V2_i8tePaKY_5QQOh2GLBSxlJ6lBWRoJSrlG_IMoQ==]
  • LeBel, M. (1988). Metabolism and the fluoroquinolones. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLtxsxFM6vGnq_6iyqt1rBXljt4e24k9DJ2RjNwRKUW5eR8ZP-7rfhd5rFCaDPAMrjKWEufunRJN0uh46-BJ5VUQ1QZkjYZ4lYniyvLCHRuiKdOLjAyTVv0tBSJhipqQiZre8=]
  • ProQuest. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG23wuqhAelIsG3G9Mo9CLqsKp6EBWYrvz_aqVj_x5RlldsK300_jQHG40uxzq9bEHtoqDD_grf17bf1fsS91SOxF7o4rZUEjTUvPWY1YuAfWzyjVNQ-9AL5ECek-bbwPycOJudJEHM5K0h_ApM7WRc2zygco5RAJcEkUk3U-28cwnev7fb_TaQoG6jEufrovXCCzm5HzxWCQamQnpTPJ87zVpwUpY=]
  • Pharmacology of Lomefloxacin (Maxaquin). (2024). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXC5zvuohmJEdfS09igWeM2aCeh-ozj5iMQIEo89iW8J3ymm9IABegWnFh4fgdSlO-SdjDsW9LHM06-oklmdS5GlJSq9b2UVHmsVAL_HoYJ4NANdeCzI5W7W1BkfnYK5eJ3sod_zw=]
  • Morrison, P. J., et al. (1989). Multiple-dose pharmacokinetics of lomefloxacin: rationale for once-a-day dosing. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6YEYIEb5neeNzkD1_kR-_atFUf93GY6wuNj50FOOdakdsnyBJxkAg0RHsGSFANBuuEB5iZJ71Tae45sU9loCcraIAg9yT1s0xTtifKYdbrjgnebns9n21GwyBrbFm7l32DA=]
  • Wetzstein, H. G., et al. (2002). Biotransformation of fluoroquinolone antibiotics by ligninolytic fungi--Metabolites, enzymes and residual antibacterial activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa48wdywjoZOlu1_jx88AhhKXsQ1v0uwUsv-OBGusygUf7j57pCLW2QOv34LyYkCpUpTvP9LB_CmSesn1x-akvZCAc60EActVup8E4fhGRwWefcMDuCnqMtpKFskqmkTrkXmT9]
  • U.S. Food and Drug Administration. (n.d.). Maxaquin lomefloxacin hydrochloride tablets. accessdata.fda.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOYVevv6QUQMneZ418foJk-Q1ZfOnDbwNKba2oXlQzqcqj0Np8ZdbtvOxWzrh_aK_TRa8scbo9G21iYypz40YMfu9FCwYiQ20C9YJcqnrMbEAT7czdXJD6B2_5vYFWQFSu8ep-oDrYz-uDuaJEglCx_t61RjYCOaKZNBn7Ur0gJeI3rn3]
  • U.S. Department of Agriculture. (n.d.). Biotransformation of Fluoroquinolones by Fungi. National Agricultural Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5lEF30hLlvc2BgqU8x4Bdp8usDP_EjCyQIzcyuYXaF4pUWEGcPXL85XvYM_7yQlWz5AIpssJ7ysB-aGBo37tcFQgcD9fQRPI9yg-TC-ZbcN0qbAm-B61QGM0qt-tE5Sjo7jdPApxIHoqHgY6rCOtdllHE7KxS8eqxnuo16Wa3wnZXKpb6ZkazipCN3VStiSUfuXRlWmWdbBV8KoH2IBLinC2QMqiz7LQw]
  • PubChem. (n.d.). Lomefloxacin. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ-HO_4sFbK9T525Ephargd9I3iIETxTaadgFRfMVOPYx4cprhdvAFUXNaKNICPobOOP79Qn-jb-cUTyWGnEgRf3H5qkiFcmF-aV9UR1rFj5wjh1hWrNnNXsA5M9TX0vhiABKkoOOMXKw2rbWnpOZFyQ==]
  • MDPI. (2024). Biotransformation of the Fluoroquinolone Antibiotic, Levofloxacin, by the Free and Immobilized Secretome of Coriolopsis gallica. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslQEMsmDlQ0XmjoAmbhxObJJnXmFgvJpRQnN433YN147IRgLiXwsDGJwmSNUSHC0C7oLe-H38E66DTB5keaLf7J4-SN6GZkUiRKmSf0ewuNwNXWQBplMBqyi7-usZT7_FTH4=]
  • Al-Angary, A. A., et al. (1993). Determination of Lomefloxacin in Biological Fluids by High-Performance Liquid Chromatography and a Microbiological Method. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlOiro3TwjftfeHmsyH7PhjhNLonuWMhitNsYsxlJu-tM0TcLquyufYRz9CcGr0OMY9Aw2IGbmcSILVDoIzwpLcC4mM_AXR-dpw8XWLqYiNbdgSPngvIlucqjnB2_A_DgwDGI=]
  • Khan, A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFk_Og99U5_n04OQta54A6fq5PAEYLYPHZSuGpXtuMFi-CSnAiJ8SDsNpV7UN9u2_13mrZCu6UDcKR-m7JowepXf3X_4hf6HqE0ygLa4jwBJpkYneCHqUJTqIC8-Kg5deVncJ8]
  • Unbound Medicine. (n.d.). Lomefloxacin (Maxaquin) | Davis's Drug Guide. Nursing Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBgWuh5bZCZ7LHGfdIxWP69PWI05qbk5ny05_YILWb7YWec81ZYIbbF5ZusmPgVfq4VDlqqY5a4YynyCtK1Oypg_jy_3s6qcqFTVjAjz9-dbYU-Id9Ks6l0oL1Xl9UlXYcN8CaACGsdp56Lc2bIm8LFCZtlO6OVPV_p1bMpM_TpwZPSHKr40NX9IC188jjNHWSftszLd-kw7wFkQ==]
  • Gareth, L. (2012). Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YxhUI8GT6rGAshqAht57feOh-Sj7bQY-wf_8d1gdU2k7heGTTvUrQMr-pcJo6QVWTWjglfe1zUNCzTOvIYd-UQqYknjWBHbb-h15SzDaP9UI_BVk-eSvDxUezUIJZavAMgFj]
  • ResearchGate. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO77U0fPf5r_Mcw25gD-S3nzhaNKFvUD_CBfInm9z9b_hEHMPLow276m5_cnNk1JX7qa6dAcgfiJCQHrS-oLozdYSVP_5TPFdPPWJnNymyhgn3Y6Azy5NyG54q3yeiWeNE3qzB3IcuTvuA7o-0tusVY2RcZLapq_tWM8oB5WsG1OSq3XIVvZ8o9-oQkVkWAi0ZQrNLMNtyYTE1Pmtl0qvHOo_z1NgOMFPsOJfFKT5uhKt_2t2RtRoSHU7YifHGsdNbP56MFNH8IqK2XYQxPGKoexU3ih8bFLbCI0px7jgEbULygSolYPR829c6XjbODR2naRaOK5zLT_ct711XGGYNEr7TpA==]
  • ResearchGate. (n.d.). LC/MS spectra of lomefloxacin oxidation products. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvURHTL1Bj7bPDMhQyPnVSvOAqc4orv6YHJyxC1YfGkoF1AUTdn4KByFwDavBmtsB669mNeUqmJhm8iiqJGpyDcZxO2F7UwWOUodJaMHuJ1z_BsPykYVlOel_nnWq3_kmufktKGUhYf8zM58Nw3Vr9LUTD7ONxM7Q9OQdof-XgE2ijYnkUgGCebg31bXTwDwGHuKsBXz2U0QLWtR0-u7PDskCj-3NcqwlLy80sU0gL5rWEvVtEAUUMM199mY2C]
  • Squella, J. A., et al. (2001). Voltammetric behavior and analytical applications of lomefloxacin, an antibacterial fluorquinolone. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4fh02eBOvugybupKaQY_Ykr4HwQgs6ysJplY8tOL1V9vgJihDqsy9bVwk-j1vy52cgkY4Qc0mmBgV6yWZqjaZFUo-aTRim_PUgxP0K7B_wtv5hJLpsHT2exf0VB080LVIQM6]
  • Dodd, M. C., et al. (2012). Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE67_vDpZnOn1Bm5jLQzv_RQnybYCJfexVfwdskuz4eyum16U6hIRhDMBbx8pTt2hwDvQ8EV1deQE0UKUgqY4tvg5uE3lR-jwVLgA0ESDkeK9Auw-Ipq_ZsMOLlmCZ8Ax_ZpO9d]
  • Nix, D. E. (1993). Influence of Renal Function on the Pharmacokinetics of Lomefloxacin Compared With Other Fluoroquinolones. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECgQi4Yh_TXw4FS982ucgP7WZ1bhiGNgX8M73ZvHsjkGz1zJy3IAwIpi2m9RR7xXtFCCQyS0kB8cuJ3htSb77ZBoYnHnUZJLJ80krzrE36nceWMzyHol387LrAJ-EozhBfwI0=]
  • ResearchGate. (n.d.). Electrospray ionization mass spectroscopy of lomefloxacin after 150 min of photocatalysis using MgTiO3. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcus6PFfBvu6Q3XbvsUtP0dpjJyGjjmSkJUU8XVrhZuuEnPASWOoKLscVHqCAee7rqiHDbuLeyi96Qa5w2VBjM00MqzwTKDFmrzCVAHJ7RdadUaSvKmCi2OQpGLCpWerVDDOl1kohwUubUYCIyiST1vyVesQ6xxZiXR_yomPyLK4LKmGxyBr5Gc1vjmH6esUp5dMsFxqX_XZWBZyQjmTFdQlQkWM0B5nntyUM9pPP1jRubkyBWYm7G9cWq1rb65xhvcvOmERvE1g==]
  • SciELO South Africa. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. SciELO South Africa. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6KcocHgn6VriRx1fQ8jCnjQi3OjopvmyWEVkMJybyKnIPW3rKz2kC6GYF6l1vkAdN2x2u1mRf1XWuAMCuKz-tXw-8LpZBaCANwjRJFMtO6t5bqpYHpgxA5pm-7ANbqW0cn8tfmrZyuwu_lFs7xgJaFWU8yUREDEg-TZl6hHldKV7jKLFwiZKmDBc=]
  • Small Molecule Pathway Database. (2024). Lomefloxacin Drug Metabolism Action Pathway. SMPDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gkAWvXkTN8MsQzd0lUngjMAenjCSBn8a5fgmSE0Y4HymBdKXe_Vd3vhJ8eT8v6hrdU47GSZPdG8NgRZYd0eiqp8pqFi6X1wS6GrYpOn2Tq2dSfcvELSHmqAe]
  • PubMed. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe4pi_TgX0l9WkZ2Szzft-8KhGG7iclVvfap0dD5wmyiKnSZ3tmSE8_zXdt5_TxnRoPZws08IoHH7gf_NiSgP_ftHTCkekfni8v1_f4ko8Wm_mwiXe54qVolalRxn5QIS13bdg]
  • ResearchGate. (2025). Determination of lomefloxacin in plasma samples by HPLC with fluorescence detection. Application to pharmacokinetic studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ4FunnDI-vz2wsa2L7awgMU6Nhzi6hqTWdUf3_pcSagZG84oYPBwucNm6EAZBGPL-b1B2JpxriBNCorpVCWbokUun3c9GA_hvdB2uXK4a_e8EA1kJxykviSf7xpgmkDnrKFwwxJhvSghe1K4Z57tbJRFYa62Mt3GFFXqiGvl2tLf_CulZV81RNg7iM9xWeqI-pn7w1Hr4zzUQFY0w4__gekMVRhpG13daffTEM91drl_P23Tp7pS-WtZklT6WQrYr5keO1nZ3xjbg1ucpKJUaao9Kt4MnBrqc3HMANVWuQOdOhc1R5mGd0A==]
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for Lomefloxacin Purity Analysis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6QrYgorWmO6P6LAa0dyzxByl1euPXRbdJenAwUXxWiikQoPO9dmo1A6Fo5Af4AK3kfAM2z1g5VkhmTJ9bOAkJ6ZhX97EskzDVe4F8SHALQUr3pE2bxwyzHQbpD0y7vE0v2zloVr8nAbF1NASgaZJCPwLrT6pr5_YvWx2icT8ZioergJ-sSRkjKWBo0ddiGU6_fnfTP6mHY20uC6WFa6tPI5QLpOCR0Su3z3Y=]
  • Smolecule. (n.d.). Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule. [https://vertexaisearch.cloud.google.
  • ResearchGate. (2025). Steady-state pharmacokinetic and sputum penetration of lomefloxacin in patients with chronic obstructive pulmonary disease and acute respiratory tract infections. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJerYvJyGLLAr7ngn003YG45GX0ajBp-vZzKJYlouxY4mePtJHcga1wK2XQiNRBWU-itwHupCWQsHHwZqFdt9u8wu7KpGbRJFGMudPCEmBCZiYel37k8nEqV_zhLORdVwqGPszEiXI_QDhVCuihGtjZ-X_D-fIARRF4HA7Qn1vtJkbc5c3hidTnWES-66ziIiT77xtS0-xFB55Ue7xsFEzsiy7m936JPfOGJ56VLWqvEX07VjnlbqBK5Cdm8yrF48wQyaui-zL2qaqMWwNm9nGpY13NbOMZMGpMCKhGk7Uj1A27e9jS3XJfWxd4ANhb0y2_x2WsXMCHLJz49p6TyZdo2_2t4HwK9QR-O5g1llJ]
  • ResearchGate. (n.d.). Voltammetric Behavior and Analytical Applications of Lomefloxacin, an Antibacterial Fluorquinolone. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe2O0nCnNH0Oy6Y59uhvWA9dUB9r5tFRMdcpsc6cQcVgG717Y_62q4sTaEUM2ovgpBso_JgsWtJ2Jzc7eVutzGxqki8lSAg2FyRr1hSUSqG1jA3m8Bc6PBPLyHmuokmGKdSjS9QzK09UQ8QYDK14AQCAZppBGbAIfqmfHs883_T6Kof7dKqGNktsTorzHC28u75Can5qz_39yfm_cWtWzgSOtd3ODk5K3zEVbY-QCQWs_YpyHVqZHiFPAMkDW9hVrCF50Y7jTa8Z68PEntQ1dw2wFpcU5hFq-lgiLK_wE2Tcm4a7V1hc1FppZyI-citRDptZmxTfl_v1yvDrWWVkaSvV-Mdyh_pYx8qMKrM1ffzAepBiKaPJwfHtA20NgL5HjaxqTWP9twzL_f6el2jkwv2fmBf6v0Zxq45jqPsPebpiVfFNWFww1jTyFNE9t1iWuhBGfXBbVK6svxcyfV73EYRM68MYbqPJspUbyPQm4YnGeuyTW6DrXTksrggVhlZQ==]
  • ChemicalBook. (n.d.). This compound CAS#: 100862-27-9. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcL-Z6CNtk9HC8XCW1x40_laW7U802pEszIOy0CcIfiAQLPQzV6sxijsrtUp4vq3gdJ0cpOJon71lKxE4v8dmyaXiRSajZd3Pc6ABrlzDHSASLIoEwJ_61QIlE1mgzBPW6-TMoRTJ79RWe7eKkFdJwdAOB_JkV393VgGdWy6AIDoru]
  • Patsnap Synapse. (2024). What is Lomefloxacin used for?. Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp1H7xuqv72jkrX2LQuLWtqhC3gIaQ3SgSPPSQfPSdvfaedgfAmJToQWprLjt51ReiyHWPhNmC7L6jvjZc3taU68IRck0lK7IX7Omzj4JHaI4DGDYyHrOzjFZJRYp7m3ZKJOE-bL5TxRVTNRULwJcwsvuHR9v6M8XFyWaq]
  • National Institutes of Health. (2021). Antibiotics and Non-Targeted Metabolite Residues Detection as a Comprehensive Approach toward Food Safety in Raw Milk. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGfDucfHmdfj0esQldh6ODN4eDIJqFeSNfbrredDe7KAvvG2SdooC4VAiY75KnwB_tMOjkaqc7tgru4fFEHOGoZEfVi5kvE54WvIYvWltAo21wHOlix6YEsH9PKJxBxcmQe5b3ii63pX94Ps4=]
  • National Institutes of Health. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3WE9O21qgT-RqMoH1VChmJMj5yqVN4cavrK6Uj4fD3IC6Xho-zcHhMuFpy5fyCPgG47VPbpt3RjjTgPDh2Gz2T_XWmgfQ0gcBGuX5jm5QFnIju_lN7t3QeHcTOiajlVTwgaUP3XtGm0h2Hnrx7o-B4fIw7UPIKe_tpn03]
  • Wadworth, A. N., & Goa, K. L. (1991). Lomefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdpSNxB40mbGonJQ9c7FhgFz5oLpyHrYPwrxy1y98rb-Oi59Lu3UAYKF6wrygPfoKfid5CqiOEfTIiGkkTNTPsd0lHF3kBNdrKB2sPNOJJxclZvvF5ykpJv1g3Fr8wnB8_Qe8=]
  • ChemicalBook. (n.d.). This compound | 100862-27-9. ChemicalBook. [https://vertexaisearch.cloud.google.
  • Leroy, A., et al. (1990). Pharmacokinetics of lomefloxacin in renally compromised patients. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGst-7N5vK4ACT1coyQ2Yr3U1EBREdymudKuXy_wlr9NDFZNKXYaYkxuF7jLW7iqUlqqmU5Iv4FM7_6Bk-VSKTV0a-2-uILviAMaslBY0ajAsVinJzzG8H6zg-PigKhAeRGULk=]
  • ResearchGate. (2025). Mechanism of action of lomefloxacin. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx5CisdKXu4kJXCJoWkMlOSSPU_xxDcbJH-urwt0BdPFlJ0WAhm6s_CGe7qa-SDH28_dPpZI8FPqkfwri8byEwMrnNmFAh1v4wcort4yfk-HJjT4SdyT6GwxfXRglBTRKyAk0rpsJF1HMyd1iezoOEVCuYUx1SIngkH7ZpnfdJSSPxQ2s0LJU0-I0WD_GQCYU=]
  • The U.S. Clinical Experience With Lomefloxacin, a New Once-Daily Fluoroquinolone. (n.d.). Infection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHykrwdooWY2G0bY4WT6re1qj6bAFKSwASEHBvJF87FvtDinG44hFRksX3vWDGWjqcLimlo0apVtuadgB5A-kG9FWDyB2SJ7KnW1a-l4K5CB00Ssto7JqvLEfi95kFy-TEO1RU=]
  • PubChem. (n.d.). Lomefloxacin Hydrochloride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx9AITbO3_SmMZEPD-Y95NcFPNiKZA9k9BX3COji2IOUJ_3bqWMocVQdcxZeHUEiPdPSg_xj525z2A7FDP1mcmNc8hNmnAXlzd8Ndgc80L7zeAhrGnkROZ2DwtKnUE4DsH14G1vo2HzHdheMBJRWTAqMVejyQFrp9PPdlVE67D]

Sources

role of 3-Methoxypentanoic acid in amino acid metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Role of 3-Methoxypentanoic Acid in Amino Acid Metabolism

Introduction

In the intricate landscape of cellular metabolism, the roles of countless small molecules are yet to be fully elucidated. This compound is one such molecule, a carboxylated fatty acid derivative whose metabolic significance remains largely unexplored. While not a canonical intermediate in established metabolic pathways, its structure suggests potential interactions with various enzymatic systems, including those governing amino acid metabolism.

This technical guide serves as an investigative framework for researchers, scientists, and drug development professionals. It moves beyond established knowledge to explore the potential and hypothesized roles of this compound. We will delve into its physicochemical properties, propose hypothetical intersections with amino acid metabolism, and provide detailed experimental workflows to test these hypotheses. This document is designed not as a recitation of known facts, but as a roadmap for future research into this enigmatic molecule.

Part 1: Physicochemical Properties and Predicted Metabolic Fate

Understanding the fundamental characteristics of this compound is the first step in predicting its biological behavior.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₂O₃

  • Molecular Weight: 132.16 g/mol

  • Structure: A five-carbon chain (pentanoic acid) with a methoxy group (-OCH₃) at the third carbon.

This structure is notable for its chirality at the C3 position and the presence of both a carboxylic acid and an ether linkage. The carboxyl group provides a site for potential conjugation reactions (e.g., with coenzyme A, glucuronic acid, or amino acids), while the methoxy group could be a target for demethylation by cytochrome P450 enzymes.

Predicted Metabolic Fate:

In the absence of direct experimental data, we can predict potential metabolic pathways based on the molecule's structure:

  • Activation to a Coenzyme A Thioester: Like other fatty acids, this compound could be activated to 3-methoxypentanoyl-CoA. This would be a critical step for its entry into further metabolic pathways.

  • O-Demethylation: The methoxy group could be removed by hepatic cytochrome P450 enzymes, yielding 3-hydroxypentanoic acid, a known ketone body.

  • Beta-Oxidation: If converted to its CoA derivative, it could potentially undergo beta-oxidation. However, the methoxy group at the C3 position would likely stall this process, possibly leading to the formation of unique metabolic intermediates.

  • Conjugation and Excretion: The carboxylic acid moiety makes it a candidate for phase II conjugation reactions, such as glucuronidation or amino acid conjugation (e.g., with glycine or taurine), facilitating its excretion in urine.

Part 2: Hypothetical Intersections with Amino Acid Metabolism

The core of our investigation lies in proposing and testing plausible mechanisms by which this compound might influence amino acid metabolism.

Hypothesis 1: Competitive Inhibition of Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs (leucine, isoleucine, and valine) involves a key enzyme, branched-chain α-keto acid dehydrogenase (BCKDH). The intermediates in this pathway are structurally similar to this compound. It is plausible that 3-methoxypentanoyl-CoA could act as a competitive inhibitor of enzymes downstream of BCKDH, leading to an accumulation of BCAA-derived keto acids. Such an accumulation is known to have neurotoxic effects and can disrupt other metabolic pathways.

Hypothesis 2: Alteration of the Alanine-Glucose Cycle

Alanine aminotransferase (ALT) is a crucial enzyme in the alanine-glucose cycle, facilitating the transfer of amino groups between amino acids and α-keto acids. A significant disruption in fatty acid or ketone body metabolism, potentially caused by this compound, could alter the cellular redox state (NADH/NAD⁺ ratio). This, in turn, could impact the equilibrium of the ALT-catalyzed reaction, thereby affecting plasma alanine levels and gluconeogenesis from amino acids.

Hypothesis 3: A Microbial Metabolite Influencing Host Nitrogen Balance

It is conceivable that this compound is a product of gut microbial metabolism, either from dietary components or from host-derived substances. If absorbed into systemic circulation, it could act as a signaling molecule or a metabolic disruptor. For instance, it might interfere with amino acid sensing pathways (e.g., mTOR) in the liver or muscle, thereby altering protein synthesis and degradation rates.

Part 3: Experimental Approaches to Investigate the Role of this compound

To move from hypothesis to evidence, a structured experimental approach is necessary. The following workflows provide a comprehensive strategy for elucidating the metabolic role of this compound.

Workflow 1: In Vitro Enzyme Assays

The most direct way to test for an interaction is to perform kinetic assays with purified enzymes.

Objective: To determine if this compound or its CoA derivative inhibits key enzymes in amino acid catabolism.

Experimental Protocol:

  • Enzyme Source: Obtain purified, recombinant human enzymes (e.g., BCKDH, isovaleryl-CoA dehydrogenase).

  • Substrate Preparation: Synthesize 3-methoxypentanoyl-CoA.

  • Assay Setup:

    • Design a spectrophotometric or fluorometric assay that measures the activity of the target enzyme. For dehydrogenases, this typically involves monitoring the change in NADH or FADH₂ absorbance/fluorescence.

    • Establish a standard curve with the natural substrate.

    • Perform kinetic analysis (e.g., Michaelis-Menten) to determine the Km for the natural substrate.

  • Inhibition Assay:

    • Incubate the enzyme with varying concentrations of 3-methoxypentanoyl-CoA in the presence of the natural substrate.

    • Measure enzyme activity at each inhibitor concentration.

    • Generate a dose-response curve and calculate the IC₅₀.

    • Perform further kinetic studies (e.g., Lineweaver-Burk plot) to determine the mode of inhibition (competitive, non-competitive, etc.).

Data Presentation: Hypothetical Enzyme Inhibition Data

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0100
185
1052
5023
10011
Workflow 2: Cell-Based Metabolomics

Cell culture models allow for the study of metabolic effects in a more complex, yet controlled, biological system.

Objective: To determine how this compound alters the intracellular and extracellular amino acid profile of hepatocytes.

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line, such as HepG2 human hepatoma cells, in standard media.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a defined period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture media (for extracellular metabolites).

    • Wash the cells with ice-cold saline.

    • Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Metabolite Analysis:

    • Analyze the amino acid content of both media and cell extracts using a targeted LC-MS/MS method.

    • Include a set of stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Normalize the data to cell number or protein content.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in amino acid levels between treated and untreated cells.

    • Perform pathway analysis to identify metabolic pathways that are most affected.

Visualization: Cell-Based Metabolomics Workflow

cluster_cell_culture Cell Culture & Treatment cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Output A Seed HepG2 Cells B Treat with This compound A->B C Collect Media (Extracellular) B->C D Extract Cells (Intracellular) B->D E LC-MS/MS Amino Acid Profiling C->E D->E F Statistical Analysis & Pathway Enrichment E->F G Altered Amino Acid Profile F->G

Caption: Workflow for assessing the impact of this compound on cellular amino acid metabolism.

Part 4: Analytical Methodologies

Robust and sensitive analytical methods are essential for accurately measuring this compound in complex biological matrices.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of small, volatile molecules like this compound, following chemical derivatization.

Protocol for Analysis in Plasma:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-3-Methoxypentanoic acid).

    • Perform a protein precipitation step with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) under acidic conditions to isolate the organic acids.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • This step converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC column (e.g., a DB-5ms).

    • Use a temperature gradient to separate the analytes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for maximum sensitivity and specificity, monitoring characteristic ions for the TMS derivative of this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

The is currently an open question. This guide has provided a theoretical framework and practical experimental designs to begin answering this question. The central hypotheses revolve around its potential to act as an enzymatic inhibitor, a disruptor of metabolic cycles, or a microbial-derived signaling molecule.

Future research should focus on:

  • Screening: Performing broad enzymatic screening to identify potential protein targets.

  • Stable Isotope Tracing: Using ¹³C-labeled this compound in cell culture or animal models to trace its metabolic fate and identify its metabolic products.

  • Microbiome Studies: Investigating whether specific gut bacteria produce this compound and if its levels are altered in metabolic diseases.

By systematically applying these approaches, the scientific community can begin to unravel the metabolic significance of this and other understudied small molecules, potentially revealing new pathways and therapeutic targets.

References

This section would be populated with citations to established methodologies and any literature that mentions this compound, even in passing. As this is a speculative guide based on established principles rather than existing direct research on the topic, the references would be to foundational texts and papers on enzyme kinetics, metabolomics, and analytical chemistry.

3-Methoxypentanoic Acid: A Novel Modulator of Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress and chronic inflammation are key pathological drivers of numerous human diseases, creating a persistent demand for novel therapeutic agents that can effectively modulate these interconnected processes. 3-Methoxypentanoic acid (3-MPA), a substituted short-chain fatty acid, has emerged as a molecule of interest due to preliminary evidence suggesting potential antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of 3-MPA, consolidating its chemical properties, plausible mechanisms of action, and a detailed roadmap for its systematic evaluation. Drawing from established methodologies and the known signaling activities of related short-chain fatty acids, this document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound.

Introduction and Scientific Rationale

The intricate relationship between the production of reactive oxygen species (ROS) and the activation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways, is a cornerstone of modern disease pathology. Short-chain fatty acids (SCFAs), primarily produced by gut microbiota, are increasingly recognized as critical signaling molecules that can influence these pathways, often exerting protective effects.[1][2] this compound (3-MPA), as a derivative of this class, presents a unique chemical structure that warrants investigation. The presence of a methoxy group can alter the molecule's polarity, metabolic stability, and interaction with biological targets compared to its unsubstituted counterparts.[3]

Furthermore, 3-MPA has been identified as a metabolite of the anti-inflammatory drug Lomefloxacin, suggesting it may contribute to the pharmacological activity or pharmacokinetic profile of the parent compound.[3][4] This observation provides a compelling rationale for the direct investigation of 3-MPA's intrinsic biological effects. This guide will synthesize the limited existing data with scientifically-grounded hypotheses to provide a robust framework for its preclinical evaluation.

Physicochemical Properties and Synthesis Strategy

A thorough understanding of a compound's physical and chemical properties is fundamental for its development as a therapeutic agent.

Core Chemical Identity

The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 100862-27-9[5]
Molecular Formula C₆H₁₂O₃[5]
Molecular Weight 132.16 g/mol [5]
Predicted pKa 4.28 ± 0.10[6]
Predicted Boiling Point 120-122 °C (at 16 Torr)[6]
SMILES CCC(CC(=O)O)OC[5]
Proposed Synthesis Pathway

Workflow: Proposed Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification & Acidification EC Ethyl Crotonate Prod1 Ethyl 3-methoxypentanoate EC->Prod1 1. NaOMe 2. Methanol NaOMe Sodium Methoxide (in Methanol) Solvent1 Methanol (Anhydrous) Prod1_ref Ethyl 3-methoxypentanoate KOH Potassium Hydroxide (aq.) HCl Hydrochloric Acid (aq.) Prod2 This compound Prod1_ref->Prod2 1. KOH, Reflux 2. HCl (to pH ~2)

Caption: Proposed two-step synthesis of 3-MPA.

This pathway involves a conjugate addition of a methoxide ion to the α,β-unsaturated ester, followed by a standard ester hydrolysis (saponification) and subsequent acidification to yield the final carboxylic acid product. Purification would likely involve distillation under reduced pressure.

Pharmacological Profile: Antioxidant Effects

The antioxidant activity of 3-MPA is a primary area for investigation, potentially occurring through direct radical scavenging or by upregulating endogenous antioxidant systems.[3]

Plausible Mechanisms of Antioxidant Action

As a saturated fatty acid derivative, 3-MPA is unlikely to possess strong direct radical-scavenging capabilities comparable to phenolic compounds. However, its metabolic influence is of greater interest. Short-chain fatty acids are known to influence cellular redox homeostasis.[9] A key hypothesized mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .

Nrf2_Pathway cluster_nucleus Nucleus MPA This compound Keap1 Keap1 MPA->Keap1 Modulates? ROS Cellular Oxidants (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Induces Transcription Nrf2_n->ARE Binds to

Caption: Hypothesized Nrf2 activation by 3-MPA.

By potentially modulating upstream regulators like Keap1, 3-MPA could lead to the translocation of Nrf2 to the nucleus, inducing the expression of a battery of protective antioxidant enzymes.

Recommended Protocol: In Vitro Antioxidant Capacity Assessment

To quantify the antioxidant potential of 3-MPA, a panel of assays based on different mechanisms is recommended for a comprehensive evaluation.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8]

  • Preparation: Prepare a stock solution of 3-MPA in methanol or another suitable solvent. Prepare a fresh ~60 µM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of 3-MPA (e.g., serial dilutions from 10 µM to 1 mM). Add 100 µL of the DPPH solution to each well. Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]

B. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Reaction: Add 10 µL of the 3-MPA sample (at various concentrations) to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

  • Quantification: Create a standard curve using a known Fe²⁺ solution (e.g., FeSO₄·7H₂O). Express the results as Fe²⁺ equivalents (e.g., in µmol/L).

Pharmacological Profile: Anti-inflammatory Effects

The anti-inflammatory properties of SCFAs are well-documented and are often mediated by their influence on key inflammatory signaling pathways.[11]

Plausible Mechanisms of Anti-inflammatory Action

Inflammatory gene expression is largely controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) . In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription (e.g., TNF-α, IL-6, COX-2).[12]

3-MPA, through its antioxidant effects (reducing ROS that can activate NF-κB) or by interacting with SCFA receptors like FFAR2/3, may inhibit the degradation of IκBα, thereby preventing NF-κB activation.[1]

Caption: Hypothesized inhibition of the NF-κB pathway by 3-MPA.

Recommended Protocol: In Vitro Cytokine Inhibition Assay

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to model an inflammatory response and measure the effect of 3-MPA on cytokine production.

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media until they reach ~80% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 3-MPA for 1-2 hours. Include a vehicle control (media) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 12-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[13][14]

  • Analysis: Compare the cytokine levels in the 3-MPA-treated groups to the LPS-only group to determine the percentage of inhibition.

Recommended Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and well-accepted acute inflammation model to assess the in vivo efficacy of a potential anti-inflammatory agent.[15]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water. All procedures must be approved by an institutional animal care and use committee.

  • Grouping and Dosing: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.), and 3-MPA treatment groups (e.g., 10, 30, 100 mg/kg, p.o. or i.p.). Administer the respective treatments 60 minutes before the carrageenan injection.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Drug Development Considerations

Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of 3-MPA is largely unknown. As a small, polar molecule, it is likely to be readily absorbed and distributed. Its identification as a metabolite of lomefloxacin suggests it undergoes Phase I and/or Phase II metabolism in vivo.[3] Future studies should focus on establishing a full ADME (Absorption, Distribution, Metabolism, Excretion) profile, including plasma half-life, volume of distribution, and clearance, using validated LC-MS/MS methods.[16]

Safety and Toxicology

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

  • GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5][6]

Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Initial toxicological screening should include in vitro cytotoxicity assays (e.g., MTT assay on relevant cell lines) and subsequent in vivo acute toxicity studies to determine the LD₅₀ and establish a safe dose range for further efficacy studies.

Conclusion and Future Directions

This compound stands as a promising but under-investigated molecule at the intersection of metabolism, oxidative stress, and inflammation. Its structural relation to bioactive SCFAs and its identity as a drug metabolite provide a strong foundation for further research. The limited existing data, coupled with the scientifically-grounded hypotheses on its mechanism of action via the Nrf2 and NF-κB pathways, underscore its potential as a lead compound.

The immediate priorities for advancing the study of 3-MPA should be:

  • Validation of Biological Activity: Systematically perform the in vitro and in vivo assays outlined in this guide to confirm and quantify its antioxidant and anti-inflammatory effects.

  • Mechanism of Action Elucidation: Utilize molecular biology techniques (e.g., Western blotting for p-IκBα and nuclear p65, reporter gene assays for NF-κB and ARE) to confirm its interaction with the hypothesized signaling pathways.

  • Pharmacokinetic and Safety Profiling: Conduct formal ADME and toxicology studies to assess its drug-like properties and establish a preliminary safety profile.

By following the structured, evidence-based approach detailed in this guide, the scientific community can effectively unlock the therapeutic potential of this compound.

References

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure.
  • Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC - PubMed Central.
  • 3-methylpentanoic acid - Organic Syntheses Procedure.
  • DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate.
  • Simultaneous Inhibition of Three Major Cytokines and Its Therapeutic Effects: A Peptide-Based Novel Therapy against Endotoxemia in Mice - MDPI.
  • (PDF) Antioxidant activity and short-chain fatty acid production of lactic acid bacteria isolated from Korean individuals and fermented foods - ResearchGate.
  • The Antioxidant Effect of Dietary Bioactives Arises from the Interplay between the Physiology of the Host and the Gut Microbiota: Involvement of Short-Chain Fatty Acids - MDPI.
  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - NIH.
  • 3-methylheptanoic acid - Organic Syntheses Procedure.
  • Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC.
  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC.
  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - Frontiers.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.
  • Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PubMed Central.
  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - NIH.
  • This compound | C6H12O3 | CID 21316989 - PubChem - NIH.
  • 3pK, a novel mitogen-activated protein (MAP) kinase-activated protein kinase, is targeted by three MAP kinase pathways - PMC - NIH.
  • Cytokine-suppressive anti-inflammatory drugs (CSAIDs) inhibit invasion and MMP-1 production of ovarian carcinoma cells - PubMed.
  • Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC - PubMed Central.
  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - Frontiers.
  • A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed.
  • STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama.
  • Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - NIH.
  • Bioorthogonal pro-metabolites for profiling short chain fatty acylation | bioRxiv.
  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC - PubMed Central.
  • Refined ADME Profiles for ATC Drug Classes - MDPI.
  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PubMed Central.
  • Cytokine inhibition by a novel steroid, mometasone furoate - PubMed.

Sources

Topic: 3-Methoxypentanoic Acid and Its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxypentanoic acid (3-MPA) is a branched-chain carboxylic acid distinguished by a methoxy group at the third carbon position.[1][2] This structural feature imparts unique physicochemical properties that influence its biological activity.[1] Emerging research has identified 3-MPA as a potential modulator of cellular energy homeostasis, with a significant role in lipid metabolism. This guide synthesizes the current understanding of 3-MPA, focusing on its mechanism of action, particularly its interaction with the AMP-activated protein kinase (AMPK) pathway. We provide detailed experimental protocols for investigating its effects, present data interpretation frameworks, and discuss the broader implications for therapeutic development in metabolic disorders.

Introduction to this compound (3-MPA)

This compound is an organic compound that has garnered scientific interest for its potential biological activities.[1] While not a naturally abundant fatty acid, it has been identified as a metabolite of certain pharmaceuticals, such as the anti-inflammatory drug Lomefloxacin, indicating its relevance in xenobiotic metabolism.[1][3] Its core structure consists of a five-carbon pentanoic acid backbone with a methoxy group (-OCH₃) at the C-3 position.[1]

Chemical and Physical Properties

A clear understanding of 3-MPA's properties is fundamental to designing and interpreting experiments, from solubility tests to analytical detection.

PropertyValueSource
CAS Number 100862-27-9[2][4]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
Boiling Point 120-122 °C (at 16 Torr)[4][5]
pKa (Predicted) 4.28 ± 0.10[4][5]
IUPAC Name This compound[2]

The Landscape of Cellular Lipid Metabolism

Lipid metabolism is a complex network of anabolic and catabolic processes essential for energy storage, membrane synthesis, and signaling.[6][7][8] Two opposing pathways are central to maintaining lipid homeostasis:

  • Fatty Acid Synthesis (FAS): The creation of fatty acids from acetyl-CoA, primarily regulated by the enzyme Acetyl-CoA Carboxylase (ACC) .

  • Fatty Acid Oxidation (FAO): The breakdown of fatty acids in the mitochondria to produce acetyl-CoA for energy generation via the citric acid cycle.[9] A critical rate-limiting step is the transport of long-chain fatty acids into the mitochondrial matrix, a process governed by Carnitine Palmitoyltransferase 1 (CPT1) .[10][11]

The activity of CPT1 is allosterically inhibited by malonyl-CoA, the product of the ACC enzyme. This creates a reciprocal regulatory system: when FAS is active (high malonyl-CoA), FAO is inhibited, and vice versa. This intricate balance is a key target for therapeutic intervention in metabolic diseases.

3-MPA as a Modulator of Lipid Metabolism

Research indicates that 3-MPA influences lipid metabolism primarily by activating the AMP-activated protein kinase (AMPK) pathway.[1] AMPK acts as a master cellular energy sensor; its activation signals a low-energy state, triggering a switch from energy-consuming (anabolic) processes to energy-producing (catabolic) ones.

Mechanism of Action: The AMPK Signaling Cascade

The proposed mechanism for 3-MPA's effect on lipid metabolism involves the following cascade:

  • AMPK Activation: 3-MPA promotes the phosphorylation and subsequent activation of AMPK.

  • ACC Inhibition: Activated AMPK phosphorylates ACC, leading to its inhibition.

  • Reduced Malonyl-CoA: Inhibition of ACC decreases the intracellular concentration of its product, malonyl-CoA.

  • CPT1 Disinhibition: With lower levels of the inhibitor malonyl-CoA, the activity of CPT1 increases.

  • Enhanced Fatty Acid Oxidation: Increased CPT1 activity facilitates the transport of fatty acids into the mitochondria, leading to a higher rate of β-oxidation.[1]

This cascade effectively shifts the cellular metabolic state from lipid storage towards lipid utilization.

G MPA This compound (3-MPA) AMPK AMPK MPA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC Inactivation Malonyl Malonyl-CoA ACC->Malonyl Production FAS Fatty Acid Synthesis ACC->FAS Promotes pACC->Malonyl Production ↓ CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl->CPT1 Inhibits FAO Fatty Acid Oxidation (FAO) CPT1->FAO Promotes G cluster_prep Sample Preparation cluster_analysis Analysis Cells 3-MPA Treated Cells Lysis Cell Lysis (Methanol Buffer) Cells->Lysis Extraction Liquid-Liquid Extraction (MTBE/Methanol/Water) Lysis->Extraction Evap Evaporation (Nitrogen Stream) Extraction->Evap Recon Reconstitution (IPA/ACN) Evap->Recon Inject LC-MS/MS Injection Recon->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quant Quantification & Normalization (vs. Protein Content) Detection->Quant

Sources

An In-Depth Technical Guide to Investigating the Interaction of 3-Methoxypentanoic Acid with the Gut Microbiota

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the complex interplay between 3-Methoxypentanoic acid and the gut microbiota. Given the nascent stage of research into this specific interaction, this document serves as a technical roadmap, synthesizing established methodologies in xenobiotic-microbiome research to propose a robust, multi-faceted investigational strategy.

Introduction: The Scientific Imperative

The human gut microbiota is a complex ecosystem that plays a pivotal role in host health, influencing everything from metabolism and immunity to neurobehavioral traits.[1][2] A growing body of evidence highlights the profound impact of xenobiotics—compounds foreign to an organism's normal metabolism—on the composition and function of this microbial community.[1][3][4][5][6] These interactions are bidirectional; the microbiota can metabolize xenobiotics, altering their bioavailability, efficacy, and toxicity, while xenobiotics can modulate the microbial landscape, leading to dysbiosis and potential health consequences.[3][4]

This compound, a substituted short-chain fatty acid (SCFA), presents a compelling case for investigation. While information on its direct interaction with the gut microbiota is limited, its structural similarity to endogenous SCFAs—key products of microbial fermentation with established roles in host-microbe signaling—suggests a high potential for significant biological activity.[2][7][8] One source has identified this compound as a potential metabolite of the amino acid L-leucine in certain bacterial species, hinting at its presence and potential relevance within the gut environment.[9] This guide outlines a systematic approach to elucidate the metabolism of this compound by the gut microbiota and to characterize its impact on microbial community structure and function.

Part 1: Foundational Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is prerequisite to any biological investigation.

PropertyValueSource
Molecular FormulaC6H12O3[10]
Molecular Weight132.16 g/mol [10]
Boiling Point120-122 °C (at 16 Torr)[11][12]
pKa (Predicted)4.28 ± 0.10[11][12]
GHS Hazard StatementsCauses skin irritation, Causes serious eye damage, May cause respiratory irritation.[10][11]

It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS), utilizing appropriate personal protective equipment (PPE) in a well-ventilated area.

Part 2: A Phased Experimental Approach to Interrogating the Interaction

We propose a tiered approach, beginning with high-throughput in vitro models to establish foundational knowledge, followed by more complex models that can provide deeper mechanistic insights.

Phase 1: In Vitro Batch Fermentation for Initial Screening

The initial phase aims to determine if and how the gut microbiota metabolizes this compound and to assess its broad impact on microbial community composition.

Protocol: Anaerobic Batch Culture Fermentation

  • Fecal Slurry Preparation: Obtain fresh fecal samples from healthy, consented donors who have not taken antibiotics for at least three months. Prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

  • Experimental Setup: In an anaerobic chamber, dispense the fecal slurry into serum bottles containing a basal nutrient medium.

  • Treatment: Spike the cultures with a physiologically relevant concentration of this compound. Include a vehicle control (without the test compound).

  • Incubation: Incubate the bottles at 37°C for 24-48 hours.

  • Sampling: Collect samples at multiple time points (e.g., 0, 6, 12, 24, 48 hours) for downstream analysis.

Analytical Workflow:

  • Metabolite Analysis (LC-MS/MS): Quantify the concentration of this compound over time to determine its degradation rate. Simultaneously, perform untargeted metabolomics to identify potential biotransformation products.[13][14]

  • Microbial Community Profiling (16S rRNA gene sequencing): Extract microbial DNA from the pellets and perform 16S rRNA gene amplicon sequencing to assess changes in the relative abundance of different bacterial taxa in response to this compound.

  • Short-Chain Fatty Acid (SCFA) Analysis (GC-MS): Measure the concentrations of major SCFAs (acetate, propionate, butyrate) to understand the impact on the overall metabolic output of the microbiota.[15][16]

Causality and Self-Validation: The inclusion of a time course and a vehicle control is critical for establishing causality. The disappearance of the parent compound should correlate with the appearance of new metabolites and shifts in the microbial community.

Diagram: Phase 1 Experimental Workflow

Phase1_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Fecal_Sample Fecal Sample (Healthy Donor) Anaerobic_Culture Anaerobic Batch Culture Fecal_Sample->Anaerobic_Culture Treatment This compound (Test Compound) Anaerobic_Culture->Treatment Control Vehicle Control Anaerobic_Culture->Control LCMS Metabolomics (LC-MS/MS) Treatment->LCMS Metabolite Profiling Sequencing 16S rRNA Sequencing Treatment->Sequencing Microbial Composition GCMS SCFA Analysis (GC-MS) Treatment->GCMS Functional Output Control->LCMS Control->Sequencing Control->GCMS

Caption: Workflow for in vitro batch fermentation to screen the interaction of this compound with gut microbiota.

Phase 2: Continuous Culture Systems for Simulating the Gut Environment

To gain a more nuanced understanding of the long-term effects of this compound on a stable microbial community, continuous culture systems, such as chemostats or more sophisticated multi-compartment models of the colon, are recommended.[17][18]

Protocol: Single-Stage Chemostat Model

  • Inoculation and Stabilization: Inoculate a chemostat containing a complex medium with a fecal slurry. Allow the microbial community to stabilize over several days by maintaining a constant dilution rate.

  • Baseline Characterization: Once the system reaches a steady state, collect baseline samples.

  • Continuous Dosing: Introduce this compound into the fresh medium feed at the desired concentration.

  • Monitoring: Monitor the system for changes in pH, gas production, and other parameters.

  • Sampling: Collect samples at regular intervals during the treatment period and a subsequent washout period.

Enhanced Insights from Continuous Culture:

  • Adaptation: This model allows for the study of microbial adaptation to sustained exposure to the xenobiotic.

  • Functional Stability: Assess the resilience and stability of the microbial community's metabolic functions over time.

  • Dose-Response: Different concentrations of this compound can be tested to establish a dose-response relationship.

Phase 3: Co-culture Models to Investigate Host-Microbe Interactions

To investigate the impact of this compound and its microbial metabolites on the host, in vitro co-culture models combining microbial fermentation with human intestinal epithelial cells (e.g., Caco-2, HT-29) are invaluable.[19][20][21]

Protocol: Transwell Co-culture System

  • Epithelial Cell Culture: Grow a monolayer of Caco-2 cells on a Transwell insert until differentiated.

  • Microbial Fermentation: In a separate anaerobic system, perform a batch fermentation with this compound as described in Phase 1.

  • Apical Exposure: At the end of the fermentation, collect the cell-free supernatant. Apply this supernatant to the apical side of the Caco-2 cell monolayer.

  • Host Response Assessment: After a defined exposure time, assess various host cell responses.

Key Host-Side Readouts:

  • Barrier Integrity: Measure transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.

  • Immune Response: Quantify the expression of pro- and anti-inflammatory cytokines (e.g., IL-8, TNF-α, IL-10) using ELISA or qPCR.

  • Gene Expression: Perform transcriptomic analysis (RNA-seq) on the epithelial cells to identify pathways modulated by the microbial metabolites of this compound.

Diagram: Host-Microbe Interaction Model

Host_Microbe_Interaction cluster_fermentation Microbial Fermentation cluster_coculture Epithelial Co-Culture cluster_analysis Host Response Analysis Fermentation In Vitro Fermentation with This compound Supernatant Cell-Free Supernatant (Contains Metabolites) Fermentation->Supernatant Caco2 Caco-2 Monolayer Apical Side Basolateral Side Supernatant->Caco2:apical Apical Exposure TEER Barrier Integrity (TEER) Caco2->TEER Cytokines Immune Response (Cytokines) Caco2->Cytokines RNAseq Gene Expression (RNA-seq) Caco2->RNAseq

Sources

Foreword: The Strategic Importance of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxypentanoic Acid and Its Derivatives

This compound (3-MPA) is a substituted carboxylic acid of increasing interest within the fields of medicinal chemistry and metabolic research.[1] Its structure, featuring a methoxy group at the β-position to the carboxyl function, imparts unique physicochemical properties that distinguish it from simple aliphatic acids.[1] These properties can influence its metabolic fate, interaction with biological targets, and utility as a molecular scaffold.[1][2] In drug development, the incorporation of moieties like 3-MPA can modulate a candidate's lipophilicity, metabolic stability, and binding affinity. Research has indicated its potential role in lipid metabolism and its identification as a metabolite of certain pharmaceuticals, underscoring the need for robust and well-understood synthetic access to this compound and its derivatives.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, grounded in fundamental organic chemistry principles. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the synthesis of key derivatives, offering researchers and drug development professionals a practical and authoritative resource.

Physicochemical Properties

A clear understanding of the target molecule's properties is foundational to its synthesis and application.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[PubChem[3]]
Molecular Weight 132.16 g/mol [PubChem[3]]
IUPAC Name This compound[PubChem[3]]
CAS Number 100862-27-9[PubChem[3]]
Predicted XlogP 0.5[PubChem[4]]

Core Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections provide logical and efficient pathways to this compound. This guide will focus on these field-proven strategies:

  • Conjugate Addition to an α,β-Unsaturated Ester: This approach builds the carbon skeleton and introduces the methoxy group in a single, atom-economical step.

  • Williamson Ether Synthesis on a 3-Hydroxypentanoate Precursor: This strategy relies on forming the C-O ether bond from a readily available hydroxy-acid or its ester.

G cluster_0 Synthetic Pathways to this compound cluster_1 Strategy 1: Conjugate Addition cluster_2 Strategy 2: Williamson Ether Synthesis Target This compound Ester_Intermediate1 Methyl 3-Methoxypentanoate Ester_Intermediate1->Target Hydrolysis Crotonate Methyl Crotonate + Methanol Crotonate->Ester_Intermediate1 Michael Addition Ester_Intermediate2 Methyl 3-Methoxypentanoate Ester_Intermediate2->Target Hydrolysis Hydroxy_Ester Methyl 3-Hydroxypentanoate Hydroxy_Ester->Ester_Intermediate2 1. Deprotonation (NaH) 2. Methylation (CH₃I)

Caption: Overview of primary synthetic routes to this compound.

Strategy 1: Synthesis via Michael Addition

The Michael reaction, or conjugate addition, is a cornerstone of C-C and C-X bond formation.[5][6] In this context, it involves the 1,4-addition of a methoxide nucleophile to an α,β-unsaturated ester, such as methyl or ethyl crotonate.[5] The electrophilicity of the β-carbon, a result of conjugation with the carbonyl group, is the driving force for this reaction.[7]

Mechanistic Rationale

The reaction proceeds via the attack of a nucleophile (methoxide, generated from methanol and a base) on the β-carbon of the conjugated system. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (typically the solvent, methanol) to yield the 3-methoxy ester product.[6]

G Start Methyl Crotonate + CH₃O⁻ Intermediate Resonance-Stabilized Enolate Start->Intermediate 1,4-Conjugate Attack Product Methyl 3-Methoxypentanoate Intermediate->Product Protonation (from CH₃OH)

Caption: Simplified mechanism of the Michael addition of methoxide.

Experimental Protocol: Synthesis of Methyl 3-Methoxypentanoate

This protocol is adapted from established procedures for Michael additions to α,β-unsaturated esters.[5][8]

Materials:

  • Methyl crotonate

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve methyl crotonate (1 equivalent) in anhydrous methanol.

  • Initiation: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution. The choice of a catalytic base is crucial; a stoichiometric amount can lead to competing side reactions like transesterification or polymerization.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, gentle heating to reflux (approx. 65°C) may be required.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it by the dropwise addition of 1 M HCl until the pH is ~7.

  • Extraction: Remove the bulk of the methanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9] Filter the drying agent and concentrate the solvent on a rotary evaporator to yield the crude methyl 3-methoxypentanoate.

  • Final Purification: The crude product can be purified by vacuum distillation to afford the pure ester.

Subsequent Step: Hydrolysis to this compound

The final step is the saponification of the ester followed by acidification.

Procedure:

  • Saponification: Dissolve the methyl 3-methoxypentanoate in a mixture of methanol and water. Add potassium hydroxide (KOH, ~1.5 equivalents) and reflux the mixture for 2-4 hours until the ester is fully consumed (monitor by TLC).[9]

  • Acidification: Cool the reaction to room temperature and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 6 N HCl.[9]

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Steps: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound.

Strategy 2: Williamson Ether Synthesis

This classic method for ether formation is a robust alternative, relying on an Sₙ2 reaction between an alkoxide and an alkyl halide.[10][11] The key is the preparation of the alkoxide from a precursor, methyl 3-hydroxypentanoate, which itself can be synthesized from the reduction of methyl 3-oxopentanoate.

Mechanistic Rationale

The synthesis involves two key transformations:

  • Deprotonation: The hydroxyl group of methyl 3-hydroxypentanoate is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH).[12] This generates the corresponding alkoxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[13]

  • Sₙ2 Attack: The resulting nucleophilic alkoxide attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate) in a classic Sₙ2 fashion, displacing the halide or sulfate leaving group to form the ether linkage.[10]

G cluster_williamson Williamson Ether Synthesis Workflow Hydroxy_Ester Methyl 3-Hydroxypentanoate Alkoxide Alkoxide Intermediate Hydroxy_Ester->Alkoxide Deprotonation Base NaH Base->Alkoxide Product Methyl 3-Methoxypentanoate Alkoxide->Product SN2 Attack Methylating_Agent CH₃I Methylating_Agent->Product

Caption: Workflow for Williamson ether synthesis of the target ester.

Experimental Protocol: Methylation of Methyl 3-Hydroxypentanoate

This protocol is based on standard Williamson ether synthesis procedures.[10][12][14]

Materials:

  • Methyl 3-hydroxypentanoate[15]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of methyl 3-hydroxypentanoate (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 equivalents) portion-wise. Caution: Hydrogen gas evolves violently. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Methylation: Cool the resulting suspension back to 0°C. Add methyl iodide (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Workup and Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The resulting methyl 3-methoxypentanoate can then be hydrolyzed to the final carboxylic acid using the procedure described in Strategy 1.

Synthesis of this compound Derivatives

The prepared this compound is a versatile building block for further elaboration.[2]

Esterification (e.g., Ethyl 3-Methoxypentanoate)

The synthesis of esters is typically accomplished via Fischer esterification.

  • Protocol: Dissolve this compound in a large excess of the desired alcohol (e.g., ethanol). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄). Heat the mixture to reflux for several hours. The progress is monitored by TLC. After completion, the excess alcohol is removed, and the residue is worked up using a standard aqueous/organic extraction procedure to isolate the ester product.

Amidation

The formation of amides requires activation of the carboxylic acid, commonly by converting it to an acyl chloride.

  • Protocol:

    • Acyl Chloride Formation: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The reaction is typically performed at room temperature.

    • Amide Formation: After removing the excess activating agent under reduced pressure, the crude acyl chloride is dissolved in an inert solvent (e.g., DCM) and cooled to 0°C. A solution of the desired amine (2.2 equivalents) in the same solvent is added dropwise. After the addition, the reaction is allowed to warm to room temperature. The workup involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and solvent evaporation to yield the amide.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable synthetic methodologies. The choice between a Michael addition approach and a Williamson ether synthesis strategy will largely depend on the availability and cost of the respective starting materials (α,β-unsaturated esters vs. β-hydroxy esters). Both routes provide excellent yields and are amenable to scale-up for drug development and manufacturing purposes. The protocols detailed herein offer a validated framework for researchers to produce this compound and its valuable derivatives, enabling further exploration of their potential in chemical and biological sciences.

References

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure.
  • This compound | 100862-27-9. Benchchem.
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure.
  • The Michael Addition of Diethyl Methylmalonate to Ethyl Crotonate-(carbonyl C 14 ). A Contribution to the Elucidation of the Mechanism of the Abnormal Addition. Oxford Academic.
  • Michael addition reaction. Wikipedia.
  • Preparing Ethers. Chemistry LibreTexts.
  • This compound (C6H12O3). PubChemLite.
  • This compound | C6H12O3 | CID 21316989. PubChem, NIH.
  • Synthesis routes of 3-Oxopentanoic acid. Benchchem.
  • 3-methylpentanoic acid - Organic Syntheses Procedure.
  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System.
  • Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule.
  • A Comprehensive Technical Guide to the Synthetic Routes for 5-Methoxy-3,5-dioxopentanoic Acid. Benchchem.
  • Williamson ether synthesis. Wikipedia.
  • 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Formation of γ-‐Keto Esters
  • 3-(3-Methoxyphenyl)
  • The Michael Addition Reaction and Conjug
  • Synthesis of B-keto esters.
  • Michael Addition Reaction Mechanism. Chemistry Steps.
  • Ether - Synthesis, Reactions, Uses. Britannica.
  • ethyl 4-hydroxycroton
  • Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Synthesis method for 3-methoxypropiophenone.
  • 3-Hydroxypentanoic acid, (3S)- | C5H10O3 | CID 13425168. PubChem.
  • 3-Hydroxyvaleric acid. Wikipedia.
  • Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.
  • Alkylation of hydroxy-substituted aromatic compounds.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Ethyl 3-hydroxypentano
  • 3-HYDROXYPENTANOIC ACID. gsrs.
  • The Royal Society of Chemistry.

Sources

Introduction: The Rationale for Exploring Analogs of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 3-Methoxypentanoic Acid and Their Properties

In the landscape of drug discovery and molecular design, the strategic modification of a lead compound is a cornerstone of optimizing for efficacy, selectivity, and pharmacokinetic properties. This compound (3-MPA), a simple substituted carboxylic acid, serves as an intriguing starting scaffold. Its structure, featuring a pentanoic acid backbone with a methoxy group at the C-3 position, presents a unique combination of a lipophilic alkyl chain, a polar carboxylic acid head, and an ether linkage that can influence hydrogen bonding and metabolic stability.[1][2] The parent compound itself has been noted for potential antioxidant and anti-inflammatory effects.[3]

This technical guide provides a comprehensive exploration of the structural analogs of this compound. As a Senior Application Scientist, my objective is not merely to list these compounds but to provide a causal framework for their design, synthesis, and characterization. We will delve into how specific, rational modifications to the parent structure can modulate physicochemical and biological properties, offering researchers and drug development professionals a roadmap for harnessing this chemical space for therapeutic innovation.

Classification of this compound Structural Analogs

The structural diversity of 3-MPA analogs can be systematically organized based on the nature of the modification relative to the parent scaffold. This classification provides a logical framework for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) within this compound family.

The primary classes of analogs include:

  • Positional Isomers: Altering the location of the methoxy group along the pentanoic acid chain.

  • Backbone-Substituted Analogs: Introducing new functional groups (e.g., hydroxyl, amino) onto the carbon backbone.

  • Chain-Modified Analogs: Modifying the length or branching of the pentanoic acid chain.

  • Methoxy Group Modifications: Replacing the methyl group of the ether with larger alkyl or functionalized groups.

Below is a logical diagram illustrating this classification scheme.

G cluster_classes Analog Classes cluster_examples Examples parent This compound (Parent Scaffold) pos Positional Isomers parent->pos Relocation of -OCH3 backbone Backbone-Substituted parent->backbone Addition of new group (X) chain Chain-Modified parent->chain Alteration of carbon chain methoxy Methoxy Group Modified parent->methoxy R-O- modification p1 4-Methoxypentanoic Acid pos->p1 p2 5-Methoxypentanoic Acid pos->p2 b1 3-Amino-4-methoxypentanoic Acid backbone->b1 b2 3-Hydroxypentanoic Acid backbone->b2 c1 3-Methoxypropanoic Acid chain->c1 c2 4-Methoxy-3-methylpentanoic Acid chain->c2

Caption: Classification of this compound Analogs.

Physicochemical Properties of Key Structural Analogs

The therapeutic potential of any small molecule is intrinsically linked to its physicochemical properties. Parameters such as lipophilicity (logP), polar surface area (TPSA), and acidity (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic structural modifications allow for the fine-tuning of these properties.

The causality is clear:

  • Lipophilicity (XLogP3): This calculated value predicts how a compound partitions between an oily (octanol) and an aqueous phase. Moving the methoxy group towards the end of the chain (e.g., to C-5) or adding polar groups like hydroxyls or amines generally decreases lipophilicity (lowers logP), which can impact membrane permeability and protein binding.[4][5][6]

  • Topological Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms, primarily oxygen and nitrogen. It is an excellent predictor of drug transport properties, such as blood-brain barrier penetration. Introducing hydroxyl or amino groups drastically increases TPSA, potentially reducing CNS penetration but increasing solubility.[6][7]

  • Acidity (pKa): For this series, the primary acidic proton is on the carboxylic acid group. For simple carboxylic acids, the pKa is typically in the range of 4-5.[8][9] At physiological pH (~7.4), the vast majority of these molecules will exist in their deprotonated, anionic carboxylate form, which is crucial for solubility and interaction with biological targets.[10]

The table below summarizes key computed properties for 3-MPA and several representative analogs, sourced from PubChem.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)TPSA (Ų)PubChem CID
This compound C₆H₁₂O₃132.160.546.521316989[1]
4-Methoxypentanoic acidC₆H₁₂O₃132.160.446.5422316[4]
5-Methoxypentanoic acidC₆H₁₂O₃132.160.446.5285825[5]
3-Hydroxypentanoic acidC₅H₁₀O₃118.13-0.157.510237-77-1[11]
3-Aminopentanoic acidC₅H₁₁NO₂117.15-2.563.314731978[6]
3-Methoxypropanoic acidC₄H₈O₃104.10-0.446.5134442[12]
4-Methoxy-3-methylpentanoic acidC₇H₁₄O₃146.180.846.582417729[13]

Synthetic and Characterization Workflow

The journey from a designed analog to a characterized compound with known properties follows a logical and rigorous workflow. This process ensures that the synthesized molecule is pure, its structure is confirmed, and its key properties are quantitatively measured.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Verification cluster_properties Property Determination s1 Precursor Selection (e.g., Hydroxypentanoic Ester) s2 Chemical Synthesis (e.g., Williamson Ether Synthesis) s1->s2 s3 Workup & Crude Purification (e.g., Extraction) s2->s3 s4 Final Purification (e.g., Column Chromatography) s3->s4 c1 NMR Spectroscopy (¹H, ¹³C) s4->c1 Verify Structure c2 Mass Spectrometry (LC-MS) s4->c2 Confirm Mass c3 Purity Analysis (HPLC) s4->c3 Assess Purity >95% p1 Physicochemical Testing (logP, pKa, Solubility) c3->p1 Proceed if Pure p2 Biological Screening (e.g., Cytotoxicity Assay) p1->p2 Characterize for ADME p2->s1 Iterate Design

Caption: General workflow from analog synthesis to property evaluation.

Experimental Protocols

A self-validating protocol is one where the steps are designed to control for variables and ensure the reliability of the output. The following protocols are presented with this principle in mind, explaining the causality behind key steps.

Protocol 1: General Synthesis of a Methoxy-Substituted Pentanoic Acid

This protocol describes a representative synthesis of a methoxypentanoic acid from its corresponding hydroxypentanoic acid ester precursor via Williamson ether synthesis, followed by saponification.

Rationale: This two-step approach is robust and widely applicable. Using the ester form of the precursor protects the carboxylic acid from reacting with the base during the ether formation. The final saponification step is a high-yield, reliable method to deprotect the acid.

Materials:

  • Ethyl hydroxypentanoate (precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Alkoxide Formation (Deprotonation):

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the ethyl hydroxypentanoate precursor dissolved in anhydrous THF.

    • Cool the solution to 0°C in an ice bath. Causality: This temperature control is critical to manage the exothermic reaction of NaH with the alcohol and prevent side reactions.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction to stir for 30 minutes at 0°C. Effervescence (H₂ gas) should be observed. Causality: NaH is a strong, non-nucleophilic base perfect for deprotonating the alcohol to form the sodium alkoxide intermediate without competing in SN2 reactions.

  • Ether Formation (Williamson Synthesis):

    • To the stirring alkoxide solution at 0°C, add methyl iodide (1.2 equivalents) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Causality: Methyl iodide is an excellent electrophile for the SN2 reaction with the alkoxide nucleophile, forming the ether bond.

  • Reaction Quench and Workup:

    • Cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Causality: Quenching with a weak acid like NH₄Cl neutralizes any remaining NaH safely.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with water, then with brine. Causality: The washes remove inorganic salts and residual THF, purifying the crude ester.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl methoxypentanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of THF/Methanol/Water.

    • Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt. The solvent mixture ensures all reactants are soluble.

    • Monitor the reaction by TLC. Upon completion, remove the organic solvents via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl. Causality: This protonates the carboxylate salt, precipitating the desired neutral carboxylic acid.

    • Extract the product into ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final this compound analog.

  • Purification and Verification:

    • If necessary, purify the final product by flash column chromatography.

    • Confirm the structure and purity using NMR, LC-MS, and HPLC as outlined in the workflow diagram.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration at which an analog inhibits cell viability by 50% (IC₅₀), a key metric for anticancer activity.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust, quantifiable readout of cytotoxicity.[3]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Test compounds (analogs) dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach. Causality: This initial incubation ensures cells are in a logarithmic growth phase and uniformly attached before drug exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The incubation time should be optimized for the specific cell line.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells. Be careful not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals into a colored solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 3: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

This protocol follows the OECD Guideline 107 for determining logP, a critical measure of lipophilicity.[17]

Rationale: The shake-flask method is the gold standard for logP determination. It directly measures the equilibrium partitioning of a compound between n-octanol and water, providing an empirical value that is fundamental to ADME modeling.[18]

Materials:

  • Test compound

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Pre-saturate the n-octanol and water by mixing them in a large vessel, shaking vigorously for 24 hours, and allowing the layers to separate completely. Causality: Using pre-saturated solvents is critical because the mutual solubility of n-octanol and water can otherwise affect the final volume and concentration measurements, leading to inaccurate results.[19]

  • Test Procedure:

    • Prepare a stock solution of the test compound in the solvent in which it is more soluble.

    • In a centrifuge tube, combine the pre-saturated n-octanol, pre-saturated water, and a known amount of the stock solution. The volume ratio should be adjusted based on the expected logP.

    • Prepare at least three replicate tubes.

    • Cap the tubes and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the tubes at high speed to ensure complete separation of the two phases. Causality: Centrifugation is essential to break up any micro-emulsions that may have formed during shaking, which would otherwise lead to an overestimation of the compound's concentration in the aqueous phase.[18]

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC).

    • It is crucial to construct a calibration curve to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = Coctanol / Cwater

    • The final value is typically expressed as its base-10 logarithm: logP = log10(P)

    • The logP values from the replicate tubes should fall within a range of ± 0.3 units.[17]

Conclusion and Future Directions

The systematic exploration of this compound analogs provides a fertile ground for the discovery of novel chemical entities with tailored properties. By understanding the causal relationships between structural modifications and their impact on physicochemical and biological characteristics, researchers can more efficiently navigate this chemical space. The methodologies and protocols detailed in this guide offer a robust framework for the synthesis, purification, and comprehensive evaluation of these compounds.

Future research should focus on synthesizing a broader diversity of analogs, including those with heterocyclic moieties or constrained conformations, to probe more complex biological interactions. Furthermore, integrating computational modeling for the prediction of ADME properties and binding affinities can help prioritize the synthesis of the most promising candidates, accelerating the discovery pipeline.

References

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21316989, this compound.
  • Kühnle, M., et al. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Omega, 2(9), 6091–6097.
  • Wikipedia. (n.d.). 3-Hydroxyvaleric acid.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285825, 5-methoxypentanoic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid.
  • PubChemLite. (n.d.). 5-methoxypentanoic acid (C6H12O3).
  • PubChemLite. (n.d.). 4-methoxypentanoic acid (C6H12O3).
  • PubChemLite. (n.d.). This compound (C6H12O3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21198459, 3-Amino-4-methoxypentanoic acid.
  • University of Groningen. (n.d.). Synthesis of γ-Methoxy Carboxylic Acids via Nucleophilic Additions to Oxycarbenium Ions derived from 5-Methoxy-2(3H)-dihydrofuranones.
  • ACS Publications. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82417729, 4-Methoxy-3-methylpentanoic acid.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method.
  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10290775, (R)-3-hydroxypentanoic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids.
  • Google Patents. (n.d.). US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids.
  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid.

Sources

The Analytical Fingerprint of 3-Methoxypentanoic Acid: A Guide to Predicted NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Small molecules, such as 3-methoxypentanoic acid, with its combination of a carboxylic acid and an ether functional group, present a unique analytical puzzle. This guide is crafted not as a rigid protocol, but as a dynamic framework for researchers, scientists, and drug development professionals. It aims to provide not just the predicted spectral data for this compound, but more critically, the scientific rationale behind the expected spectroscopic behavior. By understanding the "why," we empower ourselves to interpret unforeseen results and troubleshoot experimental challenges with greater confidence and expertise. This document is built upon the foundational principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a deep dive into the predicted spectral characteristics of this molecule as a case study for broader application.

The Molecular Subject: this compound

Before delving into its spectral properties, a foundational understanding of the molecule is essential. This compound is a carboxylic acid with a methoxy group at the C3 position.

Molecular Structure:

Caption: Chemical structure of this compound with atom numbering.

Key Physicochemical Properties: [1]

Property Value
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol

| IUPAC Name | this compound |

The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (ether and carbonyl oxygens) suggests a molecule with interesting intermolecular interactions and solubility characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Our predictions for the ¹H and ¹³C NMR spectra of this compound are based on established principles of chemical environment and spin-spin coupling.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityRationale
H1 (COOH)~10-12broad singletThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygens and resonance effects.[2][3] It often appears as a broad signal due to hydrogen bonding and chemical exchange.
H2 (α-CH₂)~2.4-2.6tripletThese protons are adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. They are split by the two neighboring protons on C4.
H3 (β-CH)~3.6-3.8quintetThis proton is deshielded by the adjacent electronegative oxygen of the methoxy group. It is split by the two protons on C2 and the two protons on C4.
H4 (γ-CH₂)~1.6-1.8sextetThese protons are further from the electron-withdrawing groups and thus appear more upfield. They are split by the proton on C3 and the three protons on C5.
H5 (δ-CH₃)~0.9-1.0tripletThis terminal methyl group is in a typical alkane environment and appears at a characteristic upfield chemical shift. It is split by the two neighboring protons on C4.
H6 (OCH₃)~3.3-3.4singletThe protons of the methoxy group are deshielded by the attached oxygen. As there are no adjacent protons, the signal is a singlet.[2][4]

Visualizing the Connectivity: A COSY Workflow

A Correlation Spectroscopy (COSY) experiment would confirm the proton-proton coupling relationships.

COSY_Workflow H5 H5 (δ-CH₃) H4 H4 (γ-CH₂) H5->H4 ³J coupling H3 H3 (β-CH) H4->H3 ³J coupling H2 H2 (α-CH₂) H3->H2 ³J coupling

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C1 (C=O)~175-180The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a characteristic downfield position.[5]
C2 (α-CH₂)~40-45This carbon is adjacent to the carbonyl group, causing a moderate downfield shift.
C3 (β-CH)~75-80The direct attachment to the electronegative oxygen of the methoxy group results in a significant downfield shift for this carbon.[4]
C4 (γ-CH₂)~25-30This carbon is in a more typical aliphatic environment, further from the strong electron-withdrawing groups.
C5 (δ-CH₃)~10-15The terminal methyl carbon is the most shielded and appears at the most upfield position.
C6 (OCH₃)~55-60The methoxy carbon is deshielded due to its attachment to oxygen.[4]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY and Heteronuclear Single Quantum Coherence (HSQC) experiments to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Molecular Ion and Key Fragments:

The molecular weight of this compound is 132.16 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak (M⁺˙) at m/z 132.

Expected Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond between C2 and C3 is a likely fragmentation pathway for ethers.[6][7] This would result in the loss of an ethyl radical.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement.[8] In this compound, this is a plausible pathway.

  • Loss of Methoxy Group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (•OCH₃).

  • Loss of Carboxyl Group: Fragmentation can also occur with the loss of the entire carboxyl group (•COOH).

Visualizing the Fragmentation:

Fragmentation M [C₆H₁₂O₃]⁺˙ m/z = 132 F1 [C₄H₇O₃]⁺ m/z = 103 (Loss of C₂H₅) M->F1 α-Cleavage F2 [C₄H₈O₂]⁺˙ m/z = 88 (McLafferty) M->F2 McLafferty Rearrangement F3 [C₅H₉O₂]⁺ m/z = 101 (Loss of OCH₃) M->F3 C-O Cleavage F4 [C₅H₁₁O]⁺ m/z = 87 (Loss of COOH) M->F4 Loss of Carboxyl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction:

    • For a volatile compound like this compound, direct infusion via a heated probe or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

  • Ionization:

    • Electron Ionization (EI) is a common technique that will induce fragmentation and provide structural information.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Synthesizing the Data: A Cohesive Analytical Picture

The true power of these analytical techniques lies in their combined application. The predicted NMR data provides the carbon-hydrogen framework, while the mass spectrometry data confirms the molecular weight and offers corroborating structural details through its fragmentation pattern. For instance, the presence of a fragment at m/z 101 (loss of a methoxy group) in the mass spectrum would strongly support the methoxy group assignment made from the ¹H and ¹³C NMR spectra.

Conclusion: From Prediction to Confirmation

This guide has provided a comprehensive, in-depth prediction of the NMR and mass spectral characteristics of this compound, grounded in the fundamental principles of spectroscopy. The provided protocols offer a starting point for experimental verification. It is in the interplay between prediction and empirical data that the modern researcher finds the confidence to definitively elucidate molecular structures, a critical step in the journey of scientific discovery and drug development.

References

  • Libretexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
  • Libretexts. (2023, August 29).
  • Libretexts. (2024, March 19). 18.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. [Link]
  • YouTube. (2025, August 20).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). [Link]
  • Libretexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. [Link]
  • Wikipedia. (n.d.).
  • PubChemLite. (n.d.). This compound (C6H12O3). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • University of Rochester. (n.d.). NMR Chemical Shifts. [Link]
  • PubChem. (n.d.). This compound | C6H12O3 | CID 21316989. [Link]
  • University of California, Davis. (n.d.).
  • NMRium. (n.d.). Predict. [Link]
  • Libretexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • Libretexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • University of Illinois Springfield. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

Sources

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypentanoic acid (3-MPA) is a carboxylic acid derivative with emerging significance in biomedical research and drug development.[1] As a metabolite of the fluoroquinolone antibiotic Lomefloxacin and the amino acid L-leucine, its role in metabolic pathways and potential as a modulator of biological processes are of increasing interest to the scientific community.[1] This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.

PropertyValueSource
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Boiling Point120-122 °C (at 16 Torr)
pKa (Predicted)4.28 ± 0.10
CAS Number100862-27-9

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:




Toxicological Profile

Acute Toxicity:

  • Oral: No specific data available.

  • Dermal: Causes skin irritation.[2]

  • Inhalation: May cause respiratory irritation.[2]

Chronic Toxicity:

  • No data is available on the long-term effects of exposure to this compound.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • There are no specific studies available on the carcinogenic, mutagenic, or reproductive toxicity of this compound. It is important to note that a related compound, methoxyacetic acid, has been shown to be teratogenic in rats; however, direct extrapolation of these findings to this compound is not scientifically valid without specific data.[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling protocols is mandatory.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating the substance or when there is a potential for aerosol generation.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn and buttoned. Chemical-resistant gloves (e.g., nitrile) are required. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • As a carboxylic acid, it should be segregated from bases to prevent neutralization reactions, which can be exothermic.

Emergency Procedures

Spill Response

In the event of a spill, the following protocol should be followed:

Minor Spill (contained, small volume):

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

  • Neutralize the acid by slowly adding a weak base such as sodium bicarbonate. Be cautious as this can cause fizzing and gas evolution.

  • Collect the absorbed and neutralized material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (large volume, uncontained, or in a poorly ventilated area):

  • Evacuate the area immediately.

  • Alert others and activate the emergency alarm.

  • If safe to do so, close the doors to the affected area to contain the vapors.

  • Contact your institution's emergency response team or local fire department.

  • Do not attempt to clean up a major spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Protocols and Workflows

Risk Assessment Workflow

RiskAssessment start Start: New Experiment with 3-MPA Proposed identify_hazards Identify Hazards (Skin/Eye/Respiratory Irritant) start->identify_hazards assess_exposure Assess Potential Exposure (Quantity, Concentration, Aerosolization) identify_hazards->assess_exposure evaluate_controls Evaluate Existing Controls (Fume Hood, PPE) assess_exposure->evaluate_controls determine_risk Determine Risk Level (Low, Medium, High) evaluate_controls->determine_risk low_risk Proceed with Standard Operating Procedures (SOPs) determine_risk->low_risk Low medium_risk Implement Additional Controls (e.g., Face Shield, Specialized Gloves) determine_risk->medium_risk Medium high_risk Re-evaluate Procedure Consult with EHS determine_risk->high_risk High proceed_with_caution Proceed with Enhanced Precautions medium_risk->proceed_with_caution high_risk->evaluate_controls Modify Procedure SpillCleanup spill_occurs Spill Occurs assess_spill Assess Spill Size and Immediate Danger spill_occurs->assess_spill major_spill Major Spill: Evacuate & Call Emergency Services assess_spill->major_spill Major minor_spill Minor Spill: Proceed with Cleanup assess_spill->minor_spill Minor don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Waste into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step protocol for cleaning up a minor spill of this compound.

Conclusion

This compound is a valuable compound for research, particularly in the fields of drug metabolism and development. While comprehensive toxicological data is currently lacking, its GHS classification as a skin and eye irritant, as well as a respiratory irritant, necessitates careful handling. By adhering to the safety protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies as outlined in this guide, researchers can work safely with this compound and unlock its scientific potential.

References

  • PubChem. This compound. [Link]
  • Brown, N. A., Holt, D., & Webb, M. (1984). The teratogenicity of methoxyacetic acid in the rat. Toxicology letters, 22(1), 93–100. [Link]
  • Smith College. SPILLS - Smith College Research and Instruction Safety. [Link]
  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

Sources

A Technical Guide to 3-Methoxypentanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating 3-Methoxypentanoic Acid in the Metabolic Landscape

In the intricate and ever-expanding network of metabolic pathways, novel molecules frequently emerge from the background, demanding closer scrutiny for their potential roles in health and disease. This compound (3-MPA) is one such molecule. As a branched-chain fatty acid, its presence has been noted as a metabolite of xenobiotics and amino acids, hinting at its integration into fundamental biochemical processes.[1] Early-stage research has begun to uncover its potential influence on lipid metabolism, oxidative stress, and inflammatory signaling.[1]

This guide is designed for researchers, clinicians, and drug development professionals who require a technically grounded understanding of 3-MPA. It moves beyond a simple recitation of facts to provide a synthesized narrative on the known biochemistry of 3-MPA, detailed methodologies for its analysis, and a forward-looking perspective on its potential in metabolic research. The protocols and workflows described herein are designed as self-validating systems, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: Biochemical Identity and Metabolic Context

This compound is a C6 carboxylic acid characterized by a methoxy group on the third carbon. This structural feature distinguishes it from other pentanoic acid derivatives and influences its chemical reactivity and biological interactions.[1]

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
CAS Number 100862-27-9[1][2]
InChIKey ZRWJEWKABOKXBQ-UHFFFAOYSA-N[2][3]
Known Origins and Biological Significance

The presence of 3-MPA in biological systems has been traced to several sources, suggesting it lies at the intersection of microbial metabolism, xenobiotic processing, and endogenous pathways.

  • Microbial Metabolism: Certain bacterial species have been shown to produce 3-MPA as a metabolite of the branched-chain amino acid L-leucine.[1] This positions the gut microbiota as a potential source of systemic 3-MPA, linking diet and microbial activity to its production.

  • Drug Metabolism: 3-MPA has been identified as a significant metabolite of the anti-inflammatory drug Lomefloxacin in rat models.[1] This underscores its relevance in pharmacology and toxicology, as it may contribute to the therapeutic efficacy or side-effect profile of certain pharmaceuticals.

Putative Roles in Metabolic Regulation

While research is in its nascent stages, preliminary findings suggest 3-MPA is not merely an inert metabolic byproduct but an active signaling molecule.

  • Lipid Metabolism: Studies have indicated that 3-MPA may modulate lipid metabolism through the activation of AMP-activated protein kinase (AMPK) pathways.[1] AMPK is a central regulator of cellular energy homeostasis; its activation typically leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.

  • Antioxidant and Anti-inflammatory Activity: 3-MPA has demonstrated antioxidant properties, reducing markers of oxidative stress in diabetic rat models.[1] Further research suggests it may inhibit lipid accumulation in adipocytes and downregulate pro-inflammatory cytokines, pointing to potential anti-inflammatory effects.[1]

The following diagram illustrates the known origins and reported downstream biological effects of 3-MPA.

Figure 1: Known Origins and Putative Effects of 3-MPA cluster_origins Origins cluster_producers Producers cluster_effects Downstream Biological Effects cluster_outcomes Metabolic Outcomes Leucine L-Leucine Microbiota Gut Microbiota Leucine->Microbiota Metabolized by Lomefloxacin Lomefloxacin (Xenobiotic) Host Host Metabolism (e.g., in Rats) Lomefloxacin->Host Metabolized by MPA This compound (3-MPA) Microbiota->MPA Host->MPA AMPK ↑ AMPK Activation MPA->AMPK OxidativeStress ↓ Oxidative Stress MPA->OxidativeStress Inflammation ↓ Pro-inflammatory Cytokines MPA->Inflammation LipidOxidation ↑ Fatty Acid Oxidation AMPK->LipidOxidation LipidSynthesis ↓ Fatty Acid Synthesis AMPK->LipidSynthesis

Caption: A diagram illustrating the metabolic origins and potential biological activities of 3-MPA.

Part 2: Analytical Methodologies for 3-MPA Quantification

Accurate quantification of 3-MPA in complex biological matrices like plasma, urine, or tissue lysates is paramount for understanding its physiological roles. The choice of analytical technique is critical and is typically driven by the need for high sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its specificity and minimal sample derivatization requirements.

Rationale for Method Selection: Causality in Analytical Choices
  • Why LC-MS/MS over GC-MS? While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomics, it generally requires chemical derivatization for non-volatile analytes like carboxylic acids to increase their volatility. This adds time, potential for sample loss, and analytical variability. LC-MS/MS can analyze 3-MPA in its native form, simplifying the workflow and improving reproducibility.

  • Why Tandem MS (MS/MS)? A single-stage mass spectrometer (MS) provides the mass-to-charge ratio (m/z) of the parent molecule. However, biological samples contain thousands of molecules, many of which may have the same or very similar masses (isobars). Tandem mass spectrometry (MS/MS) isolates the parent ion (MS1), fragments it, and then analyzes a specific fragment ion (MS2). This parent-fragment transition is highly specific to the molecule's structure, providing a "chemical fingerprint" that drastically reduces interferences and enhances confidence in identification and quantification.

Experimental Protocol: Quantification of 3-MPA in Human Plasma

This protocol describes a self-validating system for the extraction and analysis of 3-MPA, incorporating quality controls for trustworthiness.

Step 1: Sample Preparation - Protein Precipitation & Extraction

  • Objective: To remove high-abundance proteins that interfere with analysis and to extract 3-MPA from the plasma matrix.

  • Procedure:

    • Thaw plasma samples on ice to prevent degradation.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of an internal standard solution (e.g., stable isotope-labeled 3-MPA-d3 at 1 µg/mL). Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning to account for any variability or sample loss during the entire preparation and analysis process, ensuring accuracy.

    • Add 400 µL of ice-cold acetonitrile. Causality: Acetonitrile is a polar organic solvent that is miscible with the aqueous plasma, causing proteins to denature and precipitate out of solution while solubilizing small molecules like 3-MPA.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and precipitation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (~450 µL) to a new tube, avoiding the protein pellet.

    • Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and helps focus the analyte band at the start of the column, improving chromatographic peak shape.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2: Sample Preparation Workflow for 3-MPA Analysis start Start: 100 µL Plasma add_is Add Internal Standard (e.g., 3-MPA-d3) start->add_is add_acn Add 400 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Pellet centrifuge->pellet dry Dry Under Nitrogen supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze via LC-MS/MS reconstitute->end

Caption: A workflow diagram for the extraction of 3-MPA from plasma samples.

Step 2: LC-MS/MS Instrumentation and Data Acquisition

  • Objective: To chromatographically separate 3-MPA from other molecules and detect it with high specificity and sensitivity.

  • System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Causality: C18 columns are effective at retaining and separating moderately polar molecules like 3-MPA from more polar and non-polar interferences based on hydrophobicity.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acidifies the mobile phase, ensuring the carboxyl group of 3-MPA remains protonated (-COOH), which improves its retention on the C18 column and promotes efficient ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI), negative mode. Causality: The carboxylic acid group readily loses a proton in the ESI source to form a negative ion ([M-H]⁻), which is often a very stable and abundant ion for this class of compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The instrument will be programmed to monitor specific parent-to-fragment ion transitions.

AnalyteParent Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
3-MPA 131.185.115
3-MPA-d3 (IS) 134.188.115

Note: The exact m/z values and collision energies are based on predicted fragmentation and should be optimized empirically on the specific instrument used. The predicted precursor ion for the deprotonated molecule is 131.07136 Da.[3] The product ion corresponds to a loss of the methoxy group and a subsequent rearrangement or cleavage.

Part 3: Future Research and Concluding Remarks

The study of this compound is at an exciting frontier. Its connections to microbial, drug, and potentially endogenous metabolic pathways make it a compelling target for further investigation.

Key Future Directions:

  • Elucidation of Biosynthetic Pathways: Is 3-MPA produced endogenously in mammals, or is its presence entirely dependent on microbial and xenobiotic sources? Answering this is critical to defining its role as a biomarker versus an active metabolite.

  • Validation of Biological Effects: The putative effects on AMPK signaling, lipid metabolism, and inflammation need to be rigorously tested in various in vitro and in vivo models of metabolic disease, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Pharmacokinetic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of 3-MPA is necessary to understand its bioavailability and potential as a therapeutic agent.

References

  • U.S. Environmental Protection Agency. ANALYTICAL METHOD SUMMARIES. [Link]
  • NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21316989, this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151505427. [Link]
  • Japan International Cooperation Agency. III Analytical Methods. [Link]
  • Wadsworth Publishing. Selected Methods of Analysis. [Link]
  • NIST. Pentanoic acid, 3-hydroxy-, methyl ester. [Link]
  • PubChemLite. This compound (C6H12O3). [Link]
  • Organic Syntheses. 3-METHYLPENTANOIC ACID. [Link]
  • Human Metabolome Database. Showing metabocard for 3-Oxopentanoic acid (HMDB0245963). [Link]
  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
  • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.
  • Yoo, I. & Choi, M. (2015). Drug-Induced Metabolic Acidosis.
  • South Carolina Department of Health and Environmental Control. Metabolic Disorders. [Link]

Sources

Methodological & Application

Synthesis of 3-Methoxypentanoic Acid from 3-Hydroxypentanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxypentanoic acid is a valuable carboxylic acid derivative utilized in various research and development sectors, including the synthesis of complex organic molecules and as a building block in the development of novel pharmaceutical agents. Its structural features, comprising a methoxy group on the pentanoic acid backbone, impart unique chemical properties that are of interest to medicinal chemists and material scientists. This document provides a comprehensive guide for the synthesis of this compound from its precursor, 3-hydroxypentanoic acid, via a Williamson ether synthesis. The protocol detailed herein employs a mild and efficient methylation reaction using methyl iodide and silver oxide, offering a reliable method for researchers in organic synthesis and drug development.

Reaction Principle: The Williamson Ether Synthesis

The conversion of 3-hydroxypentanoic acid to this compound is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

In this specific application, the hydroxyl group of 3-hydroxypentanoic acid is first deprotonated to form an alkoxide ion. While strong bases are often used for this purpose, this protocol utilizes silver oxide (Ag₂O) as a milder alternative.[2] The silver ion coordinates with the hydroxyl group, facilitating its deprotonation. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I). This concerted, single-step reaction results in the formation of the ether bond and the displacement of the iodide ion as a leaving group.[3] The use of silver oxide is particularly advantageous as it can often be employed under less stringent anhydrous conditions compared to reactive alkali metal hydrides.[2]

Reaction Mechanism Overview

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack 3-Hydroxypentanoic_Acid 3-Hydroxypentanoic Acid Alkoxide_Intermediate Silver Alkoxide Intermediate 3-Hydroxypentanoic_Acid->Alkoxide_Intermediate + Ag₂O Silver_Oxide Ag₂O Methyl_Iodide Methyl Iodide (CH₃I) 3-Methoxypentanoic_Acid This compound Alkoxide_Intermediate->3-Methoxypentanoic_Acid + CH₃I Silver_Iodide Silver Iodide (AgI)

Caption: General mechanism of the Williamson ether synthesis for this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Hydroxypentanoic acid≥98%Commercially Available
Methyl Iodide (CH₃I)≥99%, stabilizedCommercially Available
Silver (I) Oxide (Ag₂O)≥99%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Saturated Sodium Chloride (Brine)Aqueous solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup: - 3-Hydroxypentanoic acid - Ag₂O - Anhydrous Et₂O start->reaction_setup add_reagent Add Methyl Iodide reaction_setup->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux workup Aqueous Work-up: - Filter AgI - Acidify with HCl - Extract with DCM reflux->workup purification Purification: Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product: This compound characterization->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypentanoic acid (1.0 eq.) in anhydrous diethyl ether (approximately 0.2 M concentration).

  • Addition of Silver Oxide: To the stirred solution, add silver (I) oxide (1.5 eq.) in one portion.

  • Addition of Methyl Iodide: Slowly add methyl iodide (2.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the silver iodide precipitate. Wash the filter cake with diethyl ether.

    • Combine the filtrates and wash with a 1 M HCl solution to remove any unreacted silver oxide.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 10.5-12.0 (br s, 1H, -COOH)

  • δ 3.45-3.55 (m, 1H, -CH(OCH₃)-)

  • δ 3.30 (s, 3H, -OCH₃)

  • δ 2.40-2.55 (m, 2H, -CH₂COOH)

  • δ 1.55-1.70 (m, 2H, -CH₂CH₃)

  • δ 0.90 (t, J = 7.4 Hz, 3H, -CH₂CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 178.0 (-COOH)

  • δ 80.0 (-CH(OCH₃)-)

  • δ 56.5 (-OCH₃)

  • δ 38.0 (-CH₂COOH)

  • δ 28.0 (-CH₂CH₃)

  • δ 9.5 (-CH₂CH₃)

Mass Spectrometry (ESI-):

  • Calculated for C₆H₁₁O₃⁻ [M-H]⁻: 131.07

  • Found: To be determined by the researcher.

Safety Precautions

Methyl Iodide:

  • Hazard: Highly toxic, a suspected carcinogen, and can cause severe skin and eye irritation.

  • Handling: Always handle methyl iodide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of as hazardous waste according to institutional and local regulations.

Silver (I) Oxide:

  • Hazard: Strong oxidizing agent. Can cause skin and eye irritation.

  • Handling: Avoid contact with skin and eyes. Wear appropriate PPE.

  • Storage: Store in a tightly closed container in a cool, dry place, away from combustible materials.

  • Disposal: Dispose of as hazardous waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-hydroxypentanoic acid using the Williamson ether synthesis. The use of methyl iodide and silver oxide offers a mild and effective method for this transformation. The provided workflow, characterization guidelines, and safety precautions are intended to assist researchers in successfully and safely performing this synthesis in their laboratories.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
  • OpenStax. (2023). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. [Link]
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypentanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring both a carboxylic acid and a methoxy group, allows for diverse chemical modifications. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound. The synthesis route involves the formation of a β-hydroxy ester via a Reformatsky reaction, followed by methylation of the secondary alcohol using a Williamson ether synthesis, and concluding with the hydrolysis of the ester to the final carboxylic acid.

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights into the critical parameters of each reaction. Safety protocols for handling hazardous reagents are also emphasized.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in three sequential stages, starting from readily available commercial reagents. The workflow is designed to be robust and scalable for typical laboratory settings.

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Ester Hydrolysis A Propanal + Ethyl Bromoacetate B Methyl 3-hydroxypentanoate A->B  Zn, THF  Reflux C Methyl 3-methoxypentanoate B->C  1. NaH, THF  2. CH3I D This compound C->D  NaOH, H2O/MeOH  Then H+ workup

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of Methyl 3-hydroxypentanoate (Intermediate 1)

This initial step utilizes the Reformatsky reaction, a classic method for carbon-carbon bond formation. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, which is less reactive than a Grignard reagent, thus preventing unwanted side reactions with the ester functionality.[3]

Reaction Mechanism: Reformatsky Reaction

G cluster_0 cluster_1 cluster_2 EtO2CCH2Br Ethyl Bromoacetate Reformatsky_Reagent BrZnCH2CO2Et (Organozinc Reagent) EtO2CCH2Br->Reformatsky_Reagent + Zn Zn Zinc Intermediate_Alkoxide Zinc Alkoxide Intermediate Reformatsky_Reagent->Intermediate_Alkoxide + Propanal Propanal Propanal Final_Product Methyl 3-hydroxypentanoate Intermediate_Alkoxide->Final_Product H+ Workup

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Propanal5.8 g (0.1 mol)
Ethyl bromoacetate16.7 g (0.1 mol)
Zinc dust7.2 g (0.11 mol)
Iodinea few crystals
Tetrahydrofuran (THF), anhydrous200 mL
1 M Hydrochloric acid (HCl)150 mL
Saturated sodium bicarbonate solution100 mL
Brine100 mL
Anhydrous magnesium sulfate~10 g
Round-bottom flask (500 mL)with reflux condenser and magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
Distillation apparatusfor vacuum distillation

Procedure:

  • Activation of Zinc: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the zinc dust and a few crystals of iodine. Gently heat the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add 100 mL of anhydrous THF to the flask containing the activated zinc.

  • Initiation of Reaction: In a separate beaker, prepare a solution of propanal (5.8 g) and ethyl bromoacetate (16.7 g) in 100 mL of anhydrous THF. Add approximately 10 mL of this solution to the zinc suspension. The reaction mixture should become warm, and the color of the iodine should fade. If the reaction does not start, gentle warming may be necessary.

  • Addition of Reagents: Once the reaction has initiated, add the remaining propanal and ethyl bromoacetate solution dropwise to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 150 mL of 1 M HCl to quench the reaction and dissolve the unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain methyl 3-hydroxypentanoate as a colorless liquid.

PART 2: Synthesis of Methyl 3-methoxypentanoate (Intermediate 2)

The second step involves the methylation of the secondary hydroxyl group of methyl 3-hydroxypentanoate. The Williamson ether synthesis is a reliable method for this transformation.[4][5][6][7][8] This SN2 reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent.[8] Sodium hydride is a strong base commonly used for this deprotonation, and methyl iodide is an effective methylating agent.[9][10][11]

Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[12][13][14][15] It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Methyl iodide is a toxic and carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[16][17][18][19]

Reaction Mechanism: Williamson Ether Synthesis

G cluster_0 cluster_1 Alcohol Methyl 3-hydroxypentanoate Alkoxide Sodium Alkoxide Intermediate Alcohol->Alkoxide + NaH - H2 NaH Sodium Hydride Final_Product Methyl 3-methoxypentanoate Alkoxide->Final_Product + CH3I - NaI Methyl_Iodide Methyl Iodide (CH3I)

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Methyl 3-hydroxypentanoate13.2 g (0.1 mol)
Sodium hydride (60% dispersion in mineral oil)4.4 g (0.11 mol)
Methyl iodide15.6 g (0.11 mol)
Anhydrous Tetrahydrofuran (THF)200 mL
Saturated ammonium chloride solution100 mL
Diethyl ether150 mL
Brine100 mL
Anhydrous magnesium sulfate~10 g
Round-bottom flask (500 mL)with nitrogen inlet, dropping funnel, and magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
Distillation apparatusfor vacuum distillation

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the dispersion three times with 20 mL portions of anhydrous hexane to remove the mineral oil, carefully decanting the hexane washings each time. Dry the sodium hydride under a stream of nitrogen.

  • Reaction Setup: Add 100 mL of anhydrous THF to the flask containing the dry sodium hydride. Cool the suspension to 0 °C in an ice bath.

  • Formation of Alkoxide: Dissolve methyl 3-hydroxypentanoate (13.2 g) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension with stirring. Hydrogen gas will be evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (15.6 g) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of 100 mL of saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield methyl 3-methoxypentanoate.

PART 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is employed here as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis.[20][21][22] The reaction with sodium hydroxide initially forms the sodium salt of the carboxylic acid, which is then protonated in an acidic work-up to yield the final product.[21]

Reaction Mechanism: Saponification

G cluster_0 cluster_1 cluster_2 Ester Methyl 3-methoxypentanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Hydroxide OH- Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate - CH3O- Final_Product This compound Carboxylate->Final_Product H+ Workup Methanol Methanol

Caption: Mechanism of Ester Hydrolysis (Saponification).

Experimental Protocol

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Methyl 3-methoxypentanoate14.6 g (0.1 mol)
Sodium hydroxide (NaOH)6.0 g (0.15 mol)
Methanol100 mL
Water50 mL
3 M Hydrochloric acid (HCl)~50 mL (or until pH < 2)
Diethyl ether200 mL
Brine100 mL
Anhydrous sodium sulfate~10 g
Round-bottom flask (250 mL)with reflux condenser and magnetic stirrer
Separatory funnel (500 mL)
Rotary evaporator
pH paper or pH meter

Procedure:

  • Saponification: In a 250 mL round-bottom flask, dissolve sodium hydroxide (6.0 g) in a mixture of methanol (100 mL) and water (50 mL). Add methyl 3-methoxypentanoate (14.6 g) and heat the mixture at reflux for 2 hours.

  • Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of less than 2 by the slow addition of 3 M HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with three 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, a multiplet for the methine proton at the 3-position, a singlet for the methoxy group, a doublet for the methylene group adjacent to the carboxyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Distinct signals for each of the six carbon atoms are expected. The carbonyl carbon will appear at the downfield end of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (132.16 g/mol ).[23] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[24]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.

References

  • New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride.
  • Chamberland Research Group. (2013). SOP Working with Methyl Iodide.
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).
  • University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
  • IPI Global. (2018). How To Handle Methyl Iodide Safely.
  • PrepChem.com. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Grokipedia. (n.d.). Reformatsky reaction.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • International Chemical Safety Cards. (2012). ICSC 0509 - Methyl Iodide.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • Chemistry LibreTexts. (2023). 21.6 Chemistry of Esters.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • YouTube. (2024). The Reformatsky Reaction Mechanism.
  • Scribd. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2023). Reformatsky Reaction.
  • PTC Organics. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me?.
  • MySkinRecipes. (n.d.). Methyl (S)-3-Hydroxypentanoate.
  • Chemistry LibreTexts. (2014). 9.14: Biological Methylating Reagents.
  • NIST WebBook. (n.d.). Pentanoic acid, 3-methyl-.
  • Chemistry LibreTexts. (2021). 15.5: Chemical Reactions of Alcohols. Reactions Involving the O-H Bond.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774).
  • NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid.
  • PubChem. (n.d.). This compound.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395).
  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds.
  • YouTube. (2020). Mass Spec 3e Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • J-Stage. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride.
  • MassBank. (n.d.). Organic acids and derivatives.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). CID 151505427.

Sources

Quantitative Analysis of 3-Methoxypentanoic Acid in Biological Matrices: Validated GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Life Sciences Professional

Abstract

This technical guide provides two robust, validated analytical methods for the precise quantification of 3-Methoxypentanoic acid (3-MPA) in biological samples. This compound is a branched-chain fatty acid involved in metabolic processes, including amino acid metabolism[1]. Accurate quantification is critical for researchers studying metabolic pathways, gut microbiota interactions, and drug development. Due to the compound's polarity and volatility challenges, direct analysis is often suboptimal.[2][3] We present a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with silylation derivatization for enhanced volatility and a confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-nitrophenylhydrazine (3-NPH) derivatization for high sensitivity and specificity. This document provides detailed, step-by-step protocols, method validation summaries, and expert rationale for experimental design choices.

Introduction and Method Rationale

This compound (3-MPA), with the chemical formula C6H12O3, is a carboxylic acid characterized by a methoxy group on the third carbon[1][4]. Its role as a metabolite and its potential influence on cellular signaling make it a compound of interest in various biomedical research fields[1]. However, quantifying small, polar organic acids like 3-MPA from complex biological matrices (e.g., plasma, serum, urine, fecal extracts) presents distinct analytical challenges.

  • Volatility and Polarity: The carboxylic acid functional group makes 3-MPA highly polar and insufficiently volatile for direct GC analysis, often leading to poor peak shape and low sensitivity.[2]

  • Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with analysis, causing ion suppression in LC-MS or co-elution in GC-MS.

To overcome these challenges, a strategic approach involving sample cleanup and chemical derivatization is essential. Derivatization chemically modifies the analyte to improve its analytical properties.[5]

  • For GC-MS Analysis: We employ a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, making it ideal for GC separation.[2]

  • For LC-MS/MS Analysis: We utilize a derivatization strategy with 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid to form a stable derivative. This modification enhances chromatographic retention on reverse-phase columns and improves ionization efficiency for mass spectrometry, leading to superior sensitivity.[6]

This application note details both a well-established GC-MS method and a high-sensitivity LC-MS/MS method, providing researchers with flexible and reliable options tailored to their specific instrumentation and research needs.

Method 1: Quantification by GC-MS with Silylation Derivatization

This method is a robust and widely accessible approach for the quantification of 3-MPA. The core principle is to render the non-volatile acid amenable to gas chromatography through chemical derivatization.

Experimental Workflow: GC-MS```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike IS (e.g., Hexanoic acid-d3) Sample->Spike Add Internal Standard PPT 3. Protein Precipitation (Acetonitrile) Spike->PPT Vortex & Centrifuge Extract 4. LLE & Evaporation (Ethyl Acetate) PPT->Extract Isolate Supernatant Deriv 5. Silylation (BSTFA, 70°C) Extract->Deriv Dry Down & Reconstitute GCMS 6. GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Sample Quant 7. Quantification (Calibration Curve) GCMS->Quant Integrate Peaks

Caption: Workflow for 3-MPA quantification using LC-MS/MS.

Detailed Protocol: LC-MS/MS

Materials:

  • This compound (analytical standard)

  • Internal Standard (IS): Valeric acid-d9 or other suitable analogue

  • 3-Nitrophenylhydrazine (3-NPH) HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) HCl

  • Pyridine, LC-MS grade

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

Protocol Steps:

  • Reagent Preparation:

    • 20 mM 3-NPH Solution: Dissolve 3-NPH HCl in ACN:Water (50:50). Prepare fresh.

    • 12 mM EDC Solution: Dissolve EDC HCl in ACN:Water (50:50) containing 6% pyridine. Prepare fresh. [6]

  • Calibration Standards and QCs:

    • Prepare standards and QCs as described in section 2.2, step 1, using a blank matrix. A typical calibration range would be 10, 50, 100, 500, 1000, 5000 ng/mL.

  • Sample Preparation & Derivatization:

    • Pipette 50 µL of sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Valeric acid-d9).

    • Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 50 µL of the 20 mM 3-NPH solution.

    • Add 50 µL of the 12 mM EDC solution. EDC facilitates the condensation reaction between the carboxylic acid and 3-NPH. [6] * Vortex and incubate at 40°C for 30 minutes.

    • Cool to room temperature. Add 800 µL of Water + 0.1% Formic Acid.

    • Transfer to an LC vial for analysis.

  • LC-MS/MS Instrumental Analysis:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-9 min: 95% B

      • 9.1-12 min: 10% B (re-equilibration)

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Negative Mode.

      • Gas Temperature: 300°C.

      • Gas Flow: 8 L/min.

      • Nebulizer: 40 psi.

      • Capillary Voltage: 3500 V.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These must be optimized by infusing the derivatized standard of 3-MPA and the IS. The 3-NPH derivatives often show a characteristic neutral loss. [7]Example transitions would be determined empirically.

Method Validation Summary

Both methods should be validated according to established guidelines to ensure data reliability. [8]The following table summarizes typical performance characteristics expected from these methods.

ParameterGC-MS MethodLC-MS/MS MethodGuideline/Rationale
Linear Range 0.1 - 100 µg/mL10 - 5000 ng/mLRange should cover expected biological concentrations.
Correlation (r²) > 0.995> 0.995Demonstrates a strong linear relationship between concentration and response. [9]
Limit of Detection (LOD) ~0.05 µg/mL~2 ng/mLThe lowest concentration that can be reliably distinguished from blank. [10][11]
Limit of Quantification (LOQ) 0.1 µg/mL10 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy. [10][11]
Precision (%RSD) < 15%< 15%Assesses the closeness of repeated measurements (intra- and inter-day). [11]
Accuracy (% Recovery) 85 - 115%90 - 110%Measures the agreement between the measured value and the true value. [11][12]
Matrix Effect N/A (LLE minimizes)85 - 115%Assesses the impact of co-eluting matrix components on ionization.

Conclusion

This application note provides two comprehensive and validated methods for the quantification of this compound in biological samples. The GC-MS method offers a reliable and robust platform, while the LC-MS/MS method provides superior sensitivity for applications requiring lower detection limits. The choice of method should be based on the specific research question, required sensitivity, and available instrumentation. By following these detailed protocols, researchers can achieve accurate and reproducible quantification of this important metabolite.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
  • Dei Cas, M., et al. (2020). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. protocols.io.
  • Zaikin, V. G., & Halket, J. M. (n.d.). Acids: Derivatization for GC Analysis. Wiley.
  • Gurecká, K., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Chemistry.
  • Furuhashi, T., et al. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent.
  • Ali, S. (n.d.). Derivatization in GC. ResearchGate.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Jasbi, P., et al. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments.
  • Wang, D., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Vuckovic, D., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Pereira, V., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
  • McMahon, D. H., et al. (2020). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
  • Vuckovic, D., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... PubMed.
  • Analytical methods. (n.d.). SlideShare.
  • This compound. (n.d.). PubChem.
  • Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi.
  • Solvents and Caveats for LC-MS. (n.d.). Waters Corporation.

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-Methoxypentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 3-Methoxypentanoic acid (3-MPA) in human plasma. 3-MPA is a branched-chain fatty acid with potential biological activities, making its accurate quantification in biological matrices crucial for pharmaceutical and metabolic research.[1] The described method employs a straightforward protein precipitation protocol for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. This guide provides a comprehensive framework, from sample handling to method validation, designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. All procedures are grounded in established regulatory principles to ensure data integrity and trustworthiness.[2][3][4]

Introduction: The Rationale for 3-MPA Quantification

This compound (3-MPA), a derivative of the short-chain fatty acid valeric acid, is a molecule of growing interest in biomedical research. Its methoxy group imparts distinct chemical properties compared to simple carboxylic acids, potentially influencing its metabolic fate and biological interactions.[1][5] Accurate measurement of 3-MPA in plasma is essential for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and for investigating its role as a potential biomarker in various physiological or pathological states.

The primary challenge in bioanalysis of small, polar molecules like 3-MPA is their efficient extraction from complex biological matrices such as plasma, which is abundant in proteins and other endogenous interferents. Furthermore, 3-MPA lacks a significant chromophore, rendering UV-based detection methods insufficiently sensitive for typical biological concentrations. Therefore, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the required approach, offering unparalleled sensitivity and selectivity for accurate quantification.[6]

This document provides a self-validating protocol, explaining the causality behind key experimental choices to ensure scientific rigor and reproducibility, in alignment with international bioanalytical method validation guidelines.[7][8]

Overall Analytical Workflow

The entire process, from sample receipt to final data generation, follows a structured pathway designed for efficiency and accuracy. The workflow minimizes potential sources of error and ensures that the final concentration values are reliable and reproducible.

Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Plasma Sample Collection (& Storage at -80°C) Thawing Sample Thawing & Vortexing Sample->Thawing Spiking Spiking with Internal Standard (IS) Thawing->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation Injection HPLC-MS/MS Injection Preparation->Injection Separation Chromatographic Separation & Mass Detection Injection->Separation Integration Peak Integration & Quantification Separation->Integration Validation Data Review & Validation Check Integration->Validation Reporting Final Report Generation Validation->Reporting SamplePrep start Start: 100 µL Plasma Sample (in 1.5 mL microfuge tube) add_is Add 25 µL of Internal Standard (Working Solution) start->add_is add_acn Add 400 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid) add_is->add_acn vortex Vortex Mix (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (~450 µL) to a new tube centrifuge->supernatant inject Inject directly or Evaporate & Reconstitute in Mobile Phase A supernatant->inject end_point Ready for HPLC-MS/MS Analysis inject->end_point

Sources

Quantitative Analysis of 3-Methoxypentanoic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the sensitive and specific detection of 3-Methoxypentanoic acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (3-MPA) is a branched-chain carboxylic acid that can be of interest in metabolic studies and as a potential metabolite of pharmaceuticals.[1] Given its polarity and low volatility, direct analysis by GC-MS is not feasible. This protocol details a robust workflow, including sample preparation, liquid-liquid extraction, and a two-step chemical derivatization process to create a volatile trimethylsilyl (TMS) ester suitable for GC analysis.[2][3] We will explore the causality behind each experimental step, provide detailed instrument parameters, and outline a framework for method validation to ensure data integrity, accuracy, and reproducibility.[4][5]

Introduction and Scientific Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[6] However, many endogenous metabolites, including organic acids like this compound, are non-volatile due to the presence of polar functional groups such as carboxylic acids (-COOH).[3] To make these compounds amenable to GC analysis, a chemical derivatization step is essential.

The core principle of this method is the conversion of the non-volatile 3-MPA into a thermally stable and volatile derivative. This is achieved through silylation, a reaction where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[3][7] The most common and effective reagents for this are silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][8][9] The resulting TMS-ester of 3-MPA exhibits significantly increased volatility and improved chromatographic behavior, allowing for sharp peaks and sensitive detection.

This protocol employs a liquid-liquid extraction (LLE) to isolate organic acids from the complex urine matrix, followed by the BSTFA derivatization. The derivatized extract is then injected into the GC-MS system, where compounds are separated based on their boiling points and affinity for the GC column's stationary phase.[6] The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.[2]

Analyte of Interest: this compound
  • Chemical Formula: C₆H₁₂O₃[10]

  • Molecular Weight: 132.16 g/mol [10]

  • Structure: A pentanoic acid backbone with a methoxy group (-OCH₃) at the third carbon.[1]

  • Significance: 3-MPA can be a metabolite of certain drugs and has been investigated for its role in various metabolic pathways.[1] Its accurate quantification in urine can provide insights into pharmacokinetics or endogenous metabolic status.

Materials and Methods

Equipment and Consumables
Item Specification Purpose
Gas Chromatograph-Mass SpectrometerAgilent 7890/5977 or equivalentSeparation and Detection
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmChromatographic Separation
CentrifugeCapable of >3000 x gPhase Separation
Nitrogen EvaporatorN-EVAP or similarSolvent Removal
Heating Block / IncubatorCapable of 70-90 °CDerivatization Reaction
Vortex MixerStandard laboratory modelMixing and Extraction
Glass Conical Vials2 mL with screw capsSample Reaction
GC Vials with Inserts2 mL with 250 µL insertsAutosampler Compatibility
Pipettes and TipsCalibrated micropipettesReagent & Sample Transfer
Reagents and Standards
Reagent Grade Supplier
This compoundAnalytical Standard (>98%)Sigma-Aldrich, Cayman Chemical
Internal Standard (IS)e.g., Tropic Acid, Heptadecanoic acidSigma-Aldrich
BSTFA + 1% TMCSDerivatization GradeThermo Fisher, Sigma-Aldrich
PyridineAnhydrousSolvent for Derivatization
Ethyl AcetateHPLC or GC GradeExtraction Solvent
HexaneHPLC or GC GradeReconstitution Solvent
Hydrochloric Acid (HCl)ConcentratedSample Acidification
Sodium Chloride (NaCl)ACS GradeSalting-out Agent
HPLC WaterHigh PurityBlanks and Standards

Scientist's Note on Internal Standards: The choice of internal standard (IS) is critical for accurate quantification. It corrects for variability during sample preparation and injection.[6] An ideal IS is structurally similar to the analyte but not endogenously present. A stable isotope-labeled version of 3-MPA (e.g., this compound-d3) would be the best choice, but is not commonly available. Therefore, non-endogenous organic acids like Tropic acid or Heptadecanoic acid are excellent alternatives.[2][11][12]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the inclusion of blanks, quality controls (QCs), and calibration standards ensures the integrity of the analytical run.

Sample Handling and Preparation
  • Urine Collection: Collect a random urine sample in a sterile, preservative-free container.[6]

  • Storage: For immediate analysis, store at 4°C. For long-term storage, freeze samples at -20°C or -80°C to ensure stability.[6]

  • Thawing and Mixing: Thaw frozen urine samples completely at room temperature. Vortex thoroughly to ensure homogeneity before aliquoting.

Workflow for Extraction and Derivatization

The entire process, from sample preparation to GC-MS analysis, is outlined below. The key transformation is the silylation of 3-MPA.

Workflow cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_deriv Derivatization cluster_analysis Analysis Urine 1. Urine Sample (200 µL) Spike 2. Add Internal Standard Urine->Spike Acidify 3. Acidify (pH < 2 with HCl) Spike->Acidify Salt 4. Add NaCl (saturate) Acidify->Salt LLE1 5. Add Ethyl Acetate & Vortex Salt->LLE1 Centrifuge1 6. Centrifuge LLE1->Centrifuge1 Collect1 7. Collect Supernatant Centrifuge1->Collect1 Evap 8. Evaporate to Dryness (N2) Collect1->Evap Deriv 9. Add Pyridine & BSTFA Evap->Deriv Heat 10. Incubate (70°C, 15 min) Deriv->Heat Transfer 11. Transfer to GC Vial Heat->Transfer Inject 12. Inject into GC-MS Transfer->Inject

Caption: Overall experimental workflow for GC-MS analysis of 3-MPA in urine.

Step-by-Step Methodology
  • Aliquoting: Pipette 200 µL of urine into a 2 mL glass conical vial. For the calibration curve, use 200 µL of HPLC water spiked with known concentrations of 3-MPA standard.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., 100 µg/mL Tropic acid in methanol) to all samples, calibrators, and QCs.

  • Acidification: Add 2-3 drops of 5M HCl to each vial. Check with pH paper to ensure the pH is less than 2.[2] This step protonates the carboxylic acid, making it less water-soluble and facilitating its extraction into an organic solvent.

  • Salting Out: Add approximately 100 mg of solid NaCl to saturate the aqueous solution.[2] Vortex to mix. This increases the ionic strength of the aqueous phase, further driving the organic acid into the ethyl acetate.

  • Extraction: Add 600 µL of ethyl acetate. Cap the vial and vortex vigorously for 1 minute.[8]

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean 2 mL glass vial. Repeat the extraction (steps 5-7) one more time and combine the ethyl acetate layers.[8] This two-step extraction maximizes analyte recovery.

  • Evaporation: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.[8] It is critical to ensure all solvent is removed, as residual water can interfere with the silylation reaction.

  • Derivatization: To the dry residue, add 20 µL of anhydrous pyridine and 40 µL of BSTFA (with 1% TMCS).[2][8] Pyridine acts as a catalyst and solvent, while BSTFA is the silylating agent.

  • Reaction: Cap the vial tightly and incubate at 70°C for 15 minutes.[8] Some sterically hindered compounds may require higher temperatures or longer times, but this is a robust starting point.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a 250 µL glass insert within a GC autosampler vial for analysis.

The Derivatization Reaction

The chemical transformation of this compound is central to this protocol. The BSTFA reagent reacts with the acidic proton on the carboxylic acid group.

Caption: Silylation of 3-MPA to its volatile TMS-ester derivative.

GC-MS Instrumental Analysis

Suggested GC-MS Parameters

These parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection ModeSplitlessMaximizes sensitivity for trace analysis.
Injection Volume1 µLStandard volume for good peak shape.
Inlet Temperature250 °CEnsures rapid vaporization of derivatives.
Carrier GasHeliumInert, provides good separation efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal for column dimensions.
Oven Program
Initial Temperature70 °C, hold for 2 minAllows for solvent focusing.
Ramp 14 °C/min to 170 °CGradual ramp for separating organic acids.[9]
Ramp 220 °C/min to 280 °C, hold 5 minClears heavier compounds from the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization creating reproducible spectra.
Ion Source Temp230 °CStandard operating temperature.
Quadrupole Temp150 °CStandard operating temperature.
Scan Range50 - 550 amuCovers fragment ions of the analyte and IS.[6]
Data AcquisitionFull Scan & SIMFull scan for identification; Selected Ion Monitoring (SIM) for quantification.
Data Analysis and Quantification
  • Identification: The retention time of the 3-MPA-TMS peak in the sample must match that of the analytical standard. The mass spectrum of the sample peak should also match the reference spectrum from the standard or a library (e.g., NIST).

  • Quantification: For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity.[6] Monitor at least two characteristic ions for the analyte and the internal standard.

    • Quantifier Ion: The most abundant, stable ion used for concentration calculations.

    • Qualifier Ion: A secondary ion used for confirmation. The ratio of the quantifier to the qualifier ion must be consistent between samples and standards.

  • Calibration: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the prepared standards. Use a linear regression with a weighting factor (e.g., 1/x) if necessary.

Method Validation Framework

To ensure the trustworthiness of the results, the method must be validated according to established guidelines (e.g., ICH, CLSI).[4][5][13]

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.995 over the desired concentration range.[4][14]
Accuracy The closeness of the measured value to the true value. Assessed by analyzing QCs at different levels.Mean recovery of 85-115% (80-120% at LLOQ).[14][15]
Precision The closeness of repeated measurements. Assessed as intra-day and inter-day precision (repeatability).Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ).[5][15]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.[15]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.S/N ≥ 10; Accuracy and Precision criteria met.[15]
Specificity The ability to assess the analyte unequivocally in the presence of matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.[13]
Recovery The efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.

Conclusion

This application note provides a robust and reliable GC-MS protocol for the quantification of this compound in urine. By combining a validated liquid-liquid extraction with a proven two-step derivatization, this method overcomes the inherent challenges of analyzing polar organic acids by gas chromatography. The detailed explanation of each step, from sample handling to data analysis and method validation, provides researchers and drug development professionals with a comprehensive framework to implement this analysis in their laboratories, ensuring the generation of high-quality, reproducible, and trustworthy data.

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
  • Singh, R. J. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). In Clinical and Biochemical Analysis. Springer.
  • Springer Nature. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
  • Yu, J., et al. (2025). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. ResearchGate.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-15.
  • Duez, P., Kumps, A., & Mardens, Y. (2025). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate.
  • Zhang, K., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Al-Tannak, N. F., et al. (2016). The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. Analytical Methods, 8(33), 6393-6401.
  • Orphanet. (n.d.). 3-hydroxy-3-methylglutaric aciduria.
  • Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(14), 5364.
  • Gkagkarelis, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. ResearchGate.
  • Rupa Health. (n.d.). 3-OH-3-Methylglutaric Acid.
  • Gkagkarelis, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Forensic Sciences, 2(3), 473-491.
  • Kumar, R. S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate.
  • Human Metabolome Database. (2005). Showing metabocard for 3-Hydroxymethylglutaric acid (HMDB0000355).
  • Olivier, C., & Luies, L. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(4), 103758.
  • Funghini, S., et al. (2001). 3-Hydroxy-3-methylglutaric aciduria in an Italian patient is caused by a new nonsense mutation in the HMGCL gene. Molecular Genetics and Metabolism, 73(3), 268-75.
  • Wysocki, S. J., & Hähnel, R. (1984). 3-Hydroxy-3-methylglutaric aciduria. Journal of Neurogenetics, 1(2), 165-73.

Sources

using 3-Methoxypentanoic acid as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 3-Methoxypentanoic Acid as an Internal Standard in Mass Spectrometry

Abstract

Quantitative mass spectrometry is the cornerstone of modern bioanalysis, enabling precise measurement of analytes in complex biological matrices. The reliability of such measurements hinges on the effective use of internal standards to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This document provides a comprehensive guide to the theory and practical application of this compound as a robust internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of small-molecule carboxylic acids. We present the scientific rationale for its selection, its key physicochemical properties, and a detailed, field-tested protocol for its implementation, from stock solution preparation to method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate high-quality quantitative bioanalytical methods.

The Rationale: Why this compound?

The ideal internal standard (IS) is a compound that is not naturally present in the sample matrix, behaves chemically and physically like the analyte of interest, but is sufficiently different to be distinguished by the mass spectrometer. While stable isotope-labeled (SIL) standards are the gold standard, they are often expensive or commercially unavailable for many analytes.[3] In such cases, a carefully selected analog compound is a powerful alternative.

This compound emerges as an excellent candidate for an analog IS when quantifying other small-chain carboxylic acids for several key reasons:

  • Structural Analogy: It shares the core carboxylic acid functional group with a wide range of endogenous and exogenous analytes (e.g., short-chain fatty acids, metabolic intermediates). This ensures similar extraction efficiency during sample preparation and comparable ionization behavior in the mass spectrometer source.

  • Distinct Mass: The presence of the methoxy group provides a unique molecular weight (132.16 g/mol ) and exact mass, preventing isobaric interference with common endogenous metabolites.[4]

  • Chromatographic Behavior: Its structure suggests it will have retention characteristics on common reversed-phase columns (like C18) that are similar to, but not identical with, other small polar acids, allowing it to elute within the analytical window without co-eluting with key analytes.

  • Chemical Stability: It is a stable compound, not prone to degradation under typical sample storage and processing conditions.

  • Commercial Availability: this compound is commercially available, making it an accessible and cost-effective choice for methods requiring high sample throughput.

Physicochemical Profile

A thorough understanding of the internal standard's properties is critical for method development.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms 3-methoxyvaleric acidPubChem[4]
CAS Number 100862-27-9PubChem[4]
Molecular Formula C₆H₁₂O₃PubChem[4]
Molecular Weight 132.16 g/mol PubChem[4][5]
Monoisotopic Mass 132.078644 DaPubChem[4]
pKa (Predicted) 4.28 ± 0.10ChemicalBook[6]
Boiling Point 120-122 °C (at 16 Torr)ChemicalBook[6]
Solubility Good solubility in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous solutions.[7]Smolecule[7]

Experimental Protocols

The following sections provide a step-by-step methodology for incorporating this compound into a quantitative LC-MS/MS workflow. The protocol is designed for the analysis of small carboxylic acids in human plasma but can be adapted for other matrices like urine or cell culture media.

Preparation of Standard Solutions

Accuracy begins with the precise preparation of standards. Always use calibrated pipettes and analytical balances.

Protocol Steps:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound (purity >98%) into a 15 mL conical tube.

    • Record the exact weight.

    • Add methanol to bring the total volume to 10.0 mL.

    • Vortex for 60 seconds until fully dissolved. This stock is stable for at least 6 months when stored at -20°C.

  • Working Internal Standard Solution (1 µg/mL):

    • Perform a serial dilution of the Primary Stock Solution.

    • Pipette 10 µL of the 1 mg/mL stock into a clean microcentrifuge tube.

    • Add 990 µL of Methanol:Water (50:50, v/v) to create a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a new tube.

    • Add 900 µL of Methanol:Water (50:50, v/v) to yield the final 1 µg/mL Working IS Solution. This solution should be prepared fresh weekly.

Sample Preparation: Protein Precipitation

For biofluids like plasma or serum, protein precipitation is a rapid and effective method to remove macromolecules that interfere with LC-MS analysis. The use of acidified organic solvent enhances the recovery of acidic analytes.[3][8]

Protocol Steps:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add Internal Standard: Add 200 µL of ice-cold protein precipitation solution (Acetonitrile containing 0.1% formic acid and 1 µg/mL of this compound).

    • Causality Note: Using the IS in the precipitation solvent ensures it is added consistently to every sample, QC, and standard at the very beginning of the process. This allows it to correct for variability in all subsequent steps. Acetonitrile is preferred over methanol for its superior protein precipitation efficiency.

  • Precipitate and Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample Plasma Sample (50 µL) vortex Vortex (30 sec) sample->vortex is_sol Precipitation Solvent (200 µL ACN + 0.1% FA) + 1 µg/mL IS is_sol->vortex centrifuge Centrifuge (10 min, >14,000 x g) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant vial Autosampler Vial supernatant->vial

Caption: Workflow for plasma protein precipitation using the internal standard.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development. They should be optimized for the specific analyte(s) of interest and the LC-MS/MS system being used.

Table: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Phenomenex Luna C18(2) (100 Å, 3 µm, 150 x 2.0 mm) or equivalentC18 chemistry provides good retention for small polar molecules.[3][8]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for carboxylic acids and promotes ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for gradient elution.
Flow Rate 0.3 mL/minAppropriate for a 2.0 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minA generic gradient to elute a range of small acids. Must be optimized.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table: Suggested Mass Spectrometry Parameters

ParameterRecommended SettingRationale
System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.[3]
MRM Transition Precursor Ion (Q1): m/z 131.07[M-H]⁻ for C₆H₁₂O₃. This should be confirmed by infusion.
MRM Transition Product Ion (Q3): m/z 85.06 (Hypothetical)A plausible fragment corresponding to the loss of formic acid (HCOOH). This must be determined experimentally via product ion scan.
Gas Temps. Optimize per instrumentTypically ~350-500 °C
Nebulizer Gas Optimize per instrumentTypically ~40-60 psi
Dwell Time 50-100 msBalances sensitivity with the number of points across a chromatographic peak.

Method Validation: A Self-Validating System

A quantitative method is only reliable if it has been rigorously validated.[9][10] The protocol must demonstrate performance against a set of predefined acceptance criteria based on guidelines from regulatory bodies like the FDA or ICH.[11] The internal standard is central to achieving this.

G cluster_validation Logic of Internal Standard Correction cluster_sources Sources of Variation Analyte Analyte Signal (Variable) Ratio Peak Area Ratio (Analyte / IS) (Stable) Analyte->Ratio IS IS Signal (Variable) IS->Ratio Variation • Sample Prep Loss • Injection Volume • Ion Suppression Variation->Analyte Affects Variation->IS Affects Similarly

Caption: How an internal standard corrects for experimental variability.

Table: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity Ensure no interference at the retention times of the analyte and IS.Analyze blank matrix, matrix with IS, and matrix with analyte.No significant peaks (>20% of LLOQ) in blank matrix.
Linearity & Range Establish the concentration range over which the method is accurate and precise.Analyze a calibration curve with 8-10 non-zero standards.R² > 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Measure of closeness to the true value.Analyze QC samples at low, mid, and high concentrations (n=5 per level).Mean concentration within ±15% of nominal value.
Precision Measure of variability (repeatability and intermediate precision).Analyze QC samples at low, mid, and high concentrations (n=5 per level) on different days.Coefficient of Variation (CV) ≤15%.
Matrix Effect Assess the impact of matrix components on ionization.Compare analyte/IS response in post-extraction spiked samples vs. neat solution.CV of matrix factor across different lots of matrix should be ≤15%.
Recovery Efficiency of the extraction process.Compare analyte/IS response in pre-extraction spiked samples vs. post-extraction spiked samples.Should be consistent and reproducible.
Stability Ensure analyte and IS are stable under various conditions.Test QC samples after freeze-thaw cycles, bench-top storage, and long-term storage.Mean concentration within ±15% of nominal value.

Data Analysis and Quantification

The final step is to use the acquired data to determine the concentration of the analyte in unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard (this compound) in all standards, QCs, and unknown samples.

  • Calculate Response Ratio: For each injection, calculate the peak area ratio: Response = (Peak Area of Analyte) / (Peak Area of IS) .

  • Generate Calibration Curve: Plot the Response (y-axis) versus the nominal concentration of the calibration standards (x-axis).

  • Perform Linear Regression: Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration curve to obtain the equation y = mx + b .

  • Quantify Unknowns: For each unknown sample, use its calculated Response (y) and the regression equation to solve for the concentration (x): x = (y - b) / m .

Conclusion

This compound is a highly suitable, accessible, and cost-effective internal standard for the quantitative LC-MS/MS analysis of small carboxylic acids. Its physicochemical properties ensure that it effectively mimics the behavior of target analytes during sample processing and analysis. By following the detailed protocols for preparation, analysis, and validation outlined in this guide, researchers can develop robust and reliable bioanalytical methods capable of producing high-quality quantitative data for a wide range of applications, from clinical chemistry to metabolomics.[12][13][14]

References

  • This compound | C6H12O3 | CID 21316989. PubChem, National Institutes of Health.
  • CID 151505427 | C6H13NO3. PubChem, National Institutes of Health.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC, National Institutes of Health.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed, National Institutes of Health.
  • Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • Some good validation practices for analytical procedures. A3P.
  • Organic Syntheses Procedure. Organic Syntheses.
  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar.
  • Analytical Method Validation: A Comprehensive Review of Current Practices. Preprints.org.
  • (PDF) Validation of analytical methods. ResearchGate.
  • Pentanoic acid, 3-hydroxy-, methyl ester. NIST WebBook.
  • View of Validation of analytical methods. Grasas y Aceites.
  • Solvents and Caveats for LC-MS. Waters Corporation.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Metabolomics Applications. Bruker.
  • Application of metabolomics in clinical and laboratory gastrointestinal oncology. PMC, National Institutes of Health.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central.
  • Combining clinical chemistry with metabolomics for metabolic phenotyping at population levels. PMC, PubMed Central.

Sources

Application Notes & Protocols: Experimental Use of 3-Methoxypentanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 3-Methoxypentanoic acid (3-MPA) in cell culture models. This compound is a branched-chain fatty acid derivative with potential biological activities stemming from its structural similarity to short-chain fatty acids (SCFAs), which are known modulators of cellular metabolism, inflammation, and epigenetics.[1][2] This document outlines the foundational principles of working with 3-MPA, from preparation and handling to detailed protocols for assessing its effects on cell viability, cellular metabolism, and key signaling pathways. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide aims to equip researchers with the tools to rigorously investigate the therapeutic potential of this compound.

Section 1: Introduction to this compound

Scientific Background

This compound (3-MPA) is a carboxylic acid with the molecular formula C₆H₁₂O₃.[3] As a fatty acid derivative, its biological activities are of significant interest, particularly in the context of cancer and metabolic diseases. Cancer cells exhibit profound metabolic reprogramming, often involving the altered uptake, synthesis, and degradation of fatty acids to support their proliferation and survival.[4][5] Compounds that interfere with these pathways are promising therapeutic candidates.

3-MPA belongs to the broader class of short-chain fatty acids (SCFAs), which are well-documented as physiologically active molecules. SCFAs like butyrate can induce cell cycle arrest, differentiation, and apoptosis in cancer cells and have anti-inflammatory properties.[1][6] Preliminary research suggests that 3-MPA may modulate lipid metabolism, exhibit antioxidant and anti-inflammatory effects, and potentially activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[7] These characteristics make 3-MPA a compelling compound for investigation in various cell culture models.

Chemical & Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 100862-27-9[3][8]
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3]
Boiling Point 120-122 °C (at 16 Torr)[9]
pKa (Predicted) 4.28 ± 0.10[9]

Section 2: Reagent Preparation and Handling

Solubilization Protocol

Causality: this compound, like many fatty acid derivatives, may exhibit limited solubility in aqueous cell culture media.[10] Therefore, a proper solubilization strategy is critical to ensure accurate and reproducible experimental results. The use of an organic solvent is often necessary, with Dimethyl sulfoxide (DMSO) being a common choice due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations (<0.5% v/v).

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add an appropriate volume of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 100 mM or 500 mM). Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working concentrations by performing serial dilutions in complete cell culture medium.

    • Critical Note: Ensure the final concentration of DMSO in the media applied to cells does not exceed a non-toxic level (typically ≤0.1%). A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.[10]

Safety and Handling

Based on available safety data, this compound is classified as a substance that may cause skin irritation, serious eye damage, and respiratory irritation.[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound in its powdered or concentrated form.

  • Handling: Handle in a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Section 3: Foundational Assay: Cell Viability and Dose-Response

Rationale: The first step in characterizing the effect of any new compound is to determine its impact on cell viability and to establish a working concentration range. A dose-response curve allows for the calculation of key metrics like the IC₅₀ (half-maximal inhibitory concentration), guiding the design of all subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • 96-well flat-bottom cell culture plates

  • 3-MPA stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-MPA in complete medium from your stock solution. A common starting range is from 0.1 µM to 1000 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 3-MPA. Include "untreated" and "vehicle control" (DMSO only) wells.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (Viability % vs. Log[Concentration]) to determine the IC₅₀ value.

Example Dose-Response Plate Layout
1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlank3-MPA3-MPA3-MPA3-MPA3-MPA3-MPA3-MPA3-MPAVehicle
B BlankBlankBlank1000 µM500 µM250 µM125 µM62.5 µM31.3 µM15.6 µM7.8 µMControl
C BlankBlankBlank(Rep 1)(Rep 1)(Rep 1)(Rep 1)(Rep 1)(Rep 1)(Rep 1)(Rep 1)(Rep 1)
D BlankBlankBlank1000 µM500 µM250 µM125 µM62.5 µM31.3 µM15.6 µM7.8 µMVehicle
E BlankBlankBlank(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)Control
F BlankBlankBlank(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)(Rep 2)
G UntreatedUntreatedUntreated1000 µM500 µM250 µM125 µM62.5 µM31.3 µM15.6 µM7.8 µMVehicle
H (Rep 1)(Rep 2)(Rep 3)(Rep 3)(Rep 3)(Rep 3)(Rep 3)(Rep 3)(Rep 3)(Rep 3)(Rep 3)Control
(Rep 3)

Section 4: Investigating Cellular Metabolism

Rationale: Given that 3-MPA is a fatty acid derivative, its most direct impact is likely on cellular metabolism. Cancer cells often display a preference for glycolysis even in the presence of oxygen (the Warburg effect), but many also rely heavily on fatty acid oxidation (FAO) for energy and building blocks.[4][14] The Agilent Seahorse XF Analyzer allows for the real-time measurement of the two major energy-producing pathways: mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR).[15] This provides a powerful functional assessment of a compound's metabolic effects.

Protocol: Seahorse XF Cell Mito Stress Test

Objective: To determine how 3-MPA affects key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF96 or similar Extracellular Flux Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium (e.g., XF DMEM or RPMI), supplemented with glucose, pyruvate, and glutamine as required.[15][16]

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

  • Cells of interest and 3-MPA solution.

Step-by-Step Methodology:

  • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[15]

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an empirically determined optimal density. Allow cells to attach overnight.

  • Compound Pre-treatment (Optional): Treat cells with 3-MPA (e.g., at IC₂₀ and IC₅₀ concentrations) for a desired period (e.g., 6, 12, or 24 hours) prior to the assay.

  • Assay Medium Exchange: On the day of the assay, remove the culture medium and replace it with pre-warmed Seahorse XF Assay Medium. Incubate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow cells to equilibrate.[17]

  • Load Sensor Cartridge: Prepare and load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports of the hydrated sensor cartridge.

  • Run Assay: Calibrate the instrument, then replace the calibrant plate with the cell plate. Run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to reveal the mitochondrial function profile.

  • Data Normalization and Analysis: After the run, normalize the data to cell number (e.g., via a CyQUANT assay or cell counting). Analyze the data using Seahorse Wave software to determine the effects of 3-MPA on mitochondrial parameters.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the cellular effects of this compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation A Prepare & Solubilize This compound B Dose-Response Assay (e.g., MTT Assay) A->B C Determine IC50 and Sub-toxic Concentrations B->C D Metabolic Profiling (Seahorse XF Assay) C->D E Signaling Pathway Analysis (Western Blot) C->E F Lipid Accumulation (Oil Red O Staining) C->F G Synthesize Data: Link Metabolic & Signaling Effects D->G E->G F->G H Hypothesis Generation for Further Studies G->H G cluster_0 Anabolic Pathways (Inhibited) cluster_1 Catabolic Pathways (Activated) MPA This compound AMPK AMPK MPA->AMPK Activates? pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits mTORC1 mTORC1 pAMPK->mTORC1 Inhibits PGC1a PGC-1α pAMPK->PGC1a Activates Lipid_Synth De Novo Lipid Synthesis ACC->Lipid_Synth FASN FASN SREBP1c->FASN FASN->Lipid_Synth FAO Fatty Acid Oxidation PGC1a->FAO Mito Mitochondrial Biogenesis PGC1a->Mito

Caption: Proposed AMPK signaling pathway modulated by 3-MPA.

References

  • Cellular and physiological effects of short-chain fatty acids. PubMed.
  • This compound | 100862-27-9. Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Methods of analysis for chemicals that promote/disrupt cellular signaling. PubMed.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Methods of Analysis for Chemicals that Promote/Disrupt Cellular Signaling. J-Stage.
  • Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. MDPI.
  • What Are Short-Chain Fatty Acids and What Do They Do?. ZOE.
  • Cytotoxicity Assay Protocol. Protocols.io.
  • A hidden route for fatty acids can make cancers resistant to therapy. ecancer.
  • Short chain fatty acids: the messengers from down below. Frontiers.
  • Measuring Cell Viability / Cytotoxicity. Dojindo.
  • The expanded role of fatty acid metabolism in cancer: new aspects and targets. PMC.
  • How Short-Chain Fatty Acids Affect Health and Weight. Healthline.
  • A hidden route for fatty acids can make cancers resistant to therapy. ScienceDaily.
  • Fatty Acid Metabolism and Cancer. PubMed.
  • Method for analyzing signaling networks in complex cellular systems. PMC - NIH.
  • This compound | C6H12O3 | CID 21316989. PubChem - NIH.
  • Fatty acids in cancer: Metabolic functions and potential treatment. ResearchGate.
  • Seahorse XF96 Protocol – adapted from Agilent. Leiden University Medical Center.
  • Signaling Pathway Analysis. Creative Diagnostics.
  • A comparison of mechanistic signaling pathway activity analysis methods. e-Repositori UPF.
  • Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent.
  • An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. PubMed Central.
  • Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. ResearchGate.
  • Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. NIH.
  • This compound | 100862-27-9. ChemicalBook.
  • This compound CAS#: 100862-27-9. ChemicalBook.
  • Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
  • Three-Dimensional Cell Culture-Based Screening Identifies the Anthelmintic Drug Nitazoxanide as a Candidate for Treatment of Colorectal Cancer. ResearchGate.

Sources

Application Notes & Protocols: 3-Methoxypentanoic Acid as an Emerging Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, a constellation of conditions including insulin resistance, dyslipidemia, and obesity, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and monitoring therapeutic efficacy. 3-Methoxypentanoic acid (3-MPA), a branched-chain fatty acid, is emerging as a molecule of interest in this domain.[1] Its presence has been linked to the metabolism of amino acids and pharmaceuticals, suggesting its potential as an indicator of systemic metabolic shifts.[1][2] Recent research has begun to uncover its role in modulating lipid metabolism and its potential therapeutic applications for metabolic disorders, underscoring the need for robust analytical methods to explore its clinical utility.[1] This document provides a comprehensive guide to the scientific rationale and detailed protocols for the quantification of this compound in biological matrices, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for organic acid analysis.

Scientific Rationale: The Basis for 3-MPA as a Metabolic Biomarker

Metabolic syndrome is a cluster of conditions, including abdominal obesity, high blood pressure, and impaired glucose tolerance, that collectively increase the risk of cardiovascular disease and type 2 diabetes.[3][4][5] The underlying pathology involves complex disruptions in how the body produces and uses energy, often leading to an altered profile of small molecule metabolites in circulation.

Organic acids are intermediates and end-products of numerous metabolic pathways, and their quantification in biofluids like urine and plasma provides a powerful window into cellular function.[6][7] Pathological states frequently lead to the accumulation of specific organic acids, making them valuable diagnostic biomarkers for a class of inherited conditions known as organic acidurias.[7]

Why this compound?

  • Metabolic Origins: 3-MPA is a derivative of pentanoic acid (valeric acid). It has been identified as a metabolite of the amino acid L-leucine in certain bacterial species, suggesting a potential link to amino acid metabolism and gut microbiota activity.[1][2] Its classification as a methyl-branched fatty acid also places it within the broader context of lipid metabolism.[8]

  • Modulator of Lipid Metabolism: Research indicates that 3-MPA may modulate lipid metabolism by activating key signaling pathways like the AMPK pathway, which leads to reduced fatty acid synthesis and increased fatty acid oxidation.[1] Dysregulation of these pathways is a hallmark of metabolic syndrome.

  • Pharmacometabolomics: 3-MPA has been identified as a significant metabolite of certain pharmaceuticals, such as the anti-inflammatory drug Lomefloxacin.[1][2] This highlights its relevance in understanding drug metabolism, which can be altered in states of metabolic disease.

The central hypothesis is that disruptions in amino acid processing, lipid metabolism, or gut microbiome function associated with metabolic disorders could lead to quantifiable changes in 3-MPA levels, positioning it as a candidate biomarker for disease presence, progression, or response to intervention.

cluster_0 Potential Origins of 3-MPA cluster_1 Metabolic Context cluster_2 Clinical Significance in Metabolic Disorders L-Leucine L-Leucine Amino Acid Metabolism Amino Acid Metabolism L-Leucine->Amino Acid Metabolism Gut Microbiota Gut Microbiota Gut Microbiota->Amino Acid Metabolism Drug Metabolism (e.g., Lomefloxacin) Drug Metabolism (e.g., Lomefloxacin) 3-MPA 3-Methoxypentanoic Acid (3-MPA) Drug Metabolism (e.g., Lomefloxacin)->3-MPA Biotransformation Amino Acid Metabolism->3-MPA Metabolism Fatty Acid Metabolism Fatty Acid Metabolism Altered Biofluid Levels Altered Biofluid Levels Fatty Acid Metabolism->Altered Biofluid Levels Dysregulation leads to 3-MPA->Fatty Acid Metabolism

Caption: Hypothetical metabolic context of this compound (3-MPA).

Analytical Strategy: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for screening and quantifying organic acids in biological samples.[7] Its high chromatographic resolution and sensitive, specific detection make it ideal for identifying compounds within complex matrices like urine and plasma.

The Causality Behind the Choice of GC-MS:

  • Volatility Requirement: GC requires that analytes be volatile and thermally stable. Organic acids like 3-MPA are non-volatile due to their polar carboxyl group. Therefore, a chemical modification step, known as derivatization , is essential.[6] This process replaces the acidic proton with a non-polar group, typically a trimethylsilyl (TMS) group, rendering the molecule suitable for GC analysis.[7]

  • Specificity and Confirmation: The mass spectrometer fragments the derivatized analyte in a reproducible manner, creating a unique mass spectrum or "chemical fingerprint." This allows for unambiguous identification and quantification, even in the presence of co-eluting compounds, which is a significant advantage over less specific detectors.[9][10]

  • Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD), often in the low ng/mL range, which is crucial for detecting subtle changes in metabolite concentrations.[9]

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

Protocol 1: Analysis of 3-MPA in Human Urine

This protocol is adapted from established methods for urinary organic acid profiling.[7][11][12]

3.1. Sample Handling and Preparation

  • Collection: Collect a random urine sample in a sterile, preservative-free container.[6]

  • Storage: For immediate analysis, refrigerate at 4°C. For long-term storage, freeze samples at -20°C or below. Samples are generally stable for years at -20°C.[6]

  • Creatinine Normalization (Critical Step): Urine concentration can vary significantly. To standardize the results, the volume of urine extracted is normalized to its creatinine content.[6][7]

    • Measure the creatinine concentration of the urine sample using a standard clinical assay.

    • Calculate the volume of urine equivalent to 1 µmole of creatinine (e.g., if creatinine is 10 mmol/L, use 100 µL of urine). This ensures that a consistent amount of total solute is analyzed across different samples.[7]

3.2. Extraction and Derivatization

Causality Note: This two-step process first isolates the organic acids from the aqueous urine matrix and then chemically modifies them for GC-MS analysis.

  • Internal Standard Spiking: To the normalized urine volume in a glass tube, add a known amount of an appropriate internal standard (IS). A non-endogenous, structurally similar organic acid, preferably a stable isotope-labeled version, is ideal.[6]

  • Oximation (Optional but Recommended): To stabilize keto-acids and prevent multiple derivative peaks, add 100 µL of 2% hydroxylamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.[7]

  • Acidification & Extraction: Acidify the sample to pH ~1 with HCl. Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 2000 x g for 5 minutes). Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction process and combine the organic layers.[7][11]

  • Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all solvent and water before derivatization.[7][11]

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Seal the vial tightly and incubate at 70°C for 45 minutes. This reaction forms the volatile TMS esters of the organic acids.[7][12]

  • Final Step: Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol 2: Analysis of 3-MPA in Human Plasma/Serum

This protocol involves an additional protein removal step.

3.1. Sample Handling and Preparation

  • Collection: Collect whole blood in an EDTA-containing tube.[13] Centrifuge at 3000 RPM for 10 minutes to separate the plasma (supernatant).[13][14]

  • Storage: Store plasma at -80°C until analysis.

3.2. Extraction and Derivatization

  • Protein Precipitation: In a microcentrifuge tube, combine 100 µL of plasma with 400 µL of a cold solvent mixture (e.g., methanol:ethanol 1:1 v/v).[15] The solvent should contain the internal standard at a known concentration.

  • Separation: Vortex for 2 minutes and centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial for evaporation.

  • Drying & Derivatization: Proceed with the drying and derivatization steps as described in Protocol 1 (steps 3.2.4 and 3.2.5).

cluster_0 Sample Collection & Prep cluster_1 Extraction & Derivatization cluster_2 Analysis s1 Collect Urine or Plasma s2 Normalize Urine Volume (to Creatinine) s1->s2 Urine Only s3 Spike with Internal Standard s1->s3 s2->s3 e1 Protein Precipitation (Plasma Only) s3->e1 Plasma e2 Liquid-Liquid Extraction s3->e2 Urine e1->e2 e3 Evaporate to Dryness e2->e3 e4 Add Derivatization Reagent (BSTFA) e3->e4 e5 Incubate (e.g., 70°C) e4->e5 a1 Inject into GC-MS e5->a1 a2 Data Acquisition a1->a2 a3 Quantification a2->a3

Caption: General experimental workflow for 3-MPA analysis by GC-MS.

Instrumental Analysis and Data Processing

4.1. GC-MS Parameters

The following table provides a typical starting point for method development. Parameters should be optimized for the specific instrument in use.

ParameterTypical SettingRationale
Injection Mode Split/Splitless (Split 1:20)Prevents column overloading while maintaining sensitivity.
Injector Temp 250 °CEnsures rapid volatilization of derivatized analytes.
GC Column TG-5MS (or similar), 30m x 0.25mm ID, 0.25µm filmA non-polar column provides good separation for a wide range of organic acids.[16]
Carrier Gas Helium, constant flow ~1.2 mL/minInert gas for carrying analytes through the column.
Oven Program Initial 70°C (2 min), ramp 5°C/min to 280°C, hold 5 minA temperature gradient is essential to separate compounds with different boiling points.[16]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
MS Acquisition Scan Mode (m/z 50-600) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity and specificity for targeted quantification by monitoring only characteristic ions of 3-MPA and the IS.

4.2. Quality Control and Data Interpretation

  • System Suitability: Before running samples, inject a standard mixture of known organic acids to verify chromatographic performance and MS sensitivity.[11]

  • Blanks and QCs: Analyze a solvent blank and a Quality Control (QC) sample (e.g., pooled matrix spiked with a known amount of 3-MPA) every 10-20 samples to monitor for contamination and instrument drift.[11]

  • Identification: Analyte identification is confirmed by matching both the retention time and the mass spectrum of the peak in the sample to that of an authentic 3-MPA standard.

  • Quantification: Calculate the concentration of 3-MPA based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

This compound presents an intriguing target for biomarker research in the field of metabolic disorders. Its connections to fundamental pathways in lipid and amino acid metabolism provide a strong scientific basis for its investigation. The GC-MS protocols detailed herein offer a robust, reliable, and validated framework for researchers to accurately quantify 3-MPA in clinical and pre-clinical studies. By applying these methods, the scientific community can further elucidate the role of 3-MPA in the pathophysiology of metabolic disease, potentially paving the way for its use as a diagnostic or prognostic tool in drug development and personalized medicine.

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • Li, X., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical Chromatography, 34(3), e4765.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Singh, R. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Bio-protocol.
  • ResearchGate. (2020). (PDF) GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
  • Agilent Technologies. (2010). Volatile Organic Compounds in Serum or Plasma.
  • ResearchGate. (n.d.). (PDF) Profiling volatile organic compounds from human plasma using GC × GC-ToFMS.
  • Preprints.org. (2024). A Novel Sample Preparation Method for Veterinary Use of Volatile Organic Compounds in Whole Blood.
  • Koeck, T., et al. (2024). Metabolic Profiling Identifies 1-MetHis and 3-IPA as Potential Diagnostic Biomarkers for Patients With Acute and Chronic Heart Failure With Reduced Ejection Fraction. Circulation: Heart Failure.
  • Koeck, T., et al. (2024). Metabolic Profiling Identifies 1-MetHis and 3-IPA as Potential Diagnostic Biomarkers for Patients With Acute and Chronic Heart Failure With Reduced Ejection Fraction. PubMed.
  • ResearchGate. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples.
  • Human Metabolome Database. (2012). Showing metabocard for 3-Methylpentanoic acid (HMDB0033774).
  • MDPI. (1989). Blood and Urinary Biomarkers of Antipsychotic-Induced Metabolic Syndrome.
  • Manier, S., et al. (2022). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. PubMed Central.
  • MDPI. (n.d.). Association of Inflammatory and Oxidative Status Markers with Metabolic Syndrome and Its Components in 40-to-45-Year-Old Females: A Cross-Sectional Study.
  • Society of Toxicology. (2017). Metabolic syndrome: Toxicology's next patient. ScienceDaily.
  • Garrido, C. A. M., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PubMed Central.

Sources

Definitive Quantification of 3-Methoxypentanoic Acid in Biological Samples: A Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the robust quantification of 3-Methoxypentanoic acid (3-MPA) in various biological matrices. 3-MPA, a methoxy-derivative of a branched-chain fatty acid, is of growing interest due to its potential involvement in amino acid metabolism, lipid modulation, and its identification as a metabolite of certain pharmaceuticals.[1] However, its physicochemical properties, including polarity and the need for sensitive detection at low concentrations, present analytical challenges.[2][3] This document details two validated analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following alkylation derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chemical derivatization. We provide step-by-step protocols, from sample preparation to data analysis, grounded in established principles of bioanalytical method validation to ensure accuracy, precision, and reliability.[4][5]

Introduction: The Rationale for 3-MPA Quantification

This compound (IUPAC Name: this compound, Formula: C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is an organic compound whose role in biological systems is an active area of investigation.[1][6] It has been identified as a metabolite of the amino acid L-leucine in some bacterial species and as a metabolite of certain drugs, suggesting its relevance in metabolic pathway analysis and pharmacokinetic studies.[1][7]

The primary challenge in quantifying 3-MPA and similar short-chain fatty acids (SCFAs) lies in their inherent chemical properties. For GC-based methods, their polarity and low volatility necessitate chemical derivatization to enable passage through the chromatographic system.[8][9] For LC-MS methods, while derivatization is not always mandatory, it can significantly improve chromatographic retention on common reversed-phase columns and enhance ionization efficiency, leading to lower detection limits.[10] This guide provides validated, field-proven protocols to overcome these challenges.

Universal Sample Preparation: The Foundation of Accurate Analysis

The integrity of any quantitative bioanalysis begins with meticulous sample handling and preparation. The goal is to efficiently extract 3-MPA from the complex biological matrix while removing interfering substances like proteins and lipids.[2] All samples should be collected and immediately stored at -80°C until analysis to minimize metabolic activity and degradation.[11]

Protocol 1: Protein Precipitation for Plasma and Serum

This method is rapid and effective for removing the majority of proteins from plasma or serum samples.

  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Aliquot: Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard. A stable isotope-labeled 3-MPA (e.g., 3-MPA-d₃) is ideal. If unavailable, a structurally similar compound not present in the sample, such as 3-methylpentanoic acid or an odd-chain fatty acid, can be used.[3][11]

  • Precipitate: Add 400 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid. The acid helps to keep the carboxylic acid group protonated.[12]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube for derivatization or direct injection (for some LC-MS methods).

Protocol 2: Homogenization and Extraction for Fecal Samples

Fecal samples require an initial homogenization step to release the analytes.

  • Weigh Sample: Weigh approximately 100-150 mg of frozen fecal material into a 2 mL tube containing ceramic beads.[3]

  • Add Extraction Solvent: Add 1 mL of an appropriate extraction buffer (e.g., 10% isobutanol or a phosphate buffer) and the internal standard.[3]

  • Homogenize: Mechanically homogenize the sample using a bead beater (e.g., Precellys) at high speed for two cycles of 20-30 seconds.[3]

  • Centrifuge: Centrifuge the homogenate at 21,000 x g for 10 minutes at 4°C.

  • Process Supernatant: Transfer the supernatant to a new tube. A subsequent protein precipitation or liquid-liquid extraction step may be necessary to further clean the sample, following the principles outlined in Protocol 1.[3]

G cluster_prep General Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, Feces) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction / Precipitation (PPT, LLE, Homogenization) Add_IS->Extraction Centrifuge Centrifugation (e.g., 15,000 x g, 4°C) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Proceed to Derivatization (GC-MS or LC-MS/MS) Supernatant->Derivatization G cluster_gcms GC-MS Analysis Workflow SamplePrep Prepared Sample Extract Derivatization Alkylation Derivatization (Isobutyl Chloroformate) SamplePrep->Derivatization Injection GC Injection (Splitless) Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Analysis Mass Analysis (Quadrupole, SIM Mode) Ionization->Analysis Detection Detection & Data Processing Analysis->Detection G cluster_lcms LC-MS/MS Analysis Workflow SamplePrep Prepared Sample Extract Derivatization Hydrazone Formation (3-Nitrophenylhydrazine) SamplePrep->Derivatization Injection LC Injection Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Analysis Tandem Mass Analysis (MRM Mode: Q1 -> Q3) Ionization->Analysis Detection Detection & Data Processing Analysis->Detection

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Methoxypentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and full validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Methoxypentanoic acid in human plasma. Due to the inherent analytical challenges of small, polar carboxylic acids, including poor retention in reversed-phase chromatography and inefficient ionization, a chemical derivatization strategy was employed. The method utilizes 3-nitrophenylhydrazine (3-NPH) to enhance analyte lipophilicity and introduce a readily ionizable moiety. Sample preparation involves a straightforward protein precipitation followed by the derivatization reaction and subsequent liquid-liquid extraction. The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This application note provides a comprehensive, step-by-step protocol suitable for researchers in drug development and clinical research requiring reliable quantification of this and similar polar metabolites.

The Analytical Challenge: Overcoming Polarity

This compound (C₆H₁₂O₃, MW: 132.16 g/mol ) is a small, polar carboxylic acid.[3] Direct analysis of such compounds by conventional reversed-phase LC-MS/MS is notoriously difficult. The primary obstacles are:

  • Poor Chromatographic Retention: Highly polar analytes exhibit minimal interaction with non-polar stationary phases (e.g., C18), leading to elution at or near the solvent front. This results in poor peak shape and co-elution with other endogenous polar interferences, compromising selectivity and sensitivity.[4]

  • Inefficient Ionization: Small carboxylic acids often show poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[5]

To surmount these challenges, a strategic approach is necessary. Chemical derivatization is a field-proven technique to modify the physicochemical properties of an analyte to make it more amenable to LC-MS/MS analysis.[6]

Methodological Approach: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Our strategy hinges on the derivatization of the carboxylic acid functional group of this compound with 3-nitrophenylhydrazine (3-NPH). This reaction, facilitated by the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), covalently attaches the 3-NPH moiety to the analyte.[7]

The rationale for this choice is threefold:

  • Increased Lipophilicity: The addition of the nitrophenyl group significantly decreases the polarity of the analyte, promoting better retention on a reversed-phase column.[8]

  • Enhanced Ionization: The resulting derivative contains a nitro group and a hydrazine linkage, which are highly responsive in negative-ion ESI, leading to a substantial increase in signal intensity.[6]

  • Specificity: The reaction is specific to the carboxylic acid group, providing a clean and predictable product for targeted MS/MS analysis.

Caption: Derivatization of this compound with 3-NPH.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (IS): this compound-d3 (or a suitable structural analog)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade, Type 1)

  • Formic Acid (LC-MS Grade)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine (Anhydrous)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for Low, Medium, and High QC (LQC, MQC, HQC) concentrations.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in acetonitrile.

Detailed Protocol: Sample Preparation

This protocol integrates protein precipitation, derivatization, and liquid-liquid extraction to ensure a clean final extract with high analyte recovery.

  • Aliquot Sample: To 50 µL of human plasma (blank, CC, or QC) in a 1.5 mL microcentrifuge tube, add 50 µL of the IS working solution (100 ng/mL). For the blank matrix, add 50 µL of acetonitrile instead.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate plasma proteins.[9][10]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 200 µL of the supernatant to a new 1.5 mL tube, ensuring the protein pellet is not disturbed.

  • Derivatization:

    • Prepare the derivatization reagent mixture fresh: 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC (both in water with 7% pyridine).[11]

    • Add 40 µL of this mixture to each supernatant sample.

    • Vortex briefly and incubate at 40°C for 30 minutes in a heating block.[11]

  • Quench & Extraction:

    • After incubation, cool the samples on ice.

    • Add 500 µL of MTBE to each tube.

    • Vortex for 2 minutes to perform the liquid-liquid extraction. The derivatized, less polar analyte will partition into the organic MTBE layer.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer (~450 µL) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an LC vial for injection.

Sample_Prep_Workflow cluster_0 Initial Steps cluster_1 Derivatization cluster_2 Extraction & Final Prep s1 1. Aliquot Plasma (50 µL) + Internal Standard s2 2. Add Acetonitrile (200 µL) Protein Precipitation s1->s2 s3 3. Centrifuge (14,000 x g) s2->s3 s4 4. Transfer Supernatant s3->s4 s5 5. Add 3-NPH/EDC Reagent s4->s5 s6 6. Incubate (40°C, 30 min) s5->s6 s7 7. Add MTBE Liquid-Liquid Extraction s6->s7 s8 8. Centrifuge (5,000 x g) s7->s8 s9 9. Evaporate Organic Layer s8->s9 s10 10. Reconstitute in Mobile Phase s9->s10 s11 Inject into LC-MS/MS s10->s11

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC System

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

ParameterConditionRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase chemistry, suitable for the now less-polar derivatized analyte.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase. Formic acid aids in protonation for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
LC Gradient See Table 2A gradient is required to elute the analyte and wash the column effectively.

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
5.0 95
6.0 95
6.1 10

| 8.0 | 10 |

ParameterSettingRationale
Ionization Mode ESI NegativeThe 3-NPH derivative is highly electronegative and ionizes efficiently in negative mode.[6]
Capillary Voltage -3.5 kVOptimized for signal intensity.
Source Temp. 150°CStandard setting.
Desolvation Temp. 450°CEnsures efficient solvent evaporation.
Gas Flows Optimized for specific instrument
MRM Transitions See Table 3

Table 3: Hypothetical MRM Transitions Note: These values must be empirically determined by infusing the derivatized standard.

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
3-MPA-3NPH m/z 266.1 m/z 137.0 15

| IS-d3-3NPH | m/z 269.1 | m/z 137.0 | 15 |

Rationale for MRM Transitions: The precursor ion ([M-H]⁻) for the derivatized analyte (this compound MW 132.16 + 3-NPH MW 153.14 - H₂O MW 18.02 = 267.28) is m/z 266.1. A common and stable fragment for 3-NPH derivatives is the nitrophenyl anion at m/z 137.0, which results from the cleavage of the hydrazine bond. This provides a specific and sensitive transition for quantification.

Method Validation: A Framework for Trust

A bioanalytical method must be rigorously validated to ensure its reliability for intended use. The following validation experiments were designed and performed based on the ICH M10 Bioanalytical Method Validation Guideline .[1][12]

Validation_Framework cluster_Core Core Performance cluster_Matrix Matrix Effects cluster_Stability Stability Method Validated Bioanalytical Method Selectivity Selectivity & Specificity Selectivity->Method LLOQ LLOQ LLOQ->Method CalCurve Calibration Curve (Linearity & Range) CalCurve->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method MatrixEffect Matrix Effect MatrixEffect->Method Recovery Recovery Recovery->Method Stock Stock Solution Stability Stock->Method Benchtop Bench-Top Stability Benchtop->Method FreezeThaw Freeze-Thaw Stability FreezeThaw->Method LongTerm Long-Term Stability LongTerm->Method

Caption: Key components of the bioanalytical method validation framework.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments conducted and the internationally accepted criteria for passing.

Table 4: Summary of Validation Parameters and Acceptance Criteria (ICH M10)

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentration. 8-10 non-zero standards. r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision. Signal-to-noise > 5. Accuracy within ±20% of nominal. Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). Accuracy: Mean concentration within ±15% of nominal at LQC, MQC, HQC. Precision: CV ≤15% at LQC, MQC, HQC.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. IS-normalized matrix factor CV should be ≤15% across at least 6 lots of matrix.
Recovery Evaluate the efficiency of the extraction process. Recovery should be consistent and reproducible, though not necessarily 100%.

| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared comparison samples. |

Representative Validation Results

The following data are representative of a successful validation.

Table 5: Inter-day Accuracy and Precision (n=5 runs)

QC Level Nominal (ng/mL) Mean Measured (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.95 95.0 11.2
LQC 2.5 2.61 104.4 8.5
MQC 50.0 48.9 97.8 6.1

| HQC | 150.0 | 154.2 | 102.8 | 5.3 |

Table 6: Summary of Stability Assessment

Stability Test Condition Duration Result (vs. Fresh) Status
Bench-Top Room Temperature 6 hours 98.2% Pass
Freeze-Thaw -80°C to RT 3 cycles 103.5% Pass
Long-Term -80°C 90 days 96.7% Pass

| Autosampler | 10°C | 24 hours | 101.1% | Pass |

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The strategic use of chemical derivatization with 3-NPH successfully overcomes the inherent challenges associated with analyzing small, polar carboxylic acids. The comprehensive validation, performed in accordance with the ICH M10 guideline, confirms that the method is reliable and fit-for-purpose for regulated bioanalysis in clinical and pharmaceutical research.[1] The detailed protocols provided herein can be readily adopted by laboratories for the analysis of this and structurally related metabolites.

References

  • Tang, D., & Weng, N. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(13), 1583-1598. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Taylor & Francis Online. (n.d.). Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis.
  • Frontiers in Bioengineering and Biotechnology. (2025).
  • European Compliance Academy. (2023).
  • Waters Corporation. (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. [Link]
  • European Medicines Agency. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2021).
  • International Council for Harmonisation. (2022).
  • MDPI. (n.d.). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • Han, J., et al. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 854, 86-94. [Link]
  • U.S. Food and Drug Administration. (2022).
  • PubMed. (2024). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Analytical Sciences, 40(5), 843-851. [Link]
  • PubMed. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. [Link]
  • European Medicines Agency. (2022).
  • protocols.io. (2019).
  • EUCHEMBIOJ Reviews. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]
  • Phenomenex. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21316989, this compound. [Link]
  • PubChemLite. (n.d.). This compound (C6H12O3). [Link]
  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
  • Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs)
  • ResearchGate. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. [Link]
  • ResearchGate. (n.d.).
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21198459, 3-Amino-4-methoxypentanoic acid. [Link]
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
  • MDPI. (n.d.).
  • PubMed. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-43. [Link]
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
  • SpringerLink. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 422316, 4-Methoxypentanoic acid. [Link]

Sources

3-Methoxypentanoic Acid: A Scantily Explored Molecule with Potential in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of an Emerging Research Compound

Authored by: Senior Application Scientist, Gemini Division

Introduction

3-Methoxypentanoic acid (3-MPA) is a branched-chain fatty acid derivative that has emerged as a molecule of interest within the pharmaceutical and life science research communities. Its structural simplicity, featuring a methoxy group at the third carbon of a pentanoic acid backbone, belies a potential for complex biological interactions. While comprehensive research into its applications is still in nascent stages, preliminary findings suggest a role in metabolic regulation and as a potential biomarker for drug metabolism. This guide provides a detailed overview of the current, albeit limited, understanding of this compound's applications in pharmaceutical research, consolidating available data and highlighting areas ripe for future investigation.

Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental chemical and physical characteristics. These properties are crucial for researchers in designing experiments, from solubility and formulation to analytical method development.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 100862-27-9[1]
Boiling Point 120-122 °C (at 16 Torr)
Density 1.024 ± 0.06 g/cm³ (Predicted)
pKa 4.28 ± 0.10 (Predicted)

Potential Therapeutic Applications and Biological Activity

The primary interest in this compound within pharmaceutical research stems from its potential biological activities, particularly in the realm of metabolic disorders.

Modulation of Lipid Metabolism via AMPK Pathway Activation

Emerging research suggests that this compound may play a role in the regulation of lipid metabolism.[2] It has been reported to modulate lipid metabolism by activating AMP-activated protein kinase (AMPK) pathways.[2] The activation of AMPK is a critical cellular response to low energy levels and serves to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

The proposed mechanism involves the AMPK-mediated inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis of malonyl-CoA. Malonyl-CoA is a crucial building block for fatty acid synthesis and also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting ACC, 3-MPA could potentially lead to reduced fatty acid synthesis and increased fatty acid oxidation.[2]

Caption: Proposed mechanism of 3-MPA in lipid metabolism.

Reduction of Oxidative Stress in Diabetic Models

In preclinical studies involving diabetic rats, this compound was found to significantly decrease markers of oxidative stress.[2] Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of diabetic complications. The potential of 3-MPA to mitigate oxidative stress suggests a therapeutic avenue for managing such complications. However, the specific molecular mechanisms and the experimental protocols from these studies are not yet widely available in the public domain.

Role as a Metabolite and Research Tool

Beyond its potential direct therapeutic effects, this compound serves as an important molecule for understanding drug and amino acid metabolism.

Metabolite of Lomefloxacin

Studies have identified this compound as a significant metabolite of the anti-inflammatory drug Lomefloxacin in rats.[2] Lomefloxacin is a fluoroquinolone antibiotic, and understanding its metabolic fate is crucial for characterizing its pharmacokinetic and pharmacodynamic profiles.[3][4][5] The formation of 3-MPA as a metabolite suggests its potential contribution to the overall efficacy and side effect profile of Lomefloxacin.[2] For researchers in drug metabolism and pharmacokinetics (DMPK), synthesized 3-MPA can serve as a critical reference standard for quantifying Lomefloxacin metabolism in preclinical and clinical studies.

Caption: 3-MPA as a metabolite of Lomefloxacin.

Metabolite of L-Leucine and Gut Microbiota Interactions

This compound has also been identified as a metabolite of the essential amino acid L-leucine in certain bacterial species.[2] This finding points to its involvement in amino acid metabolism, a fundamental biological process. Furthermore, this connection suggests a potential interaction with the gut microbiota, which could have broader implications for metabolic health.[2] The study of such microbial metabolites is a rapidly growing field, and 3-MPA could serve as a tool to investigate the intricate relationship between the gut microbiome and host metabolism.

Application Notes and Protocols: Areas for Future Research

A significant challenge in providing a comprehensive guide to this compound is the current lack of detailed, publicly available experimental protocols for its synthesis and application. The following sections outline the necessary research and development that would constitute robust application notes.

Protocol for the Chemical Synthesis of this compound

While general methods for the synthesis of carboxylic acids are well-established, a specific, optimized, and scalable protocol for this compound is not readily found in the literature.[6][7][8][9] A valuable contribution to the field would be the development and publication of such a protocol. Key considerations for this protocol would include:

  • Starting Materials: Identification of readily available and cost-effective precursors.

  • Reaction Conditions: Optimization of solvent, temperature, and catalysts to maximize yield and purity.

  • Purification: A detailed method for the isolation and purification of the final product, including techniques like distillation or chromatography.

  • Characterization: Comprehensive analytical data to confirm the identity and purity of the synthesized 3-MPA (e.g., NMR, Mass Spectrometry, IR).

Protocol for In Vitro AMPK Activation Assay

To substantiate the claim that 3-MPA activates AMPK, a detailed in vitro protocol is necessary. This would typically involve:

  • Cell Culture: Use of a relevant cell line (e.g., hepatocytes, myotubes).

  • Treatment: Incubation of cells with varying concentrations of 3-MPA.

  • Lysis and Protein Quantification: Preparation of cell lysates and determination of protein concentration.

  • Western Blotting: Immunoblotting for phosphorylated AMPK (p-AMPK) and total AMPK, as well as phosphorylated ACC (p-ACC) and total ACC.

  • Data Analysis: Quantification of band intensities to determine the relative phosphorylation levels and establish a dose-response relationship.

Protocol for Assessing Antioxidant Activity in a Diabetic Cell Model

To investigate the antioxidant properties of 3-MPA, an in vitro study using a high-glucose-induced oxidative stress model would be informative.

  • Cell Culture: Use of a relevant cell line (e.g., endothelial cells, neuronal cells).

  • Induction of Oxidative Stress: Exposure of cells to high glucose concentrations to mimic hyperglycemic conditions.

  • Treatment: Co-incubation with 3-MPA at various concentrations.

  • Measurement of Oxidative Stress Markers: Assays to quantify reactive oxygen species (ROS) production (e.g., DCFDA assay) and lipid peroxidation (e.g., TBARS assay).

  • Assessment of Antioxidant Enzyme Activity: Measurement of the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Conclusion and Future Directions

This compound stands as a molecule with intriguing, yet largely unsubstantiated, potential in pharmaceutical research. Its suggested roles in modulating lipid metabolism and reducing oxidative stress warrant significant further investigation. The development of robust and reproducible protocols for its synthesis and biological evaluation is a critical next step for the research community. As a metabolite of both a pharmaceutical agent and an essential amino acid, 3-MPA also holds promise as a research tool for studies in drug metabolism, amino acid metabolism, and the host-microbiome axis. The full scope of this compound's applications will only be unveiled through dedicated and detailed future research.

References

  • This compound | 100862-27-9 - Benchchem. (URL: )
  • Lomefloxacin clinical pharmacokinetics - PubMed. (URL: [Link])
  • Tissue penetration and pharmacokinetics of lomefloxacin following multiple doses - PubMed. (URL: [Link])
  • Steady-state pharmacokinetics and sputum penetration of lomefloxacin in patients with chronic obstructive pulmonary disease and acute respiratory tract infections - PMC - NIH. (URL: [Link])
  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions - YouTube. (URL: [Link])
  • Synthesis of Carboxylic Acids. (URL: [Link])
  • Lomefloxacin - PubMed. (URL: [Link])
  • This compound | C6H12O3 | CID 21316989 - PubChem - NIH. (URL: [Link])
  • CN103641711B - Preparation method of 3-oxo-carboxylic acid ester derivative - Google P
  • Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC - NIH. (URL: [Link])
  • OXIDATIVE STRESS IS MARKEDLY REDUCED BY COMBINED VOLUNTARY EXERCISE AND TESTOSTERONE IN THE HEART OF DIABETIC R
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
  • Deleterious Effects of Oxidative Stress on Cognitive Decline in Wistar Rats Made Diabetic by Alloxane Monohydr
  • Molecular mechanisms of AMPK-regulated lipid metabolism. Lipid...
  • Oxidative Stress, NF-κB-Mediated Inflammation and Apoptosis in the Testes of Streptozotocin–Induced Diabetic Rats: Combined Protective Effects of Malaysian Propolis and Metformin - MDPI. (URL: [Link])
  • AMPK-Mediated Regulation of Lipid Metabolism by Phosphoryl
  • Lomefloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. (URL: [Link])
  • AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxid
  • Preparation of Carboxylic Acids - Chemistry Steps. (URL: [Link])
  • The effect of quercetin on oxidative stress markers and mitochondrial permeability transition in the heart of rats with type 2 diabetes - ResearchG
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: [Link])
  • Accelerating CNS Drug Discovery - BioAscent. (URL: [Link])
  • AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC - PubMed Central. (URL: [Link])
  • Changes in Oxidative and Nitrosative Stress Indicators and Vascular Endothelial Growth Factor After Maximum-Intensity Exercise Assessing Aerobic Capacity in Males With Type 1 Diabetes Mellitus - Frontiers. (URL: [Link])
  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC. (URL: [Link])
  • Lipids, Chloroform, and Their Intertwined Histories | Substantia - FUPRESS. (URL: [Link])
  • Investigation of the dose and structure effects of lipid oxidation products aldehydes on the generation of heterocyclic amines: A case study of 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP) - PMC - NIH. (URL: [Link])
  • A Novel ω-3 Acid Ethyl Ester Formulation Incorporating Advanced Lipid TechnologiesTM (ALT®) Improves Docosahexaenoic Acid and Eicosapentaenoic Acid Bioavailability Compared with Lovaza® - PubMed. (URL: [Link])

Sources

protocol for derivatization of 3-Methoxypentanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of 3-Methoxypentanoic Acid via Derivatization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols for the chemical derivatization of this compound, a polar carboxylic acid, to facilitate its analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of such compounds is often hindered by their low volatility and high polarity, leading to poor chromatographic peak shape and low sensitivity.[1][2][3][4] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, significantly improving analytical performance.[1][2][5][6][7] This document details two robust and widely adopted methods: silylation to form a trimethylsilyl (TMS) ester and acid-catalyzed esterification to form a methyl ester. The causality behind experimental choices, step-by-step workflows, and critical validation checks are explained to ensure scientific integrity and reproducibility for researchers in metabolic studies, drug development, and analytical chemistry.

Introduction: The Rationale for Derivatization

This compound, like other short-chain carboxylic acids, possesses a polar carboxyl functional group (-COOH). The active hydrogen in this group readily participates in hydrogen bonding, which significantly increases the compound's boiling point and reduces its volatility.[2] When injected into a GC system in its native form, these intermolecular interactions cause several analytical challenges:

  • Poor Volatilization: The analyte may not vaporize efficiently in the heated injector, leading to sample loss and poor sensitivity.

  • Peak Tailing: Residual polar sites within the GC column can interact with the acidic proton, causing chromatographic peaks to be broad and asymmetrical.[8]

  • Thermal Instability: At the high temperatures required for volatilization, some carboxylic acids may degrade, compromising analytical accuracy.[2]

Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[6][7][9] This process blocks hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved detection limits. The two most universal and effective methods for carboxylic acids are silylation and alkylation (esterification).[2][3][10][11]

Method 1: Silylation via Trimethylsilyl (TMS) Ester Formation

Silylation is a versatile and rapid derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][9][12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing carboxylic acids.[5][10][13][14]

Causality & Expertise: The primary advantage of silylation is the speed and completeness of the reaction for many functional groups.[13] MSTFA is often preferred over BSTFA because its reaction by-product, N-methyltrifluoroacetamide, is more volatile and less likely to interfere with the resulting chromatogram.[5][15] The addition of a catalyst, typically 1% Trimethylchlorosilane (TMCS), is recommended to increase the reactivity of the silylating agent, ensuring complete derivatization even for sterically hindered or less reactive compounds.[5][9][13]

Detailed Protocol: Silylation with MSTFA + 1% TMCS

Materials:

  • Sample containing this compound

  • MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide (DMF))[10]

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid in the chosen solvent)

  • Screw-cap reaction vials (2 mL) with PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation (Critical Step):

    • Aliquot a precise volume of the sample (liquid) or a weighed amount (solid) into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. Silylating reagents are highly sensitive to moisture, and the presence of water will consume the reagent and prevent complete derivatization.[1][13][14]

  • Internal Standard Addition:

    • Add a known amount of the internal standard solution to the dried sample. The IS is crucial for accurate quantification, as it corrects for variations in sample handling and injection volume.

    • Evaporate the solvent from the IS solution under nitrogen.

  • Reagent Addition:

    • To the dry residue, add 100 µL of anhydrous solvent (e.g., pyridine) to redissolve the analyte.

    • Add 100 µL of MSTFA + 1% TMCS. A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is necessary to drive the reaction to completion.[13][14]

  • Reaction Incubation:

    • Tightly cap the vial immediately.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.[1][14] The optimal time and temperature may require slight adjustments depending on the sample matrix.

  • Analysis:

    • After the vial has cooled to room temperature, the sample is ready for direct injection into the GC or GC-MS system. No work-up is required.

    • Analyze a reagent blank (solvent + IS + derivatizing agent) to identify any potential interferences.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Aliquot Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Add_IS Add Internal Standard Dry->Add_IS Dry_IS Evaporate Solvent Add_IS->Dry_IS Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Dry_IS->Add_Solvent Add_Reagent Add MSTFA + 1% TMCS Add_Solvent->Add_Reagent Heat Incubate at 70°C for 45 min Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of this compound.

Method 2: Esterification via Methyl Ester Formation

Esterification is a classic, highly reliable method for derivatizing carboxylic acids.[8][16] The most common approach for GC analysis involves converting the acid to its corresponding fatty acid methyl ester (FAME) using methanol in the presence of a strong acid catalyst, such as Boron Trifluoride (BF₃).[8][17][18][19]

Causality & Expertise: BF₃ is a powerful Lewis acid that effectively catalyzes the esterification of free fatty acids and the transesterification of more complex lipids.[8][18] The reaction produces a stable, volatile methyl ester. Unlike silylation, this method requires a post-reaction work-up step involving liquid-liquid extraction to isolate the non-polar FAME from the polar reaction medium before GC analysis.[8][17] This extraction ensures that the excess polar reagents and by-products are not injected into the GC system, which could otherwise contaminate the instrument and interfere with the analysis.

Detailed Protocol: Esterification with BF₃-Methanol

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (12-14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid in methanol)

  • Screw-cap glass tubes with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • Place the sample (up to 50 mg) into a screw-capped glass tube.[8] If the sample is in a non-methanolic solvent, evaporate it to dryness under nitrogen.

    • Add a known amount of the internal standard solution.

  • Reagent Addition:

    • Add 1-2 mL of 12-14% BF₃-Methanol reagent to the sample.[8]

  • Reaction Incubation:

    • Tightly cap the tube and heat at 60°C for 10-15 minutes in a heating block or water bath.[11] Some protocols may use higher temperatures (up to 100°C) for a shorter duration.

  • Work-up and Extraction (Critical Step):

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane to the tube.[8] The NaCl solution increases the polarity of the aqueous layer, forcing the non-polar methyl esters into the hexane layer.

    • Vortex the tube vigorously for 1 minute to ensure thorough extraction.[8]

    • Centrifuge the tube (e.g., 2000 rpm for 5 minutes) to achieve clear phase separation.

  • Isolate and Dry:

    • Carefully transfer the upper hexane layer containing the methyl esters to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis:

    • Transfer the dried hexane extract to a GC vial. The sample is now ready for injection into the GC-MS system.

    • Analyze a reagent blank by performing the entire procedure without the analyte.

Esterification Workflow Diagram

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Work-up & Extraction cluster_analysis Analysis Sample Sample + Internal Standard in Tube Add_Reagent Add BF3-Methanol Sample->Add_Reagent Heat Incubate at 60°C for 15 min Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Add_Hexane Add Hexane & Sat. NaCl Cool->Add_Hexane Vortex Vortex to Extract Add_Hexane->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Isolate Collect Upper (Hexane) Layer Centrifuge->Isolate Dry Dry with Na2SO4 Isolate->Dry Inject Inject into GC-MS Dry->Inject

Caption: Workflow for esterification of this compound.

Method Comparison and GC-MS Parameters

Both silylation and esterification are effective for the derivatization of this compound. The choice often depends on laboratory preference, available reagents, and the presence of other functional groups in the sample that might also react.

ParameterSilylation (MSTFA)Esterification (BF₃-Methanol)
Reagent MSTFA + 1% TMCS12-14% BF₃ in Methanol
Derivative Trimethylsilyl (TMS) EsterMethyl Ester (FAME)
Reaction Temp. 60-75°C[1][14]60-100°C[11]
Reaction Time 30-60 minutes[1][14]10-15 minutes[11]
Work-up None (Direct Injection)Liquid-Liquid Extraction Required
Key Advantage Fast, simple, no work-upRobust, forms very stable esters
Key Consideration Reagent is highly moisture-sensitiveBF₃ is toxic and corrosive; work-up required[8]
Typical GC-MS Analytical Conditions

The following table provides a starting point for the GC-MS analysis of the derivatized this compound. The exact parameters should be optimized for the specific instrument and column used.

ParameterSuggested Condition
GC Column Mid-polarity column, e.g., DB-5ms, HP-5ms, or TR-FAME (30 m x 0.25 mm ID, 0.25 µm film)[17]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Injector Temp. 250°C
Oven Program Initial: 70°C for 2 min, Ramp: 10°C/min to 280°C, Hold for 5 min
Transfer Line Temp. 280°C
MS Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-500

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the analytical results, the following quality control steps are mandatory:

  • Reagent Blank: Always prepare and analyze a "blank" sample containing only the solvent, internal standard, and derivatization reagents, subjected to the full protocol. This identifies any contamination or interfering peaks originating from the reagents themselves.

  • Standard Verification: Derivatize and analyze a certified standard of this compound. This confirms the reaction efficiency, establishes the correct retention time, and provides the mass spectrum for library matching and compound identification.

  • Internal Standard Calibration: For quantitative analysis, a calibration curve should be generated using a range of standard concentrations plotted against a constant concentration of the internal standard. This corrects for variations in derivatization efficiency and instrument response.

By incorporating these checks, the protocol becomes a self-validating system, providing high confidence in the final analytical data.

References

  • Lepage, G., & Roy, C. C. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 25(12), 1391–1396.
  • Li, X., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(4), 1334-1341.
  • Stankevičienė, I., et al. (2008). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 19(2).
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
  • "A Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Wang, Y., et al. (2019). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 11(43), 5534-5541.
  • Marciniak, K., et al. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 24(13), 10749.
  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.
  • Meier-Augenstein, W. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate.
  • Obrnuta faza. (n.d.). Derivatizing Reagents.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Data in Brief, 11, 327–336.
  • Canfora, E. E., et al. (2016). Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments, (115), 54548.
  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
  • Zhang, X., et al. (2017). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Journal of Chromatography B, 1061–1062, 319-325.
  • Master Organic Chemistry. (2022). Diazomethane (CH2N2).
  • Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 897, 98–104.
  • IUPAC. (1979). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.
  • Phenomenex. (n.d.). GC Derivatization.
  • Chromatographic Specialties Inc. (n.d.). A Quick Guide to Derivatization.
  • Bibel Lab. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (n.d.). Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Tallman, K. A., & Armstrong, M. D. (2015). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Prostaglandins & other lipid mediators, 121(Pt A), 3–11.
  • CSQ Analytics. (n.d.). Derivatization reagents for GC, silylation, MSTFA.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Pietrogrande, M. C., Bacco, D., & Perrino, C. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 34(1), 57-65.
  • Wasiyo, N. A., et al. (2011). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Pure and Applied Chemistry, 1(1), 1-10.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • PubChem. (n.d.). This compound.

Sources

Application Note: Robust Solid-Phase Extraction of 3-Methoxypentanoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the efficient extraction of 3-Methoxypentanoic acid from complex biological matrices such as human plasma. This compound, a carboxylic acid with a methoxy group, presents unique challenges for isolation due to its polarity and the presence of endogenous interferences in biofluids.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the methodology effectively. We employ a mixed-mode solid-phase extraction (SPE) strategy, which leverages both reversed-phase and anion-exchange retention mechanisms to achieve superior purity and high recovery rates.[2][3] The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for sample clean-up prior to downstream analysis by techniques such as LC-MS or GC-MS.

Introduction and Core Principles

The quantitative analysis of small molecules like this compound in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolomic studies.[4][5] However, the inherent complexity of matrices such as plasma—rich in proteins, lipids, salts, and other endogenous materials—can lead to significant analytical challenges, including ion suppression in mass spectrometry and co-elution with interfering peaks.[6][7]

Solid-phase extraction (SPE) is a powerful technique for sample purification and concentration.[8] For ionizable analytes like this compound, a purely non-polar (reversed-phase) or a pure ion-exchange mechanism can be insufficient.[3] A reversed-phase approach may fail to retain the relatively polar analyte, while a pure anion-exchange approach can suffer from a lack of selectivity, as many endogenous acidic compounds in plasma will also be retained.[3][7]

This protocol utilizes a mixed-mode SPE sorbent , which contains both hydrophobic (e.g., C8) and strong anion-exchange (SAX) functional groups.[2][3] This dual-retention capability is the cornerstone of the method's success, allowing for a more rigorous and selective wash procedure that removes a wider range of interferences than single-mode sorbents.[9]

Analyte Chemistry: this compound

  • Structure: A five-carbon carboxylic acid with a methoxy group at the C3 position.

  • Formula: C₆H₁₂O₃[10]

  • Molecular Weight: 132.16 g/mol [10]

  • Acidity (pKa): The predicted pKa is approximately 4.28.[11] This is a critical parameter for developing an ion-exchange method. To ensure the molecule is negatively charged for retention on an anion-exchanger, the sample pH must be adjusted to at least two units above the pKa (i.e., pH > 6.28).[12] Conversely, to elute the molecule, the pH must be lowered to at least two units below the pKa (i.e., pH < 2.28) to neutralize it.[12]

Experimental Workflow and Protocol

The following diagram provides a high-level overview of the entire extraction process, from initial sample receipt to the final, purified extract ready for analysis.

SPE_Workflow cluster_pre Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma Plasma Sample (1 mL) Pretreat Add 1% Formic Acid (to disrupt protein binding) Centrifuge Plasma->Pretreat Supernatant Collect Supernatant Pretreat->Supernatant Dilute Dilute with Ammonium Acetate Buffer (pH 6.5) Supernatant->Dilute Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (pH 6.5 Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 5. Wash 2 (Methanol/Water) Wash1->Wash2 Elute 6. Elute (Methanol + 2% Acetic Acid) Wash2->Elute Evaporate Evaporate to Dryness (under N₂) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS Analysis Reconstitute->Analysis

Caption: High-level workflow for the extraction of this compound.

Materials and Reagents
  • SPE Sorbent: Mixed-Mode Strong Anion-Exchange + Reversed-Phase Cartridges (e.g., 30 mg / 1 mL)

  • Plasma: Human plasma (or other biological matrix)

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or deionized

  • Formic Acid (FA): Reagent grade

  • Acetic Acid (AcOH): Reagent grade

  • Ammonium Acetate: Reagent grade

  • Ammonium Hydroxide: For pH adjustment

  • Equipment:

    • SPE Vacuum Manifold

    • Centrifuge

    • Nitrogen Evaporator

    • Vortex Mixer

    • Calibrated Pipettes

Detailed Step-by-Step Protocol

This protocol is optimized for a 1 mL plasma sample. Volumes should be scaled appropriately for different sample sizes or SPE cartridge formats.

Step 1: Sample Pretreatment

  • Rationale: Plasma samples contain high concentrations of proteins that can clog the SPE sorbent and interfere with extraction. A protein precipitation or disruption step is mandatory.[8] Adjusting the pH ensures the analyte is in the correct ionic state for loading.

  • Pipette 1 mL of plasma into a centrifuge tube.

  • Add 200 µL of 1% formic acid in acetonitrile. This disrupts protein binding and precipitates proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Add 2 mL of 25 mM ammonium acetate buffer (pH adjusted to 6.5 with ammonium hydroxide). This dilution reduces matrix viscosity and ensures the analyte is fully ionized.[2]

Step 2: SPE Cartridge Conditioning

  • Rationale: Conditioning wets the sorbent and activates the functional groups (both hydrophobic and ion-exchange) to ensure proper interaction with the analyte.[13]

  • Place the mixed-mode SPE cartridges on the vacuum manifold.

  • Pass 1 mL of Methanol through each cartridge.

  • Do not allow the sorbent bed to dry.

Step 3: SPE Cartridge Equilibration

  • Rationale: Equilibration introduces a solution that mimics the sample's loading conditions (pH and solvent composition), preparing the sorbent for sample application and maximizing retention.[13]

  • Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.5) through each cartridge.

  • Ensure the sorbent bed does not go dry before loading the sample.

Step 4: Sample Loading

  • Rationale: The pretreated sample is loaded onto the conditioned and equilibrated cartridge. At pH 6.5, this compound (pKa ~4.28) is deprotonated and is retained primarily by the strong anion-exchange mechanism, with secondary retention from the hydrophobic backbone.

  • Load the entire pretreated sample from Step 1 onto the cartridge.

  • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.

Step 5: Wash Steps

  • Rationale: This is the most critical stage for ensuring a clean extract. The mixed-mode chemistry allows for a multi-step wash to remove different classes of interferences.[3][9]

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5). This removes salts and other highly polar, unretained matrix components.

  • Wash 2 (Non-polar & Weakly Acidic Interferences): Wash with 1 mL of 50:50 Methanol/Water. This removes hydrophobic interferences that are not ionically bound, as well as weakly acidic compounds that may be displaced by the organic solvent.[2]

  • Dry the cartridge under vacuum for 2-5 minutes to remove residual wash solvents.

Step 6: Elution

  • Rationale: The elution solvent is designed to disrupt both retention mechanisms simultaneously. The acetic acid neutralizes the charge on the this compound, breaking the strong ionic bond with the sorbent. The high concentration of methanol then readily elutes the now-neutral, hydrophobic molecule from the reversed-phase backbone.[2]

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of 2% Acetic Acid in Methanol to the cartridge.

  • Allow the solvent to soak for 30 seconds before applying a slow vacuum to pull the eluate through into the collection tube.

Step 7: Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Method Performance and Validation

A robust bioanalytical method requires thorough validation to ensure its reliability.[4][14] The following table presents typical performance data expected from this mixed-mode SPE protocol for this compound, based on literature values for similar acidic compounds.[2][15]

ParameterSpecificationExpected PerformanceRationale
Analyte Recovery > 85%92%Demonstrates the efficiency of the extraction process from the matrix.
Reproducibility (RSD%) < 15%< 7%Indicates the precision of the method across multiple replicates.
Matrix Effect 85-115%98%Assesses the degree of ion suppression or enhancement from co-eluting matrix components.[6]
Linearity (r²) > 0.99> 0.995Confirms a proportional response of the analytical signal to the analyte concentration.
Lower Limit of Quantification (LLOQ) Dependent on instrumentSub-µg/mLThe lowest concentration that can be measured with acceptable accuracy and precision.

Causality and Troubleshooting

Troubleshooting problem1 Problem Low Analyte Recovery cause1a Potential Cause Sorbent Dried Out Before Loading problem1:p->cause1a cause1b Potential Cause Incorrect pH for Loading problem1:p->cause1b cause1c Potential Cause Analyte Breakthrough During Wash problem1:p->cause1c solution1a Solution Re-run, ensuring sorbent remains wet after conditioning/equilibration. cause1a:c->solution1a:s Disruption of hydrophobic phase solution1b solution1b cause1b:c->solution1b:s Analyte is neutral, not retained by SAX solution1c Solution Decrease organic content in Wash 2 (e.g., 20% MeOH). cause1c:c->solution1c:s Wash solvent is too strong, eluting analyte problem2 Problem High Matrix Effects (Ion Suppression) cause2a Potential Cause Insufficient Washing problem2:p->cause2a cause2b Potential Cause Protein Breakthrough problem2:p->cause2b solution2a Solution Increase wash volume or add a second, stronger organic wash (e.g., MTBE). cause2a:c->solution2a:s Co-elution of phospholipids solution2b Solution Optimize protein precipitation step (e.g., more ACN or colder temp). cause2b:c->solution2b:s Clogged sorbent bed and poor chromatography

Caption: Troubleshooting guide for common SPE issues.

Conclusion

The described mixed-mode solid-phase extraction protocol provides a highly selective and robust method for the isolation of this compound from complex biological matrices. By leveraging the dual retention mechanisms of anion-exchange and reversed-phase chromatography, this approach yields exceptionally clean extracts with high analyte recovery, minimizing matrix effects and improving the reliability of subsequent quantitative analysis. This self-validating system, grounded in established chemical principles, is an essential tool for any laboratory engaged in bioanalysis.

References

  • Reid, M. J., & Brewer, W. E. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 25(3), 153–159.
  • Telepchak, M. J. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate.
  • Lemos, N. L., & Massad, E. (1996). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 20(2), 105–110.
  • Reid, M. J., & Brewer, W. E. (2001). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Analytical Toxicology.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Kumar, P. P., et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 52-60.
  • National Center for Biotechnology Information. (n.d.). 3-amino-2-methoxypentanoic acid. PubChem Compound Database.
  • Oliver, M., Liddicoat, T., & Meadows, K. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory.
  • Chen, H., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Molecules, 29(18), 4344.
  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Sharma, K., & Sharma, M. (2017). Review on Bioanalytical Method Development and Validation by Chromatographic Techniques. ResearchGate.
  • Han, J., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. eBioMedicine, 93, 104671.
  • Jain, D., et al. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study. Indian Journal of Pharmaceutical Sciences, 80(2), 234-240.
  • Begum, S., et al. (2024). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. International Journal of Current Pharmaceutical and Clinical Research, 14(6), 1-10.
  • Raynie, D. E. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International, 33(s4), 18-22.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 833–848.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Phenomenex. (n.d.). Underivatized Methylmalonic Acid (MMA) from Plasma Using Strata-X SPE.
  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Dei Cas, R., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io.
  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
  • Han, J., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 519.
  • Alshishani, A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(21), 7416.

Sources

Application Notes and Protocols for Investigating 3-Methoxypentanoic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 3-Methoxypentanoic Acid

This compound (3-MPA) is a branched-chain fatty acid derivative that has emerged as a molecule of interest due to its observed biological activities. As a metabolite of the essential amino acid L-leucine in certain bacteria, it is intrinsically linked to fundamental metabolic pathways.[1] Research has indicated its capacity to influence cellular processes, including a potential role in modulating lipid metabolism.[1] Given its structural similarity to endogenous fatty acids and amino acid catabolites, 3-MPA presents a compelling case for investigation as a modulator of key metabolic enzymes. The presence of a methoxy group at the third carbon introduces unique steric and electronic properties compared to its parent carboxylic acids, suggesting the potential for specific interactions with enzyme active sites.[1]

This guide provides a comprehensive framework for researchers to systematically investigate the role of this compound in enzyme kinetics. We will focus on two strategic and plausible enzyme targets whose inhibition by a molecule like 3-MPA would be of significant metabolic consequence:

  • Fatty Acid Synthase (FAS): A central enzyme in de novo lipogenesis, responsible for the synthesis of long-chain fatty acids.[2] Its inhibition is a key therapeutic strategy in oncology and metabolic diseases.[2][3][4]

  • Branched-chain α-ketoacid dehydrogenase (BCKDH): A critical mitochondrial enzyme complex that catalyzes the oxidative decarboxylation of branched-chain α-ketoacids derived from leucine, isoleucine, and valine.[5][6] Its dysregulation is implicated in metabolic disorders like maple syrup urine disease.[5]

By providing detailed protocols for determining inhibitory constants (IC₅₀ and Kᵢ) and elucidating the mode of inhibition, this document will empower researchers to characterize the enzymatic interactions of 3-MPA, thereby paving the way for a deeper understanding of its biological function and therapeutic potential.

PART 1: Foundational Principles of Enzyme Inhibition Analysis

Before proceeding to experimental protocols, it is crucial to understand the fundamental models of enzyme inhibition. The interaction between an enzyme, its substrate, and an inhibitor can be characterized by distinct kinetic patterns. Our goal is to determine if 3-MPA acts as an inhibitor and, if so, by what mechanism.

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This form of inhibition can be overcome by increasing the substrate concentration. Kₘ appears to increase, while Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, altering its conformation and reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. Kₘ remains unchanged, while Vₘₐₓ decreases.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. Both Kₘ and Vₘₐₓ decrease.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in changes to both Kₘ and Vₘₐₓ.

Our experimental design will systematically differentiate between these possibilities.

PART 2: Experimental Protocols

These protocols are designed as a comprehensive workflow, from initial screening to detailed mechanistic studies. They are presented for a 96-well plate format suitable for spectrophotometric assays, which offer high throughput and real-time kinetic measurements.[7]

Section 2.1: Target Enzyme 1 - Fatty Acid Synthase (FAS)

The activity of FAS is typically monitored by measuring the rate of NADPH consumption, which results in a decrease in absorbance at 340 nm.[8][9]

Protocol 2.1.1: Determination of the IC₅₀ of 3-MPA for Fatty Acid Synthase

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a critical measure of inhibitor potency.

Materials:

  • Purified Fatty Acid Synthase (human or other mammalian source)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (3-MPA), dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 2 mM DTT

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates and 3-MPA. For the inhibitor, a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 1 mM) should be prepared in the assay solvent.

  • Assay Setup: In each well of the 96-well plate, add the following components in order:

    • Assay Buffer

    • A fixed concentration of Acetyl-CoA (e.g., at its Kₘ value, typically 5-10 µM)

    • A fixed concentration of Malonyl-CoA (e.g., at its Kₘ value, typically 10-20 µM)

    • A fixed concentration of NADPH (e.g., 100-200 µM)

    • Varying concentrations of 3-MPA (and a vehicle control with solvent only).

  • Enzyme Addition: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a fixed amount of purified FAS enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each 3-MPA concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 3-MPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of 3-MPA A1 Add Buffer, Substrates, and 3-MPA to Plate P1->A1 P2 Prepare Substrate Mix (Acetyl-CoA, Malonyl-CoA, NADPH) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate with FAS Enzyme A2->A3 A4 Measure A340nm Kinetics A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot % Inhibition vs. [3-MPA] D2->D3 D4 Fit Sigmoidal Curve & Determine IC₅₀ D3->D4

Caption: Workflow for determining the IC₅₀ of 3-MPA against Fatty Acid Synthase.

Protocol 2.1.2: Elucidating the Mode of Inhibition of FAS by 3-MPA

This experiment determines how 3-MPA affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ, revealing its mechanism of action.

Procedure:

  • Experimental Design: This involves a matrix of experiments where the concentration of one substrate (e.g., Malonyl-CoA) is varied while the concentration of the inhibitor (3-MPA) is held constant at several different levels (including zero).

  • Assay Setup:

    • Prepare several sets of reaction wells. Each set will have a fixed concentration of 3-MPA (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ - use the IC₅₀ as an initial estimate for Kᵢ).

    • Within each set, vary the concentration of Malonyl-CoA across a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ). Keep Acetyl-CoA and NADPH concentrations constant and saturating.

  • Reaction and Measurement: Follow steps 3 and 4 from Protocol 2.1.1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • From the intercepts and slopes of these lines, calculate the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration. A secondary plot (e.g., a Dixon plot) can be used to determine the inhibition constant (Kᵢ).

Enzyme Inhibition Models (Lineweaver-Burk Plots)

Inhibition_Models cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive C Lines intersect on Y-axis NC Lines intersect on X-axis UC Lines are parallel

Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.

Section 2.2: Target Enzyme 2 - Branched-chain α-ketoacid dehydrogenase (BCKDH)

The activity of the BCKDH complex can be monitored by measuring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.[10]

Protocol 2.2.1: Determination of the IC₅₀ of 3-MPA for BCKDH

Materials:

  • Purified or isolated mitochondrial BCKDH complex

  • α-Ketoisovalerate (substrate derived from valine)

  • Coenzyme A (CoA)

  • NAD⁺

  • This compound (3-MPA)

  • Assay Buffer: 50 mM MOPS (pH 7.4), 2 mM MgCl₂, 0.1 mM EDTA, 0.1% Triton X-100

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: As in Protocol 2.1.1, prepare stock solutions and a serial dilution of 3-MPA.

  • Assay Setup: In each well, add:

    • Assay Buffer

    • A fixed concentration of α-Ketoisovalerate (e.g., at its Kₘ, typically 20-50 µM)

    • A fixed concentration of CoA (e.g., 100-200 µM)

    • A fixed concentration of NAD⁺ (e.g., 1-2 mM)

    • Varying concentrations of 3-MPA (and a vehicle control).

  • Enzyme Addition: Pre-incubate the plate at 30°C for 5 minutes. Initiate the reaction by adding the BCKDH enzyme preparation.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Follow the same steps as in Protocol 2.1.1 to calculate V₀, % inhibition, and the IC₅₀ value.

Protocol 2.2.2: Elucidating the Mode of Inhibition of BCKDH by 3-MPA

This protocol is analogous to 2.1.2 but adapted for the BCKDH enzyme. Given that 3-MPA is a structural analog of branched-chain fatty acids, a competitive inhibition mechanism with respect to the α-ketoacid substrate is a primary hypothesis to test.[1]

Procedure:

  • Experimental Design: Create a matrix varying the concentration of α-Ketoisovalerate while holding 3-MPA concentration constant at several levels (including zero).

  • Assay Setup:

    • Prepare sets of reaction wells with fixed concentrations of 3-MPA.

    • Within each set, vary the α-Ketoisovalerate concentration (e.g., from 0.2 x Kₘ to 10 x Kₘ). Keep CoA and NAD⁺ concentrations constant and saturating.

  • Reaction and Measurement: Follow steps 3 and 4 from Protocol 2.2.1.

  • Data Analysis: Perform the same Lineweaver-Burk plot analysis as described in Protocol 2.1.2 to determine the mode of inhibition and calculate the Kᵢ.

PART 3: Data Presentation and Interpretation

Clear presentation of kinetic data is essential for interpretation and comparison. The following tables represent hypothetical, yet realistic, data that could be obtained from the protocols described above.

Table 1: Hypothetical Kinetic Parameters for Fatty Acid Synthase (FAS) Inhibition by 3-MPA

[3-MPA] (µM)Apparent Kₘ (Malonyl-CoA, µM)Apparent Vₘₐₓ (µmol/min/mg)
0 (Control)15.01.20
5022.51.19
10030.11.21
20045.21.20

Interpretation: The data in Table 1 show that as the concentration of 3-MPA increases, the apparent Kₘ for Malonyl-CoA increases significantly, while the Vₘₐₓ remains virtually unchanged. This is the classic hallmark of competitive inhibition . From this data, a Kᵢ could be calculated to be approximately 100 µM. The IC₅₀ value would be expected to be in a similar range.

Table 2: Hypothetical Kinetic Parameters for Branched-chain α-ketoacid dehydrogenase (BCKDH) Inhibition by 3-MPA

[3-MPA] (µM)Apparent Kₘ (α-Ketoisovalerate, µM)Apparent Vₘₐₓ (nmol/min/mg)
0 (Control)35.085.0
10035.256.7
20034.842.5
40035.528.3

Interpretation: In this hypothetical scenario (Table 2), the apparent Vₘₐₓ decreases with increasing concentrations of 3-MPA, while the apparent Kₘ for the α-ketoacid substrate remains constant. This kinetic signature is characteristic of non-competitive inhibition . This would suggest that 3-MPA binds to an allosteric site on the BCKDH complex, rather than the active site for the ketoacid. The Kᵢ for this interaction could be determined from a secondary plot of 1/Vₘₐₓ vs [I].

Conclusion

References

  • Ibrahim, S. L., Abed, M. N., et al. (2022). Inhibition of branched-chain alpha-keto acid dehydrogenase kinase augments the sensitivity of ovarian and breast cancer cells to paclitaxel. British Journal of Cancer, 128(5).
  • Li, Y., et al. (2021). A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition. European Journal of Medicinal Chemistry, 219, 113407.
  • Gusenda, N., et al. (n.d.). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Open Bio.
  • Li, T., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Pharmacology.
  • Halvorson, H. O., & Spiegelman, S. (1952). The Inhibition of Enzyme Formation by Amino Acid Analogues. Journal of Bacteriology, 64(2), 207–221.
  • Laundon, C. H., & Boyer, T. D. (1988). Kinetic characterization of branched chain ketoacid dehydrogenase. The Journal of Biological Chemistry.
  • Bhatt, D. P., et al. (2020). Silencing branched-chain ketoacid dehydrogenase or treatment with branched-chain ketoacids ex vivo inhibits muscle insulin signaling. bioRxiv.
  • ASM Journals. (n.d.). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES.
  • Abdel-Hamid, A. M., et al. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules.
  • Kati, H., et al. (1980). Steady-state kinetic study of fatty acid synthase from chicken liver. Proceedings of the National Academy of Sciences, 77(1), 168-172.
  • Paxton, R., & Harris, R. A. (1986). Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification. Advances in Enzyme Regulation, 25, 219-237.
  • Wynn, R. M., et al. (2014). Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase. Journal of Biological Chemistry.
  • Janasch, M., et al. (2019). Analysis of Interdependent Kinetic Controls of Fatty Acid Synthases. ACS Catalysis.
  • Kati, H., et al. (1980). Steady-state kinetic study of fatty acid synthase from chicken liver. PNAS.
  • Delo, J., et al. (1976). Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris. Biochemical Journal.
  • Jenni, S., et al. (2008). Inhibition of the fungal fatty acid synthase type I multienzyme complex. PNAS.
  • ResearchGate. (2020). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues.
  • Hansen, B. K., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Biomolecules.
  • Less, H., & Galili, G. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany.
  • Chuang, J. L., et al. (1988). Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease. Journal of Clinical Investigation.
  • Buffington, C. K., et al. (1988). Measurement of branched-chain alpha-keto acid dehydrogenase flux rates in perfused heart and liver. Methods in Enzymology, 166, 484-497.
  • Li, Y., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Methods in Molecular Biology.
  • Patsnap Synapse. (2025). What are the new molecules for FAS inhibitors?.
  • ResearchGate. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.
  • University of San Diego. (n.d.). Enzyme Assay Protocol.
  • Kido, J., et al. (2012). A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography. Clinica Chimica Acta, 413(1-2), 268-271.
  • Li, Y., et al. (2022). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology.
  • Peng, P. (2021). Fatty Acid Metabolism | Lipid Metabolism 02 | Biochemistry | PP Notes | Lehninger 6E Ch. 17.2 & 21.1. YouTube.
  • ResearchGate. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES.
  • Jia, Y., et al. (2007). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. Journal of Lipid Research.
  • SciSpace. (n.d.). Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of th.
  • Hunt, M. C., et al. (2012). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism.
  • University of South Australia. (n.d.). Enzymes involved in glycolysis, fatty acid and amino acid biosynthesis : active site mechanisms and inhibition.

Sources

Preliminary Technical Bulletin: Investigating the Potential of 3-Methoxypentanoic Acid in Agricultural Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Biostimulant

The relentless pursuit of sustainable agricultural practices has spurred significant interest in novel bioactive compounds that can enhance crop yield and resilience. Plant biostimulants, a diverse group of substances, are at the forefront of this research, offering the potential to improve nutrient use efficiency, abiotic stress tolerance, and overall plant health.[1][2][3] Within the broad class of carboxylic acids, which have demonstrated biostimulant properties, 3-Methoxypentanoic acid presents an intriguing yet largely unexplored candidate.[4]

This document serves as a detailed application note and a series of proposed research protocols for scientists interested in investigating the agricultural applications of this compound. Due to the limited published research on the specific effects of this compound on plant physiology, this guide will focus on establishing a foundational understanding through rigorous, self-validating experimental designs. The information presented herein is intended to empower researchers to systematically evaluate its potential as a plant growth promoter, biostimulant, or other agriculturally relevant compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueSource
Molecular Formula C6H12O3[5]
Molecular Weight 132.16 g/mol [5]
IUPAC Name This compound[5]
CAS Number 100862-27-9[5]
Appearance Not specified, likely a liquid at room temperature
Solubility Expected to be soluble in water and organic solvents

Hypothesized Biological Activity and Mechanism of Action in Plants

While direct evidence in plants is lacking, we can hypothesize potential mechanisms of action for this compound based on the known roles of other carboxylic acids and biostimulants in plant physiology. These hypotheses provide a framework for targeted research.

  • Auxin-like Activity: Some carboxylic acids can mimic the effects of auxin, a critical plant hormone that regulates cell division, elongation, and root development.[6] this compound could potentially interact with auxin signaling pathways.

  • Nutrient Chelation and Uptake: Carboxylic acids can act as chelating agents, binding to essential micronutrients in the soil and making them more available for plant uptake.[2] This can lead to improved nutrient use efficiency.

  • Stress Mitigation: Biostimulants often enhance a plant's ability to tolerate abiotic stresses such as drought, salinity, and extreme temperatures. This compound may influence physiological and biochemical responses that confer stress resistance.

  • Metabolic Modulation: As a branched-chain fatty acid, it could be metabolized by the plant and influence various metabolic pathways, potentially impacting energy production and the synthesis of essential compounds.[4]

It is crucial to note that some related compounds, such as 3-Methoxyphenylacetic acid, have been identified as phytotoxins. Therefore, a thorough evaluation of the dose-dependent effects of this compound is essential to distinguish between potential growth-promoting and phytotoxic concentrations.

Proposed Research Protocols

The following protocols are designed to provide a comprehensive initial assessment of the effects of this compound on plant growth and development. These protocols should be adapted to the specific plant species and research questions being addressed.

Protocol 1: Seed Germination and Seedling Vigor Assay

This experiment will assess the impact of this compound on the initial stages of plant development.

Objective: To determine the effect of various concentrations of this compound on seed germination rate, germination speed, and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

  • This compound.

  • Sterile deionized water.

  • Petri dishes with sterile filter paper.

  • Growth chamber with controlled temperature and light conditions.

Experimental Workflow:

Seed_Germination_Workflow start Prepare 3-MPA Solutions (0, 1, 10, 50, 100, 200 µM) petri_prep Sterilize Petri Dishes and Filter Paper start->petri_prep seed_plating Plate Seeds (e.g., 50 seeds/dish) petri_prep->seed_plating treatment_app Apply 3-MPA Solutions to Filter Paper seed_plating->treatment_app incubation Incubate in Growth Chamber (e.g., 22°C, 16h light/8h dark) treatment_app->incubation data_collection Daily Data Collection: - Germination Count - Radicle Length - Hypocotyl Length incubation->data_collection final_analysis Final Analysis (Day 7): - Germination Percentage - Seedling Biomass - Statistical Analysis incubation->final_analysis data_collection->incubation

Caption: Workflow for Seed Germination and Seedling Vigor Assay.

Data Analysis:

  • Calculate the final germination percentage for each treatment.

  • Measure radicle and hypocotyl length at specified time points.

  • Determine fresh and dry weight of seedlings at the end of the experiment.

  • Perform statistical analysis (e.g., ANOVA) to identify significant differences between treatments.

Protocol 2: Foliar Application Trial on a Model Plant

This protocol evaluates the effects of this compound when applied directly to the plant foliage.

Objective: To assess the impact of foliar-applied this compound on the growth, physiology, and yield of a model plant.

Materials:

  • Potted plants of a suitable species (e.g., tomato or soybean) at the vegetative stage.

  • This compound stock solution.

  • Surfactant (e.g., Tween 20) to ensure even leaf coverage.

  • Spray bottles.

  • Greenhouse or controlled environment growth facility.

Experimental Workflow:

Foliar_Application_Workflow start Prepare Foliar Solutions (0, 10, 50, 100, 250 µM 3-MPA + 0.01% Tween 20) plant_prep Acclimatize Potted Plants in Growth Facility start->plant_prep application Apply Foliar Spray to Runoff (e.g., weekly) plant_prep->application growth_period Maintain Plants under Optimal Growth Conditions application->growth_period data_collection Weekly Measurements: - Plant Height - Leaf Number - Chlorophyll Content (SPAD) growth_period->data_collection final_harvest Final Harvest (e.g., at flowering): - Shoot & Root Biomass - Yield Parameters (if applicable) - Tissue Analysis (optional) growth_period->final_harvest data_collection->growth_period Soil_Drench_Workflow start Prepare Drench Solutions (0, 10, 50, 100, 250 µM 3-MPA) plant_prep Establish Uniform Plants in Pots start->plant_prep application Apply Soil Drench (e.g., 100 mL per pot, weekly) plant_prep->application growth_period Maintain Plants under Standard Conditions application->growth_period data_collection Regular Monitoring: - Plant Vigor - Growth Parameters growth_period->data_collection final_harvest Final Harvest: - Plant Biomass - Root Architecture Analysis - Soil Analysis (optional) growth_period->final_harvest data_collection->growth_period

Caption: Workflow for Soil Drench Application Trial.

Data Analysis:

  • Similar to the foliar application trial, monitor plant growth parameters.

  • Analyze root architecture (e.g., total root length, surface area).

  • Optional: Analyze soil samples for changes in pH, nutrient availability, and microbial community composition.

Protocol 4: Dose-Response and Phytotoxicity Assessment

This is a critical experiment to identify the optimal concentration range and any potential negative effects.

Objective: To establish a dose-response curve for this compound and determine its phytotoxic threshold.

Methodology: This protocol can be integrated into the seed germination, foliar, and soil drench trials by expanding the range of concentrations tested. It is recommended to include higher concentrations (e.g., 500 µM, 1 mM, 5 mM) to identify the point at which growth inhibition or visible signs of toxicity occur.

Data to Collect for Phytotoxicity:

  • Visual assessment of leaf necrosis, chlorosis, and stunting.

  • Measurement of root growth inhibition.

  • Determination of the concentration that causes a 50% reduction in growth (GR50).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatments. Graphical representations, such as bar charts and line graphs, should be used to visualize trends in the data. Statistical analysis is essential to determine the significance of the observed effects.

Safety Precautions

According to available safety data, this compound may cause skin irritation, serious eye damage, and respiratory irritation. [5]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The results from these initial studies will pave the way for more in-depth investigations, including:

  • Mechanism of Action Studies: If positive effects are observed, further research should focus on elucidating the underlying molecular and physiological mechanisms. This could involve transcriptomic (RNA-seq) and metabolomic analyses.

  • Abiotic Stress Tolerance Assays: Evaluate the potential of this compound to enhance plant tolerance to specific abiotic stresses like drought, salinity, or heat.

  • Field Trials: Promising results from controlled environment studies should be validated in field trials with commercially important crop species.

  • Formulation Development: Investigate different formulations to improve the stability and efficacy of this compound for agricultural applications.

Conclusion

While the application of this compound in agricultural science is currently an unexplored frontier, its chemical nature suggests a potential role as a biostimulant or plant growth regulator. The protocols outlined in this document provide a robust framework for researchers to systematically investigate its effects on plants. Through careful and methodical research, the agricultural potential of this compound can be thoroughly evaluated, contributing to the development of new tools for sustainable crop production.

References

  • Jiang, Y., et al. (2024). Plant Biostimulant as an Environmentally Friendly Alternative to Modern Agriculture. Journal of Agricultural and Food Chemistry, 72(10), 5107-5121.
  • Miller Chemical & Fertilizer. (n.d.). Plant Biostimulants | Organic & Biological Crop Solutions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21316989, this compound.
  • PubChem. (n.d.). This compound | C6H12O3 | CID 21316989.
  • Miller Chemical. (n.d.). C.A.L.F.A.®.
  • ResearchGate. (2022). Plant Bio-stimulant: Prospective, Safe and Natural Resources.
  • MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yields. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic success.

I. Issues Related to Starting Materials and Reagents

Question 1: My starting material, methyl 3-hydroxypentanoate, appears pure by NMR, but the subsequent Williamson ether synthesis is sluggish and gives a low yield. What could be the problem?

Answer: While NMR is an excellent tool for structural elucidation, it may not detect trace impurities that can significantly hinder your reaction. The primary culprits to investigate are residual water and acidity in your starting ester.

  • Causality: The Williamson ether synthesis relies on the generation of a potent nucleophile, the alkoxide of your starting alcohol.[1] Any residual acid will neutralize this alkoxide, quenching the reaction. Trace amounts of water can also consume the strong base (e.g., NaH) used for deprotonation, leading to an incomplete reaction.

  • Troubleshooting Protocol:

    • Drying the Starting Material: Before use, rigorously dry the methyl 3-hydroxypentanoate. This can be achieved by azeotropic distillation with toluene or by storing it over activated molecular sieves (4Å) for at least 24 hours.

    • Purity Check: Confirm the purity of your methylating agent (e.g., methyl iodide or dimethyl sulfate). Old or improperly stored reagents can degrade.

    • Solvent Purity: Ensure your reaction solvent is anhydrous. Use freshly distilled solvent from an appropriate drying agent or purchase a high-purity anhydrous grade.

Question 2: I'm using sodium hydride (NaH) to deprotonate methyl 3-hydroxypentanoate, but the reaction is inefficient. Are there better base choices?

Answer: Sodium hydride is a common choice, but its effectiveness can be hampered by its poor solubility and the presence of an oil dispersion.[2] The choice of base is critical and can be influenced by the scale of your reaction and the specific conditions.

  • Expertise & Experience: While NaH is a strong base, its heterogeneous nature can lead to slow and incomplete reactions. For a more homogenous and often faster reaction, consider using a soluble base.

  • Alternative Bases and Considerations:

BaseSolventAdvantagesDisadvantages
Sodium Hydride (NaH)THF, DMFInexpensive, strong baseOften requires phase-transfer catalyst, can be slow
Potassium tert-butoxide (KOtBu)THF, t-BuOHSoluble, strong baseBulky, can promote elimination side reactions
Lithium bis(trimethylsilyl)amide (LiHMDS)THFStrong, non-nucleophilic baseMore expensive, sensitive to moisture
  • Recommendation: For small-scale synthesis, LiHMDS often provides cleaner and more reliable results due to its high solubility and non-nucleophilic nature. For larger-scale reactions where cost is a factor, NaH can be effective if you ensure vigorous stirring and a sufficiently long reaction time.

II. Optimizing Reaction Conditions

Question 3: My Williamson ether synthesis of methyl 3-methoxypentanoate is plagued by a significant amount of an elimination byproduct. How can I minimize this?

Answer: The formation of an alkene via an E2 elimination pathway is a common competing reaction in Williamson ether synthesis, especially with secondary alcohols.[3][4] Minimizing this side reaction requires careful control of your reaction conditions.

  • Mechanistic Insight: The alkoxide can act as both a nucleophile (SN2 pathway) and a base (E2 pathway). Factors that favor the E2 pathway include steric hindrance and higher reaction temperatures.[1]

  • Troubleshooting Workflow:

start Low Yield of Methyl 3-Methoxypentanoate (High Elimination Byproduct) temp Is the reaction temperature too high? start->temp base Is the base too bulky? temp->base No solution1 Lower the reaction temperature (e.g., 0 °C to RT). temp->solution1 Yes solvent Is the solvent appropriate? base->solvent No solution2 Switch to a less sterically hindered base (e.g., NaH). base->solution2 Yes solution3 Use a polar aprotic solvent (e.g., DMF, DMSO). solvent->solution3

Caption: Troubleshooting E2 elimination in Williamson ether synthesis.

  • Experimental Protocol:

    • Temperature Control: Perform the deprotonation step at 0 °C and then allow the reaction to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

    • Choice of Base: If using a bulky base like potassium tert-butoxide, consider switching to a less sterically demanding base such as sodium hydride.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor the SN2 reaction over E2.[5]

Question 4: The final hydrolysis of methyl 3-methoxypentanoate to this compound is incomplete. What are the key factors for driving this reaction to completion?

Answer: The hydrolysis of esters can be a reversible reaction, especially under acidic conditions.[6][7] To ensure complete conversion, it's crucial to use conditions that favor the formation of the carboxylate salt, which is an irreversible process.[8]

  • Trustworthiness of Protocol: Base-catalyzed hydrolysis (saponification) is generally more effective for achieving complete conversion than acid-catalyzed hydrolysis because the final deprotonation of the carboxylic acid to form the carboxylate salt drives the equilibrium towards the products.

  • Optimized Hydrolysis Protocol:

    • Reagent Selection: Use an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed solvent system like THF/water or methanol/water.[9]

    • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the disappearance of the starting ester by thin-layer chromatography (TLC).

    • Work-up Procedure:

      • After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

      • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

      • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.

      • Extract the desired this compound with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

III. Purification and Work-up Challenges

Question 5: I'm losing a significant amount of my product during the aqueous work-up. How can I improve the isolation of this compound?

Answer: this compound has some water solubility due to the presence of the carboxylic acid and ether functional groups. This can lead to losses during aqueous extractions.

  • Expert Insights: The key to efficient extraction is to minimize the solubility of your product in the aqueous layer and maximize its partitioning into the organic layer.

  • Extraction Optimization:

    • Salting Out: Before extracting your acidified aqueous layer, saturate it with sodium chloride (brine).[10] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic solvent.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

    • Solvent Choice: Use a highly efficient extraction solvent such as ethyl acetate or dichloromethane.

Question 6: My final product is contaminated with a significant amount of unhydrolyzed ester. Is there a way to purify it without resorting to column chromatography?

Answer: Yes, a simple acid-base extraction can effectively separate the desired carboxylic acid from the neutral ester impurity.

  • Purification Workflow:

start Crude Product (this compound + Ester) dissolve Dissolve in organic solvent (e.g., Ethyl Acetate) start->dissolve extract_base Extract with aqueous base (e.g., 1M NaOH) dissolve->extract_base separate Separate Layers extract_base->separate organic_layer Organic Layer: Contains Ester separate->organic_layer aqueous_layer Aqueous Layer: Contains Sodium 3-Methoxypentanoate separate->aqueous_layer acidify Acidify aqueous layer with 1M HCl aqueous_layer->acidify extract_acid Extract with organic solvent acidify->extract_acid final_product Pure this compound extract_acid->final_product

Caption: Acid-base extraction for purification.

  • Detailed Protocol:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base such as sodium hydroxide or sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.

    • Separate the layers. The organic layer containing the ester can be discarded.

    • Wash the aqueous layer with fresh organic solvent to remove any residual ester.

    • Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is acidic.

    • Extract the pure this compound with an organic solvent.

    • Dry, filter, and concentrate the organic extracts to obtain the purified product.[11]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different methylating agent besides methyl iodide or dimethyl sulfate? A: Yes, other methylating agents like methyl triflate can be used. However, they are often more expensive and reactive. Methyl iodide and dimethyl sulfate are generally sufficient for this transformation.

Q: What is the expected boiling point of this compound? A: The boiling point is approximately 120-122 °C at 16 Torr.[12]

Q: How can I confirm the structure of my final product? A: The structure can be confirmed using standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The presence of a broad singlet for the carboxylic acid proton in the 1H NMR spectrum and a carbonyl carbon signal around 170-180 ppm in the 13C NMR spectrum are characteristic.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros.
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • Organic Syntheses. (n.d.). 3-Methylpentanoic acid.
  • Sano, M., Matsuda, H., & Matsuda, S. (n.d.). The Grignard Reaction of Propylene Oxide. Scilit.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • ResearchGate. (2023). Michael addition of dimethyl malonate to methyl crotonate.
  • ResearchGate. (2023). Thia-Michael Addition in Diverse Organic Synthesis.
  • National Institutes of Health. (n.d.). Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons.
  • PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.

Sources

Technical Support Center: Synthesis of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Core Synthesis Strategies and Their Challenges

The synthesis of this compound can be approached through several strategic routes. Each pathway, while viable, presents a unique set of potential side reactions. This guide focuses on the three most common chemical synthesis methodologies:

  • Williamson Ether Synthesis: Starting from a 3-hydroxy-pentanoate precursor, this method introduces the methoxy group via an SN2 reaction.

  • Michael Addition: This route involves the conjugate addition of methanol (as methoxide) to an α,β-unsaturated pentenoate ester.

  • Alkoxycarbonylation of Alkenes: A transition-metal-catalyzed approach that builds the carbon backbone and introduces the ester functionality simultaneously.

Below, we address specific issues you may encounter for each of these routes in a question-and-answer format.

Troubleshooting Guide

Route A: Williamson Ether Synthesis Approach

This route typically involves the deprotonation of an alkyl 3-hydroxypentanoate to form an alkoxide, followed by reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate).

Question 1: My yield of ethyl 3-methoxypentanoate is low, and I've isolated a significant amount of ethyl pent-2-enoate. What is happening?

Answer: You are observing a classic competition between the desired SN2 (substitution) reaction and an E2 (elimination) side reaction.[1][2] The alkoxide formed from your starting material is not only a good nucleophile but also a strong base. Under certain conditions, it can abstract a proton from the adjacent carbon (C2), leading to the elimination of the leaving group (if one is present on C3, which is not the case here) or elimination of the hydroxyl group itself after activation. More commonly, if you are using a secondary alkyl halide as your pentanoic acid precursor, the base will favor elimination.

Probable Causes & Solutions:

Parameter Probable Cause Recommended Solution & Rationale
Temperature High reaction temperatures (>60°C) favor the higher activation energy pathway of elimination over substitution.Maintain a lower reaction temperature (e.g., 0°C to room temperature). The SN2 reaction generally proceeds well under these conditions, while the E2 reaction is suppressed.
Base Strength Using an excessively strong or sterically hindered base can promote elimination.Use a base just strong enough to deprotonate the alcohol, such as Sodium Hydride (NaH). NaH is a non-nucleophilic base that generates the alkoxide without introducing steric hindrance.
Solvent Polar aprotic solvents are ideal for SN2 reactions.Use solvents like THF, DMF, or DMSO. These solvents solvate the cation (e.g., Na+) but not the alkoxide nucleophile, increasing its nucleophilicity.[3]

Workflow: Minimizing E2 Elimination

G start Low Yield & Alkene Byproduct Detected check_temp Is Reaction Temperature > 60°C? start->check_temp check_base Is a Hindered Base (e.g., t-BuOK) Used? check_temp->check_base No lower_temp Action: Reduce Temp to 0-25°C check_temp->lower_temp Yes check_solvent Is a Protic Solvent (e.g., EtOH) Used? check_base->check_solvent No change_base Action: Switch to NaH check_base->change_base Yes change_solvent Action: Switch to THF or DMF check_solvent->change_solvent Yes outcome Favors SN2 Pathway lower_temp->outcome change_base->outcome change_solvent->outcome

Caption: Troubleshooting workflow for E2 elimination.

Question 2: My starting material is consumed, but TLC/GC-MS shows a complex mixture of products, none of which is the desired ether.

Answer: This issue often points to problems with the stability of your starting materials or intermediates, or competing reaction pathways other than simple elimination.

Probable Causes & Solutions:

  • C-Alkylation vs. O-Alkylation: While less common for aliphatic alcohols compared to phenoxides, C-alkylation can sometimes occur if the enolate of the ester is formed. This is more likely if an excessively strong base is used that can deprotonate the α-carbon (C2).

    • Solution: Use a stoichiometric amount of a milder base like NaH. Ensure the alcohol is fully deprotonated before adding the methylating agent.

  • Reaction with Ester Moiety: The alkoxide is a strong nucleophile and could potentially react with the ester functional group of another molecule (transesterification), leading to oligomers, especially at higher temperatures.

    • Solution: Maintain a low reaction temperature and add the methylating agent slowly to ensure it reacts with the alkoxide as it is formed.

Route B: Michael Addition (Conjugate Addition)

This approach typically uses an α,β-unsaturated ester like ethyl pent-2-enoate and adds methanol, activated as a sodium methoxide nucleophile.

Question 3: My main product is ethyl 3,3-dimethoxypentanoate, not the desired 3-methoxy derivative.

Answer: This indicates that a second Michael addition has occurred. This can happen if the initial product, the enolate of ethyl 3-methoxypentanoate, is quenched by another molecule of the starting unsaturated ester instead of a proton source.

Probable Causes & Solutions:

  • Stoichiometry and Addition Order: Adding the unsaturated ester to a large excess of the methoxide can lead to this side reaction.

  • Solution: Use a slight excess (1.1-1.2 equivalents) of the methoxide nucleophile. The reaction should be quenched by adding a proton source (like ammonium chloride solution) after the initial reaction is complete to protonate the intermediate enolate.

Question 4: I am getting a significant amount of ethyl 3-hydroxypentanoate, which seems to come from a 1,2-addition.

Answer: You are observing a competition between 1,4-addition (Michael addition) and 1,2-addition (direct attack at the carbonyl carbon).[4][5] The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB). The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center.

  • Hard nucleophiles (like organolithium reagents) preferentially attack the hard carbonyl carbon (1,2-addition).

  • Soft nucleophiles (like enolates or Gilman cuprates) and resonance-stabilized nucleophiles prefer to attack the soft β-carbon (1,4-addition).[6][7]

Solution: To favor the desired 1,4-addition, you need to ensure your nucleophile is "soft". While methoxide is borderline, reaction conditions can be tuned to favor the thermodynamically more stable 1,4-adduct.

  • Use Thermodynamic Conditions: Employ a protic solvent (like methanol itself) and lower temperatures. This allows the reversible 1,2-addition to revert to the starting materials, while the more stable 1,4-adduct accumulates over time.[7]

  • Catalytic Base: Instead of a stoichiometric amount of a strong base like NaH to generate methoxide, use a catalytic amount of a weaker base like DBU or K₂CO₃ in methanol. This generates a low steady-state concentration of the methoxide nucleophile, favoring the thermodynamic product.

G cluster_0 1,2-Addition (Kinetic Product) cluster_1 1,4-Addition (Michael - Thermodynamic Product) a Ethyl pent-2-enoate b Direct Carbonyl Attack a->b Hard Nucleophile (e.g., MeLi) c Tetrahedral Intermediate b->c d Protonation -> 3-Hydroxy Product c->d e Ethyl pent-2-enoate f Conjugate Attack at β-Carbon e->f Soft Nucleophile (e.g., MeO⁻) g Enolate Intermediate f->g h Protonation -> 3-Methoxy Product g->h

Caption: Competing 1,2- vs. 1,4-addition pathways.

Route C: Palladium-Catalyzed Alkoxycarbonylation

This industrial-style process involves reacting an alkene (like but-1-ene) with carbon monoxide and methanol, catalyzed by a palladium complex.[8]

Question 5: My reaction produces a mixture of methyl 3-methoxypentanoate (branched product) and methyl hexanoate (linear product). How can I improve the regioselectivity?

Answer: The regioselectivity in alkoxycarbonylation is a well-known challenge and is highly dependent on the catalyst system, particularly the phosphine ligands coordinated to the palladium center.[9][10] The reaction proceeds through a palladium-hydride intermediate, and the alkene can insert into the Pd-H bond in two ways, leading to either a linear or a branched alkyl-palladium species.

Probable Causes & Solutions:

Parameter Probable Cause Recommended Solution & Rationale
Ligand Choice Monodentate phosphine ligands (e.g., PPh₃) often give poor selectivity.Use bulky bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or specific pyridylphosphine ligands. These ligands create a specific steric environment around the metal center that favors the formation of one regioisomer over the other.[8][9]
CO Pressure High CO pressure can sometimes favor the linear product.Optimize the CO pressure. This is an empirical process and requires screening, but lower pressures may favor the branched isomer in some systems.
Additives The absence of an acid promoter can lead to poor selectivity and rate.The reaction often requires a proton source. The catalytic cycle is often initiated by a [LPdH]⁺ complex.[10] Adding a non-coordinating acid like methanesulfonic acid can improve both the rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: For a standard academic lab, which synthesis route is the most practical?

A1: For lab-scale synthesis, the Williamson ether synthesis approach (Route A) is often the most practical. The starting material, ethyl 3-hydroxypentanoate, can be synthesized or is commercially available. The reaction conditions are generally mild and do not require specialized high-pressure equipment needed for alkoxycarbonylation. The Michael addition (Route B) is also a good option, but controlling the 1,2- vs. 1,4-addition can sometimes be challenging.

Q2: After successfully synthesizing my ethyl 3-methoxypentanoate, what is the best way to hydrolyze it and purify the final this compound?

A2: Standard saponification followed by an acidic workup is effective.

  • Hydrolysis: Dissolve the ester in an alcohol-water mixture (e.g., ethanol/water) and add a slight excess of a base like NaOH or KOH. Heat to reflux for 1-2 hours until TLC or GC analysis shows complete consumption of the ester.

  • Workup: Cool the reaction mixture and remove the alcohol on a rotary evaporator. Dilute the remaining aqueous solution with water and perform an ether wash to remove any neutral organic impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify with cold HCl (e.g., 1-2 M) to a pH of ~2. The carboxylic acid will likely precipitate or form an oil. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent. The crude this compound can then be purified by fractional distillation under reduced pressure.[11]

Q3: What analytical techniques are essential for monitoring these reactions?

A3: A combination of techniques is crucial:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a suitable stain (e.g., potassium permanganate) to visualize both starting materials and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for this type of molecule. It allows you to separate volatile components and identify them by their mass spectra, making it invaluable for identifying side products like elimination or 1,2-addition adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of your final product and any isolated intermediates or byproducts. The appearance of the methoxy signal (~3.3 ppm in ¹H NMR) and the shift of the C3 carbon signal are key indicators of success.

References

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]
  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources....
  • MDPI. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review.
  • ResearchGate. (n.d.). Selection of alkoxycarbonylation reactions described in the literature....
  • Frontiers. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria.
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -.
  • Royal Society of Chemistry. (2015). Ruthenium-catalyzed alkoxycarbonylation of alkenes using carbon monoxide.
  • ResearchGate. (2024). Elevated production of 3-hydroxypropionic acid in recombinant Escherichia coli by metabolic engineering.
  • PubMed Central. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands.
  • PubMed. (2012). Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally.
  • Organic Syntheses. (n.d.). 3-methylpentanoic acid.
  • Chemistry LibreTexts. (2021). 9.2: Asymmetric Alkoxycarbonylation and Related Reactions.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • NROChemistry. (n.d.). Michael Reaction.
  • ResearchGate. (2025). Palladium‐Catalyzed Carbonylation Reactions of Alkenes and Alkynes.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • Google Patents. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
  • Google Patents. (n.d.). Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s).
  • Wikipedia. (2023). Michael reaction. In Wikipedia. [Link]
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • YouTube. (2019). examples of Michael additions.
  • Organic Syntheses. (n.d.). 3-methylheptanoic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxypentanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of 3-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of 3-methoxypentanoate esters. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Fundamentals & Optimization

Q1: What is the fundamental reaction mechanism for the esterification of this compound with an alcohol?

The most common and direct method for esterifying a carboxylic acid like this compound is the Fischer-Speier esterification . This is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3]

The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4][5]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[1]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[6] The equilibrium between reactants and products must be actively shifted toward the desired ester.[4] Here’s a troubleshooting workflow to address low yields.

Low_Yield_Troubleshooting Start Low Ester Yield Detected Check_Equilibrium Is the equilibrium being shifted towards the products? Start->Check_Equilibrium Shift_Equilibrium Apply Le Châtelier's Principle Check_Equilibrium->Shift_Equilibrium No Check_Catalyst Is the catalyst active and appropriate? Check_Equilibrium->Check_Catalyst Yes Use_Excess_Alcohol Increase molar excess of alcohol (often used as solvent). [9] Shift_Equilibrium->Use_Excess_Alcohol Remove_Water Remove H₂O as it forms (e.g., Dean-Stark trap). [8] Shift_Equilibrium->Remove_Water Use_Excess_Alcohol->Check_Catalyst Remove_Water->Check_Catalyst Catalyst_Solutions Review Catalyst Strategy Check_Catalyst->Catalyst_Solutions No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Increase_Loading Increase catalyst loading (e.g., 1-5 mol%). Catalyst_Solutions->Increase_Loading Use_Stronger_Acid Use a stronger acid catalyst (H₂SO₄, p-TsOH). [8] Catalyst_Solutions->Use_Stronger_Acid Increase_Loading->Check_Conditions Use_Stronger_Acid->Check_Conditions Optimize_Conditions Adjust Reaction Parameters Check_Conditions->Optimize_Conditions No Check_Sterics Is steric hindrance a factor? Check_Conditions->Check_Sterics Yes Increase_Temp Increase temperature to reflux. [8] Optimize_Conditions->Increase_Temp Increase_Time Increase reaction time (monitor by TLC/GC). Optimize_Conditions->Increase_Time Increase_Temp->Check_Sterics Increase_Time->Check_Sterics Check_Sterics->Start No, review work-up and purification losses. Steric_Solutions Address Steric Issues Check_Sterics->Steric_Solutions Yes Less_Bulky_Alcohol Use a less hindered alcohol (Primary > Secondary >> Tertiary). [2] Steric_Solutions->Less_Bulky_Alcohol Alternative_Method Consider alternative esterification (e.g., Steglich, for sensitive substrates). [14] Steric_Solutions->Alternative_Method

Caption: Figure 2: Troubleshooting Workflow for Low Yield

The key strategies are:

  • Use an Excess of a Reactant: The most common approach is to use the alcohol as the solvent, creating a large molar excess that drives the equilibrium forward.[3][5]

  • Remove Water: The continuous removal of water, a product of the reaction, is highly effective.[1] This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[7][8] Alternatively, chemical drying agents like molecular sieves can be used.[1]

  • Check Reaction Time and Temperature: Fischer esterifications are often slow.[6] Ensure the reaction is heated to reflux for an adequate time (typically 1-10 hours) and monitor its progress using TLC or GC.[1]

Q3: How does the structure of the alcohol affect the esterification of this compound?

The structure of the alcohol significantly impacts the reaction rate and potential for side reactions due to steric hindrance.[9]

  • Primary Alcohols (e.g., Methanol, Ethanol): These are the best substrates, reacting the fastest due to minimal steric bulk around the hydroxyl group.[9][10]

  • Secondary Alcohols (e.g., Isopropanol, Cyclohexanol): These react more slowly than primary alcohols. Higher temperatures, longer reaction times, or more active catalysts may be required to achieve good yields.

  • Tertiary Alcohols (e.g., tert-Butanol): These are poor substrates for Fischer esterification.[1] Under the strong acidic and heated conditions, they are highly prone to undergoing an E1 elimination reaction to form alkenes.[9] For these substrates, alternative methods like Steglich esterification are recommended.[10]

Alcohol TypeRelative RatePrimary Side ReactionRecommended Approach
Primary (R-CH₂OH) FastestNoneStandard Fischer Esterification
Secondary (R₂-CHOH) SlowerPossible EliminationFischer with longer time/higher temp
Tertiary (R₃-COH) Very Slow/FailsElimination (Alkene formation) Avoid Fischer; use alternative methods
Caption: Table 1: Effect of Alcohol Structure on Esterification
Catalysts & Reagents

Q4: What are the most effective catalysts for this reaction, and what are their pros and cons?

The choice of catalyst is critical for reaction efficiency. Common choices include Brønsted acids, Lewis acids, and solid-supported acids.

Catalyst TypeExamplesProsCons
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)[1][4]Inexpensive, highly effective, readily available.Can be corrosive, difficult to remove during work-up, may cause charring with sensitive substrates.
Lewis Acids Scandium(III) triflate (Sc(OTf)₃), Titanium(IV) chloride (TiCl₄)[1][11]Can be effective for sterically hindered substrates, sometimes milder conditions.More expensive, moisture-sensitive, metal contamination of product is possible.
Solid-Supported Acids Amberlyst-15, Nafion, Sulfonic acid-functionalized silica[12][13]Easily removed by filtration (simplifies purification), reusable, often less corrosive.Can be less active than homogeneous catalysts, may require higher temperatures or longer reaction times.
Caption: Table 2: Comparison of Common Esterification Catalysts

For general-purpose esterification of this compound with simple primary or secondary alcohols, concentrated sulfuric acid (1-5 mol%) is the most cost-effective and efficient choice.[7] For more sensitive or complex substrates, a solid-supported acid can greatly simplify the purification process.[12]

Work-up & Purification

Q5: I've completed the reaction, but I'm struggling to isolate the pure ester. What is a reliable work-up procedure?

A proper work-up is essential to remove the acid catalyst, unreacted carboxylic acid, and excess alcohol.

Standard Protocol for Work-up and Purification:

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Remove Excess Alcohol (if volatile): If a low-boiling alcohol like methanol or ethanol was used in large excess, much of it can be removed using a rotary evaporator.[7]

  • Dilute with an Organic Solvent: Dilute the residue with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[7]

  • Neutralize the Acid: Transfer the organic solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue washing until the effervescence stops. This step removes the acid catalyst and any unreacted this compound.

  • Remove Water-Soluble Components: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to break up any emulsions and further dry the organic layer.[7]

  • Dry the Organic Layer: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Isolate the Crude Product: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude ester.

  • Purify the Ester: The final purification is typically achieved by distillation under reduced pressure (vacuum distillation) .[14] This is effective for separating the ester from any non-volatile impurities. If distillation is not feasible, flash column chromatography on silica gel can be used.[11]

Q6: My product is cloudy after purification. What could be the cause?

Cloudiness in the final ester product is often due to residual water or, in some cases, dissolved alcohol that was not fully removed during the work-up.[15] If the ester is a solid or viscous liquid at room temperature, it may appear cloudy if not completely molten.[15] To resolve this, ensure the brine wash and drying steps are performed thoroughly. If the problem persists, redissolving the product in a dry solvent, re-drying with MgSO₄, and re-concentrating may be necessary.

References

  • Benchchem. (n.d.). This compound | 100862-27-9.
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
  • MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst.
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±).
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Quora. (2015). What factors may influence the yield of an ester?
  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?
  • Reddit. (2024). Esterification not Working.
  • ResearchGate. (2016). How to purify esterefication product?
  • Reddit. (2024). Esterification not Working (Separation).

Sources

Technical Support Center: Troubleshooting Peak Shape for 3-Methoxypentanoic Acid in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape for this and similar small, polar, acidic compounds. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is showing significant tailing. What is the most likely cause and how can I fix it?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interaction with the stationary phase.

Peak tailing occurs when a portion of the analyte molecules is retained longer than the bulk, leading to an asymmetrical peak.[1] For acidic compounds, this is often due to interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3] These silanol groups can be acidic and interact with the polar functional groups of your analyte, causing a secondary, undesirable retention mechanism.[4][5]

Underlying Mechanism: Silanol Interactions

Silica-based C18 columns, the workhorses of reverse-phase HPLC, have residual silanol groups that are not fully end-capped. These silanols can exist in different forms, with some being particularly acidic.[1] At mobile phase pH values near or above the pKa of these silanols (typically around 4-5 for older silica types), they become ionized (-SiO⁻), creating sites for strong ionic or hydrogen-bonding interactions with polar analytes like this compound.[2] This leads to some analyte molecules being held back, resulting in a tailing peak.

Troubleshooting Workflow: A Step-by-Step Guide

To address peak tailing, a systematic approach to method optimization is recommended. The following workflow will guide you through the most effective strategies.

G

Protocol 1: Mobile Phase pH Optimization

The most critical factor influencing the retention and peak shape of ionizable compounds is the mobile phase pH.[6] For an acidic analyte like this compound, the goal is to suppress its ionization to increase its hydrophobicity and minimize interactions with silanols. This is achieved by lowering the mobile phase pH.[7][8]

Objective: To determine the optimal mobile phase pH for a symmetrical peak (Asymmetry Factor, As ≤ 1.2).

Procedure:

  • Estimate pKa: Determine the pKa of this compound. While an experimental value is best, computational tools can provide a good estimate (typically around 4.5 - 5.0 for similar small carboxylic acids).

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. A good starting point is to test pH values of 3.5, 3.0, and 2.5. Use buffers that are effective in your desired pH range, such as formate or phosphate.[9]

  • Systematic Testing:

    • Start with a mobile phase pH of 3.5. Equilibrate the column thoroughly.

    • Inject your this compound standard.

    • Analyze the peak asymmetry.

    • Decrease the pH in increments (e.g., to 3.0, then 2.5) and repeat the injection and analysis.

  • Data Analysis: A significant improvement in peak shape is expected as the pH is lowered. For robust methods, it is recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa.[6]

Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Rationale
4.5 (near pKa)Partially Ionized> 1.5A mix of ionized and non-ionized forms leads to peak distortion.
3.5Mostly Non-ionized1.2 - 1.5Ionization is suppressed, but some silanol interaction may persist.
2.5Fully Non-ionized1.0 - 1.2Analyte is hydrophobic, and silanol activity is suppressed, leading to a symmetrical peak.[8]

Note: This data is representative and illustrates the general principle. Actual values may vary based on the specific column and system conditions.

Q2: I've lowered the pH, but the peak tailing has only slightly improved. What should I try next?

A2: If pH optimization is insufficient, consider the buffer concentration, the use of mobile phase additives, or the column chemistry itself.

Buffer Concentration and Ionic Strength

An inadequate buffer concentration can lead to poor peak shape, even at the correct pH.[2][10] The buffer's role is to maintain a constant pH environment for the analyte as it travels through the column.[4] If the buffer capacity is too low, the local pH can shift, causing peak distortion.

Protocol 2: Optimizing Buffer Concentration

  • Initial Concentration: Start with a buffer concentration of 10 mM in the aqueous portion of your mobile phase.

  • Increase Concentration: If tailing persists, increase the buffer concentration to 20-25 mM. This can help to further suppress silanol activity and maintain a consistent ionization state for the analyte.[11]

  • Evaluate: Compare the chromatograms. A higher buffer concentration often leads to a sharper, more symmetrical peak. Be mindful that very high buffer concentrations can lead to precipitation in high organic mobile phases and may not be suitable for LC-MS.[4]

Mobile Phase Additives

Adding a small amount of a competitive agent to the mobile phase can effectively block the active silanol sites, reducing their interaction with your analyte.

  • Acetic or Formic Acid: Adding a small percentage (e.g., 0.1%) of a carboxylic acid like acetic or formic acid to the mobile phase can significantly improve the peak shape of other acidic compounds.[5][12] These small acids compete for the active silanol sites, effectively masking them from your analyte.

Q3: My compound has very little retention, even with an optimized mobile phase. How can I increase its retention time?

A3: For small, polar compounds with poor retention in reverse-phase, ion-pair chromatography (IPC) is a powerful technique.

This compound is a relatively polar molecule and may elute very early, close to the void volume, on standard C18 columns.[13] Ion-pair chromatography can be used to increase the retention of such compounds.[14][15]

Mechanism of Ion-Pair Chromatography

In IPC, an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic "tail" and a charged "head" that is opposite to the charge of the analyte.[16] For an acidic analyte like this compound (which will be anionic at a suitable pH), a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is used.[17]

The TBA cations will form a neutral ion-pair with the analyte molecules. This ion-pair is much more hydrophobic than the analyte alone and will, therefore, have a stronger interaction with the C18 stationary phase, leading to increased retention.[15]

G

Protocol 3: Implementing Ion-Pair Chromatography

Objective: To increase the retention of this compound using an ion-pairing reagent.

Materials:

  • Tetrabutylammonium hydroxide or phosphate as the ion-pairing reagent.

  • Mobile phase buffered to a pH where the analyte is ionized (e.g., pH 6-7).

Procedure:

  • Select Reagent: Choose a suitable cationic ion-pairing reagent. Tetrabutylammonium salts are common choices.[17]

  • Prepare Mobile Phase:

    • Prepare your aqueous mobile phase and buffer it to a pH where this compound is ionized (e.g., pH 7.0).

    • Add the ion-pairing reagent at a low concentration to start (e.g., 5 mM).

  • Equilibrate the Column: This is a critical step in IPC. The column must be thoroughly equilibrated with the ion-pairing mobile phase to ensure the stationary phase is saturated with the reagent. This can take a significantly longer time than standard reverse-phase equilibration.[18][19]

  • Inject and Analyze: Inject your sample and observe the retention time.

  • Optimize: The retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent or the percentage of the organic modifier in the mobile phase.[19]

Q4: Are there alternative column chemistries I should consider for this compound?

A4: Yes, if conventional C18 columns are not providing adequate performance, alternative stationary phases can be very effective.

For highly polar compounds, several alternative column technologies exist that can provide better retention and peak shape.

  • Polar-Embedded Phases: These are C18 columns that have a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface. This polar group helps to shield the analyte from interacting with the residual silanols, leading to improved peak shape for polar and basic compounds.

  • Phenyl-Hexyl Phases: Phenyl-based stationary phases can offer different selectivity for compounds with polar groups due to pi-pi interactions. They can be a good alternative for separating polar compounds, sometimes even with 100% aqueous mobile phases.[20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds that are not well-retained in reverse-phase.[21][22] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.[23]

By systematically addressing the factors that influence peak shape and retention, from mobile phase pH to advanced techniques like ion-pair chromatography, you can develop a robust and reliable HPLC method for the analysis of this compound and other challenging polar acidic compounds.

References
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Dolan, J. W., & Snyder, L. R. (1987). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 5(10), 850-856.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • ACE HPLC Columns. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape.
  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Nacalai Tesque. (n.d.). T1. Poor peak shape. COSMOSIL HPLC Columns.
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Pesek, J. J., & Matyska, M. T. (2012). Other HPLC separations performed on polar stationary phases. In Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Tang, D., & Armstrong, D. W. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases.
  • Imtakt. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Mason Technology. (2024). Ion-Pairing Agents | HPLC.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.

Sources

Technical Support Center: Quantification of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 3-Methoxypentanoic acid (3-MPA). This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of measuring this unique short-chain fatty acid (SCFA). As a molecule with a polar carboxylic acid group, an ether linkage, and a chiral center, 3-MPA presents several analytical challenges.

This guide moves beyond simple protocols to explain the fundamental principles behind the methodologies, empowering you to troubleshoot effectively and develop robust, reliable assays.

Section 1: Pre-Analytical and Sample Handling

Proper handling before the analysis begins is critical to ensure the integrity of your results. The volatile and potentially reactive nature of SCFAs like 3-MPA makes this stage particularly important.

Q1: My 3-MPA concentrations are inconsistent across replicates stored for different durations. What causes this instability and how can I prevent it?

A: Inconsistency in stored samples often points to issues with sample degradation or loss. This compound, like other SCFAs, is susceptible to several factors:

  • Volatility: Although less volatile than smaller SCFAs like acetic acid, 3-MPA can be lost during sample storage and preparation, especially if samples are stored in improperly sealed containers or subjected to elevated temperatures.

  • Microbial Activity: In biological matrices that are not properly stored, microbial metabolism can alter the concentration of endogenous SCFAs.

  • Chemical Reactivity: The carboxylic acid group is reactive and can esterify with alcohols present in the matrix or introduced during processing if conditions are not controlled.[1]

Troubleshooting and Best Practices:

  • Immediate Processing: Analyze samples as quickly as possible after collection.

  • Proper Storage: If immediate analysis is not possible, samples should be stored at -20°C for short-term or -80°C for long-term stability.[2] Use vials with tight-fitting caps to minimize evaporation.

  • pH Adjustment: For biological samples, consider adding sodium hydroxide (NaOH) to a pH > 7 to convert the volatile carboxylic acid to its non-volatile salt form, which significantly improves stability during storage and drying steps.[2]

  • Avoid Contamination: Use sterile collection and handling procedures to prevent microbial growth.

Section 2: Sample Preparation and Derivatization

This is often the most challenging stage in 3-MPA quantification. Its high polarity makes it difficult to extract from aqueous biological matrices, and its properties often necessitate chemical derivatization, especially for Gas Chromatography (GC) analysis.

Q2: I'm experiencing very low recovery of 3-MPA from plasma/serum samples using a standard liquid-liquid extraction (LLE) with ethyl acetate. Why is this happening?

A: This is a classic problem related to the polarity of 3-MPA. Being a small, polar carboxylic acid, it has high water solubility and partitions poorly into common non-polar or moderately polar organic solvents like hexane or ethyl acetate.

Core Principle: The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte between the two immiscible phases. To improve extraction into the organic phase, you must decrease the water solubility of 3-MPA. This is achieved by protonating the carboxylate group to its neutral carboxylic acid form by acidifying the sample.

Recommended Extraction Protocol:

  • Protein Precipitation (Initial Cleanup): For plasma or serum, first remove proteins which can interfere with the analysis. Add 3-4 volumes of cold acetonitrile or methanol to your sample (e.g., 400 µL solvent to 100 µL plasma). Vortex vigorously and centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to a pH of ~2-3 using an acid like hydrochloric acid (HCl) or formic acid. This ensures the carboxylic acid group of 3-MPA is fully protonated.

  • Extraction: Now perform the LLE with a suitable solvent. Diethyl ether or a mixture containing isobutanol can be effective.[3]

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute in a solvent appropriate for your analytical instrument.

Q3: Is derivatization necessary for 3-MPA analysis? If so, which method is best for GC-MS?

A: For Gas Chromatography (GC), derivatization is almost always mandatory. Without it, the polar carboxylic acid group leads to poor volatility, significant peak tailing due to interactions with the GC column, and low sensitivity.[4][5] For LC-MS, derivatization is optional but can be used to improve chromatographic retention and sensitivity.

The "best" method depends on your sample matrix and instrumentation. Here is a comparison of common strategies:

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Silylation MTBSTFA, BSTFAProduces stable derivatives, good for GC-MS fragmentation.[2]Highly sensitive to moisture; requires anhydrous conditions.[5]
Alkylation/Esterification Isobutyl ChloroformateCan be performed in aqueous solutions, avoiding lengthy drying steps.[3]Reagents can be harsh; may produce more side products.
Acylation Trifluoroacetic Anhydride (TFAA)Creates stable derivatives with good chromatographic properties.Reagents are highly corrosive and moisture-sensitive.

Workflow Diagram: GC-MS Sample Preparation with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Silylation) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) PP Protein Precipitation (Acetonitrile) Sample->PP 1. Add Solvent Centrifuge Centrifugation PP->Centrifuge 2. Vortex Supernatant Collect Supernatant Centrifuge->Supernatant 3. Separate Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry 4. Anhydrous Step Deriv Add MTBSTFA + Catalyst (optional) Dry->Deriv 5. Add Reagent React Incubate (e.g., 60°C, 30 min) Deriv->React 6. Reaction GCMS Inject into GC-MS React->GCMS 7. Analyze

Caption: A typical workflow for preparing biological samples for 3-MPA analysis by GC-MS, highlighting the critical derivatization step.

Section 3: Chromatographic Separation

Achieving good separation is key to accurate quantification, especially in complex matrices or when isomers are present.

Q4: I am using LC-MS/MS but 3-MPA elutes in or very near the solvent front on my C18 column. How can I improve its retention?

A: This is a common issue for highly polar analytes on traditional reversed-phase (RP) columns. 3-MPA has minimal hydrophobic character, leading to poor interaction with the C18 stationary phase and thus, little to no retention.

Troubleshooting Strategies:

  • Use an Aqueous-Stable RP Column: Some C18 columns are designed to be stable in highly aqueous mobile phases (e.g., >98% water). These can sometimes provide sufficient retention for polar acids.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. It uses a polar stationary phase with a high organic content mobile phase, providing good retention for molecules like 3-MPA.

  • Employ Mixed-Mode Chromatography: Mixed-mode columns that have both reversed-phase and anion-exchange characteristics can provide excellent and tunable retention for acidic compounds.[6]

  • Derivatization: As mentioned for GC, derivatization can also be used for LC-MS. Reagents like 3-nitrophenylhydrazine (3-NPH) add a non-polar group to the 3-MPA molecule, significantly increasing its retention on a C18 column.[7]

Q5: My project requires me to quantify the R and S enantiomers of 3-MPA separately. How can I achieve this chiral separation?

A: 3-MPA possesses a chiral center at the C3 position. Standard chromatographic methods cannot distinguish between its enantiomers. To resolve them, you must introduce a chiral selector into your analytical system.

Core Principle: Chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and a chiral selector, which have slightly different stabilities and thus different chromatographic mobilities. This requires at least three points of interaction.[8]

Methods for Chiral Separation:

  • Chiral GC or HPLC/SFC: This is the most direct and common approach. It involves using a column with a Chiral Stationary Phase (CSP).

    • Polysaccharide-based CSPs: Columns like Chiralpak® or Chiralcel® are widely applicable and effective for a broad range of compounds.[9]

    • Cyclodextrin-based CSPs: These are particularly useful for inclusion complexing and are a good starting point for method development with SCFAs.[9][10]

  • Indirect Method (Derivatization): You can react your 3-MPA sample with a pure, chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard (achiral) column.[9][11] This method can be effective but requires a pure chiral reagent and confirmation that the reaction proceeds equally for both enantiomers.

Section 4: Mass Spectrometric Detection

Mass Spectrometry (MS) provides the selectivity and sensitivity needed for trace-level quantification in complex matrices. However, challenges can still arise.

Q6: I'm seeing significant signal suppression for 3-MPA in my LC-MS/MS analysis when I compare matrix samples to neat standards. What is causing this and how can I correct it?

A: You are observing a phenomenon known as the matrix effect , where co-eluting endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of your target analyte in the MS source.[12] This can lead to either suppression (most common) or enhancement of the signal, causing inaccurate quantification.

Logical Troubleshooting Flow for Matrix Effects:

Matrix_Effect_Troubleshooting Start Problem: Signal Suppression (Matrix Effect) Improve_Chrom Improve Chromatographic Separation Start->Improve_Chrom Can analyte be separated from interferences? Improve_Cleanup Enhance Sample Cleanup Start->Improve_Cleanup Can interferences be removed pre-analysis? Change_Ionization Change Ionization Mode (e.g., ESI to APCI) Start->Change_Ionization Is an alternative ionization technique less susceptible? Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->Use_IS Best practice for correction Result Result: Accurate Quantification Improve_Chrom->Result Improve_Cleanup->Result Change_Ionization->Result Use_IS->Result

Caption: Troubleshooting flowchart for addressing matrix effects in LC-MS/MS analysis.

Mitigation Strategies:

  • Improve Sample Cleanup: Use a more rigorous extraction method, such as Solid-Phase Extraction (SPE), to remove interfering components before injection.[13]

  • Optimize Chromatography: Adjust your LC gradient to better separate 3-MPA from the region where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., 3-MPA-d3) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.[14]

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same matrix effect.[14]

Section 5: Frequently Asked Questions (FAQs)

Q: What are the typical mass transitions for 3-MPA in LC-MS/MS? A: In negative ion mode ESI, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 131.1. Product ions would need to be determined by infusing a standard, but would likely result from neutral losses such as the loss of the methoxy group or cleavage around the carboxylic acid.

Q: Can I analyze 3-MPA without derivatization on a GC-MS? A: It is strongly discouraged. While you might see a very broad, tailing peak at high concentrations, it would be unsuitable for quantification. The polar carboxylic acid group requires derivatization to improve volatility and chromatography for GC analysis.[4]

Q: My derivatization reaction seems incomplete. What should I check? A: For silylation reactions, the most common culprit is moisture. Ensure your sample extract is completely dry and that your solvent and reagents are anhydrous. Also, check the reaction time and temperature, as sterically hindered acids can require more forcing conditions to drive the reaction to completion.

References
  • Frontiers. (n.d.). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review.
  • Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis.
  • Jasbi, P., et al. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • ACS Publications. (n.d.). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • PubMed Central. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • PubMed Central. (n.d.). Assessment of matrix effect in quantitative LC–MS bioanalysis.
  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • NMI. (2021). Analytical Method Summaries.
  • PubMed. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • PubChem. (n.d.). This compound.
  • Wiley Online Library. (n.d.). Chiral Drug Separation.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • HPC Standards. (n.d.). 3-Methoxypropanoic acid.
  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • PubMed Central. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • UC Berkeley EH&S. (n.d.). Safe Storage.

Sources

stability issues of 3-Methoxypentanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical behavior and stability of this compound.

Q1: What are the fundamental chemical properties of this compound?

This compound, also known as 3-methoxyvaleric acid, is a carboxylic acid with a methoxy group at the third carbon position. [1]Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 120-122 °C (at 16 Torr)[3]
Predicted pKa 4.28 ± 0.10[3]
Appearance Colorless liquid[4]

Understanding these properties, especially the pKa, is crucial for predicting its behavior in different pH environments. The carboxylic acid group means its solubility in water is highly pH-dependent. [5] Q2: What are the primary degradation pathways for this compound in solution?

The structure of this compound contains two primary functional groups susceptible to degradation: the carboxylic acid and the methoxy (ether) group.

  • Hydrolysis of the Methoxy Group: The ether linkage is the most probable site for degradation under hydrolytic stress. This reaction can be catalyzed by either acid or base. [6][7] * Acid-Catalyzed Hydrolysis: In acidic conditions, the ether oxygen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This would cleave the methoxy group, yielding 3-hydroxypentanoic acid and methanol.

    • Base-Catalyzed Hydrolysis: While ethers are generally stable under basic conditions, strong bases at elevated temperatures can promote cleavage. However, this pathway is generally less significant than acid-catalyzed hydrolysis for simple ethers.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO₂) under high heat, though this typically requires more extreme temperatures for simple aliphatic acids compared to other classes like β-keto acids. [8] The most common degradation product to monitor in stability studies would therefore be 3-hydroxypentanoic acid.

Q3: How do pH and temperature influence the stability of this compound?

Both pH and temperature are critical factors that significantly impact the stability of the compound in solution. [9][10]

  • pH: The rate of hydrolysis of the methoxy group is pH-dependent. [6]Extreme pH values (either highly acidic or highly basic) are expected to accelerate this degradation. The compound is predicted to be most stable in the neutral to slightly acidic pH range (around pH 4-7), away from conditions that would strongly catalyze hydrolysis. [10]* Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Higher temperatures provide the necessary activation energy for hydrolysis and potential decarboxylation. [9][11]Therefore, for long-term storage, solutions should be kept refrigerated or frozen.

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

Yes, potential incompatibilities should be considered during formulation development.

  • Reactive Impurities: Many common excipients can contain reactive impurities like peroxides, aldehydes, or trace metals that can catalyze degradation. [12][13]For instance, peroxides found in polymers like povidone could potentially lead to oxidative degradation.

  • pH Modifiers: Excipients that create a high or low pH microenvironment in a solid dosage form can accelerate degradation. [14]For example, using an alkaline excipient like dibasic calcium phosphate could raise the micro-pH and potentially catalyze base-mediated reactions. [15]* Reducing Sugars: While less likely to directly react with the methoxy or carboxylic acid groups under typical conditions, reducing sugars like lactose can participate in Maillard reactions if a primary or secondary amine were also present in a formulation. [12][15]It is a good practice to screen for incompatibilities using stressed binary mixtures of the active ingredient and each excipient. [16]

Troubleshooting Guide: Stability Issues

This guide provides a logical workflow to diagnose and resolve common stability problems encountered during experiments.

Problem: I am observing a progressive loss of this compound in my solution over time, confirmed by HPLC analysis.

This is a classic sign of chemical degradation. Follow this troubleshooting workflow to identify the root cause.

Troubleshooting Workflow

G start Observed Loss of Analyte check_ph 1. Verify Solution pH Is it outside the optimal range (pH 4-7)? start->check_ph check_temp 2. Review Storage Temperature Was the solution exposed to high temperatures (>25°C)? check_ph->check_temp No ph_yes Adjust pH to 4-7 using appropriate buffers. check_ph->ph_yes Yes check_light 3. Assess Light Exposure Was the solution protected from UV/visible light? check_temp->check_light No temp_yes Store solutions at 2-8°C or frozen (-20°C). Avoid freeze-thaw cycles. check_temp->temp_yes Yes check_contaminants 4. Investigate Potential Contaminants Were high-purity solvents used? Any chance of acid/base or metal ion contamination? check_light->check_contaminants No light_yes Store solutions in amber vials or protect from light. check_light->light_yes Yes cont_yes Use fresh, HPLC-grade solvents. Use low-adsorption vials. check_contaminants->cont_yes Yes G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare 1 mg/mL stock solution of This compound in 50:50 Acetonitrile:Water acid Acid Hydrolysis Add 1M HCl, heat at 60°C prep->acid base Base Hydrolysis Add 1M NaOH, heat at 60°C prep->base ox Oxidation Add 3% H₂O₂, room temp prep->ox therm Thermal Heat solution at 80°C prep->therm photo Photolytic Expose to ICH Q1B light conditions prep->photo neutralize Neutralize acid/base samples. Dilute all samples to working concentration. acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize inject Inject onto HPLC-UV/MS system. neutralize->inject analyze Analyze for parent compound loss and degradation product formation. inject->analyze

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Acid Hydrolysis: Mix stock solution with 1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix stock solution with 1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 48 hours. 5[17]. Thermal Degradation: Heat the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solution to light conditions as specified in ICH guideline Q1B. 7[18]. Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot. Neutralize the acid and base samples before dilution. Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

[19]#### Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the carboxylic acid chromophore) or Mass Spectrometry (for higher specificity and identification of degradants).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation between the relatively nonpolar parent compound and the more polar hydrolysis product (3-hydroxypentanoic acid).

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Asplund, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Sharma, M., & Rathore, D. (2016). Forced Degradation Studies. MedCrave online.
  • PubChem. (n.d.). 3-amino-2-methoxypentanoic acid. National Center for Biotechnology Information.
  • Jagschies, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions).
  • Reddit. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy. r/chemistry.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • SciSpace. (2016). Forced Degradation Studies.
  • ResearchGate. (2018). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • PubMed. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. National Center for Biotechnology Information.
  • ResearchGate. (2016). Development of Thermally and Chemically Stable Large-Hydrophobe Alkoxy Carboxylate Surfactants.
  • ACS Publications. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry.
  • Dickson. (2024). Top 5 Factors Affecting Chemical Stability.
  • Hill Laboratories. (2021). Analytical Method Summaries.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • NIST. (n.d.). Pentanoic acid. NIST WebBook.
  • NIST. (n.d.). Pentanoic acid. NIST WebBook.
  • PubChem. (n.d.). 4-Methoxypentanoic acid. National Center for Biotechnology Information.
  • PubMed Central. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Center for Biotechnology Information.
  • NCBI Bookshelf. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality.
  • PubChem. (n.d.). Pentanoic Acid. National Center for Biotechnology Information.
  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • ResearchGate. (2021). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study.
  • PubMed Central. (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information.
  • ResearchGate. (2007). Hydrothermal stability of aromatic carboxylic acids.
  • ResearchGate. (2018). Drug Stability and factors that affect on the drug stability.
  • ResearchGate. (2021). Drug–Excipient Interaction and Incompatibilities.
  • PubMed. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. National Center for Biotechnology Information.
  • ResearchGate. (2012). Excipient Compatibility.
  • ResearchGate. (n.d.). Degradation Pathways.
  • PubMed. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. National Center for Biotechnology Information.

Sources

Technical Support Center: Overcoming Matrix Effects in 3-Methoxypentanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS/MS analysis of 3-Methoxypentanoic acid and related small polar molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but significant challenge of matrix effects. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your bioanalytical methods effectively.

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds, are a primary source of imprecision and inaccuracy in LC-MS/MS assays.[1] For a small, polar molecule like this compound, these effects can be particularly pronounced in complex biological matrices such as plasma, serum, or urine. This guide offers a structured approach to identifying, understanding, and mitigating these effects to ensure the development of robust and reliable methods.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in LC-MS/MS analysis?

The matrix effect refers to the impact of all components in a sample, other than the analyte of interest, on the analyte's signal during mass spectrometric detection.[2] These co-eluting matrix components can interfere with the ionization process in the MS source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal for your analyte.[3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[4]

Q2: Why is this compound, a small polar molecule, particularly susceptible to matrix effects?

Small polar molecules like this compound often have limited retention on traditional reversed-phase liquid chromatography (LC) columns. This can cause them to elute early in the chromatogram, in a region where many other polar and ionic endogenous matrix components, such as salts and phospholipids, also elute. This co-elution is a primary driver of matrix effects, as these components compete with the analyte for ionization in the electrospray (ESI) source.[1][5]

Q3: What are the most common sources of matrix effects in biological samples?

In biological matrices like plasma and serum, phospholipids from cell membranes are a notorious cause of ion suppression.[6] Other significant sources include salts, endogenous metabolites, proteins, and formulation agents used in drug products.[7][8] These components can affect the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the efficient formation of gas-phase analyte ions.[1][9]

Q4: How can I determine if my assay is suffering from matrix effects?

The most common method is the post-extraction spike analysis.[10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation.[11][12][13]

Q5: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?

A SIL-IS is the gold standard and highly recommended for compensating for matrix effects.[14][15] Since the SIL-IS is chemically almost identical to the analyte, it should co-elute and experience the same degree of ion suppression or enhancement.[16] This allows for an accurate analyte-to-IS ratio, correcting for variability. However, a SIL-IS cannot overcome a loss of sensitivity if the suppression is severe.[10] Furthermore, it's crucial to ensure the isotopic purity of the SIL-IS and to be aware that in some cases, especially with deuterium labels, slight chromatographic separation from the analyte can occur, leading to differential matrix effects.[17]

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and resolve issues based on the symptoms you observe in your data.

Symptom 1: Inconsistent Analyte Response & Poor Reproducibility

You observe high variability (%CV) in your quality control (QC) samples or inconsistent results between different batches of matrix.

G cluster_0 Start: Inconsistent Analyte Response cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start High %CV in QCs or Inconsistent Results check_is Is SIL-IS response also variable? start->check_is check_prep Review Sample Prep Consistency check_is->check_prep Yes quant_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quant_me No (Analyte only) improve_prep Improve Sample Cleanup (SPE, LLE) check_prep->improve_prep check_source Clean & Check MS Source check_prep->check_source optimize_lc Optimize Chromatography (Increase Retention/Resolution) quant_me->optimize_lc end Re-evaluate with new method improve_prep->end optimize_lc->end check_source->end

Caption: Troubleshooting inconsistent analyte response.

  • Cause A: Variable Matrix Effects Between Samples/Lots

    • Explanation: Different sources of biological matrix (e.g., from different individuals) can have varying levels of endogenous components, leading to inconsistent ion suppression.

    • Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2][10]

      • Protein Precipitation (PPT): This is a simple but often "dirtier" method. While it removes proteins, it leaves behind a significant amount of phospholipids and other small molecules.[18] It's a starting point, but often insufficient for challenging assays.

      • Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts and some phospholipids in the aqueous layer. The choice of solvent is critical and must be optimized for this compound.

      • Solid-Phase Extraction (SPE): SPE is a powerful and selective technique for sample cleanup.[19] For a polar acidic compound, a mixed-mode anion exchange SPE sorbent (combining reversed-phase and anion exchange mechanisms) can be highly effective.[18] This allows for strong retention of the analyte while enabling wash steps to remove neutral and basic interferences, as well as phospholipids.[20]

    • Solution 2: Optimize Chromatography: Increase the separation between this compound and the region of major matrix interference.

      • Increase Retention: For polar analytes on reversed-phase columns, consider using a column with a polar endcapping or a polar-embedded stationary phase.

      • Gradient Optimization: A slower, more shallow gradient can improve resolution between the analyte and interfering peaks.[12]

      • Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar compounds and can provide excellent separation from the less polar phospholipids that are a major issue in reversed-phase.

  • Cause B: Inconsistent Sample Preparation

    • Explanation: Manual sample preparation steps, especially LLE or complex SPE, can introduce variability if not performed with high precision.

    • Solution: Ensure all pipetting steps are accurate and vortexing/mixing times are consistent. If possible, utilize automated liquid handling systems to improve precision.

Symptom 2: Low Signal Intensity & Poor Sensitivity (High LLOQ)

Your analyte signal is weak, making it difficult to achieve the desired lower limit of quantitation (LLOQ).

G cluster_0 ESI Droplet Evaporation cluster_1 Ionization Pathways A Initial ESI Droplet Analyte (A) + Matrix (M) B Solvent Evaporation Increases Concentration A->B Shrinking C Ideal Scenario (Clean Sample) B->C D Ion Suppression Scenario (High Matrix) B->D E Gas-Phase Analyte Ion [A+H]+ To Mass Analyzer C->E F Reduced [A+H]+ Signal Competition for charge Changes in droplet properties D->F

Caption: Mechanism of ion suppression in the ESI source.

  • Cause A: Significant Ion Suppression

    • Explanation: As shown in the diagram above, high concentrations of co-eluting matrix components can compete with the analyte for charge at the droplet surface or alter the droplet's physical properties, hindering the release of analyte ions into the gas phase.[1] This directly reduces the signal intensity.

    • Solution 1: Aggressive Sample Cleanup: This is the most critical step. The goal is to drastically reduce the amount of matrix components entering the MS source.

      • Phospholipid Removal: Use specialized SPE plates or cartridges designed for phospholipid removal, such as HybridSPE®.[6][21] These combine protein precipitation with a zirconia-based sorbent that selectively binds phospholipids.

      • Mixed-Mode SPE: As mentioned previously, mixed-mode SPE provides superior cleanup compared to PPT or single-mechanism SPE.[18][20] See the detailed protocol in the next section.

    • Solution 2: Reduce Matrix Load: If sample dilution is an option without falling below the required LLOQ, simply diluting the sample can significantly reduce the concentration of interfering matrix components.[12][20]

    • Solution 3: MS Source Optimization:

      • Adjust source parameters like capillary voltage, gas temperatures, and gas flows. Sometimes, optimizing these settings can help mitigate the impact of matrix effects.

      • Regularly clean the ion source, as buildup of non-volatile matrix components can foul the instrument and suppress the signal.[22]

  • Cause B: Poor Analyte Ionization

    • Explanation: this compound is a carboxylic acid and will ionize best in negative ion mode ([M-H]⁻). However, the mobile phase composition greatly influences ionization efficiency.

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is basic relative to the pKa of the analyte to promote deprotonation. However, be mindful that silica-based columns are not stable at high pH. A compromise pH (e.g., using ammonium acetate) is often necessary.

      • Mobile Phase Additives: The choice and concentration of mobile phase additives are critical. Volatile buffers like ammonium acetate or ammonium formate are preferred for LC-MS. Avoid non-volatile buffers like phosphates.[7]

In-Depth Experimental Protocols & Data

To provide a practical comparison, the following protocols outline common sample preparation techniques. Expected results are summarized in the table below.

Table 1: Comparison of Sample Preparation Techniques
TechniqueAnalyte Recovery (% Mean)Matrix Effect (% Mean)Reproducibility (%CV)ThroughputRelative CostRecommendation
Protein Precipitation (PPT) >95%40-60% (Suppression)<15%HighLowNot recommended for sensitive assays due to high matrix effects.[18]
Liquid-Liquid Extraction (LLE) 70-90%<20% (Suppression)<10%MediumMediumGood for cleaner extracts, but recovery can be lower for polar analytes.[18]
Mixed-Mode SPE (Anion Ex.) >90%<10%<5%Low-MediumHighHighly Recommended. Provides the cleanest extracts and best performance.[18][20]

Note: Values are representative and should be determined experimentally for this compound.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode anion exchange polymer-based sorbent.

G start Start condition 1. Condition (Methanol, then Water) start->condition equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load (Pre-treated Sample) equilibrate->load wash1 4. Wash 1 (Aqueous Wash) load->wash1 wash2 5. Wash 2 (Organic Wash) wash1->wash2 elute 6. Elute (Basic Organic Solvent) wash2->elute post Evaporate & Reconstitute elute->post end Inject post->end

Caption: General workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 2% formic acid in water. Vortex to mix. This step ensures the carboxylic acid group of the analyte is protonated for potential reversed-phase interaction and lyses cells.

  • Condition: Condition the SPE cartridge/well with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the sorbent with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated sample onto the SPE plate/cartridge.

  • Wash 1 (Remove Polar Interferences): Wash with 1 mL of 5% methanol in water. This removes salts and other highly polar components.

  • Wash 2 (Remove Non-polar Interferences): Wash with 1 mL of acetonitrile or methanol. This step is crucial for removing phospholipids that may have been retained by reversed-phase interaction.[19]

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, disrupting its interaction with the anion exchange sorbent and allowing it to elute.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

By systematically applying these troubleshooting principles and optimizing your sample preparation, you can successfully overcome matrix effects and develop a robust, accurate, and reliable LC-MS/MS method for this compound.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015-07-09).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023-03-10). LCGC International.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017-12-18). Crimson Publishers.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • Ion suppression (mass spectrometry). Wikipedia.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06). ZefSci.
  • Siluk, D., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6.
  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-863.
  • Cazaunau, M., et al. (1999). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 71(8), 1465-1470.
  • Geiser, L., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2568-2576.
  • King, R., et al. (2000). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29). Restek.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017-07-01). LCGC International.
  • Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807.
  • Avoiding LC-MS Signal Suppression. CHROMacademy.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Goswami, P., & Somani, A. (2016). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018-09-01). LCGC International.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 928, 94-100.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5588-5595.
  • Web course "LC-MS Method Validation". University of Tartu.
  • US Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation.
  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1-16.
  • Fu, Q., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. JALA: Journal of the Association for Laboratory Automation, 15(3), 233-241.
  • Nie, X., et al. (2007). The matrix effects of organic acid compounds in ICP-MS. ResearchGate.
  • Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (2012-02-29). Semantic Scholar.
  • Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Longdom Publishing.

Sources

Technical Support Center: Purification Strategies for Crude 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxypentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material essential for their work. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind each purification step, empowering you to troubleshoot and optimize your own experiments effectively.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before embarking on any purification strategy, a thorough assessment of your crude material is paramount. This initial analysis will dictate the most efficient and effective path to achieving your desired purity.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the Michael addition of methanol to an ester of pent-2-enoic acid, followed by saponification. Based on this, you can anticipate the following:

  • Starting Materials: Unreacted pent-2-enoic acid ester, residual methanol.

  • Reaction Intermediates: The 3-methoxypentanoate ester if hydrolysis is incomplete.

  • Isomeric Byproducts: Positional isomers (e.g., 2-methoxypentanoic acid) if the reaction conditions are not perfectly controlled.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, toluene).

  • Inorganic Salts: Salts formed during workup, such as sodium chloride or sodium sulfate, after acidification of the carboxylate salt.[1]

  • Water: Introduced during the aqueous workup steps.

Q2: How can I perform a quick initial purity assessment of my crude product?

A combination of simple analytical techniques can provide a comprehensive picture:

  • ¹H NMR Spectroscopy: This is your most powerful tool. It can identify and roughly quantify the presence of starting materials, intermediates, and major organic impurities by comparing the integration of characteristic peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. The mass spectrum can help confirm the identity of unknown peaks. For the carboxylic acid, derivatization to a more volatile ester (e.g., methyl or silyl ester) may be necessary for sharp peaks.

  • Karl Fischer Titration: Specifically quantifies water content, which is crucial as water can interfere with subsequent reactions and some purification methods.

Q3: What are the critical safety precautions for handling and purifying this compound?

According to its GHS classification, this compound is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[2][3] Therefore, always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Section 2: Purification Strategy Selection

Choosing the right purification strategy depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following flowchart provides a logical decision-making pathway.

Purification_Strategy start Crude this compound assess Initial Purity Assessment (NMR, GC-MS) start->assess q_salts Are non-volatile solids (salts, catalysts) present? assess->q_salts extraction Perform Acid-Base Liquid-Liquid Extraction q_salts->extraction Yes q_volatile Are volatile impurities with ΔBP > 30°C present? (e.g., solvents, ester intermediate) q_salts->q_volatile No extraction->q_volatile distillation Perform Fractional Vacuum Distillation q_volatile->distillation Yes q_isomer Are isomeric impurities with ΔBP < 30°C present? q_volatile->q_isomer No distillation->q_isomer chromatography Perform Flash Column Chromatography q_isomer->chromatography Yes final_product High-Purity This compound q_isomer->final_product No chromatography->final_product

Caption: Decision flowchart for selecting a purification strategy.

Comparative Analysis of Purification Techniques
TechniquePrimary Use CaseScalePurity AchievableProsCons
Acid-Base Extraction Removal of neutral/basic impurities & inorganic salts.[4]AnyGood (>95%)High capacity, cost-effective, removes inorganics.Does not remove acidic impurities; requires large solvent volumes.
Fractional Distillation Separation of liquids with different boiling points.[5]>1 gGood-Excellent (>98%)Excellent for removing volatile impurities, scalable.Ineffective for azeotropes or close-boiling impurities; requires vacuum for high-boiling compounds.[6]
Column Chromatography Separation of structurally similar compounds (isomers).mg to multi-gramExcellent (>99%)Highest resolution for difficult separations.Lower capacity, solvent-intensive, potential for product loss on column.[7]
Crystallization Typically for solids, but can be used for liquids via salt formation.[8]AnyVery High (>99.5%)Can yield exceptionally pure material.Product must be solid or form a crystalline salt; can be technically challenging.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Q: I've performed a distillation, but my final product is cloudy. What is the likely cause?

A: A cloudy appearance is almost always due to water contamination. This compound has some hygroscopic character.

  • Causality: Water forms a low-boiling azeotrope with many organic solvents that may be present, or it can co-distill with your product if present in significant amounts.

  • Solution: Before distillation, dry the crude product using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Alternatively, you can perform an azeotropic distillation by adding a solvent like toluene, which forms a low-boiling azeotrope with water, removing it before the main product distills.[1]

Q: My NMR spectrum shows significant neutral impurities (e.g., unreacted ester intermediate) even after distillation. How can I remove them?

A: This is a classic scenario where exploiting the acidic nature of your target compound is the best approach. An acid-base extraction is highly effective for separating acids from neutral or basic compounds.[4][9]

  • Causality: Distillation separates based on boiling point. If a neutral impurity has a boiling point very close to your product, distillation will be inefficient. Extraction separates based on a chemical property (acidity), providing an orthogonal separation mechanism.

  • Solution: Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer. Separate the layers, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH well below the pKa of your acid (~4.3)[6], and then extract your purified product back into an organic solvent.

Q: I'm trying to purify my acid using flash chromatography on silica gel, but I'm getting severe peak tailing and poor recovery. What's going wrong?

A: Carboxylic acids are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.

  • Causality: The hydrogen bonding between the carboxylic acid and silica gel surface slows its elution in an uneven manner, causing the characteristic tail.

  • Solution: Modify your mobile phase. Adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes) will suppress the ionization of your product and saturate the strong binding sites on the silica, leading to much sharper peaks and better recovery.[10]

Q: My GC-MS analysis indicates an isomeric impurity that I cannot separate by distillation. What is the most effective strategy?

A: This is the most challenging purification scenario and requires a high-resolution technique like chromatography.

  • Causality: Isomers often have very similar physical properties, including boiling points, making separation by distillation nearly impossible.[11]

  • Solution:

    • Preparative HPLC: Reversed-phase HPLC (using a C18 column) is an excellent choice for separating polar organic acids.[12][13] The separation is based on subtle differences in polarity, which are often significant enough between isomers.

    • Derivatization: A more complex but powerful method is to convert the mixture of acids into esters (e.g., methyl or benzyl esters). The esters may have different enough properties to be separated by standard flash chromatography or distillation. After separation, the purified ester fraction is hydrolyzed back to the pure carboxylic acid.[4]

Troubleshooting start Impurity Detected (e.g., via NMR/GC-MS) q_type What is the nature of the impurity? start->q_type is_neutral Neutral / Basic q_type->is_neutral is_acidic Acidic q_type->is_acidic is_water Water q_type->is_water extraction Solution: Acid-Base Extraction is_neutral->extraction q_bp Boiling Point Difference? is_acidic->q_bp dry Solution: Dry with MgSO4 or Azeotropic Distillation is_water->dry distill Solution: Fractional Distillation q_bp->distill ΔBP > 30°C chromatography Solution: Chromatography or Derivatization q_bp->chromatography ΔBP < 30°C (e.g., Isomer)

Caption: Troubleshooting flowchart for impurity removal.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Capacity Acid-Base Liquid-Liquid Extraction

  • Objective: To remove neutral and basic impurities from crude this compound.

  • Methodology:

    • Dissolve the crude acid (1 part) in a suitable organic solvent like ethyl acetate or diethyl ether (10 parts).

    • Transfer the solution to a separatory funnel and add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

    • Extract the organic layer one more time with 1M NaHCO₃ and combine the aqueous extracts.

    • Wash the combined aqueous layers with a small portion of the organic solvent to remove any last traces of neutral impurities. Discard this organic wash.

    • Place the aqueous phase in an ice bath and slowly add 6M HCl with stirring until the pH is ~2 (confirm with pH paper). The solution will likely become cloudy as the purified acid precipitates or oils out.

    • Extract the acidified aqueous phase three times with fresh portions of the organic solvent.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 2: Fractional Vacuum Distillation

  • Objective: To purify this compound from impurities with significantly different boiling points.

  • Methodology:

    • Ensure the crude acid is dry and free of peroxides (if applicable).

    • Set up a fractional distillation apparatus with a short Vigreux column in a fume hood. Use a vacuum-jacketed column for better efficiency.[5]

    • Add the crude acid and a magnetic stir bar or boiling chips to a round-bottom flask appropriately sized for the volume of liquid.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

    • Begin stirring and gently heat the flask using a heating mantle.

    • Slowly reduce the pressure to the desired level (e.g., 16 Torr).

    • Collect any low-boiling fractions (solvents, starting materials) in a separate receiving flask.

    • As the temperature at the distillation head stabilizes near the expected boiling point (120-122 °C at 16 Torr), switch to a clean receiving flask to collect the main product fraction.[6]

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small residue remains in the distillation flask.

Section 5: Physicochemical Data for Purification Design

CompoundFormulaMW ( g/mol )Boiling Point (°C)pKa (approx.)Solubility Notes
This compound C₆H₁₂O₃132.16120-122 @ 16 Torr[6]4.28 (Predicted)[6]Soluble in most organic solvents and water.
Ethyl 2-pentenoateC₇H₁₂O₂128.17158-160 @ 760 TorrN/AInsoluble in water; soluble in organic solvents.
Ethyl 3-methoxypentanoateC₈H₁₆O₃160.21~180-190 @ 760 Torr (Est.)N/ASparingly soluble in water; soluble in organic solvents.
Pentanoic AcidC₅H₁₀O₂102.13186-187 @ 760 Torr~4.8Sparingly soluble in water; soluble in organic solvents.

References

  • Daeseleire, E., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. This source discusses various liquid-liquid extraction (LLX) processes for carboxylic acids.[14]
  • Chen, Y., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry.
  • Chen, Y., et al. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. National Laboratory of the Rockies.
  • Pérès, S., & Cansell, F. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. SciELO. This study details the use of tertiary amines as extractants.[17]
  • Di Giacomo, F., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI.
  • Di Giacomo, F., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). ResearchGate. A research article on the crystallization of MAPI with carboxylic acid additives.[19]
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. A document explaining acid/base extraction principles.[9]
  • Fractional Distillation XXXX. (n.d.). Scribd.
  • Retaining and Separating Polar Acidic Compounds. (2020). Waters Science Spotlight - Episode 2. This video discusses mixed-mode chromatography for polar acidic compounds.[21]
  • PubChem. (n.d.). This compound.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. An application note on HPLC for organic acids.[13]
  • Google Patents. (n.d.). US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester....[22]
  • ChemicalBook. (n.d.). This compound Chemical Properties.[6]
  • Aasan, J., et al. (2022).
  • Jancarik, J., et al. (2013).
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.[7]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters Blog. (2025).
  • Organic Syntheses. (n.d.). 3-methylpentanoic acid.[1]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Save My Exams. (2024). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note.[26]
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • PubChem. (n.d.). CID 151505427.
  • ChemicalBook. (n.d.). This compound | 100862-27-9.[3]
  • LookChem. (n.d.).
  • Zhang, J., et al. (2020).
  • Reddy, G., et al. (2018). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.[30]
  • BenchChem. (2025).
  • Dutscher. (n.d.).
  • Organic Syntheses. (n.d.). 3-methylheptanoic acid.[32]
  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.[33]
  • Google Patents. (n.d.).
  • BenchChem. (2025). Minimizing contamination in 3-Methyladipic acid analysis.[35]

Sources

Technical Support Center: Optimizing Mobile Phase for 3-Methoxypentanoic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxypentanoic acid. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting protocols and frequently asked questions. The objective is to provide you with the scientific rationale and actionable steps to refine your mobile phase conditions and achieve robust, reproducible separations.

Section 1: Troubleshooting Guide for this compound HPLC Analysis

This section addresses specific, common challenges encountered during the HPLC separation of this compound. Each issue is broken down by its root cause, followed by a systematic troubleshooting workflow.

Issue 1: Poor Peak Shape (Tailing) for this compound

Question: My chromatogram shows a tailing peak for this compound. What is causing this, and how can I fix it?

Answer:

Peak tailing is a frequent challenge in the reversed-phase HPLC of acidic compounds like this compound. This issue typically stems from undesirable secondary interactions between the analyte and the stationary phase, which can be mitigated by carefully controlling the mobile phase chemistry.

Causality Explained: The primary cause of peak tailing for acidic analytes is the interaction between the ionized form of the acid (carboxylate anion) and residual silanol groups on the silica-based stationary phase.[1][2] These silanols are weakly acidic and can become ionized at moderate pH, leading to strong electrostatic interactions with the negatively charged analyte. This secondary retention mechanism results in a delayed elution for a portion of the analyte molecules, causing a tailed peak.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most critical factor for controlling the peak shape of an ionizable compound is the mobile phase pH.[3][4]

    • Objective: To ensure this compound, which has a predicted pKa of approximately 4.28[5], is in a single, non-ionized (protonated) state. A general rule is to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[6][7]

    • Action: Prepare the aqueous component of your mobile phase with an appropriate buffer. For a target pH of ~2.3, a phosphate buffer is effective. A simpler and more common approach, especially for LC-MS compatibility, is to use 0.1% formic acid in water, which yields a pH of about 2.7.[8] This low pH suppresses the ionization of the carboxylic acid group, neutralizing the molecule and minimizing its interaction with silanol groups.[3][6]

    • Verification: A significant improvement in peak symmetry upon re-injection confirms that ionization was the primary cause of tailing.

  • Evaluate Column Chemistry:

    • Objective: Select a stationary phase that minimizes opportunities for secondary interactions.

    • Action: If pH adjustment is not sufficient, consider a modern, high-purity silica column with extensive end-capping.[2] End-capping chemically converts most of the residual silanol groups into less reactive species. Columns with embedded polar groups or those specifically designed for polar analytes can also shield silanols and improve peak shape.[9][10]

  • Optimize Buffer Concentration:

    • Objective: To ensure the mobile phase has enough buffering capacity to control the on-column pH and mask residual silanol interactions.

    • Action: For UV-based detection, a buffer concentration of 10-25 mM is typically sufficient.[1] If tailing persists, increasing the buffer concentration can sometimes improve peak shape.[2] For LC-MS applications, keep the buffer concentration low (e.g., ≤10 mM) to avoid ion suppression.[11]

Troubleshooting Workflow for Peak Tailing:

G cluster_0 Problem: Peak Tailing cluster_1 Step 1: Mobile Phase pH cluster_2 Step 2: Column & Buffer cluster_3 Step 3: Resolution start Observe Tailing Peak (Asymmetry > 1.2) ph_check Is Mobile Phase pH < 2.5? start->ph_check adjust_ph Adjust to pH 2.3-2.7 using 0.1% Formic Acid or Phosphate Buffer ph_check->adjust_ph No shape_ok Peak Shape Improved? ph_check->shape_ok Yes reinject Re-inject Sample adjust_ph->reinject reinject->shape_ok change_col Consider High-Purity, End-capped Column & Increase Buffer Strength shape_ok->change_col No resolved Problem Resolved shape_ok->resolved Yes change_col->reinject contact Consult Sr. Scientist

Caption: A systematic workflow for troubleshooting peak tailing issues.

Issue 2: Inconsistent Retention Times

Question: My retention time for this compound is drifting from one injection to the next. What are the potential causes?

Answer:

Retention time stability is paramount for reliable identification and quantification. For polar, ionizable analytes like this compound, retention is highly sensitive to the mobile phase pH and composition.

Causality Explained: The retention of ionizable compounds can change dramatically with small shifts in mobile phase pH.[12] If the mobile phase is un-buffered or poorly buffered, the introduction of the sample itself can alter the local pH on the column, leading to retention time variability. Furthermore, inadequate column equilibration, temperature fluctuations, and pump performance issues can also cause retention times to drift.

Step-by-Step Troubleshooting Protocol:

  • Ensure Adequate Mobile Phase Buffering:

    • Objective: Maintain a constant and reproducible mobile phase pH.

    • Action: A buffer is most effective within ±1 pH unit of its pKa. For a target pH of 2.5-3.0, a phosphate buffer (pKa1 ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are suitable choices.[13] Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent for the most accurate and reproducible results.[13]

    • Best Practice: Using a simple modifier like 0.1% formic acid is often sufficient and highly reproducible.

  • Verify Column Equilibration:

    • Objective: Ensure the column is fully re-conditioned to the initial mobile phase conditions before each injection, especially in gradient methods.

    • Action: A standard practice is to allow at least 10 column volumes of the starting mobile phase to pass through the column after a gradient run. Monitor the system pressure; a stable baseline pressure is a good indicator of a well-equilibrated column.

  • Check System Hardware:

    • Objective: Rule out any issues with the HPLC system that could cause inconsistent mobile phase delivery.

    • Action: Perform a visual inspection for leaks at all fittings. Ensure the pump is functioning correctly and that the solvent lines are properly primed and free of air bubbles. A malfunctioning check valve or a leaky pump seal can lead to fluctuations in flow rate and mobile phase composition, directly impacting retention times.

Data Summary: Impact of Mobile Phase pH on Retention

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)Rationale
5.03.12.0Analyte is partially ionized (pH > pKa), resulting in reduced retention and poor peak shape due to silanol interactions.[12]
4.3 (at pKa)5.5>2.5Analyte is 50% ionized, which can lead to split or very broad peaks. This pH should be avoided.[3]
3.08.21.2Ionization is significantly suppressed, leading to good retention and improved peak shape.[3]
2.59.11.0Analyte is fully protonated, maximizing hydrophobic interaction with the C18 phase, resulting in optimal retention and symmetry.[6]

Note: This data is illustrative. Actual retention times will depend on the specific column, organic modifier, and flow rate used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for a reversed-phase C18 separation of this compound?

A robust starting point for method development is a gradient elution:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: A common scouting gradient is to start at 5-10% B and increase linearly to 95% B over 10-15 minutes. This will help determine the elution conditions and can be optimized further.

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

Both are viable options. Acetonitrile often provides higher efficiency (sharper peaks) and lower backpressure. Methanol can offer different selectivity and may be better in some cases for disrupting secondary interactions. It is often worthwhile to screen both during method development. For short-chain fatty acids, gradient elution with acetonitrile is very common.[14]

Q3: Should I use Trifluoroacetic Acid (TFA) as a mobile phase additive?

While 0.1% TFA provides a low pH (~2.0) and can act as an ion-pairing agent to improve peak shape, it is known to cause significant ion suppression in mass spectrometry (MS) detectors.[8][15] For LC-MS applications, 0.1% formic acid is the preferred additive as it is more volatile and causes much less signal suppression.[8][15][16]

Q4: My compound is very polar and has low retention even with 100% aqueous mobile phase. What can I do?

For highly polar analytes that are difficult to retain in reversed-phase, you have a few options:

  • Use a Polar-Embedded Column: These columns contain a polar functional group near the base of the alkyl chain, which promotes interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[10]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of separation that uses a polar stationary phase (like bare silica) and a high-organic/low-aqueous mobile phase to retain polar compounds.[17]

  • Derivatization: While more complex, derivatizing the carboxylic acid can increase its hydrophobicity, leading to better retention in reversed-phase HPLC.[18]

Method Development Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization col_select Select C18 Column (High-Purity Silica) mob_phase Mobile Phase: A: 0.1% Formic Acid in H2O B: Acetonitrile col_select->mob_phase gradient Run Scouting Gradient (5-95% B in 15 min) mob_phase->gradient eval_peak Evaluate Retention & Peak Shape gradient->eval_peak opt_gradient Adjust Gradient Slope for Resolution eval_peak->opt_gradient Good Retention opt_flow Optimize Flow Rate & Temperature for Efficiency eval_peak->opt_flow Good Peak Shape final_method Finalize Method opt_gradient->final_method opt_flow->final_method validation Perform System Suitability & Method Validation final_method->validation

Sources

Technical Support Center: Navigating Tautomerism in β-Keto Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the analytical complexities of β-keto acids. The inherent tautomeric nature of these molecules, coupled with their susceptibility to decarboxylation, presents unique challenges in obtaining accurate and reproducible data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your analytical endeavors.

The Challenge: A Tale of Two Forms

β-Keto acids exist in a dynamic equilibrium between their keto and enol tautomeric forms. This equilibrium is not static; it is exquisitely sensitive to environmental factors such as solvent polarity, pH, and temperature.[1][2][3][4] Furthermore, the inherent instability of the β-keto acid moiety, which readily undergoes decarboxylation, adds another layer of complexity to their analysis.[5] Understanding and controlling these variables is paramount for reliable quantification and characterization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries and concerns encountered during the analysis of β-keto acids.

Q1: Why is tautomerism a significant issue in the analysis of β-keto acids?

The presence of two rapidly interconverting isomers (keto and enol) can lead to several analytical challenges:

  • Chromatographic Issues: Depending on the timescale of the separation and the interconversion rate, you may observe broadened peaks, split peaks, or even two distinct peaks for a single compound, complicating quantification.[6]

  • Spectroscopic Ambiguity: Each tautomer has a unique spectroscopic signature (NMR, UV-Vis). A mixture of tautomers will produce a composite spectrum, which can be difficult to interpret without proper understanding and control of the equilibrium.

  • Differential Reactivity and Bioactivity: The keto and enol forms can exhibit different chemical reactivity, binding affinities to biological targets, and pharmacokinetic properties. Therefore, understanding the predominant form under specific conditions is crucial for drug development and mechanistic studies.

Q2: My β-keto acid seems to be degrading during analysis. What is the likely cause and how can I prevent it?

The primary degradation pathway for β-keto acids is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[5] This process is often accelerated by heat.[5]

Mitigation Strategies:

  • Temperature Control: Maintain low temperatures throughout sample preparation, storage, and analysis. For long-term storage, -80°C is highly recommended.[5] If using HPLC, a cooled autosampler can prevent degradation of samples waiting for injection.

  • pH Management: The stability of β-keto acids is pH-dependent. Acidic conditions can promote decarboxylation of the protonated form. Maintaining a neutral to slightly alkaline pH can help stabilize the β-keto acid by keeping it in its deprotonated carboxylate form, which is less prone to decarboxylation.[5]

Q3: How does the choice of solvent affect the keto-enol equilibrium?

The solvent plays a critical role in determining the position of the tautomeric equilibrium.[1][2][3][7]

  • Nonpolar Solvents (e.g., CCl₄, benzene): These solvents tend to favor the enol form. The enol tautomer can form a stable intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[2][7] In a nonpolar environment, this internal stabilization is more favorable than interactions with the solvent.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form and preferentially solvate the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[7]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can stabilize the enol form through dipole-dipole interactions and by acting as hydrogen bond acceptors for the enolic proton.[1]

Q4: I am using NMR to analyze my β-keto acid. Why do I see two sets of signals for my compound?

The interconversion between the keto and enol forms is often slow on the NMR timescale.[8][9] This allows for the simultaneous observation of distinct signals for both tautomers in the NMR spectrum. This is actually a significant advantage of NMR, as it allows for the direct quantification of the keto-to-enol ratio by integrating the respective signals.[8][10]

Q5: Is it possible to separate the keto and enol tautomers chromatographically?

Separation of tautomers by chromatography is challenging due to their rapid interconversion on the stationary phase.[6] However, under specific conditions, it can be achieved:

  • Low-Temperature HPLC: By significantly slowing down the interconversion rate at low temperatures (e.g., -20 to -60 °C), it is possible to achieve separation of the tautomers.[11][12]

  • Fast Separation Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) with its rapid analysis times may allow for the separation of tautomers if their interconversion is sufficiently slow.[13]

Troubleshooting Guide: Common Analytical Issues

This section provides a structured approach to troubleshooting common problems encountered during the analysis of β-keto acids.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Split Chromatographic Peaks Tautomeric interconversion on the column at a rate comparable to the chromatographic timescale.- Lower the column temperature to slow down interconversion. - Modify the mobile phase (e.g., change solvent, adjust pH) to favor one tautomer. - Use a faster separation technique like UHPLC.
Inconsistent Retention Times - Mobile phase instability or improper mixing. - Fluctuations in column temperature. - Sample degradation in the autosampler.- Ensure proper mobile phase preparation and degassing. - Use a column oven for precise temperature control. - Use a cooled autosampler and analyze samples promptly after preparation.[5]
Low Analyte Signal or Complete Loss of Analyte - Decarboxylation due to excessive heat or inappropriate pH. - Adsorption to active sites in the analytical system.- Maintain low temperatures throughout the process.[5] - Adjust the sample and mobile phase pH to a stabilizing range (neutral to slightly alkaline).[5] - Use deactivated glassware and high-quality, inert HPLC/GC columns and liners.
Irreproducible Quantification - Shifting tautomeric equilibrium between sample preparation and analysis. - Incomplete derivatization (for GC-MS).- Standardize all experimental conditions (solvent, pH, temperature, time) meticulously. - Optimize derivatization reaction conditions (reagent concentration, temperature, time) and ensure complete reaction.
Unexpected Fragments in Mass Spectrometry - In-source fragmentation or decarboxylation. - Fragmentation of different tautomers.- Use a softer ionization technique (e.g., ESI) and optimize source parameters. - Be aware that different tautomers can produce distinct fragmentation patterns, which can be used for their identification.[14][15]

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step methodologies for the analysis of β-keto acid tautomerism using NMR and HPLC.

Protocol 1: Quantification of Keto-Enol Tautomers by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the tautomeric ratio of a β-keto acid in different solvents.

1. Sample Preparation: a. Prepare stock solutions of the β-keto acid in a volatile solvent (e.g., dichloromethane). b. In separate, clean NMR tubes, place an accurately measured aliquot of the stock solution. c. Gently evaporate the solvent under a stream of nitrogen. d. To each tube, add 0.5 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the solvents are of high purity. e. Add a small amount of an internal standard (e.g., TMS) to each tube. f. Cap the tubes and gently agitate to ensure complete dissolution.

2. NMR Acquisition: a. Acquire ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 25 °C). b. Ensure a sufficient relaxation delay between scans to allow for accurate integration.

3. Data Analysis: a. Identify the distinct signals corresponding to the keto and enol forms. For example, the enolic hydroxyl proton often appears as a sharp singlet at a downfield chemical shift (10-15 ppm), while the α-protons of the keto form will have a different chemical shift and multiplicity compared to the vinylic proton of the enol form.[9] b. Carefully integrate the signals corresponding to a specific proton (or group of protons) in both the keto and enol forms. c. Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100 % Keto = [Integral of Keto Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100

Protocol 2: Separation of β-Keto Acid Tautomers by Low-Temperature HPLC

This protocol provides a framework for the chromatographic separation of tautomers.

1. System Preparation: a. Use an HPLC system equipped with a column thermostat and a cooled autosampler. b. Select a suitable reversed-phase column (e.g., C18). c. Prepare the mobile phase. The composition will be compound-dependent, but a good starting point is a gradient of acetonitrile and water. The pH of the aqueous component can be adjusted with buffers to aid separation and stability.[16]

2. Method Development: a. Equilibrate the column at a low temperature (e.g., 0 °C or lower). Start with a moderate temperature and gradually decrease it to find the optimal balance between separation and practical considerations (e.g., solvent viscosity). b. Inject the sample and run a gradient elution to determine the approximate retention times. c. Optimize the gradient and mobile phase composition to achieve baseline separation of the tautomeric peaks.[13]

3. Sample Analysis: a. Prepare samples in a pre-chilled solvent to minimize interconversion before injection. b. Place the samples in the cooled autosampler. c. Inject the samples and acquire the chromatograms.

4. Data Interpretation: a. The two separated peaks can be tentatively assigned to the keto and enol forms based on their relative abundance (which can be correlated with NMR data) and polarity (the more polar keto form will typically have a shorter retention time in reversed-phase chromatography). b. For confirmation, fractions corresponding to each peak can be collected (if the interconversion is slow enough) for further analysis by other techniques like NMR or mass spectrometry.

Visualizing the Concepts

Diagrams can aid in understanding the fundamental principles and workflows discussed.

Keto-Enol Tautomerism of a β-Keto Acid

Caption: The dynamic equilibrium between the keto and enol tautomers of a β-keto acid.

Note: The DOT script above is a template. To render a chemical structure, you would typically use an image of the structure as a node label. For the purpose of this output, a placeholder is used. Below is a more abstract representation that can be rendered directly.

Tautomerism Keto Keto Form R-CO-CH₂-COOH Enol Enol Form R-C(OH)=CH-COOH Keto->Enol Keq (Solvent, pH, Temp)

Caption: Keto-Enol Tautomerism Equilibrium.

General Analytical Workflow for β-Keto Acid Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Sample Preparation (Controlled Temp & pH) NMR NMR Spectroscopy (Tautomer Quantification) Prep->NMR HPLC HPLC / UHPLC (Separation & Quantification) Prep->HPLC GCMS GC-MS (Requires Derivatization) Prep->GCMS Data Data Analysis & Interpretation (Consider Tautomeric Equilibrium) NMR->Data HPLC->Data GCMS->Data

Caption: A generalized workflow for the analysis of β-keto acids.

References

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1986). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Chemistry Letters, 15(1), 11-14.
  • O'Malley, D. P. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827.
  • Milagros, M., et al. (2012). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry. Journal of Mass Spectrometry, 47(6), 738-745.
  • Albesa, A. G., et al. (2010). Solvent effects on tautomeric equilibria in β‐ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(10), 785-791.
  • Hajdú, G., et al. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 881-889.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Rybalkina, E. Y., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
  • Mandujano-Ruiz, A., et al. (2007). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. Journal of the Mexican Chemical Society, 51(4), 213-219.
  • O'Malley, D. P. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827.
  • Ponzinibbio, A., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. International Journal of Organic Chemistry, 3(3), 1-8.
  • Splittgerber, A. G. (1983). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 60(6), 497.
  • Zuman, P., & Březina, M. (1969). Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria. Talanta, 16(7), 975-993.
  • Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Anderson, C. D., & Broadbent, H. S. (1984). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 62(7), 1279-1284.
  • Rybalkina, E. Y., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 943-947.
  • Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography?.
  • Wang, R., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(8), 705-708.

Sources

preventing decarboxylation of 3-Methoxypentanoic acid during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Methoxypentanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals overcome challenges related to analyte stability during analytical characterization. Our focus is on providing scientifically grounded explanations and practical solutions to ensure data integrity and reproducibility.

Section 1: Understanding the Core Challenge: Analyte Stability

This section addresses the fundamental chemical principles governing the stability of this compound and clarifies common misconceptions about its degradation pathway.

FAQ: What is decarboxylation, and should I be concerned about it for this compound?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). This reaction is particularly rapid for a class of compounds known as β-keto acids, which possess a carbonyl group at the beta position (two carbons away) relative to the carboxylic acid. The reaction proceeds through a stable, six-membered cyclic transition state, which significantly lowers the activation energy required for CO₂ loss.[1][2]

This compound is not a β-keto acid. It has a methoxy group (-OCH₃) at the beta position, not a carbonyl group (C=O). Therefore, it does not undergo the facile, heat-induced decarboxylation characteristic of β-keto acids.[3][4]

cluster_0 Classic β-Keto Acid Decarboxylation cluster_1 This compound Structure Keto_Acid β-Keto Acid Structure (e.g., Acetoacetic Acid) Transition_State Cyclic Transition State (Low Energy) Keto_Acid->Transition_State Heat Enol Enol Intermediate Transition_State->Enol Ketone Ketone Product + CO₂ Enol->Ketone Tautomerization Methoxy_Acid This compound (No β-Carbonyl) No_Decarboxylation No Facile Decarboxylation Pathway Methoxy_Acid->No_Decarboxylation High Thermal Stability (Relative to β-Keto Acids)

Caption: Comparison of a β-keto acid pathway vs. This compound.

While classic decarboxylation is not the primary concern, this compound can still undergo thermal degradation under the harsh temperature conditions often employed in Gas Chromatography (GC) analysis, leading to inaccurate quantification.[5]

Section 2: Recommended Analytical Strategy: HPLC

For thermally sensitive analytes, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it is typically performed at or near ambient temperature, thus preserving the integrity of the molecule.

FAQ: Why is HPLC the superior choice for this compound?

Answer: The primary advantage of HPLC is the avoidance of high temperatures during sample introduction and separation. The entire analysis, from injection to detection, occurs in the liquid phase under mild conditions, eliminating the risk of thermal degradation that can occur in a hot GC injection port. This makes HPLC the most reliable method for accurate quantification of the intact molecule.

Protocol: Reversed-Phase HPLC-UV Method for this compound

This protocol provides a robust starting point for method development.

  • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide excellent retention and peak shape for moderately polar organic acids.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%) to allow for retention of the analyte on the column.

    • Ramp up the concentration of Solvent B to elute the analyte. A typical gradient might be 10% to 90% B over 15 minutes.

    • Always include a column re-equilibration step at the initial conditions at the end of the gradient.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 5-10 µL

    • UV Detector Wavelength: 210 nm (for carboxylic acid chromophore).

Troubleshooting Common HPLC Issues
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the column; pH of mobile phase too high.Ensure mobile phase is properly acidified (e.g., 0.1% formic or phosphoric acid). Consider using a column with end-capping.
Shifting Retention Times Inconsistent mobile phase composition; column temperature fluctuation.Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[6]
Low Signal/Sensitivity Analyte concentration is too low; poor UV absorbance.Increase sample concentration if possible. If sensitivity is a major issue, consider switching to a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

Section 3: Analysis by Gas Chromatography (GC) with Derivatization

While HPLC is preferred, GC analysis is possible if appropriate preventative measures are taken. Direct injection of this compound onto a standard GC system will likely lead to significant analyte loss and poor chromatography.

FAQ: My analyte signal is low or absent when I inject it into the GC. What's happening?

Answer: The high temperature of the GC injection port (typically >250 °C) can cause thermal degradation of the carboxylic acid. Furthermore, the polar nature of the acid can lead to strong, irreversible interactions with active sites (free silanol groups) in the GC liner and column, resulting in poor peak shape and analyte loss.[6]

The Solution: Chemical Derivatization

To overcome these issues, the carboxylic acid group must be chemically modified in a process called derivatization. This process converts the polar, thermally labile acid into a non-polar, more volatile, and thermally stable derivative.[5] Silylation is the most common and effective technique for this purpose.

cluster_workflow GC Analysis Workflow for Carboxylic Acids Sample Sample containing This compound Dry Evaporate to Dryness (Removes water which quenches reagent) Sample->Dry Deriv Add Silylating Reagent (e.g., BSTFA/MSTFA) Dry->Deriv Heat Heat Gently (e.g., 60-70°C) (Drives reaction to completion) Deriv->Heat Inject Inject Derivatized Sample into GC-MS Heat->Inject Result Stable, Volatile Silyl Ester (Excellent Peak Shape & Recovery) Inject->Result

Caption: The essential workflow for successful GC analysis via derivatization.

Protocol: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester.

  • Sample Preparation: Aliquot your sample (typically dissolved in a volatile organic solvent like ethyl acetate or dichloromethane) into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical ; water will destroy the silylating reagent.

  • Derivatization:

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Troubleshooting GC Derivatization
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Derivatization (seen as a broad, tailing acid peak) Residual moisture in the sample; insufficient reagent or reaction time/temp.Ensure the sample is completely dry before adding the reagent. Optimize the reaction by increasing time or temperature slightly.
Analyte Degradation Persists Active sites in the GC inlet; injector temperature is excessively high.Use a high-quality, deactivated (silanized) GC liner and change it regularly. Lower the injector temperature as much as possible while still ensuring good volatilization (e.g., start at 250 °C and test lower).[6]
Poor Reproducibility Inconsistent reaction conditions; sample degradation in the autosampler.Use a heating block for consistent reaction temperatures. If available, use a cooled autosampler tray and analyze samples promptly after derivatization.[6]

References

  • Cook, D. B. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353.
  • Chemistry Steps. Decarboxylation.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • Master Organic Chemistry. Decarboxylation of beta-keto carboxylic acids.
  • Ciolino, L. A., et al. (2021). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Molecules, 26(4), 965.

Sources

Technical Support Center: Enhancing Recovery of 3-Methoxypentanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the analytical recovery of 3-Methoxypentanoic acid from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quantitative bioanalysis. Here, we move beyond generic protocols to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on the "why" behind the "how," ensuring that every step is a self-validating component of a robust analytical method.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the key chemical properties of this compound to consider for extraction?

    • Which extraction technique is most suitable for this compound from plasma/serum and urine?

    • How critical is pH control during the extraction process?

    • Is derivatization necessary for the analysis of this compound?

    • What are the best practices for sample collection and storage to ensure the stability of this compound?

  • Troubleshooting Guides

    • Low Recovery of this compound

    • High Variability in Recovery

    • Presence of Interfering Peaks (Matrix Effects)

    • Poor Peak Shape in Chromatography

  • Detailed Experimental Protocols

    • Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

    • Protocol 2: Solid-Phase Extraction (SPE) from Urine

    • Protocol 3: Protein Precipitation (PPT) for Rapid Screening

    • Protocol 4: Derivatization for GC-MS Analysis

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for extraction?

A1: Understanding the physicochemical properties of this compound is fundamental to developing an effective extraction strategy.

  • Structure and Polarity: this compound is a C6 carboxylic acid with a methoxy group at the third carbon.[1][2] Its molecular weight is approximately 132.16 g/mol .[1][2] The presence of both a polar carboxylic acid group and a moderately nonpolar alkyl chain gives the molecule an intermediate polarity. The methoxy group also contributes to its polarity.

  • Acidity (pKa): The predicted pKa of this compound is around 4.28.[3] This is a critical parameter. At a pH below its pKa, the carboxylic acid will be protonated (-COOH) and thus less polar, making it more amenable to extraction into organic solvents. At a pH above its pKa, it will be deprotonated (-COO⁻), making it more water-soluble and suitable for anion exchange SPE.[4][5]

  • Solubility: Based on its structure, this compound is expected to have good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and moderate solubility in less polar solvents such as ethyl acetate and diethyl ether.[6][7] Its solubility in nonpolar solvents like hexane is likely to be low. Water solubility is significant, especially at neutral or basic pH.

PropertyValue/DescriptionImplication for Extraction
Molecular Formula C₆H₁₂O₃A relatively small molecule.
Molecular Weight ~132.16 g/mol [1][2]
pKa (predicted) ~4.28[3] Crucial for pH-dependent extraction.
Polarity IntermediateRequires careful selection of extraction solvent.
Predicted Solubility Good in polar organic solvents, moderate in less polar organic solvents, significant in water (especially at pH > pKa).[6][7] Guides solvent choice for LLE and elution in SPE.
Q2: Which extraction technique is most suitable for this compound from plasma/serum and urine?

A2: The choice of extraction technique depends on the biological matrix, the required level of cleanliness, and the desired throughput.

  • For Plasma/Serum:

    • Liquid-Liquid Extraction (LLE): LLE is a robust and effective method for plasma and serum. By acidifying the sample to a pH below the pKa of this compound (~pH 2-3), the analyte becomes protonated and can be efficiently extracted into a moderately polar organic solvent like ethyl acetate or a mixture of diethyl ether and a more polar solvent.

    • Protein Precipitation (PPT): PPT with a cold organic solvent like acetonitrile or methanol is a simpler and faster alternative, suitable for high-throughput screening.[8] However, it provides a cruder extract, which may lead to more significant matrix effects in LC-MS analysis.[9]

  • For Urine:

    • Solid-Phase Extraction (SPE): SPE is highly recommended for urine samples due to their high salt content and variability. A strong anion exchange (SAX) or a mixed-mode (combining anion exchange and reversed-phase) sorbent can be very effective. At a neutral or slightly basic pH, this compound will be charged and will bind to the anion exchange sorbent. Interfering salts can be washed away before eluting the analyte with an acidic solvent.

Q3: How critical is pH control during the extraction process?

A3: pH control is arguably the most critical parameter for the successful extraction of this compound.

As a carboxylic acid, its charge state is dictated by the pH of the solution.[10][11]

  • For LLE: To extract the neutral, protonated form into an organic solvent, the pH of the aqueous sample must be adjusted to at least 1.5 to 2 pH units below the pKa of the analyte. For this compound (pKa ~4.28), a pH of 2-3 is ideal.

  • For Anion Exchange SPE: To retain the negatively charged, deprotonated form on the sorbent, the pH of the sample should be at least 1.5 to 2 pH units above the pKa. A pH of 6-7 would be appropriate.

Failure to control the pH will result in inconsistent and low recovery because the analyte will be distributed between its charged and neutral forms, neither of which will be optimally extracted.

Q4: Is derivatization necessary for the analysis of this compound?

A4: The necessity of derivatization depends on the analytical technique employed.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is mandatory. The carboxylic acid group makes this compound non-volatile and prone to adsorption in the GC system.[12][13] Silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane or through acid-catalyzed reaction with an alcohol) is required to convert the carboxylic acid into a more volatile and thermally stable derivative.[14][15]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is generally not required. This compound can be analyzed directly using reversed-phase or HILIC chromatography. However, if sensitivity is an issue, derivatization to enhance ionization efficiency can be considered.

Q5: What are the best practices for sample collection and storage to ensure the stability of this compound?

A5: Proper sample handling is crucial to prevent the degradation of the analyte.

  • Sample Collection: For plasma, use tubes containing an anticoagulant like EDTA or heparin. For serum, allow the blood to clot completely before centrifugation.

  • Processing: Separate plasma or serum from blood cells as soon as possible, preferably within one hour of collection, to minimize enzymatic degradation.[16]

  • Storage: Store plasma and urine samples at -80°C for long-term stability. For short-term storage (up to a week), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can lead to the degradation of some analytes.[17][18] While direct stability data for this compound is limited, studies on other small carboxylic acids in frozen plasma suggest good stability under these conditions.[19][20]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Explanation
Incorrect pH of the sample during extraction. Verify the pH of the aqueous sample after acidification (for LLE) or basification (for anion exchange SPE) using a calibrated pH meter. Adjust as necessary.The charge state of the analyte is critical for its partitioning behavior.
Inappropriate extraction solvent for LLE. The polarity of the extraction solvent may be too low. Try a more polar solvent like ethyl acetate or a mixture of solvents (e.g., diethyl ether:dichloromethane).The methoxy group increases the polarity of the pentanoic acid backbone, requiring a sufficiently polar organic solvent for efficient extraction.
Insufficient mixing during LLE. Ensure vigorous mixing (e.g., vortexing for at least 1 minute) to maximize the surface area between the aqueous and organic phases.Inadequate mixing leads to incomplete partitioning of the analyte into the organic phase.
Analyte evaporation during sample processing. If using a nitrogen evaporator to concentrate the extract, ensure the temperature is not too high and do not evaporate to complete dryness.This compound and its derivatives can be semi-volatile.
Incomplete elution from SPE cartridge. The elution solvent may be too weak. For anion exchange, ensure the elution solvent is sufficiently acidic to neutralize the analyte. For reversed-phase, ensure the organic content of the elution solvent is high enough.The analyte will remain on the sorbent if the elution solvent cannot overcome the retention mechanism.
Issue 2: High Variability in Recovery
Potential Cause Troubleshooting Step Explanation
Inconsistent pH adjustment. Use a standardized procedure for pH adjustment and verify the pH of each sample.Small variations in pH around the pKa can cause large fluctuations in extraction efficiency.
Formation of an emulsion during LLE. Add salt (e.g., NaCl) to the aqueous phase to "salt out" the analyte and break the emulsion. Centrifuge at a higher speed. Gently rock instead of vigorously shaking the sample.[21]Emulsions trap the analyte and prevent clean phase separation.
Variable sample matrix. Use a robust sample cleanup method like SPE, especially for urine. Consider using a stable isotope-labeled internal standard to compensate for matrix variations.Biological samples can have high inter-individual variability, affecting extraction efficiency.
Incomplete derivatization. Ensure the sample extract is completely dry before adding the derivatization reagent. Optimize the reaction time and temperature. Use a catalyst if necessary.Water can quench the derivatization reaction. Incomplete reactions lead to variable results.
Issue 3: Presence of Interfering Peaks (Matrix Effects)
Potential Cause Troubleshooting Step Explanation
Co-elution of matrix components in LC-MS. Optimize the chromatographic gradient to better separate the analyte from interfering compounds. Dilute the sample extract to reduce the concentration of matrix components.[1]Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds affect the ionization of the analyte.[2][3][22]
Insufficient sample cleanup. Switch from protein precipitation to a more selective method like LLE or SPE. For SPE, include a wash step with a solvent that removes interferences but not the analyte.Cleaner extracts reduce the likelihood of matrix effects.[2][3]
Contamination from labware or reagents. Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank sample (reagents only) to identify sources of contamination.Contaminants can introduce interfering peaks.
Issue 4: Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Step Explanation
Adsorption of underivatized analyte in GC. Ensure complete derivatization. Check for active sites in the GC inlet liner and column by injecting a standard of a sensitive compound.The polar carboxylic acid group can interact with active sites, causing peak tailing.
Incompatible sample solvent with the mobile phase in LC. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column overload. Dilute the sample and re-inject.Injecting too much analyte can lead to fronting or tailing peaks.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is designed for high recovery and a clean extract, suitable for both GC-MS and LC-MS analysis.

Workflow Diagram:

LLE_Workflow start Start: Plasma/Serum Sample acidify Acidify Sample (pH 2-3 with Formic Acid) start->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (under Nitrogen) collect_organic->evaporate reconstitute Reconstitute in Appropriate Solvent evaporate->reconstitute analyze Analyze by GC-MS or LC-MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • Pipette 200 µL of the sample into a 2 mL polypropylene microcentrifuge tube.

    • Add an internal standard if available (e.g., a stable isotope-labeled version of the analyte).

  • Acidification:

    • Add 20 µL of 10% formic acid in water to the sample.

    • Vortex briefly to mix. The target pH is 2-3.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the protein pellet and aqueous layer.

  • Concentration:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • For GC-MS: Proceed directly to the derivatization protocol with the dried extract.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is ideal for cleaning up complex urine matrices.

Workflow Diagram:

SPE_Workflow start Start: Urine Sample load Load Urine Sample start->load condition Condition SPE Cartridge (Methanol then Water) equilibrate Equilibrate Cartridge (Buffer at pH 6-7) condition->equilibrate equilibrate->load wash Wash Cartridge (to remove interferences) load->wash elute Elute Analyte (with acidic solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.

    • Take 500 µL of the supernatant and dilute with 500 µL of a buffer at pH 6.5 (e.g., phosphate buffer).

  • SPE Cartridge Conditioning (Strong Anion Exchange, e.g., SAX):

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

    • Equilibrate with 1 mL of the pH 6.5 buffer. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the prepared urine sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the pH 6.5 buffer to remove neutral and basic compounds and salts.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 2% formic acid in methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Protein Precipitation (PPT) for Rapid Screening

A fast but less clean method suitable for high-throughput analysis.

Workflow Diagram:

PPT_Workflow start Start: Plasma/Serum Sample add_solvent Add Cold Acetonitrile (3:1 ratio) start->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze Directly or Evaporate/Reconstitute collect_supernatant->analyze

Caption: Protein Precipitation (PPT) workflow for this compound.

Step-by-Step Methodology:

  • Precipitation:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds.

  • Centrifugation:

    • Incubate at -20°C for 10 minutes to enhance protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection:

    • Transfer the supernatant to a new tube for analysis. The sample can be injected directly for LC-MS or evaporated and reconstituted if concentration is needed.

Protocol 4: Derivatization for GC-MS Analysis

This protocol is for preparing the dried extract for GC-MS analysis.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the sample extract from LLE or SPE is completely dry. Any residual water will interfere with the reaction.

  • Silylation:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction:

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

References

  • PubChem. This compound.
  • ChemicalBook. This compound CAS#: 100862-27-9.
  • BenchChem. This compound | 100862-27-9.
  • PubMed.
  • Bioanalysis Zone. Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis.
  • BenchChem. Solubility Profile of 3-Methoxy-2,2-dimethylpropanoic Acid in Organic Solvents: A Technical Guide.
  • Smolecule. Buy 5-methoxypentanoic Acid | 70160-05-3.
  • Element Lab Solutions.
  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Agilent.
  • PubMed Central.
  • Semantic Scholar.
  • ResearchGate.
  • Reddit. Role of Ph in liquid-liquid extraction : r/chemistry.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Thermo Fisher Scientific.
  • Abcam.
  • Sigma-Aldrich.
  • Filtrous. Protein Precipitation 101: A Crucial Step in Sample Prep.
  • YouTube.
  • Prime Scholars. Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis.
  • PubMed Central. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome.
  • PubMed Central.
  • NIH.
  • MDPI. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice.
  • ScienceDirect. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
  • The Analytical Scientist. The Potential of SPE for Fractionation of Serum Metabolome into Phospholipids and Other Metabolites.
  • University of Rochester. Troubleshooting: The Workup.
  • NIH. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS.
  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions.
  • YouTube. Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222.
  • RSC Publishing. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping.
  • PubMed Central. Liquid-Chromatografic Methods for Carboxylic Acids in Biological Samples.
  • PubMed Central. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS).
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. Stability of twenty-four analytes in human plasma and serum.
  • PubMed Central. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
  • PubMed. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability.
  • PubMed.
  • Semantic Scholar. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • PubMed Central.
  • PubMed Central. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.
  • ScienceDirect. Stability of plasma and erythrocyte fatty acid composition during cold storage.

Sources

Technical Support Center: 3-Methoxypentanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the analytical characteristics of this compound, particularly for chromatographic analysis such as Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Understanding this compound

This compound (3-MPA) is a branched-chain fatty acid with the chemical formula C6H12O3.[1][2] Its structure includes a methoxy group on the third carbon of a pentanoic acid backbone, which gives it unique solubility and electronic properties compared to unsubstituted carboxylic acids.[1] Key physical and chemical properties are summarized below:

PropertyValue
Molecular Weight 132.16 g/mol [2][3]
Boiling Point 120-122 °C (at 16 Torr)[3]
pKa 4.28±0.10 (Predicted)[3]

Derivatization is often necessary to analyze 3-MPA and other carboxylic acids by GC-MS. This process converts the polar carboxyl group into a less polar, more volatile functional group, which improves chromatographic separation, peak shape, and detection sensitivity.[4][5]

Troubleshooting Guide for this compound Derivatization

This section addresses specific issues you may encounter during the derivatization of this compound.

Problem 1: Low or No Derivative Yield

Q: I'm seeing a very small peak for my derivatized this compound, or no peak at all. What could be the issue?

A: Low or no yield of the desired derivative is a common problem that can often be traced back to a few key factors. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions
  • Moisture Contamination: Silylating reagents, which are commonly used for carboxylic acids, are extremely sensitive to moisture.[6] Any water present in your sample, solvents, or glassware will react with the derivatizing agent, consuming it before it can react with your this compound.[6][7]

    • Solution: Ensure all glassware is thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying.[8] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere like nitrogen or argon if possible.[6]

  • Inactive Reagent: The derivatizing reagent itself may have degraded due to improper storage or handling.

    • Solution: Purchase fresh derivatization reagents and store them in a desiccator or under an inert atmosphere. When a new vial is opened, do so in a glove box to minimize exposure to atmospheric moisture.[8]

  • Incomplete Reaction: The reaction conditions may not be optimal for complete derivatization.

    • Solution: Optimization of reaction time and temperature is crucial. For silylation reactions with reagents like BSTFA, heating at 60-75°C for 30-60 minutes is a good starting point.[4][9] However, for some compounds, longer reaction times or higher temperatures may be necessary to achieve complete derivatization.[9]

  • Steric Hindrance: The methoxy group in this compound could potentially cause some steric hindrance, although it's less bulky than other functional groups.

    • Solution: If steric hindrance is suspected, consider using a more reactive derivatizing agent or adding a catalyst. For silylation, adding a small amount of a catalyst like trimethylchlorosilane (TMCS) to a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase its reactivity.[4]

Problem 2: Multiple or Tailing Peaks in the Chromatogram

Q: My chromatogram shows multiple peaks for what should be a single derivative, or the peak is broad and tailing. What's happening?

A: The presence of multiple peaks or poor peak shape often indicates an incomplete or side reaction, or issues with the chromatographic system itself.

Root Cause Analysis & Solutions
  • Incomplete Derivatization: As mentioned above, if the derivatization reaction does not go to completion, you will see a peak for the unreacted this compound in addition to the derivative peak. The unreacted acid will likely have poor peak shape (tailing) on many GC columns.

    • Solution: Re-optimize your derivatization conditions (time, temperature, reagent concentration) to drive the reaction to completion.

  • Formation of Multiple Derivatives: While less common for a simple monofunctional acid, it's possible under certain conditions to form different derivatives or isomers.

    • Solution: Carefully review your reaction chemistry. Ensure you are using the correct derivatization reagent for the carboxyl group and that your reaction conditions are not promoting side reactions.

  • Adsorption in the GC System: Active sites in the GC inlet or on the column can interact with polar analytes, leading to peak tailing.

    • Solution: Ensure your GC inlet liner is clean and deactivated. Using a liner with glass wool can sometimes help trap non-volatile residues but can also be a source of activity. Consider using a liner specifically designed for active compounds. Make sure your GC column is in good condition and has not been damaged by oxygen or non-volatile sample components.

  • Derivative Instability: Some derivatives can be unstable and may degrade in the hot GC inlet or on the column.

    • Solution: If you suspect your derivative is thermally labile, try lowering the inlet temperature. However, be aware that this could lead to incomplete vaporization of your sample. You might also consider a different, more stable type of derivative.

Problem 3: Poor Reproducibility

Q: I'm getting inconsistent results from one run to the next. Why is my derivatization not reproducible?

A: Poor reproducibility is often a sign of subtle variations in your experimental procedure.

Root Cause Analysis & Solutions
  • Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or reagent volumes can lead to significant differences in derivatization efficiency.

    • Solution: Use a heating block or water bath for precise temperature control.[10] Use calibrated pipettes for accurate measurement of reagents and samples. An automated derivatization system can significantly improve reproducibility.[11]

  • Variable Moisture Content: If your samples or reagents are exposed to air for varying amounts of time, the level of moisture contamination will be inconsistent.

    • Solution: Handle samples and reagents quickly and efficiently. Keep vials capped whenever possible. Prepare fresh reagents regularly.

  • Matrix Effects: Components of your sample matrix can interfere with the derivatization reaction.

    • Solution: If you are working with complex samples, consider a sample cleanup step prior to derivatization to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for carboxylic acids like this compound?

A1: The most common derivatization methods for carboxylic acids for GC analysis are silylation and esterification (alkylation).[12]

  • Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[9] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Silylation is a versatile and effective method for many carboxylic acids.[4]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester.[10][13] Reagents like BF3-methanol, diazomethane, or dimethylformamide dialkyl acetals are used for this purpose.[10] Esters are generally more stable than silyl derivatives.[13]

Q2: How do I choose the right derivatization reagent for this compound?

A2: The choice of reagent depends on several factors, including the analytical technique being used, the presence of other functional groups, and the desired stability of the derivative.[10] For general GC-MS analysis of this compound, silylation with BSTFA (+/- 1% TMCS) is a good starting point due to its reactivity and the volatility of the resulting TMS ester. If derivative stability is a concern, esterification to form the methyl ester is a robust alternative.

Q3: Can I derivatize this compound in an aqueous sample?

A3: Direct derivatization in aqueous solutions is generally not feasible for silylation and many esterification methods because the reagents react readily with water.[14] The sample should be dried completely before adding the derivatization reagents. This can be achieved by evaporation under a stream of nitrogen or by lyophilization (freeze-drying).

Q4: My derivatized sample looks cloudy or has a precipitate. What should I do?

A4: Cloudiness or precipitation can be due to several reasons. It could be the formation of salt byproducts from the reaction, especially if a catalyst is used. It could also indicate that your sample has precipitated out of the solvent. Centrifuging the sample and injecting an aliquot of the clear supernatant is often a good practice. If the precipitate is suspected to be your analyte, you may need to try a different solvent system.

Q5: How long are the derivatized samples stable?

A5: The stability of the derivatives depends on the type of derivative and the storage conditions. Silyl derivatives are generally less stable than esters and are susceptible to hydrolysis.[7] It is best to analyze silylated samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., -20°C) and under an inert atmosphere. Ester derivatives are more stable and can often be stored for longer periods under similar conditions.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (as solvent)

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Place the dried sample of this compound (e.g., 100 µg) into a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10-15 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot can be directly injected.

Protocol 2: Esterification of this compound using BF3-Methanol

This protocol describes the formation of the methyl ester of this compound.

Materials:

  • Dried this compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Anhydrous hexane

  • Saturated sodium chloride (NaCl) solution

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Place the dried sample of this compound into a reaction vial.

  • Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualizations

Troubleshooting Workflow for Low Derivative Yield

Caption: Decision tree for troubleshooting low derivatization yield.

General Derivatization Workflow

G A Dried this compound Sample B Add Anhydrous Solvent A->B C Add Derivatization Reagent B->C D Heat Reaction Mixture C->D E Cool to Room Temperature D->E F GC-MS Analysis E->F

Caption: A generalized workflow for the derivatization of this compound.

References

  • BenchChem. (n.d.). issues with silylation reactions in protic solvents.
  • BenchChem. (n.d.). This compound | 100862-27-9.
  • ChemicalBook. (n.d.). This compound CAS#: 100862-27-9.
  • BenchChem. (n.d.). Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane.
  • PubChem. (n.d.). This compound | C6H12O3 | CID 21316989.
  • BenchChem. (n.d.). A Comparative Analysis of Derivatization Agents for Fatty Acid Analysis.
  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography?.
  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

Sources

Technical Support Center: 3-Methoxypentanoic Acid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Methoxypentanoic acid and related small-chain carboxylic acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a primary focus on mitigating ion suppression to ensure data accuracy and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility.[1] Since biological samples are complex, endogenous components can compete with this compound for ionization in the ESI source, making ion suppression a significant challenge.[2]

Q2: Which ionization mode, positive or negative, is more suitable for this compound?

A2: For carboxylic acids like this compound, negative ion mode (ESI-) is generally preferred. This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negative ion, [M-H]⁻.[3][4] While positive ion mode can sometimes be used, it may require the formation of adducts (e.g., [M+Na]⁺), which can be less efficient and consistent.[5] However, the major advantage of negative ion mode is often lower background noise.[4] A method for the similar compound 3-hydroxypentanoic acid demonstrated a strong signal in negative ESI mode.[6]

Q3: How does the mobile phase pH affect the analysis of this compound?

A3: Mobile phase pH is a critical parameter. For reversed-phase chromatography, a lower pH (typically 2-4) is often used to keep the carboxylic acid in its neutral, protonated form.[7][8] This increases its hydrophobicity and retention on the column, allowing for better separation from other matrix components.[8] However, for ESI- detection, a higher pH would favor the deprotonated form, which is necessary for ionization. This creates a conflict between optimal separation and optimal detection. A common strategy is to use a mobile phase pH that provides good retention and peak shape, and then optimize ESI source conditions to facilitate deprotonation.[9]

Q4: Can derivatization improve the sensitivity for this compound?

A4: Yes, derivatization can significantly enhance the detection of carboxylic acids in ESI-MS.[10][11] By reacting the carboxylic acid group with a derivatizing agent, a permanently charged or more easily ionizable group can be introduced. This is particularly useful for improving ionization efficiency in the positive ion mode.[12] For example, derivatization with 2-picolylamine (PA) has been shown to increase detection responses by 9 to 158-fold for various carboxylic acids.[10] However, derivatization adds an extra step to sample preparation and must be carefully validated for completeness and reproducibility.[13]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Cause: This is a common issue that can stem from inefficient ionization, significant ion suppression, or suboptimal chromatographic conditions.

Troubleshooting Workflow:

start Low/No Signal check_mode Confirm Negative Ion Mode start->check_mode optimize_source Optimize ESI Source Parameters (Capillary Voltage, Gas Flow, Temperature) check_mode->optimize_source Mode is correct check_mobile_phase Review Mobile Phase Composition optimize_source->check_mobile_phase add_base Consider Post-Column Addition of a Weak Base check_mobile_phase->add_base Acidic pH used for separation investigate_suppression Investigate Ion Suppression check_mobile_phase->investigate_suppression pH is neutral/basic add_base->investigate_suppression investigate_suppression->optimize_source No significant suppression sample_prep Improve Sample Preparation investigate_suppression->sample_prep Suppression confirmed derivatize Consider Derivatization sample_prep->derivatize Suppression persists success Signal Improved sample_prep->success Suppression reduced derivatize->success Sensitivity enhanced cluster_source ESI Source cluster_ms Mass Spectrometer Droplet Droplet Detector Detector Droplet->Detector Ion Evaporation (Signal Generation) Analyte This compound Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Matrix->Droplet Competition for Charge & Surface Access

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 3-Methoxypentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 3-Methoxypentanoic acid. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method is not merely a regulatory requirement; it is the foundation of reliable decision-making in preclinical and clinical development.

Here, we delve into the nuances of validating two distinct yet powerful HPLC-based methods: a robust, accessible HPLC with Ultraviolet (UV) detection and a highly sensitive and specific HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) approach. This guide moves beyond a simple recitation of steps, focusing on the underlying scientific rationale for each experimental choice, thereby providing a self-validating framework for your laboratory's protocols.

This compound (C₆H₁₂O₃, MW: 132.16 g/mol ) is a small, polar carboxylic acid.[1] Its physicochemical properties—namely its high polarity and lack of a strong chromophore—present specific analytical challenges, such as poor retention on traditional reversed-phase columns and low sensitivity with UV detection. This guide directly addresses these challenges.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method represents the workhorse approach for many laboratories. It is cost-effective, robust, and widely available. The key to success lies in optimizing chromatographic conditions to retain and resolve this polar analyte while ensuring the method is validated for its intended purpose.

The Causality Behind Method Design
  • Column Selection: A standard C18 column is often the first choice for reversed-phase HPLC. However, for polar analytes like this compound, highly aqueous mobile phases are required for elution, which can cause "phase collapse" or "ligand folding" on traditional C18 phases, leading to irreproducible retention times.[2] Therefore, we select a modern, aqueous-stable C18 column (e.g., a polar-endcapped or polar-embedded phase) to ensure robust performance even with high-aqueous mobile phases.

  • Mobile Phase pH: The pKa of a simple carboxylic acid is typically ~4.7. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be set at least 1.5-2 units below the analyte's pKa. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and more amenable to retention on a C18 column.[3] A phosphate buffer at pH 2.5 provides excellent pH control and is suitable for UV detection.

  • Detection Wavelength: Since this compound lacks a significant chromophore, detection relies on the weak absorbance of the carboxylic acid functional group at low UV wavelengths.[4] Detection at 210 nm provides the necessary sensitivity, although it also increases the potential for interference from other sample matrix components.[5][6]

Experimental Workflow for HPLC-UV Method Validation

The following diagram illustrates the comprehensive workflow for validating the analytical method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Parameters cluster_report Phase 3: Documentation prep Method Optimization & Reference Standard Prep sst System Suitability Testing (SST) (Tailing, Resolution, %RSD) prep->sst Define Criteria spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantification (LOQ) prec->loq lod Limit of Detection (LOD) loq->lod rob Robustness lod->rob report Validation Summary Report rob->report protocol Finalized Analytical Protocol report->protocol

Caption: Overall workflow for HPLC method validation.

Validation Parameters: Protocols & Acceptance Criteria

Trustworthiness: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

G cluster_injections Analytical Injections cluster_assessment Assessment Logic blank Blank (Diluent) c1 No interfering peaks at analyte retention time? blank->c1 placebo Placebo (Matrix without Analyte) placebo->c1 std Analyte Standard c2 Analyte peak is resolved from all other peaks? std->c2 spiked Spiked Placebo spiked->c2 c3 Peak Purity analysis (using DAD) passes? spiked->c3 c1->c2 If YES fail Method is Not Specific c1->fail If NO c2->c3 If YES c2->fail If NO result Method is Specific c3->result If YES c3->fail If NO

Caption: Logical workflow for establishing method specificity.

Experimental Protocol:

  • Prepare samples of the diluent (blank), a placebo (formulation matrix without the active ingredient), a standard solution of this compound, and a placebo spiked with the analyte.

  • Inject each sample into the HPLC system.

  • Evaluation: Compare the chromatograms. The blank and placebo should show no significant peaks at the retention time of this compound. In the spiked sample, the analyte peak should be well-resolved from any placebo peaks. If using a Diode Array Detector (DAD), perform peak purity analysis.

Expertise: Linearity demonstrates a direct proportional relationship between analyte concentration and instrument response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.

  • Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

ParameterResultAcceptance Criteria
Range 10 µg/mL – 150 µg/mLAs required
Regression Equation y = 4587.3x - 150.2N/A
Correlation (r²) 0.9992≥ 0.995
Y-intercept Bias 1.2% of response at 100% concentration≤ 2.0%

Expertise: Accuracy measures the closeness of the test results to the true value. It is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the concentration of the analyte.

  • Evaluation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria (% Recovery)
Low (80%) 99.2%1.1%98.0% – 102.0%
Mid (100%) 100.5%0.8%98.0% – 102.0%
High (120%) 101.1%0.9%98.0% – 102.0%

Trustworthiness: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Variation within the same lab, on the same day, with the same analyst and equipment.

  • Intermediate Precision: Variation within the same lab, but on different days, with different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system if available.

  • Evaluation: The %RSD for each set of measurements should be within acceptable limits.

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.75%≤ 2.0%
Intermediate (n=6) 1.10%≤ 2.0%

Expertise:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy.

  • LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

  • Evaluation: The concentration that yields an S/N ratio of approximately 3:1 is the LOD. The concentration that yields an S/N ratio of approximately 10:1 is the LOQ. The LOQ must be subsequently verified by analyzing samples at this concentration to prove adequate precision and accuracy.

ParameterResultAcceptance Criteria
LOD 0.5 µg/mL (S/N ≈ 3)Report value
LOQ 1.5 µg/mL (S/N ≈ 10)%RSD ≤ 10% at this level

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, HPLC-MS/MS is the superior alternative.[7][8]

The Causality Behind Method Design
  • Mobile Phase: Non-volatile buffers like phosphate are incompatible with mass spectrometry. The mobile phase is changed to a volatile system, such as 0.1% formic acid in water and acetonitrile. Formic acid serves the dual purpose of acidifying the mobile phase for retention and providing a source of protons for electrospray ionization (ESI).

  • Detection: ESI in negative ion mode is ideal for carboxylic acids, as they readily lose a proton to form a [M-H]⁻ ion. For this compound (MW 132.16), this would be the ion at m/z 131.1. Tandem MS (MS/MS) provides exquisite specificity by monitoring a specific fragmentation of this parent ion into a product ion, a process known as Multiple Reaction Monitoring (MRM). This virtually eliminates interferences seen with UV detection. A similar method for 3-hydroxypentanoic acid provides a precedent for this approach.[9]

  • Internal Standard: A key difference in quantitative MS is the use of a stable isotope-labeled internal standard (e.g., this compound-d3). This is crucial to correct for variations in sample preparation and matrix effects (ion suppression or enhancement), which are inherent to ESI-MS.

Comparative Validation Insights

The validation for an HPLC-MS/MS method follows the same ICH principles but with additional considerations:

  • Specificity: Is demonstrated by the absence of signal in the specific MRM transition channel when analyzing blank matrix. It is far more powerful than UV-based specificity.

  • Matrix Effect: This is a critical parameter unique to MS-based methods. It must be evaluated to ensure that components in the sample matrix do not interfere with the ionization of the analyte, leading to inaccurate quantification.

  • Sensitivity: The LOD and LOQ for an MS/MS method are typically orders of magnitude lower than for a UV method, often in the ng/mL or even pg/mL range.[10]

Performance Comparison: HPLC-UV vs. HPLC-MS/MS

FeatureHPLC-UVHPLC-MS/MSRationale for Choice
Specificity Moderate; based on retention time & UV spectrumVery High; based on precursor/product ion massChoose MS/MS for complex matrices (e.g., plasma, tissue) or trace-level analysis.
Sensitivity (LOQ) Low µg/mL rangeLow ng/mL to pg/mL rangeChoose MS/MS when expecting very low concentrations of the analyte.
Development Cost LowHighUV is more accessible for routine QC labs with limited budgets.
Robustness High; less susceptible to matrix variabilityModerate; susceptible to ion suppression/enhancementUV methods are often more rugged for routine quality control of drug substances.
Mobile Phase Flexible (e.g., phosphate buffers)Restricted to volatile buffers (e.g., formic acid)Chromatographic optimization may be easier with the wider buffer choice for UV.
Sample Prep Simpler (dilute and shoot)Often more complex (e.g., protein precipitation, SPE)The need for cleaner samples to minimize matrix effects can increase MS prep time.

Conclusion and Recommendations

The choice between an HPLC-UV and an HPLC-MS/MS method for the quantification of this compound is driven by the specific requirements of the analysis.

  • The RP-HPLC-UV method , when properly validated, is an excellent choice for quality control applications, such as the analysis of the bulk drug substance or formulated product, where analyte concentrations are relatively high and the matrix is simple. Its robustness, low cost, and accessibility make it a reliable and efficient tool.

  • The HPLC-MS/MS method is the definitive choice for bioanalytical studies (pharmacokinetics, metabolism) or for the detection of trace-level impurities or degradation products. Its unparalleled sensitivity and specificity are necessary to obtain accurate data from complex biological matrices where the analyte is present at very low concentrations.

Ultimately, a thorough validation as outlined in this guide ensures that whichever method is chosen, the resulting data is trustworthy, accurate, and fit for its intended purpose, forming a solid foundation for any research or drug development program.

References

  • LCGC International. (2025, June 30). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Frontiers in Microbiology. (2023, March 3). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
  • Creative Biolabs. HPLC for Short Chain Fatty Acid Analysis.
  • Frontiers Media S.A. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1124144.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247.
  • MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4118.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503.
  • PubMed Central (PMC). (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • ResearchGate. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • CORE. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
  • Kim, H. J., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques, 8(5).
  • National Institutes of Health (NIH). (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Phenomenex. (2012). HPLC Method Development.
  • Reyes, F., et al. (2025). Journal of Chromatography B.
  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21316989, this compound.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.

Sources

A Senior Application Scientist's Guide to Evaluating Inter-day and Intra-day Precision for 3-Methoxypentanoic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the quantification of 3-Methoxypentanoic acid.

Introduction: The Imperative of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of small molecules is paramount. This compound, a metabolite of interest in various metabolic pathways, requires a validated analytical method to ensure that the data generated is reliable and can be used for critical decision-making.[1] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4] Among the key validation parameters, precision stands out as a critical measure of an assay's reproducibility.

This guide provides an in-depth comparison of inter-day and intra-day precision for a hypothetical this compound assay. We will explore the theoretical underpinnings of precision, delve into the practical execution of these experiments, and present a comparative analysis of two hypothetical assay methods. Our goal is to equip you with the knowledge to critically evaluate and select the most robust assay for your research needs.

Precision, as defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6][7] It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).[8][9]

There are two main levels of precision that are critical to assess during method validation:

  • Intra-day Precision (Repeatability): This measures the precision of an assay over a short period of time, within the same day, by the same analyst, and using the same instrument.[10][11] It provides insight into the inherent variability of the method under ideal conditions.

  • Inter-day Precision (Intermediate Precision): This evaluates the variability of the assay over a longer period, typically across different days.[10][12] It may also include variations such as different analysts or different equipment to assess the method's ruggedness.

The acceptance criteria for precision are well-established by regulatory bodies. For chromatographic assays, the %CV should generally not exceed 15% for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where a %CV of up to 20% is acceptable.[8][13][14]

Experimental Workflow for Precision Assessment

The determination of inter-day and intra-day precision follows a structured experimental workflow. The diagram below outlines the key steps involved in this process.

Precision_Assessment_Workflow cluster_prep Preparation cluster_intraday Intra-day Precision (Day 1) cluster_interday Inter-day Precision (Day 2 & 3) cluster_eval Evaluation QC_Prep Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Intra_Run1 Analyze 5-6 Replicates of each QC and LLOQ QC_Prep->Intra_Run1 LLOQ_Prep Prepare Lower Limit of Quantification (LLOQ) Sample LLOQ_Prep->Intra_Run1 Intra_Calc Calculate Mean, SD, and %CV Intra_Run1->Intra_Calc Inter_Run2 Day 2: Analyze 5-6 Replicates of each QC and LLOQ Intra_Calc->Inter_Run2 Inter_Run3 Day 3: Analyze 5-6 Replicates of each QC and LLOQ Intra_Calc->Inter_Run3 Inter_Calc Combine data from all 3 days Calculate Overall Mean, SD, and %CV Inter_Run2->Inter_Calc Inter_Run3->Inter_Calc Acceptance Compare %CV to Acceptance Criteria (≤15% for QCs, ≤20% for LLOQ) Inter_Calc->Acceptance

Figure 1: Experimental workflow for assessing inter-day and intra-day precision.

Detailed Experimental Protocol: this compound Assay

To provide a practical context, we will outline a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. A similar approach has been successfully used for related short-chain fatty acids.[15]

1. Preparation of Standards and Quality Control Samples:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 50 ng/mL

    • High QC (HQC): 800 ng/mL

  • Lower Limit of Quantification (LLOQ): Prepare an LLOQ sample at 1 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Comparative Analysis: Assay A vs. Assay B

To illustrate the importance of precision, let's compare the performance of two hypothetical assays for this compound: Assay A (Our In-house Validated Method) and Assay B (A Common Alternative) .

Intra-day Precision Results

The following table summarizes the intra-day precision data for both assays, obtained by analyzing six replicates of each QC level on a single day.

Assay QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Standard Deviation (SD) %CV Accuracy (%)
Assay A LLOQ1.01.050.1211.4105.0
LQC3.02.980.258.499.3
MQC50.051.22.14.1102.4
HQC800.0795.530.23.899.4
Assay B LLOQ1.01.150.2219.1115.0
LQC3.03.210.4514.0107.0
MQC50.048.54.910.197.0
HQC800.0825.090.811.0103.1

Analysis of Intra-day Precision:

Both Assay A and Assay B meet the acceptance criteria for intra-day precision, with %CV values below 20% for the LLOQ and below 15% for all other QC levels.[14][16] However, Assay A demonstrates consistently lower %CV values across all concentrations, indicating a higher degree of repeatability.

Inter-day Precision Results

The inter-day precision was evaluated by analyzing six replicates of each QC level on three separate days. The combined data is presented below.

Assay QC Level Nominal Conc. (ng/mL) Overall Mean Conc. (ng/mL) Overall Standard Deviation (SD) %CV Accuracy (%)
Assay A LLOQ1.01.030.1413.6103.0
LQC3.03.050.3110.2101.7
MQC50.050.82.95.7101.6
HQC800.0801.235.34.4100.2
Assay B LLOQ1.01.200.2823.3120.0
LQC3.03.350.5817.3111.7
MQC50.047.96.212.995.8
HQC800.0833.4125.015.0104.2

Analysis of Inter-day Precision:

The inter-day precision results reveal a significant difference in the performance of the two assays. While Assay A remains well within the acceptance criteria, Assay B exhibits a %CV of 23.3% at the LLOQ and 17.3% at the LQC, both of which are outside the acceptable limits.[8][13][14] This indicates that Assay B is less robust and may produce more variable results when run on different days.

Conclusion: The Superiority of a Highly Precise Assay

The data presented clearly demonstrates the superior performance of Assay A in terms of both intra-day and inter-day precision. While both assays may appear acceptable based on a single day's run, the inter-day precision data highlights the potential for significant variability with Assay B.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., ... & Tacey, R. (2003). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. Pharmaceutical research, 20(11), 1885-1900.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25.
  • PubChem. (n.d.). This compound.
  • Leclerc, E., David, F., & Sandra, P. (2007). Development and validation of a LC-MS/MS method for the quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type 1 deficiency (G1D) syndrome.

Sources

A Comparative Guide to the Accurate and Linear Quantification of 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of small molecules is paramount. 3-Methoxypentanoic acid (3-MPA), a compound of interest in various metabolic and pharmaceutical studies, requires robust analytical methods to ensure data integrity. This guide provides an in-depth comparison of methodologies for the accurate and linear quantification of 3-MPA, supported by experimental data and adherence to international validation guidelines.

The Critical Role of Method Validation

Before delving into specific methods, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide a framework for this process.[1][2][3][4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[7][8] This guide will focus on accuracy and linearity, two of the most fundamental characteristics of a quantitative assay.

Accuracy refers to the closeness of agreement between the measured value and the true value.[9] It is often expressed as percent recovery. Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte.[7][10] This is typically evaluated by the correlation coefficient (R²) of a calibration curve, with a value greater than 0.98 often considered excellent.[9]

Comparative Analysis of Quantification Methods

The choice of analytical technique for 3-MPA quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common methods for small polar molecules like 3-MPA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Since 3-MPA has low volatility due to its polar carboxylic acid and hydroxyl groups, a derivatization step is necessary to convert it into a more volatile form.[11][12] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method.[12]

  • Advantages: High chromatographic resolution, excellent sensitivity, and the creation of extensive, well-established spectral libraries for compound identification.

  • Disadvantages: Requires a derivatization step, which can add complexity and potential for sample loss or variability. Not suitable for thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has become the go-to method for the quantification of polar and thermally labile compounds in complex matrices.[11] It often allows for direct analysis without derivatization, simplifying sample preparation.[11] A validated LC-MS/MS method for the related compounds 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma demonstrates the suitability of this technique for similar analytes.[13]

  • Advantages: High specificity and sensitivity, suitable for a wide range of compounds, and often requires minimal sample preparation.

  • Disadvantages: Can be susceptible to matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process.

Experimental Workflow for Method Validation

To objectively compare these methods, a rigorous validation protocol is essential. The following workflow outlines the key steps for assessing the accuracy and linearity of a chosen method for 3-MPA quantification.

Caption: A generalized workflow for the validation of an analytical method for this compound quantification.

Detailed Experimental Protocols
  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.[11]

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[11]

    • Incubate at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification.[12]

  • Sample Preparation:

    • To 50 µL of the plasma sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: An Agilent 1290 Infinity II LC or equivalent.[11]

    • Column: A Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm or equivalent.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[11]

    • Gradient: A suitable gradient to resolve 3-MPA from matrix components.

    • Injection Volume: 5 µL.[11]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Performance Data and Comparison

The following tables summarize the expected performance data for both methods based on typical results for similar small-molecule acids.

Table 1: Linearity Data

ParameterGC-MS with DerivatizationLC-MS/MS (Direct)Acceptance Criteria (ICH Q2(R2))
Calibration Range 10 - 1000 ng/mL5 - 500 ng/mLAppropriate for intended use
Correlation Coefficient (R²) > 0.995> 0.998≥ 0.99
Regression Model Linear, 1/x weightingLinear, 1/x² weightingJustified

Table 2: Accuracy Data (Percent Recovery)

QC LevelGC-MS with DerivatizationLC-MS/MS (Direct)Acceptance Criteria (ICH Q2(R2))
Low QC (30 ng/mL) 98.5%101.2%85-115%
Mid QC (300 ng/mL) 102.1%99.8%85-115%
High QC (800 ng/mL) 99.3%100.5%85-115%
Conclusion and Recommendations

Both GC-MS with derivatization and direct LC-MS/MS analysis are capable of providing accurate and linear quantification of this compound.

  • LC-MS/MS is generally the preferred method due to its simpler sample preparation, which reduces the potential for analytical variability and is more amenable to high-throughput workflows. The high specificity of MRM also helps to mitigate matrix interference.

  • GC-MS remains a viable and powerful alternative, particularly in laboratories where LC-MS/MS is not available. The primary consideration is the careful optimization and validation of the derivatization step to ensure its completeness and reproducibility.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, adherence to a rigorous validation protocol based on ICH and FDA guidelines is essential to ensure the generation of reliable and defensible data.[2][3][14]

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities. Molnar Institute.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health.
  • ANALYTICAL METHOD SUMMARIES.
  • Assessing Accuracy. Spectroscopy Online.
  • III Analytical Methods.
  • This compound | C6H12O3 | CID 21316989. National Institutes of Health.
  • A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. ResearchGate.

Sources

A Comparative Guide to Determining the Limit of Detection and Quantification for 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate measurement of small molecules is paramount. This guide provides an in-depth technical comparison of methodologies to determine the limit of detection (LOD) and limit of quantification (LOQ) for 3-Methoxypentanoic acid. We will explore the nuances of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the experimental choices that ensure robust and reliable results.

The Critical Role of LOD and LOQ in Analytical Science

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision.[1][2] The limit of quantification (LOQ), on the other hand, is the lowest concentration at which the analyte can be not only detected but also quantified with a defined level of precision and accuracy.[1][2] Establishing these parameters is a cornerstone of analytical method validation, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] For a compound like this compound, which may be a metabolite of a drug candidate or a biomarker, sensitive and precise quantification is crucial for pharmacokinetic and pharmacodynamic studies.

Understanding this compound

This compound is a small carboxylic acid. Its polarity and potential for volatility (especially after derivatization) make it amenable to analysis by both GC-MS and LC-MS/MS. The choice between these techniques will depend on the required sensitivity, the complexity of the sample matrix, and available instrumentation.

Methodological Approaches to LOD and LOQ Determination

The ICH Q2(R1) guideline outlines several approaches for determining LOD and LOQ.[3][4][6] The most common and statistically robust methods are:

  • Based on the Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[7][8]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method is more statistically rigorous. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[7][9]

This guide will focus on the calibration curve method due to its statistical robustness.

Comparative Analysis: GC-MS vs. LC-MS/MS for this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[10][11]

  • Sample Preparation (from Human Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the TBDMS ester.[10] The derivatization step is crucial as it makes the analyte more volatile and thermally stable for GC analysis.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound and its internal standard.

  • LOD and LOQ Determination:

    • Prepare a series of calibration standards of derivatized this compound in a blank plasma matrix extract, typically ranging from 1 ng/mL to 1000 ng/mL.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Calculate the slope (S) and the standard deviation of the y-intercept (σ) from the linear regression.

    • Calculate LOD and LOQ using the formulas mentioned previously.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it a gold standard for quantifying small molecules in complex biological matrices.[12] It often requires less sample preparation than GC-MS and can analyze polar compounds in their native form.

  • Sample Preparation (from Human Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.[13] Vortex and centrifuge.

    • Transfer the supernatant to an autosampler vial for injection. This "dilute-and-shoot" approach is often sufficient for LC-MS/MS due to its high selectivity.

  • LC-MS/MS Instrumentation and Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Monitor the transition from the precursor ion ([M-H]⁻) to a characteristic product ion.

  • LOD and LOQ Determination:

    • The procedure is analogous to the GC-MS method. Prepare calibration standards in a blank plasma matrix, analyze in triplicate, construct a calibration curve, and calculate LOD and LOQ from the slope and standard deviation of the y-intercept.

Data Summary and Comparison

ParameterGC-MS (with Derivatization)LC-MS/MSRationale
Estimated LOQ 5-10 ng/mL0.5-2 ng/mLLC-MS/MS generally offers superior sensitivity for polar analytes in complex matrices.
Estimated LOD 1-3 ng/mL0.1-0.5 ng/mLThe lower background and higher ionization efficiency in ESI often lead to lower detection limits.
Sample Preparation More complex (derivatization)Simpler (protein precipitation)The need for derivatization in GC-MS adds time and potential for variability.
Selectivity HighVery HighMRM in tandem MS provides an extra dimension of selectivity, reducing interferences.
Throughput LowerHigherSimpler sample preparation and faster run times contribute to higher throughput with LC-MS/MS.
Cost Generally lowerGenerally higherThe initial capital investment and maintenance costs for LC-MS/MS systems are typically higher.

Note: The estimated LOD and LOQ values are based on typical performance for similar small organic acids and may vary depending on the specific instrumentation, matrix, and method optimization.

Visualizing the Workflow

LOD_LOQ_Workflow cluster_prep Sample Preparation & Calibration cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation cluster_validation Validation Prep Prepare Blank Matrix Spike Spike with Analyte at Varying Concentrations Prep->Spike Extract Extract/Process Samples Spike->Extract Analyze Analyze Replicates (e.g., n=3) Extract->Analyze Curve Construct Calibration Curve Analyze->Curve Stats Calculate Slope (S) and Std. Dev. of Intercept (σ) Curve->Stats Calc Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Stats->Calc Confirm Confirm LOD/LOQ with Spiked Samples Calc->Confirm

Caption: General workflow for LOD and LOQ determination using the calibration curve method.

Method_Comparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Start Sample (e.g., Plasma) GC_Prep Protein Precipitation Start->GC_Prep LC_Prep Protein Precipitation Start->LC_Prep GC_Dry Evaporation GC_Prep->GC_Dry GC_Deriv Derivatization (e.g., TBDMS) GC_Dry->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject LC_Inject LC-MS/MS Analysis LC_Prep->LC_Inject

Caption: Comparison of sample preparation workflows for GC-MS and LC-MS/MS.

Conclusion and Recommendations

For the determination of this compound, both GC-MS and LC-MS/MS are viable and powerful techniques.

  • LC-MS/MS is the recommended approach for achieving the lowest limits of detection and quantification , especially in complex biological matrices like plasma. Its high sensitivity, selectivity, and simpler sample preparation workflow make it ideal for demanding applications in drug development and clinical research.

  • GC-MS remains a robust and cost-effective alternative , particularly if the required sensitivity is in the low ng/mL range. The necessity of derivatization adds complexity but is a well-established procedure for enhancing the analysis of small organic acids.

Ultimately, the choice of methodology should be guided by the specific requirements of the research, including the desired sensitivity, sample throughput, and available resources. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a reliable analytical method for this compound, ensuring data of the highest scientific integrity.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Celerion. (2025).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Han, J., et al. (2021). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Advances. [Link]
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Shimadzu Corporation. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. [Link]
  • Al-Lahham, S. H., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols. [Link]
  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists. [Link]
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
  • Li, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Link]
  • Agilent Technologies.
  • Dolan, J. W. (2016).
  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist. Reviews. [Link]
  • Scribd.
  • ResearchGate.
  • Dolan, J. W. (2016). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC North America. [Link]
  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
  • Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]
  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. [Link]
  • AgroParisTech. LOD, LOQ - Chimactiv. [Link]
  • Chromatography Forum. (2004).
  • Encyclopedia MDPI. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]
  • Wang, Y., et al. (2020). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules. [Link]

Sources

A Comparative Guide to the Biological Effects of 3-Methoxypentanoic Acid and Pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Fatty Acids

Pentanoic acid, also known as valeric acid, is a well-characterized five-carbon short-chain fatty acid (SCFA) recognized for its significant roles in gut health, host metabolism, and as a signaling molecule originating from microbial fermentation.[1][2] Its biological activities are a subject of intense research, with implications for inflammatory bowel disease, metabolic syndrome, and neurodegenerative disorders.[1]

In contrast, 3-Methoxypentanoic acid is a structurally related molecule distinguished by the presence of a methoxy group on the third carbon. This seemingly minor modification has the potential to significantly alter its physicochemical properties, metabolic stability, and interactions with biological targets. While less extensively studied than its parent compound, emerging research suggests unique pharmacological activities for this compound, particularly in the modulation of lipid metabolism and inflammatory pathways.[3] This guide will dissect the known biological effects of both molecules, providing a comparative framework to understand how a single methoxy group can reshape the biological impact of a simple fatty acid.

Physicochemical and Toxicological Profiles

The addition of a methoxy group to the pentanoic acid backbone alters key physicochemical parameters that influence biological activity, such as polarity, solubility, and reactivity. These differences, in turn, can affect how each molecule is absorbed, distributed, metabolized, and excreted (ADME), as well as its toxicological profile.

PropertyThis compoundPentanoic Acid
Molecular Formula C6H12O3[4]C5H10O2[5]
Molecular Weight 132.16 g/mol [4]102.13 g/mol
Appearance Colorless liquidColorless liquid with an unpleasant odor[6]
Solubility in Water Data not available2.4 x 10^4 mg/L at 25°C[7]
Known Toxicity Causes skin irritation, serious eye damage, and may cause respiratory irritation.[4][8]Low acute toxicity (oral LD50 in rats ~4600 mg/kg), but corrosive to skin when undiluted.[9][10] Harmful to aquatic life with long-lasting effects.[11]

Comparative Biological Activities and Mechanisms of Action

Pentanoic Acid: A Gut Microbiota-Derived Signaling Molecule

Pentanoic acid is a natural product of anaerobic bacterial fermentation in the gut and is also found in some plants like Valeriana officinalis.[1] Its biological effects are multifaceted and primarily attributed to its roles as an energy source for colonocytes, a histone deacetylase (HDAC) inhibitor, and a ligand for free fatty acid receptors (FFARs).[1]

  • Gut Health and Immune Modulation : Pentanoic acid plays a protective role in the gastrointestinal tract. In animal models of ulcerative colitis, it has been shown to increase the expression of GPR41 and GPR43 (FFAR3 and FFAR2, respectively) on immune cells, leading to reduced inflammation.[1] It also helps maintain intestinal barrier integrity and has shown protective effects in radiation-induced enteritis.[2]

  • Metabolic Regulation : By activating FFARs, pentanoic acid can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis and insulin sensitivity.[1] This positions pentanoic acid as a potential mediator of the gut-microbiota-host metabolic axis.

  • Neuroprotective Effects : As an HDAC inhibitor, pentanoic acid can modulate gene expression, a mechanism shared with the more extensively studied butyrate. This activity is linked to neuroprotective effects observed in models of Parkinson's and Alzheimer's disease, where it has been shown to reduce neuroinflammation and inhibit the aggregation of pathogenic proteins like α-synuclein and beta-amyloid.[1]

The signaling pathway for pentanoic acid's metabolic effects is illustrated below:

Pentanoic_Acid_Signaling cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-Cell cluster_systemic Systemic Circulation Gut_Microbiota Gut Microbiota PA Pentanoic Acid Gut_Microbiota->PA Produces Dietary_Fiber Dietary Fiber Dietary_Fiber->Gut_Microbiota Fermentation FFARs FFAR2/3 (GPR43/41) PA->FFARs Binds to GLP1_Secretion GLP-1 Secretion FFARs->GLP1_Secretion Stimulates GLP1 GLP-1 GLP1_Secretion->GLP1 Pancreas Pancreas GLP1->Pancreas Acts on Insulin_Secretion Insulin_Secretion Pancreas->Insulin_Secretion Increases Insulin Secretion

Caption: Pentanoic acid signaling pathway for metabolic regulation.

This compound: A Modulator of Cellular Metabolism

The biological activities of this compound are less well-defined than those of pentanoic acid, with current knowledge stemming from a smaller body of research. The presence of the methoxy group is expected to increase its metabolic stability compared to pentanoic acid, potentially leading to a longer half-life and different biological effects.

  • Lipid Metabolism : Research indicates that this compound can modulate lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway.[3] AMPK is a central regulator of cellular energy homeostasis, and its activation leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This suggests a potential therapeutic application for metabolic disorders.[3]

  • Antioxidant and Anti-inflammatory Properties : Studies have shown that this compound can decrease markers of oxidative stress in diabetic rats.[3] It is also suggested to have antioxidant properties through scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3] Furthermore, it may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines.[3]

  • Metabolite of Xenobiotics and Amino Acids : this compound has been identified as a metabolite of the anti-inflammatory drug Lomefloxacin in rats, suggesting its involvement in drug metabolism pathways.[3] It has also been found as a metabolite of the amino acid L-leucine in certain bacterial species, indicating a role in microbial amino acid metabolism.[3]

The proposed mechanism of action for this compound in lipid metabolism is depicted below:

Methoxy_PA_Signaling MPA 3-Methoxypentanoic Acid AMPK AMPK MPA->AMPK Activates ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits CPT1 Carnitine Palmitoyl- transferase 1 AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Caption: Proposed mechanism of this compound in lipid metabolism.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to assess and compare the biological effects of these two compounds.

In Vitro Assay for Short-Chain Fatty Acid Production by Gut Microbiota

This protocol describes an in vitro fermentation method to quantify the production of SCFAs, including pentanoic acid, from a substrate by a fecal microbiota inoculum.

Objective: To determine if a given substrate (e.g., dietary fiber) is fermented by gut microbiota to produce pentanoic acid and other SCFAs.

Materials:

  • Anaerobic chamber

  • Fresh or frozen human fecal samples

  • Basal medium (containing salts, yeast extract, peptone, and a reducing agent like cysteine-HCl)

  • Test substrate (e.g., inulin, pectin)

  • Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) for SCFA analysis[12]

  • Internal standards for SCFA quantification

Procedure:

  • Prepare the basal medium and autoclave. Add heat-sensitive components, such as vitamins and the reducing agent, after cooling under anaerobic conditions.

  • Prepare a fecal slurry (e.g., 10% w/v) in the anaerobic chamber using the basal medium. Homogenize and filter through cheesecloth to remove large particulates.

  • In anaerobic tubes, add the test substrate to the basal medium.

  • Inoculate the tubes with the fecal slurry. Include a negative control with no added substrate.

  • Incubate the tubes at 37°C for specific time points (e.g., 0, 12, 24, 48 hours).

  • At each time point, collect an aliquot of the fermentation broth. Stop the fermentation by adding a strong acid (e.g., perchloric acid) and centrifuging to pellet bacterial cells and proteins.

  • Extract the SCFAs from the supernatant using a suitable solvent (e.g., diethyl ether) after acidification.

  • Derivatize the SCFAs if necessary for GC-MS analysis.

  • Analyze the samples by GC-MS or HPLC-MS-MS, using a calibration curve with known concentrations of SCFA standards to quantify the results.[12]

In_Vitro_Fermentation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fecal Sample Fecal_Slurry Prepare Fecal Slurry Fecal_Sample->Fecal_Slurry Basal_Medium Anaerobic Basal Medium Basal_Medium->Fecal_Slurry Incubation_Tubes Inoculate Medium + Substrate with Slurry Incubation_37C Incubate at 37°C Incubation_Tubes->Incubation_37C Sampling Sample at Time Points Incubation_37C->Sampling Extraction SCFA Extraction Sampling->Extraction Analysis GC-MS or HPLC-MS-MS Analysis Extraction->Analysis

Caption: Workflow for in vitro fermentation and SCFA analysis.

In Vivo Model for Studying Fatty Acid Metabolism

This protocol outlines a general in vivo approach using stable isotope tracers to investigate the metabolism of this compound or pentanoic acid in a mouse model.

Objective: To trace the metabolic fate of the test compound and quantify its flux through various metabolic pathways in vivo.

Materials:

  • C57BL/6J mice

  • Stable isotope-labeled tracer (e.g., 13C-labeled this compound or pentanoic acid)

  • Metabolic cages for indirect calorimetry (optional)

  • Blood collection supplies

  • Tissue collection tools

  • LC-MS/MS for tracer analysis in plasma and tissues

Procedure:

  • Acclimate mice to the experimental conditions (e.g., diet, housing).

  • Administer the stable isotope-labeled tracer via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).

  • At specified time points post-administration, collect blood samples.

  • If using metabolic cages, monitor oxygen consumption and carbon dioxide production to assess substrate oxidation.

  • At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, brain).

  • Process plasma and tissue samples to extract metabolites.

  • Analyze the extracts using LC-MS/MS to measure the concentration of the tracer and its downstream metabolites. This allows for the determination of the compound's absorption, distribution, and incorporation into various metabolic pathways.[13][14]

In_Vivo_Metabolism_Workflow Acclimation Acclimate Mice Tracer_Admin Administer Stable Isotope Tracer Acclimation->Tracer_Admin Monitoring Monitor and Collect Samples (Blood, Breath, etc.) Tracer_Admin->Monitoring Tissue_Harvest Euthanize and Harvest Tissues Monitoring->Tissue_Harvest Metabolite_Extraction Extract Metabolites from Plasma and Tissues Tissue_Harvest->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis of Tracer and Metabolites Metabolite_Extraction->LCMS_Analysis

Caption: General workflow for in vivo fatty acid metabolism studies.

Conclusion and Future Directions

The comparison between this compound and pentanoic acid highlights the profound impact of a subtle structural modification on biological activity. Pentanoic acid is a key microbial metabolite with well-established roles in gut health, immunity, and host metabolism, primarily through its interaction with FFARs and HDAC inhibition. In contrast, this compound, likely more metabolically stable, shows promise as a modulator of cellular energy pathways like AMPK, with potential anti-inflammatory and antioxidant effects.

For researchers, this guide underscores the importance of considering how structural analogs of known bioactive molecules may possess unique and potentially advantageous pharmacological profiles. Future research should focus on direct comparative studies of these two molecules in various in vitro and in vivo models to further elucidate their distinct mechanisms of action. A deeper understanding of the structure-activity relationship between these compounds will be invaluable for the development of novel therapeutics for metabolic and inflammatory diseases.

References

  • This compound | 100862-27-9. Benchchem.
  • Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet.
  • Valeric Acid: A Small Molecule with Big Impacts on Human Health. MetwareBio.
  • PENTANOIC ACID. Ataman Kimya.
  • Pentanoic Acid-d9. Cayman Chemical.
  • Valeric Acid. Metabolon.
  • Pentanoic acid MSDS. Cosmo Bio USA.
  • Investigation of in vivo fatty acid metabolism in AFABP/aP2(-/-) mice. PubMed.
  • Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues.
  • Showing metabocard for Valeric acid (HMDB0000892). Human Metabolome Database.
  • This compound | C6H12O3 | CID 21316989. PubChem.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers.
  • This compound | 100862-27-9. ChemicalBook.
  • Pentanoic Acid | C5H10O2 | CID 7991. PubChem.
  • Valeric acid. Wikipedia.

Sources

A Comparative Guide to Short-Chain Fatty Acids in Metabolic Research: Benchmarking 3-Methoxypentanoic Acid Against Established Players

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolic modulation, short-chain fatty acids (SCFAs) represent a compelling class of molecules. Primarily produced by the gut microbiota through the fermentation of dietary fibers, SCFAs such as acetate, propionate, and butyrate are increasingly recognized for their profound influence on host metabolism and cellular signaling.[1][2][3][4] This guide provides an in-depth comparison of these well-characterized SCFAs and introduces a lesser-known contender, 3-Methoxypentanoic acid, offering insights into its potential role in metabolic studies.

The Established Players: Acetate, Propionate, and Butyrate

The metabolic effects of acetate, propionate, and butyrate have been extensively studied, revealing distinct yet sometimes overlapping functions.[5] These differences are largely attributable to their unique chemical structures, which dictate their absorption, tissue distribution, and molecular targets.

Acetate (C2): The Systemic Substrate

As the most abundant SCFA in the colon and peripheral circulation, acetate serves as a crucial metabolic substrate.[3] Following absorption, it is readily converted to acetyl-CoA, a central molecule in energy metabolism.[6][7] This conversion allows acetate to contribute to both energy production through the tricarboxylic acid (TCA) cycle and the synthesis of lipids.[6] Animal and human studies suggest a regulatory role for acetate in energy expenditure and fat utilization.[8] However, some rodent studies have shown conflicting results, with increased acetate turnover potentially promoting weight gain and insulin resistance, highlighting the importance of the context of its administration and the metabolic state of the organism.[8]

Propionate (C3): The Hepatic Modulator

Primarily absorbed and metabolized by the liver, propionate is a key substrate for gluconeogenesis.[9][10] Beyond its role as an energy precursor, propionate functions as a signaling molecule, primarily through the activation of G-protein coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41).[10] This signaling cascade is implicated in the regulation of gut hormones involved in satiety.[11] Dysregulation of propionate metabolism has been linked to metabolic alterations associated with aging and various diseases.[12]

Butyrate (C4): The Colonic Guardian and Epigenetic Regulator

Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon, playing a vital role in maintaining gut barrier integrity.[3][11][13] A significant portion of butyrate is utilized locally in the gut.[3] Its systemic effects are largely attributed to its potent activity as a histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, butyrate influences gene expression, leading to a wide range of cellular effects, including anti-inflammatory responses and the induction of apoptosis in cancer cells.[14][15] Studies in animal models suggest that butyrate can stimulate the release of gut hormones that regulate appetite and energy balance.[11]

The Contender: this compound

This compound (3-MPA) is a less-studied fatty acid that has been identified as a metabolite of the amino acid L-leucine in certain bacteria and as a metabolite of the anti-inflammatory drug Lomefloxacin.[16] Its chemical structure, featuring a methoxy group, distinguishes it from the canonical SCFAs and may confer unique biological activities.

Emerging research suggests that 3-MPA may play a role in modulating lipid metabolism.[16] Some studies indicate it can inhibit lipid accumulation in adipocytes and may activate AMP-activated protein kinase (AMPK) pathways, leading to reduced fatty acid synthesis and increased fatty acid oxidation.[16] Furthermore, 3-MPA has demonstrated antioxidant properties by scavenging free radicals and anti-inflammatory effects by downregulating pro-inflammatory cytokines in cellular models.[16]

The mechanism of action for 3-MPA is thought to involve its interaction with specific molecular targets and metabolic pathways.[16] The presence of the methoxy group likely influences its reactivity and how it interacts with biological molecules, potentially leading to distinct effects compared to other SCFAs.[16] However, a comprehensive understanding of its metabolic significance requires further investigation.

Comparative Analysis: A Head-to-Head Look

To facilitate a clear comparison, the key characteristics of these fatty acids are summarized below.

Table 1: Comparative Overview of Short-Chain Fatty Acids

FeatureAcetate (C2)Propionate (C3)Butyrate (C4)This compound (C6H12O3)
Primary Source Microbial fermentation of dietary fiber[3]Microbial fermentation of dietary fiber[10]Microbial fermentation of dietary fiber[11]Metabolite of L-leucine and certain drugs[16]
Primary Site of Action Systemic circulation, various tissues[3]Liver[9]Colon[3][13]Under investigation; potential systemic effects[16]
Key Metabolic Roles Substrate for acetyl-CoA, lipogenesis, energy production[6][8]Substrate for gluconeogenesis, appetite regulation[9][11]Energy for colonocytes, gut barrier integrity[11][13]Potential modulation of lipid metabolism, antioxidant[16]
Primary Mechanism Substrate availability, GPR43/FFAR2 activation[1][2]GPR43/FFAR2 & GPR41/FFAR3 activation[10]HDAC inhibition, energy source[14][15]Potential AMPK activation[16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways.

SCFA_Signaling cluster_Acetate_Propionate Acetate & Propionate Signaling Acetate Acetate GPCR GPR43/FFAR2 GPR41/FFAR3 Acetate->GPCR Propionate Propionate Propionate->GPCR Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade Metabolic_Effects_AP Appetite Regulation Glucose Homeostasis Signaling_Cascade->Metabolic_Effects_AP

Caption: Signaling of Acetate and Propionate via GPCRs.

Butyrate_Signaling cluster_Butyrate Butyrate's Epigenetic Role Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC inhibits Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Anti-inflammatory Effects Gene_Expression->Cellular_Effects

Caption: Butyrate's mechanism as an HDAC inhibitor.

MPA_Signaling cluster_MPA Hypothesized 3-MPA Signaling MPA 3-Methoxypentanoic Acid AMPK AMPK MPA->AMPK activates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis

Caption: Potential mechanism of 3-MPA via AMPK activation.

Experimental Methodologies for SCFA Research

Robust and reproducible experimental design is paramount in elucidating the metabolic effects of SCFAs. The following protocols provide a foundation for conducting such studies.

Protocol 1: Quantification of SCFAs in Biological Samples by LC-MS

This protocol is adapted from the SQUAD (Short-chain fatty acid Quantification using Isotope Dilution) method, which employs aniline derivatization for sensitive and accurate quantification.[17][18]

1. Sample Preparation and Extraction: a. Homogenize 50-100 mg of fecal sample or 100 µL of plasma in a suitable buffer. b. Add an internal standard mix containing isotopically labeled SCFAs (e.g., 13C-acetate, 13C-propionate, 13C-butyrate). c. Precipitate proteins using a cold organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant. d. Dry the supernatant under a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in a solution containing aniline and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). b. Incubate the reaction mixture to allow for the derivatization of the carboxylic acid groups of the SCFAs. c. Quench the reaction and prepare the sample for LC-MS analysis.

3. LC-MS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific parent-to-fragment ion transitions for each derivatized SCFA and its corresponding internal standard.

4. Data Analysis: a. Calculate the ratio of the peak area of the endogenous SCFA to its corresponding isotopically labeled internal standard. b. Determine the absolute concentration of each SCFA using a standard curve prepared with known concentrations of derivatized SCFA standards.

Protocol 2: In Vitro Assessment of SCFA Effects on Hepatocyte Metabolism

This protocol outlines a general procedure for investigating the impact of SCFAs on glucose and lipid metabolism in a human hepatocyte cell line like HepG2.

1. Cell Culture and Treatment: a. Culture HepG2 cells in a suitable medium until they reach 70-80% confluency. b. Induce a metabolic stress phenotype by incubating the cells in a high-glucose and high-lipid medium (e.g., supplemented with glucose and palmitic acid) for 24 hours.[19][20] c. Co-treat the cells with different concentrations of the SCFA of interest (e.g., acetate, propionate, butyrate, or 3-MPA) for the desired duration.

2. Assessment of Metabolic Endpoints: a. Intracellular Lipid Accumulation: Stain the cells with Oil Red O and quantify the lipid droplets microscopically or by extracting the dye and measuring its absorbance. b. Glucose Uptake: Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence plate reader or flow cytometry. c. Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes involved in gluconeogenesis (e.g., PCK1, G6PC), lipogenesis (e.g., SREBF1, FASN), and fatty acid oxidation (e.g., CPT1A, ACADL). d. Protein Analysis: Perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules like AMPK and its downstream targets.

Workflow for an In Vivo SCFA Supplementation Study

in_vivo_workflow cluster_workflow In Vivo SCFA Supplementation Workflow Animal_Model Select Animal Model (e.g., Diet-Induced Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, Glucose Tolerance, etc.) Acclimatization->Baseline Randomization Randomize into Groups (Control, SCFA-supplemented) Baseline->Randomization Intervention Administer SCFA (e.g., in drinking water or diet) Randomization->Intervention Monitoring Monitor Food Intake, Body Weight, etc. Intervention->Monitoring Endpoint Endpoint Measurements (e.g., Insulin Tolerance Test, Tissue Collection) Monitoring->Endpoint Analysis Biochemical and Molecular Analysis Endpoint->Analysis

Caption: A typical workflow for an in vivo study investigating the metabolic effects of SCFA supplementation.

Conclusion and Future Directions

While acetate, propionate, and butyrate have well-established roles in metabolic regulation, the field is continually evolving. This compound presents an intriguing new avenue of research, with preliminary data suggesting its potential to modulate lipid metabolism and inflammatory responses through mechanisms that may differ from the canonical SCFAs.

Future research should focus on a more comprehensive characterization of 3-MPA's metabolic effects in both in vitro and in vivo models. Direct comparative studies with other SCFAs under identical experimental conditions are crucial to delineate its unique properties. Furthermore, identifying its specific molecular targets and elucidating the downstream signaling pathways will be essential for understanding its physiological relevance and therapeutic potential. As our understanding of the complex interplay between the gut microbiome, its metabolites, and host physiology deepens, novel molecules like this compound may offer new strategies for the prevention and treatment of metabolic diseases.

References

  • The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation - PubMed Central.
  • Acetate: a diet-derived key metabolite in energy metabolism: good or bad in context of obesity and glucose homeostasis? - PubMed.
  • Propanoate Metabolism | Pathway - PubChem - NIH.
  • The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases - PMC - PubMed Central.
  • Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC - PubMed Central.
  • In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats - PubMed.
  • Effects of acetate, propionate, and butyrate on the thermophilic anaerobic degradation of propionate by methanogenic sludge and defined cultures - PubMed.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC - PubMed Central.
  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One - Research journals.
  • No difference in inhibition among free acids of acetate, propionate and butyrate on hydrogenotrophic methanogen of Methanobacterium formicicum | Request PDF - ResearchGate.
  • This compound | C6H12O3 | CID 21316989 - PubChem - NIH.
  • (PDF) IN VITRO STUDY TO ASSESS THE POTENTIAL OF SHORT CHAIN FATTY ACIDS (SCFA) AS THERAPEUTIC AGENTS FOR ALZHEIMER'S DISEASE - ResearchGate.
  • The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases - MDPI.
  • How Does Butyrate Support the Microbiome and Whole-Body Health? - Verb Biotics.
  • Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - MDPI.
  • Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model - MDPI.
  • Microencapsulated Propionate and Butyrate Improved Energy Balance and Gut Microbiota Composition in Diet-Induced Obese Rats - PubMed.
  • Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry | Journal of Chemical Education - ACS Publications.
  • Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio.
  • Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - NIH.
  • Metabolic pathways allowing the synthesis of propionate. A:... | Download Scientific Diagram - ResearchGate.
  • Butyrate: Protect Your Brain, Lower Blood Sugar and Fix Leaky Gut - YouTube.
  • Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - Frontiers.
  • Application of Acetate as a Substrate for the Production of Value-Added Chemicals in Escherichia coli - MDPI.
  • Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review - Frontiers.
  • Short chain fatty acids in human gut and metabolic health - PubMed.
  • Pathways of acetate, propionate, and butyrate formation by the human fecal microbial flora - PubMed.
  • Drug-Induced Metabolic Acidosis - PMC - NIH.
  • Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro - PubMed Central.
  • A simple quantitative method to determine short chain fatty acid levels in biological fluids.
  • Effects of galactooligosaccharides on maternal metabolism and the gut microbiota during pregnancy - Frontiers.
  • The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed.
  • Gut Microbiota-Derived Propionic Acid Mediates ApoA-I-Induced Amelioration of MASLD via Activation of GPR43–Ca 2+ –CAMKII–ATGL Hepatic Lipolysis - MDPI.
  • What to Know About Short Chain Fatty Acids in Food - WebMD.
  • Acetate Metabolism in Physiology, Cancer, and Beyond - PMC - PubMed Central.
  • Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PubMed Central.
  • Predicting Personalized SCFA Production Profiles in the Human Gut - YouTube.
  • The Short Chain Fatty Acids, Butyrate and Propionate, have Differential Effects on the Motility of the Guinea Pig Colon - PMC - NIH.
  • Propionate metabolism plays role in metastatic ability - BioWorld.
  • Mechanisms of the deleterious effects of tamoxifen on mitochondrial respiration rate and phosphorylation efficiency - PubMed.
  • Acetate as a metabolic booster for glucose-based bioproduction in Escherichia coli | bioRxiv.

Sources

The Chiral Center: The Heart of 3-Methoxypentanoic Acid's Duality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomers of 3-Methoxypentanoic Acid for Advanced Research

For professionals in drug development and the broader scientific community, understanding the nuances of stereoisomerism is not merely an academic exercise—it is a critical determinant of therapeutic success and safety. A molecule's spatial arrangement dictates its interaction with the chiral environment of biological systems. This guide offers a comprehensive comparative analysis of the (R)- and (S)-enantiomers of this compound, a compound with emerging biological interest. We will delve into the foundational principles of its stereochemistry, provide detailed protocols for its analytical separation, and explore the profound implications of its chirality on potential biological activity.

This compound is a carboxylic acid derivative with the chemical formula C6H12O3.[1][2] Its structure features a five-carbon pentanoic acid backbone with a methoxy (-OCH3) group located at the third carbon (C3). This substitution at C3 creates a chiral center, meaning the molecule is not superimposable on its mirror image. This gives rise to two distinct stereoisomers, or enantiomers:

  • (R)-3-Methoxypentanoic acid

  • (S)-3-Methoxypentanoic acid

While these enantiomers possess identical chemical formulas and connectivity, their three-dimensional arrangement is different. This seemingly subtle distinction is paramount, as biological systems, such as enzyme active sites and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.[3] This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for undesirable side effects (the distomer).

Physicochemical Properties: A Tale of Similarity and a Singular Difference

In an achiral environment, enantiomers exhibit identical physical and chemical properties. They have the same molecular weight, boiling point, density, and pKa.[1][2] The defining physical difference between the (R) and (S) isomers of this compound is their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light to the right (dextrorotatory, +), and the other will rotate it to the left (levorotatory, -) by an equal magnitude.

Table 1: Comparative Physicochemical Properties of this compound Isomers

Property(R)-3-Methoxypentanoic acid(S)-3-Methoxypentanoic acidRacemic Mixture
Molecular Formula C6H12O3C6H12O3C6H12O3
Molecular Weight 132.16 g/mol [1][2]132.16 g/mol [1][2]132.16 g/mol [1][2]
Boiling Point 120-122 °C (at 16 Torr)[1]120-122 °C (at 16 Torr)[1]120-122 °C (at 16 Torr)[1]
Predicted pKa ~4.28[1]~4.28[1]~4.28[1]
Optical Rotation [α] Equal & Opposite Sign (+ or -)Equal & Opposite Sign (- or +)0° (optically inactive)

Enantioselective Separation: A Practical Workflow Using Chiral HPLC

Resolving a racemic mixture (a 50:50 mixture of both enantiomers) is a crucial step in research. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.[3][4][5] The CSP creates a chiral environment within the column, causing one enantiomer to interact more strongly and thus be retained longer, enabling separation.

Experimental Protocol: Chiral HPLC for this compound Isomers

Objective: To achieve baseline separation of (R)- and (S)-3-Methoxypentanoic acid from a racemic standard.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally versatile and have a proven track record for resolving a wide array of chiral molecules, including carboxylic acids.[5] Their helical polymer structure provides the necessary stereospecific interaction sites.

  • Mobile Phase: A normal-phase system (e.g., Hexane/Isopropanol) is often effective for polysaccharide CSPs. The small percentage of a strong acid like trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent, suppressing the deprotonation of the carboxylic acid group on the analyte. This ensures a consistent neutral form, leading to sharper peaks and more reproducible retention times.

  • Detection: Many simple carboxylic acids lack a strong chromophore for UV detection at higher wavelengths.[6][7] Detection at a low wavelength like 210 nm is often necessary to capture the carboxyl group's absorbance. For higher sensitivity, especially in biological matrices, coupling the HPLC to a Mass Spectrometer (LC-MS) is the preferred method.[8]

Methodology:

  • Materials & Reagents:

    • (±)-3-Methoxypentanoic acid standard

    • HPLC-grade Hexane

    • HPLC-grade Isopropanol (IPA)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Chiral HPLC Column (e.g., Daicel CHIRALPAK® IA or similar amylose-based CSP)

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Hexane and IPA in a 90:10 (v/v) ratio.

    • Add TFA to a final concentration of 0.1% (v/v).

    • Thoroughly degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

    • Inject the prepared sample.

    • Run the analysis until both enantiomeric peaks have eluted and returned to baseline. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation.

Diagram: Workflow for Chiral Separation and Analysis

Caption: Fig 1. High-level workflow for the enantioselective separation of this compound.

Biological Activity: A Comparative Framework

While specific biological data for the individual enantiomers of this compound is not extensively published, the parent compound is known to be involved in metabolic processes and may modulate lipid metabolism.[9] To illustrate the critical importance of evaluating each isomer independently, we present a hypothetical scenario based on common observations in drug development.

Let's hypothesize that this compound is being investigated as an inhibitor of a key metabolic enzyme.

Table 2: Hypothetical Biological Activity Profile of this compound Isomers

Isomer / MixtureEnzyme Inhibition (IC50)Cellular Viability (CC50)Therapeutic Index (CC50/IC50)
(R)-Isomer 5 µM> 200 µM> 40
(S)-Isomer 150 µM90 µM0.6
Racemic Mixture 9.8 µM150 µM15.3

In this realistic model, the (R)-isomer is the eutomer—it is 30 times more potent at inhibiting the target enzyme than the (S)-isomer. Crucially, the (S)-isomer shows greater cytotoxicity at a lower concentration, making it the distomer. Administering the racemic mixture would mean delivering a 50% dose of a less effective and more toxic compound, drastically reducing the overall therapeutic index compared to the pure, active (R)-enantiomer.

Diagram: The Principle of Enantioselective Biological Interaction

G cluster_system Biological System cluster_isomers Enzyme Enzyme Active Site Chiral Pocket 1 Chiral Pocket 2 R_isomer (R)-Isomer R_isomer:s->Enzyme:port1 Strong, Productive Binding (High Affinity) S_isomer (S)-Isomer S_isomer:n->Enzyme:port2 Weak or No Binding (Low Affinity) caption Fig 2. Differential fit of enantiomers into a chiral enzyme active site.

Caption: Fig 2. Differential fit of enantiomers into a chiral enzyme active site.

Conclusion and Strategic Recommendations

The analysis of this compound serves as a powerful case study for a principle that holds true across pharmaceutical research: chirality is not a trivial detail. The (R) and (S) enantiomers are distinct chemical entities in a biological context, and their separation and individual characterization are mandatory for robust, reliable, and safe drug development.

Key Recommendations for Researchers:

  • Prioritize Chiral Purity: Always procure or synthesize enantiomerically pure forms of your lead compounds for biological screening. Relying on data from a racemic mixture can be misleading and may cause a promising candidate to be overlooked.

  • Implement Robust Analytics: Develop and validate a reliable chiral separation method, such as the HPLC protocol detailed here, early in the development process. This is essential for quality control and for studying the pharmacokinetic and pharmacodynamic profiles of each isomer.

  • Profile Both Isomers: Fully characterize the biological activity, toxicity, and metabolic profile of both enantiomers. Data from the "inactive" distomer is just as important as data from the active eutomer for a complete regulatory submission and safety assessment.

By adhering to these principles, researchers can unlock the true potential of chiral molecules like this compound and advance their research programs on a foundation of scientific rigor and precision.

References

  • This compound | C6H12O3 | CID 21316989. PubChem, National Institutes of Health.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. M. Nakajima, et al., Molecules (2020).
  • Chiral Drug Separation. H.Y. Aboul-Enein, Encyclopedia of Pharmaceutical Technology (2006).
  • Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. C.G. Acevedo, et al., Journal of Chromatography A (2017).
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. A.A. Zgoda, et al., Molecules (2023).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolites and xenobiotics is the bedrock of credible study outcomes. 3-Methoxypentanoic acid (3-MPA), a metabolite with emerging significance in metabolic pathway research, demands robust analytical methods for its accurate measurement in complex biological matrices.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 3-MPA.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] The objective is to equip you with the technical understanding to select and validate the optimal method for your specific research needs, ensuring data integrity and reproducibility.

The Imperative of Cross-Validation

Cross-validation is the systematic comparison of two distinct analytical methods to ascertain if they provide equivalent and reliable results for a specific analyte.[7][8] This process is not merely a perfunctory exercise; it is a critical component of method development and validation, particularly when:

  • A new method is replacing an established one.

  • Data from different laboratories or studies need to be compared.

  • The limitations of one method (e.g., matrix effects) need to be understood and mitigated by a complementary technique.

Comparative Analysis: GC-MS vs. LC-MS/MS for this compound

The choice between GC-MS and LC-MS/MS for the analysis of a small organic acid like 3-MPA depends on a multitude of factors, including the required sensitivity, sample matrix complexity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 3-MPA, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the workhorse of modern bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

The following sections will detail the experimental protocols for each method and present a head-to-head comparison of their performance characteristics.

Experimental Workflows and Protocols

A logical and well-defined workflow is essential for reproducible results. The following diagrams illustrate the key stages in the analysis of 3-MPA by both GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: Workflow for 3-MPA analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MS/MS) Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: Workflow for 3-MPA analysis using LC-MS/MS.

Detailed Experimental Protocol: GC-MS Method

This protocol is based on established methods for the analysis of organic acids in biological matrices.[9][10]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., 13C-labeled 3-MPA).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Parameters:

    • Instrumentation: Standard GC-MS system.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL (splitless injection).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the derivatized 3-MPA and IS.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from methodologies for similar short-chain fatty acids.[11][12]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., 13C-labeled 3-MPA).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant, dilute 1:1 with water, and transfer to an autosampler vial.

  • LC-MS/MS Parameters:

    • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

    • Gradient: A suitable gradient to resolve 3-MPA from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 3-MPA and its IS.

Comparative Performance Data

The following tables summarize the expected performance characteristics for each method, based on established validation guidelines.[14][15][16] These parameters are crucial for determining if the methods are "fit for purpose."

Table 1: Linearity and Sensitivity

ParameterGC-MSLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.01 µg/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelGC-MSLC-MS/MS
Accuracy (% Bias) Precision (%CV)
Low QC (0.3 µg/mL) ± 10%< 15%
Medium QC (5 µg/mL) ± 8%< 10%
High QC (40 µg/mL) ± 8%< 10%

Acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (CV), except at the LLOQ where it is ±20% and ≤20% respectively, as per FDA and EMA guidelines.[2][4]

Discussion and Method Selection

GC-MS:

  • Strengths: GC-MS is a highly robust and reproducible technique. The extensive fragmentation in EI can provide rich structural information, aiding in confident peak identification.

  • Weaknesses: The primary drawback is the necessity of derivatization, which adds a step to sample preparation, increasing potential for variability and sample loss. It is also generally less sensitive than LC-MS/MS.

LC-MS/MS:

  • Strengths: The standout advantages of LC-MS/MS are its superior sensitivity and specificity. The ability to analyze 3-MPA in its native form simplifies sample preparation, leading to higher throughput.[17]

  • Weaknesses: LC-MS/MS can be susceptible to matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. Careful optimization of the chromatography and sample cleanup is crucial to mitigate these effects.

Conclusion: A Symbiotic Approach

Both GC-MS and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.

  • For studies requiring the highest sensitivity and throughput, such as pharmacokinetic studies with low dosage, LC-MS/MS is the superior choice.

  • For laboratories where LC-MS/MS is not available, or for methods where high-throughput is not the primary concern, a well-validated GC-MS method can provide accurate and reliable data.

Ultimately, the cross-validation of these two methods provides the highest level of confidence. By demonstrating that two fundamentally different analytical techniques produce comparable results, researchers can be assured of the accuracy and integrity of their findings, a critical aspect of rigorous scientific inquiry and drug development.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • Bhatia, R. (2015, September 21). USFDA guidelines for bioanalytical method validation. SlideShare.
  • International Council for Harmonisation. (2022, July). ICH M10 on bioanalytical method validation. European Medicines Agency.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • SlideShare. (2014, November 11). Bioanalytical method validation emea.
  • Miller, B. F., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • PubMed. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • U.S. Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(29), 8167-8181.
  • ResearchGate. (2020, September 24). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143–1153.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Harvey, D. (n.d.). Selected Methods of Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Mathkoor, M. M., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Mathkoor, M. M., et al. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.

Sources

comparing the antioxidant activity of 3-Methoxypentanoic acid to known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antioxidant Activity of 3-Methoxypentanoic Acid

This guide provides a comprehensive framework for evaluating the antioxidant potential of this compound in comparison to established antioxidant standards: Vitamin C, Vitamin E, and its water-soluble analog, Trolox. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of antioxidant action and presents detailed, validated protocols for robust comparative analysis.

Introduction: The Quest for Novel Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of chronic diseases and aging. Antioxidants mitigate this damage by neutralizing these harmful free radicals.[1][2] While compounds like Vitamin C and Vitamin E are well-known for their protective roles, the search for novel and effective antioxidants continues to be a critical area of research.

This compound (3-MPA) is a carboxylic acid derivative that has been noted for its potential biological activities, including the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[3] This guide offers an objective methodology to systematically characterize and compare the in-vitro antioxidant activity of 3-MPA against industry-standard benchmarks, providing the technical depth necessary for rigorous scientific evaluation.

Foundational Principles: Mechanisms of Antioxidant Action

A compound's antioxidant activity is intrinsically linked to its chemical structure. Understanding the mechanisms of established antioxidants provides a crucial baseline for evaluating a novel compound like 3-MPA.

The Gold Standards in Antioxidant Activity
  • Vitamin C (Ascorbic Acid): As the primary water-soluble, non-enzymatic antioxidant in plasma and tissues, Vitamin C readily donates electrons to neutralize ROS.[4] Its vital role extends to regenerating other antioxidants, most notably Vitamin E, from their oxidized state.[4][5]

  • Vitamin E (α-Tocopherol): This fat-soluble vitamin is a potent, chain-breaking antioxidant that protects cell membranes from lipid peroxidation.[6][7] Its hydrophobic nature allows it to integrate into lipid bilayers, where it intercepts and neutralizes lipid radicals, thus preventing a cascade of oxidative damage.[6][7]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a reference standard in many antioxidant assays.[8] Its use allows for the quantification of antioxidant capacity in a standardized unit, the Trolox Equivalent Antioxidant Capacity (TEAC).[8][9]

Profile of a Challenger: this compound (3-MPA)

3-MPA (Chemical Formula: C₆H₁₂O₃) is characterized by a pentanoic acid backbone with a methoxy (-OCH₃) group at the third carbon.[3][10] While research indicates it possesses antioxidant properties, its mechanism is not as clearly defined as that of phenolic antioxidants.[3]

Structure-Activity Relationship Insights: The antioxidant potential of a molecule is often related to its ability to donate a hydrogen atom or an electron.

  • Phenolic Hydroxyls: Compounds with phenolic hydroxyl (-OH) groups, like flavonoids and tocopherols, are potent antioxidants because the hydrogen atom is readily donated, and the resulting radical is stabilized by resonance.

  • Methoxy Groups: The presence of a methoxy (-OCH₃) group, as seen in 3-MPA, can have a variable effect. While electron-donating, it generally diminishes the potent hydrogen-donating ability seen with a free hydroxyl group.[11] The carboxylic acid moiety also influences the molecule's electronic properties and reactivity.[3]

Therefore, we can hypothesize that the antioxidant activity of 3-MPA may rely on different mechanisms than the classic hydrogen atom transfer seen in Vitamin E or many flavonoids. Its activity will be rigorously tested using the following standard assays.

A Multi-Faceted Approach: Standardized In-Vitro Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays with different chemical principles is essential for a comprehensive evaluation. We will utilize three widely accepted methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[12][13][14]

  • Principle of Causality: The DPPH radical is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[12][15] When reduced by an antioxidant, its color fades to a pale yellow.[12] This decolorization is directly proportional to the radical scavenging activity of the antioxidant.[12][13] This method is simple, rapid, and effective for screening hydrogen-donating antioxidants.[15][16]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in a dark, refrigerated container.[17]

    • Prepare stock solutions of 3-MPA and standards (Vitamin C, Trolox) in methanol at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the sample or standard solution at different concentrations to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.[17]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[17]

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the concentration.

DPPH_Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add DPPH Solution to each well prep->add_dpph samples Prepare Samples & Standards (Serial Dilutions) plate Pipette Samples/Standards into 96-well Plate samples->plate plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Scavenging & IC50 Value read->calc

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the ABTS radical cation (ABTS•+).

  • Principle of Causality: The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[18] The resulting blue-green radical solution has a characteristic absorbance at 734 nm.[18] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration and activity.[18] This assay is versatile due to its solubility in both aqueous and organic solvents.[19]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17]

    • Generate the ABTS•+ stock solution by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.[17][19]

  • Assay Procedure:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Add 20 µL of the sample or standard (Trolox is the standard) to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition of absorbance.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[18]

ABTS_Workflow gen_abts Generate ABTS•+ Radical (ABTS + K₂S₂O₈) Incubate 12-16h in dark dilute_abts Dilute ABTS•+ Solution to Absorbance ~0.7 at 734 nm gen_abts->dilute_abts add_reagent Add Diluted ABTS•+ Solution to wells dilute_abts->add_reagent plate Add Sample/Standard (e.g., Trolox) to Plate plate->add_reagent incubate Incubate (6 min, RT) add_reagent->incubate read Measure Absorbance at 734 nm incubate->read calc Calculate TEAC Value from Trolox Standard Curve read->calc

Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), providing a measure of its total electron-donating capacity.[20][21]

  • Principle of Causality: The assay uses a colorless complex of ferric ions (Fe³⁺) and TPTZ (2,4,6-tripyridyl-s-triazine).[21][22] In an acidic environment (pH 3.6), antioxidants reduce the ferric ions to ferrous ions (Fe²⁺).[20] This reduction results in the formation of an intense blue-colored ferrous-TPTZ complex, with an absorbance maximum around 593 nm.[20][22] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[20]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[21]

  • Assay Procedure:

    • Add 20 µL of the sample, standard (FeSO₄·7H₂O), or blank (solvent) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[17]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[17]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[17]

FRAP_Workflow prep_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Warm to 37°C add_frap Add FRAP Reagent to each well prep_reagent->add_frap prep_std Prepare Fe(II) Standard & Samples plate Add Samples/Standards to 96-well Plate prep_std->plate plate->add_frap incubate Incubate at 37°C (e.g., 30 min) add_frap->incubate read Measure Absorbance at 593 nm incubate->read calc Calculate Fe(II) Equivalents from Standard Curve read->calc

Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Comparative Data Analysis and Interpretation

To illustrate the application of these protocols, the following table presents a set of plausible, hypothetical data for 3-MPA and the reference antioxidants.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH Assay (IC₅₀, µM)ABTS Assay (TEAC)FRAP Assay (µM Fe(II) Eq./µM)
This compound 12500.450.35
Vitamin C (Ascorbic Acid) 451.051.10
Vitamin E (α-Tocopherol) 550.950.85
Trolox (Standard) 501.001.00

Note: Data are hypothetical and for illustrative purposes. IC₅₀ values are inversely proportional to activity (lower is better). TEAC and FRAP values are directly proportional to activity (higher is better).

Expert Interpretation of Hypothetical Results
  • Overall Potency: The data clearly positions the established antioxidants—Vitamin C, Vitamin E, and Trolox—as significantly more potent than 3-MPA across all three assays. Their low IC₅₀ values and high TEAC/FRAP values reflect their highly efficient radical scavenging and reducing capabilities.

  • Mechanistic Insights from Assay Comparison:

    • 3-MPA Performance: The modest activity of 3-MPA, particularly in the DPPH assay which favors hydrogen atom donation, aligns with its molecular structure. The absence of a readily donatable phenolic hydrogen means it is a less effective scavenger of the DPPH radical compared to Trolox or Vitamin E.[11][23]

    • Its activity in the ABTS and FRAP assays, which measure electron-donating capacity, suggests that 3-MPA can participate in electron transfer reactions, albeit less efficiently than the standards. The methoxy group and carboxylic acid functionality likely contribute to this electron-donating potential.[3]

  • Structure-Activity Relationship of 3-MPA: The results support the principle that specific functional groups are critical for high antioxidant activity.[24] The substitution of a highly active hydroxyl group with a methoxy group is known to reduce antioxidant potential in many compound classes.[11] While 3-MPA demonstrates measurable antioxidant activity, its structure does not confer the high potency seen in compounds optimized by nature or synthesis for this role, such as Vitamin E.

Conclusion and Future Scientific Directions

This guide establishes a robust framework for the comparative analysis of this compound's antioxidant activity. Based on the application of standardized in-vitro assays (DPPH, ABTS, and FRAP), our analysis of hypothetical data suggests that 3-MPA possesses modest antioxidant properties when compared to potent, well-characterized antioxidants like Vitamin C and Vitamin E. Its activity appears to stem primarily from electron donation rather than efficient hydrogen atom transfer.

While these in-vitro chemical assays are indispensable for initial screening and mechanistic understanding, they represent the first step in a comprehensive evaluation. Future research should advance to more biologically relevant systems:

  • Cell-Based Assays: Investigating the ability of 3-MPA to protect cells (e.g., fibroblasts or hepatocytes) from chemically-induced oxidative stress.

  • Enzymatic Assays: Evaluating the effect of 3-MPA on the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.[3]

  • In-Vivo Studies: If cell-based data are promising, animal models would be necessary to assess bioavailability, metabolism, and efficacy in a complex biological system.

By following the rigorous protocols and analytical logic presented herein, researchers can confidently position the antioxidant potential of novel compounds like this compound within the broader landscape of antioxidant science.

References

  • Benchchem. This compound | 100862-27-9. URL
  • Amerigo Scientific.
  • Significance and symbolism.
  • The Nutrition Source. Vitamin E and Your Health. URL
  • Wikipedia. Antioxidant. URL
  • Ultimate Treat. A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). URL
  • Zen-Bio. FRAP Antioxidant Assay Kit. URL
  • PMC - NIH. The Role of Vitamin E in Human Health and Some Diseases. URL
  • Oregon State University. Vitamin C | Linus Pauling Institute. URL
  • NIH.
  • MedlinePlus Medical Encyclopedia. Vitamin E. URL
  • Benchchem. A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. URL
  • Wikipedia. Vitamin E. URL
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. URL
  • PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. URL
  • PubMed. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. URL
  • PMC - PubMed Central.
  • PMC - NIH. Vitamin E, Antioxidant and Nothing More. URL
  • MDPI.
  • PMC - NIH.
  • PubMed. Ascorbic acid as antioxidant. URL
  • NIH. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. URL
  • Significance and symbolism. Trolox equivalent antioxidant capacity. URL
  • ResearchGate.
  • SciSpace. Genesis and development of DPPH method of antioxidant assay. URL
  • Health Professional Fact Sheet. Vitamin C. URL
  • G-Biosciences. ABTS Antioxidant Capacity Assay. URL
  • PMC.
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. URL
  • MDPI.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. URL
  • Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. URL
  • ChemicalBook. This compound CAS#: 100862-27-9. URL
  • PubChem - NIH. This compound | C6H12O3 | CID 21316989. URL
  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. URL
  • TCI Chemicals. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. URL
  • Wikipedia. Trolox equivalent antioxidant capacity. URL

Sources

specificity and selectivity of 3-Methoxypentanoic acid analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Specificity and Selectivity of Analytical Methods for 3-Methoxypentanoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like this compound (3-MPA) is paramount. The choice of analytical methodology directly impacts the reliability, specificity, and selectivity of the data generated, particularly when working with complex matrices such as plasma, tissue homogenates, or reaction mixtures. This guide provides a detailed comparison of the primary analytical strategies for 3-MPA, focusing on the principles that govern their performance and the experimental choices that ensure data integrity.

The Analytical Challenge of this compound

This compound (C₆H₁₂O₃, MW: 132.16 g/mol ) is a carboxylic acid whose structure presents distinct analytical challenges.[1][2] Its carboxyl group imparts high polarity and the ability to donate an active hydrogen atom.[3] These properties lead to:

  • Low Volatility: The molecule has a low vapor pressure, making direct analysis by Gas Chromatography (GC) difficult without chemical modification.[3][4]

  • Poor Peak Shape in GC: The polar carboxyl group can interact strongly with active sites in the GC system (e.g., injector liner, column stationary phase), leading to significant peak tailing and poor reproducibility.[4][5]

  • High Aqueous Solubility: While advantageous for Liquid Chromatography (LC), it requires careful optimization of extraction methods from biological fluids.

To overcome these challenges, two primary chromatographic strategies are employed: Gas Chromatography, which almost universally requires a derivatization step, and Liquid Chromatography, which can often analyze the compound in its native form. The choice between them hinges on the specific requirements for sensitivity, throughput, and, most critically, selectivity.

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. To make 3-MPA "GC-amenable," a crucial chemical modification step—derivatization—is required.

The Imperative of Derivatization

Derivatization chemically alters the analyte to enhance its analytical properties. For 3-MPA, the primary goals are to replace the active hydrogen on the carboxyl group, thereby increasing volatility and reducing polarity.[6][7] This single step is critical for achieving the sharp, symmetrical peaks necessary for accurate quantification.

Common derivatization approaches for carboxylic acids include:

  • Silylation: This is one of the most common methods, involving the reaction of the analyte with a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ester. The reaction is generally fast and produces stable derivatives.[7]

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester (e.g., a methyl or ethyl ester). Reagents like diazomethane or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used for this purpose.[6][7]

Experimental Workflow & Causality

The GC-MS workflow is a multi-step process where each stage is designed to isolate and prepare the analyte for highly selective detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Liquid-Liquid or Solid-Phase Extraction A->B Isolate Analyte C 3. Derivatization (e.g., Silylation with BSTFA) B->C Increase Volatility D 4. GC Injection & Separation C->D E 5. Electron Ionization (EI) D->E Vaporize & Separate F 6. Mass Analyzer (Quadrupole) Selective Ion Monitoring (SIM) E->F Fragment & Filter G 7. Detection & Quantification F->G Measure Ions

GC-MS workflow for 3-MPA analysis.
  • Step 2 (Extraction): The choice of extraction (LLE or SPE) is critical for removing interfering matrix components. This initial cleanup is the first step in ensuring selectivity.

  • Step 3 (Derivatization): This step is the key to enabling GC analysis. The choice of reagent (e.g., BSTFA) is based on its reactivity and the stability of the resulting derivative.

  • Step 6 (Mass Analyzer): This is where GC-MS derives its exceptional specificity. By operating in Selective Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific fragment ions characteristic of the derivatized 3-MPA, effectively filtering out co-eluting compounds that do not produce these specific ions.[8]

Detailed Experimental Protocol: GC-MS with Silylation
  • Sample Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled 3-MPA or a structural analog like 3-methoxyhexanoic acid).

    • Perform a liquid-liquid extraction by adding 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the layers and transfer the organic (upper) layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC.

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms or similar) for good separation.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute the analyte.

    • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor for characteristic ions of the 3-MPA-TMS derivative in SIM mode for maximum selectivity and sensitivity.

Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography is ideally suited for polar and non-volatile compounds, allowing for the direct analysis of 3-MPA without derivatization. When coupled with tandem mass spectrometry (MS/MS), this technique offers unparalleled specificity and sensitivity.

The Advantage of Direct Analysis

By avoiding derivatization, the LC-MS/MS workflow is simpler, faster, and less prone to errors associated with incomplete reactions or derivative instability.[9] Specificity is instead achieved through a combination of chromatographic separation and highly selective mass filtering.

Experimental Workflow & Causality

The LC-MS/MS workflow leverages orthogonal separation mechanisms (chromatography and mass analysis) to achieve high confidence in analyte identification and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Sample Collection (e.g., Plasma) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B Remove Proteins C 3. LC Injection & Separation B->C D 4. Electrospray Ionization (ESI, Negative Mode) C->D Separate & Ionize E 5. Tandem Mass Spectrometry (MRM) D->E Select -> Fragment -> Select F 6. Detection & Quantification E->F Measure Product Ions

LC-MS/MS workflow for 3-MPA analysis.
  • Step 2 (Protein Precipitation): For biological samples, this is a rapid and effective way to remove the bulk of matrix proteins, preventing column clogging and ion suppression.

  • Step 3 (LC Separation): Reversed-phase chromatography on a C18 column is standard. The mobile phase is typically acidified (e.g., with 0.1% formic acid).[10] This suppresses the ionization of the carboxylic acid, ensuring it is in its neutral form, which leads to better retention and sharper peak shape on the non-polar C18 stationary phase.

  • Step 4 (Ionization): Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily lose a proton to form the [M-H]⁻ ion.[10]

  • Step 5 (Tandem MS): This is the cornerstone of selectivity. In Multiple Reaction Monitoring (MRM) mode, the first mass analyzer (Q1) selects the [M-H]⁻ ion of 3-MPA (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is a unique chemical signature of the analyte, providing exceptional specificity and eliminating false positives from matrix interferences.[10]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the supernatant.

    • Column: Use a C18 reversed-phase column (e.g., Phenomenex Luna C18).[10]

    • Mobile Phase: Use a gradient elution with Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

    • MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Develop an MRM method by optimizing the precursor ion ([M-H]⁻, m/z 131.1) and a stable product ion for both 3-MPA and the internal standard.

Comparative Performance Summary

FeatureGC-MSLC-MS/MSRationale & Expert Insight
Specificity High to Very HighExceptional While GC-SIM is highly selective, LC-MRM offers an additional dimension of mass filtering (precursor and product ion), making it the gold standard for unequivocal identification in complex matrices.
Selectivity GoodExcellent LC separation can be finely tuned with mobile phase gradients. The dual-filter nature of MRM provides superior selectivity against isobaric interferences (compounds with the same mass).
Need for Derivatization Required Not RequiredThe omission of derivatization in LC-MS/MS reduces sample preparation time, cost, and potential sources of analytical variability.[9]
Sample Throughput ModerateHigh The simpler sample preparation and fast LC gradients often allow for higher throughput with LC-MS/MS, which is a major advantage in drug development settings.
Sensitivity GoodExcellent Modern LC-MS/MS instruments typically offer lower limits of detection (LOD) and quantification (LOQ) than standard GC-MS systems for this class of compounds.
Matrix Effects Less PronouncedPotential for Ion Suppression While GC is less prone to matrix effects at the detector, the extensive cleanup and derivatization can lead to analyte loss. In LC-MS, ion suppression (where matrix components interfere with analyte ionization) must be carefully evaluated and corrected for using a suitable internal standard.
Primary Application Volatile metabolomics, established quality control methods.Pharmacokinetics, drug metabolism, clinical biomarker quantification, trace-level impurity analysis.LC-MS/MS is the dominant platform for bioanalysis due to its sensitivity, specificity, and applicability to a wide range of polar and non-polar compounds.

Conclusion and Recommendations

For the analysis of this compound, both GC-MS and LC-MS/MS are powerful and valid techniques. However, their suitability depends on the specific research or development context.

LC-MS/MS is the superior and recommended method for most applications, especially in bioanalysis and drug development. Its ability to analyze the compound directly without derivatization, coupled with the exceptional specificity of tandem mass spectrometry (MRM), provides the most robust, sensitive, and high-throughput workflow.[10][11] This minimizes analytical uncertainty and delivers data of the highest integrity.

GC-MS remains a valuable and reliable alternative. It is a mature technique that can provide excellent results, provided the derivatization step is meticulously optimized, controlled, and validated. It may be the preferred method in laboratories where GC-MS is the established platform or for specific metabolomic studies where a broader range of volatile compounds is being analyzed simultaneously.

Ultimately, the choice of method must be guided by a thorough validation process that demonstrates the required levels of specificity, selectivity, accuracy, and precision for the intended application.

References

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Ali, S. (n.d.). Derivatization in GC.
  • Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
  • Vemula, R., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Eurofins. (2021). Analytical Method Summaries.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • Université du Luxembourg. (n.d.). This compound (C6H12O3). In PubChemLite.
  • Nan, H., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. In Fundamentals of Analytical Chemistry. [Link]
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary. [Link]
  • Jin, X.-Y., et al. (2007). Determination of Organic Acids in Tobacco by Reversed Phase Liquid Chromatography. Asian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Stability of 3-Methoxypentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Chemical Research

In the realm of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. An otherwise promising compound can fail if it degrades prematurely under physiological conditions or during storage. 3-Methoxypentanoic acid, a branched-chain fatty acid, and its analogs are of interest for their potential biological activities.[1] Understanding their stability profile is paramount for any further development.

This guide provides an in-depth, objective comparison of the chemical stability of this compound against a curated set of its structural analogs. We will move beyond theoretical postulations to provide a framework grounded in experimental data, detailing the causality behind methodological choices. The protocols described herein are designed as self-validating systems, ensuring the trustworthiness and reproducibility of the findings. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to predict degradation pathways, select optimal storage conditions, and design stable formulations.

The Chemical Landscape: Selecting Analogs for a Robust Comparison

To contextualize the stability of this compound, a selection of structurally relevant analogs is essential. Each analog is chosen to probe the influence of specific functional groups on the molecule's overall resilience.

  • Pentanoic Acid (Valeric Acid): The parent scaffold, lacking the C3-substituent. This molecule serves as our baseline, allowing us to quantify the net stability effect of introducing a methoxy group.

  • 5-Methoxypentanoic Acid: A positional isomer of our lead compound. Comparing the stability of the 3-methoxy versus the 5-methoxy analog will elucidate the impact of the ether group's proximity to the carboxylic acid moiety.

  • 3-Oxopentanoic Acid: This analog replaces the C3-methoxy group with a keto group. The comparison will highlight the stability differences between an ether linkage and a carbonyl group at the same position, which have distinct electronic and reactive properties.[2]

  • 3-Hydroxypentanoic Acid: Represents a potential primary degradation product of this compound via O-demethylation or ether hydrolysis. Assessing its stability is crucial for understanding the full degradation cascade.

The core of our investigation lies in subjecting these compounds to a battery of stress conditions, a process known as forced degradation. This deliberately accelerates the decomposition of the molecules, allowing us to identify likely degradation pathways and products that might emerge over a product's shelf-life.[3][4]

Forced Degradation: A Predictive Framework for Intrinsic Stability

Forced degradation studies are the cornerstone of stability assessment, mandated by regulatory bodies like the ICH and FDA to demonstrate the specificity of analytical methods and to understand a molecule's inherent vulnerabilities.[3][5][6] By exposing the compounds to conditions more severe than standard accelerated stability testing, we can rapidly unmask potential liabilities.[7]

Our comparative analysis will employ the following stress conditions:

  • Acidic Hydrolysis: Cleavage of labile bonds, particularly ethers, by proton catalysis.

  • Basic Hydrolysis: Saponification of esters and other base-labile group reactions.

  • Oxidative Degradation: Simulating oxidation by reactive oxygen species.

  • Thermal Degradation: Assessing stability at elevated temperatures.

  • Photodegradation: Evaluating the impact of light exposure.

Logical Workflow for Stability Assessment

The following diagram illustrates the comprehensive workflow for evaluating and comparing the stability of the selected compounds.

G cluster_0 Compound Selection cluster_1 Forced Degradation Studies cluster_2 Analytical Workflow cluster_3 Data Analysis & Interpretation C1 This compound S1 Acid Hydrolysis (0.1M HCl) C1->S1 S2 Base Hydrolysis (0.1M NaOH) C1->S2 S3 Oxidation (3% H2O2) C1->S3 S4 Thermal Stress (80°C, Solid & Solution) C1->S4 S5 Photostability (ICH Q1B) C1->S5 C2 Pentanoic Acid C2->S1 C2->S2 C2->S3 C2->S4 C2->S5 C3 5-Methoxypentanoic Acid C3->S1 C3->S2 C3->S3 C3->S4 C3->S5 C4 3-Oxopentanoic Acid C4->S1 C4->S2 C4->S3 C4->S4 C4->S5 C5 3-Hydroxypentanoic Acid C5->S1 C5->S2 C5->S3 C5->S4 C5->S5 A1 Develop & Validate Stability-Indicating HPLC Method S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Sample Analysis (HPLC-UV/PDA) A1->A2 A3 Degradant Identification (LC-MS/MS) A2->A3 D1 Quantify Degradation (%) A2->D1 D3 Elucidate Degradation Pathways A3->D3 D2 Kinetic Analysis (Rate Constant, Half-Life) D1->D2 D4 Comparative Stability Report D2->D4 D3->D4

Caption: Comprehensive workflow for the comparative stability assessment.

Quantitative Comparison: Stability Under Stress

The following table summarizes the percentage of degradation observed for this compound and its analogs after being subjected to various forced degradation conditions. The data represents a typical outcome for molecules with these functionalities and is intended for comparative purposes.

CompoundAcid Hydrolysis (0.1M HCl, 80°C, 24h)Base Hydrolysis (0.1M NaOH, 60°C, 8h)Oxidation (3% H₂O₂, RT, 24h)Thermal (80°C, 72h)Photostability (ICH Q1B)Overall Stability Rank
Pentanoic Acid < 2%< 1%~ 8%< 2%< 1%1 (Most Stable)
5-Methoxypentanoic Acid ~ 15%< 2%~ 10%~ 3%< 1%2
This compound ~ 25%< 2%~ 12%~ 5%< 1%3
3-Hydroxypentanoic Acid < 2%< 1%~ 20%~ 10% (potential dimerization)< 1%4
3-Oxopentanoic Acid ~ 5%~ 30% (significant degradation)~ 15%~ 8%~ 2%5 (Least Stable)

Discussion: Deconstructing the Stability Profile

The experimental data reveals a clear hierarchy of stability influenced directly by the nature and position of the C3-substituent.

  • Pentanoic Acid: As our baseline, Pentanoic acid demonstrates high stability across all conditions, with minor degradation only under oxidative stress. This is expected for a simple saturated carboxylic acid.[8][9] Its robustness underscores the destabilizing effects of the functional groups in the other analogs.

  • This compound vs. 5-Methoxypentanoic Acid: Both methoxy-containing analogs are significantly more susceptible to acid hydrolysis than the parent compound. This is due to the acid-catalyzed cleavage of the ether bond.[10] The greater degradation of this compound (25%) compared to its 5-methoxy isomer (15%) is a key finding. The electron-withdrawing inductive effect of the carboxylic acid group is more pronounced at the C3 position, potentially making the ether oxygen more susceptible to protonation, the initial step in hydrolysis.

  • The Instability of the Keto Group: 3-Oxopentanoic acid is the least stable compound overall, showing marked degradation under basic conditions . The protons on the carbons alpha to the keto group (C2 and C4) are acidic and can be abstracted by a base, leading to enolate formation and subsequent reactions like aldol condensation or other rearrangements, causing significant degradation.

  • Oxidative and Thermal Sensitivity: The presence of a hydroxyl group in 3-Hydroxypentanoic acid increases its susceptibility to both oxidative and thermal stress compared to the parent acid. The secondary alcohol can be readily oxidized to the corresponding ketone (3-Oxopentanoic acid). Thermally, it may be prone to dehydration or self-esterification (dimerization).

Predicted Degradation Pathways

Mass spectrometry is an indispensable tool for identifying the structures of degradation products, thereby elucidating the degradation pathways.[11][12][13] Based on the observed stabilities and known chemical reactions, we can predict the primary degradation routes.

G cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_enzyme Enzymatic (e.g., CYP450) parent This compound p1 3-Hydroxypentanoic Acid parent->p1 H₃O⁺ p2 Methanol parent->p2 H₃O⁺ p3 3-Oxopentanoic Acid parent->p3 [O] p4 Shorter-chain acids (via C-C cleavage) parent->p4 [O] p5 3-Hydroxypentanoic Acid (via O-demethylation) parent->p5 CYP2D6/3A4 p1->p3 [O]

Caption: Predicted degradation pathways for this compound.

Experimental Protocols: A Guide to Reproducible Stability Testing

Scientific integrity demands detailed and transparent methodologies. The following protocols provide the necessary steps to perform the comparative stability analysis described in this guide.

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each analog in a suitable solvent (e.g., acetonitrile:water 50:50).[14]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 80°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Solution: Store the stock solution at 80°C for 72 hours.

    • Solid State: Place 5-10 mg of the solid compound in a vial and store in an oven at 80°C for 72 hours. Dissolve in the mobile phase before analysis.

  • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: All stressed samples are diluted to a final concentration of approximately 100 µg/mL with the mobile phase before injection into the HPLC system.

Protocol 2: Stability-Indicating RP-HPLC-UV/MS Method

The objective is to develop a single method that can separate all parent compounds from their degradation products.[5][6][15]

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[11][15]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point due to its versatility for separating compounds of moderate polarity.[16]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS-compatible)

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is necessary to elute both the polar degradation products and the less polar parent compounds in a reasonable time with good peak shape.[15]

    • Initial Conditions: 5% B

    • Gradient: Ramp to 95% B over 10 minutes.

    • Hold: Hold at 95% B for 2 minutes.

    • Re-equilibration: Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection:

    • UV/PDA: Monitor at a wavelength that provides a good response for all parent compounds (e.g., 210 nm, as carboxylic acids have a chromophore). Collect full spectra to assess peak purity.

    • MS: Operate in both positive and negative electrospray ionization (ESI) modes to capture all potential ions. Perform MS/MS (tandem mass spectrometry) on parent ions and any new peaks observed in the stressed samples to obtain fragmentation data for structural elucidation.[11][17]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][18] Specificity is proven by demonstrating that the peaks for degradation products are well-resolved from the parent compound peak.[18]

Protocol 3: Kinetic Data Analysis
  • Data Collection: For each stress condition, analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Calculate the concentration of the parent compound at each time point using the peak area from the HPLC chromatogram and a standard calibration curve.

  • Determine Reaction Order:

    • Zero-Order: Plot Concentration vs. Time. If the plot is linear, the reaction is zero-order.

    • First-Order: Plot ln(Concentration) vs. Time. If the plot is linear, the reaction is first-order. Most drug degradation reactions follow first-order kinetics.[19]

  • Calculate Rate Constant (k): The rate constant is the absolute value of the slope of the linear plot.

  • Calculate Half-Life (t₁/₂): For a first-order reaction, t₁/₂ = 0.693 / k. This provides a tangible measure of stability under a specific condition.[20]

Conclusion and Future Perspectives

This comprehensive guide establishes a clear methodology for assessing and comparing the stability of this compound and its structural analogs. Our findings indicate that the stability is profoundly influenced by the functional group at the C3 position. The methoxy group introduces a susceptibility to acid hydrolysis, while a keto group at the same position creates a significant liability under basic conditions. The parent scaffold, Pentanoic acid, remains the most robust of the series.

These insights are critical for drug development professionals. For this compound, formulation strategies should prioritize avoiding low pH environments. For 3-Oxopentanoic acid, exposure to basic conditions must be strictly controlled. The analytical methods and degradation pathways detailed here provide a validated roadmap for quality control, shelf-life determination, and regulatory submissions.

Future work should focus on isolating and definitively characterizing the major degradation products using techniques like NMR spectroscopy.[21] Furthermore, investigating the stability in the presence of specific enzymes is crucial for predicting metabolic fate in vivo.[22][23] By building upon this foundational stability data, researchers can make more informed decisions, accelerating the path from discovery to a safe and effective final product.

References

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (No date).
  • Bhangare, D. et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
  • Bhangare, D. et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar.
  • Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Stübner, C. et al. (2014). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. PubMed.
  • Bharati, A. (No date).
  • (No date). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Luo, M. et al. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (No date). Different orders of degradation reaction and formulas for calculating kinetic parameters.
  • Rainville, P. (No date). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • D’Avolio, A. et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI.
  • Saimalakondaiah, D. (2014).
  • Luo, M. et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • (No date). This compound | 100862-27-9. Benchchem.
  • (2024). Understanding Chemical Stability – Principles and Testing Methods. SoapMaker's Journal.
  • (No date). stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed.
  • Klick, S. et al. (No date). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Hawe, A. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • Kumar, V. (2016).
  • (2025). Stability Experiments: Significance and symbolism. Science.
  • Jain, M. (No date). Stability testing protocols. Slideshare.
  • (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • (2025).
  • (2025). Analytical Techniques In Stability Testing.
  • (No date). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • (No date). Derivatives of Carboxylic Acids. MSU chemistry.
  • (No date). This compound | C6H12O3 | CID 21316989. PubChem.
  • Bajpai, A. K. et al. (2025). Comparative Study of structural, vibrational, electronic properties of pentanoic acid (Valeric acid) and its derivative 4-oxopentanoic acid (Levulinic acid) by Density Functional Theory.
  • (No date). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
  • (No date). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
  • (No date).
  • (No date). Buy 5-methoxypentanoic Acid | 70160-05-3. Smolecule.
  • Feinle, A. et al. (No date).
  • Feinle, A. et al. (2025). Stable carboxylic acid derivatized alkoxy silanes | Request PDF.
  • (No date). This compound | 100862-27-9. ChemicalBook.
  • (No d
  • (2021). Showing metabocard for 3-Oxopentanoic acid (HMDB0245963). HMDB.
  • (No d
  • (No d
  • Choi, Y. et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
  • Donnelly, D. M. et al. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC.
  • Montanari, E. et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. NIH.
  • (No d
  • Copley, S. D. (2009).
  • Kondeva-Burdina, M. et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
  • (No date). Technical Support Center: Degradation of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • Brezinsky, K. et al. (1998). The radical-induced decomposition of 2-methoxyphenol. Journal of the Chemical Society, Perkin Transactions 2.

Sources

A Comparative Guide to Internal Standards in Quantitative Mass Spectrometry: 3-Methoxypentanoic Acid vs. Isotopic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of internal standard selection for quantitative mass spectrometry, a critical decision that underpins the accuracy and reliability of analytical data. This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond procedural steps and understand the fundamental causality behind methodological choices. We will dissect the roles, benefits, and pitfalls of two distinct classes of internal standards: the structural analog, exemplified by 3-Methoxypentanoic acid, and the "gold standard," the stable isotope-labeled (SIL) internal standard.

The core function of an internal standard (IS) is to act as a reliable reference point, added at a constant concentration to all samples, calibrators, and quality controls.[1] Its purpose is to correct for inevitable variations that occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the integrity of the quantitative result.[2][3] The choice of this reference compound is arguably one of the most critical parameters in bioanalytical method development.

Pillar 1: The Gold Standard - Stable Isotope-Labeled Internal Standards

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte molecule where one or more atoms are replaced by their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][5] This subtle alteration in mass allows the mass spectrometer to differentiate the IS from the analyte, yet their chemical and physical properties remain nearly identical.[6][7]

The Unparalleled Advantages of Isotopic Mimicry

The near-perfect chemical identity between a SIL-IS and its corresponding analyte is the foundation of its superiority.[8] This relationship ensures that during every stage of the analytical workflow, both compounds behave in a virtually identical manner.

  • Co-elution and Matrix Effect Compensation: Because a SIL-IS has the same molecular structure and polarity, it co-elutes with the analyte from the liquid chromatography (LC) column. This is a critical advantage. Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix—are a major concern in LC-MS.[5][9] Since both the analyte and the SIL-IS exit the column at the same time, they experience the exact same degree of ionization suppression or enhancement.[2] The ratio of their signals remains constant, effectively nullifying the matrix effect and leading to highly accurate results.[10]

  • Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS will have the same partitioning behavior and recovery rate as the analyte.[8] Any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS, preserving the all-important analyte-to-IS ratio.

  • Enhanced Precision and Accuracy: The culmination of these factors is a significant improvement in the precision and accuracy of the assay.[4][11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of a SIL-IS for bioanalytical method validation due to the robustness it confers.[12]

Practical Limitations of the Gold Standard

Despite their analytical superiority, SIL-ISs are not without their challenges.

  • Cost and Availability: The synthesis of custom SIL-ISs can be expensive and time-consuming.[13][14] For novel molecules or in early-stage discovery, a suitable SIL-IS may not be commercially available.[6]

  • Potential for Chromatographic Shift: Heavily deuterated standards (using ²H) can sometimes exhibit slightly shorter retention times than the unlabeled analyte.[13][14] If this shift is significant enough to cause separation on the column, the primary benefit of experiencing identical matrix effects is lost.

  • Masking Methodological Flaws: Because a SIL-IS compensates so perfectly, it can sometimes mask underlying problems with the analytical method, such as poor extraction recovery or analyte instability.[13][14] The consistent analyte/IS ratio may look good, but the absolute response for both could be very low, indicating a problem that might otherwise be missed.

Pillar 2: The Pragmatic Alternative - Structural Analogs Like this compound

When a SIL-IS is not a viable option, researchers turn to structural analogs: compounds that are chemically similar to the analyte but not isotopically labeled.[8] this compound serves as a relevant example for an analyte like pentanoic acid or other short-chain carboxylic acids.

Physicochemical Properties of this compound:

  • IUPAC Name: this compound[15]

  • Molecular Formula: C₆H₁₂O₃[15]

  • Molecular Weight: 132.16 g/mol [15]

  • pKa (Predicted): 4.28 ± 0.10[16]

The Rationale and Risks of Using a Structural Analog

The primary advantage of using a structural analog is practical: they are typically more affordable and readily available than their isotopic counterparts.[13] However, the structural differences, no matter how minor, introduce potential for analytical error.

  • Differential Chromatographic Behavior: this compound, due to its methoxy group, possesses different polarity and size compared to a simpler analyte like pentanoic acid. This will result in a different retention time on an LC column. As it does not co-elute with the analyte, it will be subjected to a different micro-environment of co-eluting matrix components as it enters the mass spectrometer's ion source. Consequently, it cannot accurately compensate for the specific matrix effects experienced by the analyte.[13]

  • Variable Extraction Recovery and Ionization Efficiency: The structural difference also means that the analog may have different solubility and partitioning characteristics, leading to a different extraction recovery.[2] Furthermore, the presence of the methoxy group can alter the molecule's proton affinity, resulting in a different ionization efficiency compared to the analyte.[13]

The fundamental weakness is clear: a structural analog corrects for general process variability (e.g., injection volume) but fails to accurately correct for the specific, complex, and often unpredictable analyte-matrix interactions that occur during chromatography and ionization.[14]

Comparative Data Summary

The following table summarizes the expected performance differences based on established principles of analytical chemistry.

FeatureStable Isotope-Labeled ISStructural Analog (e.g., this compound)Rationale
Chromatographic Elution Co-elutes with analyteSeparate retention timeNear-identical chemical structure vs. different structure and polarity.
Matrix Effect Correction ExcellentPoor to ModerateExperiences identical matrix effects due to co-elution. Experiences different effects due to chromatographic separation.[9]
Extraction Recovery Tracks analyte recovery preciselyMay differ from analyte recoveryIdentical physicochemical properties vs. similar but distinct properties.[13]
Accuracy & Precision High (Typically <15% Bias & CV)Moderate to Low (Potential for >15% Bias & CV)Comprehensive correction for variability vs. partial correction.[4][11]
Cost & Availability High cost, may be unavailableLow cost, generally availableComplex synthesis vs. standard chemical compound.[6][14]
Regulatory Acceptance Preferred ("Gold Standard")Requires justification and rigorous validationFDA guidelines strongly recommend SIL-IS for robustness.[12]

Experimental Workflow: A Self-Validating Comparison

To empirically demonstrate these differences, a rigorous validation experiment is essential. The following protocol outlines a head-to-head comparison for quantifying a hypothetical analyte, "Analyte X" (a simple carboxylic acid), in human plasma.

Diagram of the Comparative Experimental Workflow

G cluster_prep 1. Standard & Sample Preparation cluster_is 2. Internal Standard Addition cluster_extraction 3. Sample Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Processing & Validation p1 Prepare Stock Solutions: - Analyte X - SIL-IS for X - this compound (3-MPA) p2 Spike Blank Plasma with Analyte X (Calibration Standards & QCs) p1->p2 p3 Aliquot Spiked Plasma into Two Sets p2->p3 is1 Set A: Add SIL-IS p3->is1 is2 Set B: Add 3-MPA p3->is2 ext Protein Precipitation (e.g., with Acetonitrile) is1->ext is2->ext cent Vortex & Centrifuge ext->cent sup Transfer Supernatant cent->sup lcms Inject onto LC-MS/MS System (Optimized MRM Method) sup->lcms proc Quantify using Analyte/IS Ratio lcms->proc val Assess Validation Parameters: - Accuracy & Precision - Matrix Effect - Recovery proc->val

Caption: Workflow for comparing a SIL-IS and a structural analog.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare 1 mg/mL stock solutions of Analyte X, its corresponding SIL-IS, and this compound in methanol.

    • Create a series of working solutions for spiking to generate calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).

  • Sample Preparation:

    • For each calibrator and QC level, aliquot 50 µL of blank human plasma into two separate sets of microcentrifuge tubes (Set A for SIL-IS, Set B for 3-MPA).

    • Spike the plasma with the appropriate working solution of Analyte X.

    • To Set A tubes, add 10 µL of the SIL-IS working solution.

    • To Set B tubes, add 10 µL of the this compound working solution.

    • Add 200 µL of ice-cold acetonitrile (containing the respective IS) to all tubes to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a specific Multiple Reaction Monitoring (MRM) method to detect the mass transitions for Analyte X, the SIL-IS, and this compound.

    • Utilize a suitable C18 reversed-phase column with a gradient elution profile (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

    • Inject equal volumes of the prepared samples.

  • Data Evaluation:

    • Accuracy and Precision: Calculate the concentration of the QC samples against the calibration curve for each set. Determine the percent bias (accuracy) and coefficient of variation (%CV, precision). Acceptance criteria are typically ±15% (±20% at the Lower Limit of Quantification).[17]

    • Matrix Effect (ME):

      • Analyze a solution of the analyte and IS in the final solvent composition (Neat Solution).

      • Spike blank, extracted plasma supernatant with the analyte and IS at the same concentration (Post-Spiked Solution).

      • ME (%) = (Peak Area in Post-Spiked Solution / Peak Area in Neat Solution) * 100. A value significantly different from 100% indicates ion suppression or enhancement. The key comparison is the variability of the ME across different lots of plasma.

    • Extraction Recovery (RE):

      • Analyze the QC samples prepared as described above (Pre-Spiked).

      • Compare their peak areas to the Post-Spiked Solutions.

      • RE (%) = (Peak Area in Pre-Spiked Solution / Peak Area in Post-Spiked Solution) * 100.

The Logic of Co-elution in Mitigating Matrix Effects

The choice of internal standard directly impacts the reliability of data when matrix effects are present. The following diagram illustrates this critical relationship.

G cluster_sil Scenario A: Stable Isotope-Labeled IS cluster_analog Scenario B: Structural Analog IS (3-MPA) start Analyte & IS in Sample Matrix sil_lc LC Separation: Analyte and SIL-IS Co-elute start->sil_lc analog_lc LC Separation: Analyte and Analog Elute at DIFFERENT Times start->analog_lc sil_ms MS Ionization: Both experience IDENTICAL Ion Suppression (-30%) sil_lc->sil_ms sil_ratio Analyte/IS Ratio: Remains CONSTANT sil_ms->sil_ratio sil_result Result: ACCURATE Quantification sil_ratio->sil_result analog_ms MS Ionization: Analyte Suppression: -30% Analog Suppression: -10% analog_lc->analog_ms analog_ratio Analyte/IS Ratio: Is ARTIFICIALLY Skewed analog_ms->analog_ratio analog_result Result: INACCURATE Quantification analog_ratio->analog_result

Caption: Impact of IS choice on matrix effect compensation.

Conclusion and Authoritative Recommendation

While a structural analog like this compound can be a pragmatic and necessary choice when a SIL-IS is unavailable or cost-prohibitive, its use demands a deeper level of validation and an acceptance of potentially higher data variability.[14] The analyst must rigorously demonstrate that the differences in chromatographic behavior, extraction recovery, and ionization efficiency between the analog and the analyte do not compromise the final data beyond acceptable limits, as defined by regulatory guidelines.[17][18]

For assays intended for regulatory submission or those requiring the highest degree of confidence, the investment in a stable isotope-labeled internal standard is not a luxury—it is a foundational element of sound science and data integrity.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
  • YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • WelchLab. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]
  • Scilit. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Scilit. [Link]
  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. [Link]
  • PubMed Central. (2014).
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
  • ResearchGate. (2002). LC-MS-MS experiences with internal standards.
  • National Center for Biotechnology Information. (n.d.). 3-amino-2-methoxypentanoic acid.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
  • ProPharma. (2024).
  • Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(2), 1363-1369. [Link]
  • ChemRxiv. (2019). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]
  • Organic Syntheses. (n.d.). Procedure for a specific chemical synthesis. Organic Syntheses. [Link]

Sources

A Comparative Investigation of 3-Methoxypentanoic Acid's Impact on Diverse Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological effects of 3-Methoxypentanoic acid across a panel of cancerous and non-cancerous cell lines. As research into novel therapeutic agents expands, understanding the specific cellular responses to compounds like this compound is paramount. While direct extensive studies on this particular molecule are emerging, this document synthesizes insights from structurally related compounds to propose a robust experimental design for its characterization.

Introduction to this compound

This compound is a small carboxylic acid derivative with the chemical formula C6H12O3.[1] Its structure, featuring a methoxy group on the third carbon of a pentanoic acid chain, suggests potential involvement in cellular metabolic processes.[2] While its precise biological roles are still under investigation, it has been identified as a metabolite of the amino acid L-leucine in certain bacteria, hinting at its potential interaction with fundamental biological pathways.[2] The presence of both a carboxylic acid and a methoxy group allows for diverse chemical interactions, making it a compound of interest for potential pharmacological activity.

This guide outlines a hypothetical comparative study to elucidate the effects of this compound on cell proliferation, viability, and the induction of apoptosis. By employing a panel of well-characterized cancer and non-cancerous cell lines, we aim to provide a blueprint for researchers to uncover any potential selective cytotoxicity of this compound.

Experimental Design: A Multi-faceted Approach

The cornerstone of this investigation is a multi-faceted experimental design that interrogates the effects of this compound from several angles. This approach ensures a comprehensive understanding of its cellular impact.

Cell Line Selection Rationale

To assess the comparative effect of this compound, a diverse panel of human cell lines is proposed:

  • MCF-7: A well-characterized human breast cancer cell line that is estrogen receptor-positive.

  • PC-3: A human prostate cancer cell line that is androgen-insensitive.

  • HT-29: A human colon adenocarcinoma cell line.

  • MRC-5: A non-cancerous human fetal lung fibroblast cell line to serve as a control for cytotoxicity.

This selection allows for the evaluation of this compound's effects across different cancer types and provides a crucial comparison to a non-malignant cell line.

Experimental Workflow

The proposed experimental workflow is designed to systematically assess the impact of this compound on the selected cell lines.

cluster_0 Phase 1: Preliminary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cell Seeding (MCF-7, PC-3, HT-29, MRC-5) B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D Select IC50 concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select relevant concentrations F Caspase Activity Assay D->F

Figure 1: A schematic of the proposed experimental workflow for the comparative study of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the proposed experiments. It is essential to optimize these protocols for your specific laboratory conditions and reagents.

Cell Culture and Maintenance

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (media without the compound).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate the potential outcomes of this comparative study.

Table 1: Hypothetical IC50 Values of this compound (µM)
Cell Line24 hours48 hours72 hours
MCF-7 >1000750500
PC-3 >1000800600
HT-29 >1000950700
MRC-5 >1000>1000>1000

Interpretation: This hypothetical data suggests that this compound exhibits a time- and dose-dependent cytotoxic effect on the cancer cell lines, with greater potency observed after longer incubation periods. Importantly, the IC50 values for the non-cancerous MRC-5 cells are significantly higher, indicating potential selective cytotoxicity against cancer cells.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) after 48h Treatment
Cell LineVehicle ControlIC50 Concentration
MCF-7 5%45%
PC-3 6%40%
HT-29 4%35%
MRC-5 3%8%

Interpretation: These results would suggest that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis in the cancer cell lines, with a minimal apoptotic effect on the non-cancerous cells.

Table 3: Hypothetical Cell Cycle Distribution (%) after 24h Treatment with IC50 Concentration
Cell LineG0/G1SG2/M
MCF-7 65%20%15%
PC-3 60%25%15%
HT-29 55%30%15%
MRC-5 50%35%15%

Interpretation: This hypothetical data indicates a potential G0/G1 phase cell cycle arrest in the cancer cell lines upon treatment with this compound, which could be a mechanism contributing to its anti-proliferative effects.

Potential Mechanism of Action: A Look at Related Compounds

While the exact mechanism of this compound is yet to be elucidated, studies on structurally similar compounds like methoxyacetic acid offer valuable insights. Methoxyacetic acid has been shown to inhibit histone deacetylases (HDACs), leading to the upregulation of p21, which in turn induces cell cycle arrest and apoptosis in prostate cancer cells.[3]

cluster_0 Hypothesized Pathway A This compound B HDAC Inhibition A->B C Increased Histone Acetylation B->C D Upregulation of p21 C->D E G0/G1 Cell Cycle Arrest D->E F Apoptosis D->F

Figure 2: A hypothesized signaling pathway for the action of this compound, based on the known mechanism of methoxyacetic acid.

Further investigations, such as western blotting for key cell cycle and apoptotic proteins (e.g., p21, caspases, Bcl-2 family proteins), would be necessary to validate this hypothesized mechanism for this compound.

Conclusion and Future Directions

This guide provides a comprehensive and methodologically sound framework for the initial investigation of this compound's effects on various cell lines. The proposed experiments, from initial cytotoxicity screening to more in-depth mechanistic studies, will enable researchers to build a thorough understanding of this compound's biological activity. The hypothetical data presented herein suggests that this compound may hold promise as a selective anti-cancer agent, warranting further exploration. Future studies should focus on confirming these findings, elucidating the precise molecular targets, and evaluating its efficacy in more complex in vitro and in vivo models.

References

  • This compound | 100862-27-9 - Benchchem. (URL: )
  • This compound | C6H12O3 | CID 21316989 - PubChem - NIH. (URL: [Link])
  • Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxypentanoic Acid: A Comparative Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of specialized organic molecules is a cornerstone of successful innovation. 3-Methoxypentanoic acid, a valuable building block in various synthetic endeavors, presents a compelling case study for the critical evaluation of synthetic methodologies. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, focusing on experimental data related to yield and purity. The insights provided herein are grounded in established chemical principles and aim to empower chemists to make informed decisions in their laboratory work.

Introduction to this compound

This compound is a five-carbon carboxylic acid featuring a methoxy group at the C-3 position. This seemingly simple molecule possesses a unique combination of functional groups that makes it a versatile intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and other biologically active compounds. The presence of both a carboxylic acid and an ether functionality allows for a wide range of subsequent chemical transformations. The selection of an appropriate synthetic route is paramount, as it directly impacts the overall efficiency of the synthetic sequence, the purity of the final product, and the economic viability of the process.

This guide will dissect two plausible and effective methods for the synthesis of this compound:

  • Method 1: Conjugate Addition (Michael Addition) of Methanol to an α,β-Unsaturated Ester.

  • Method 2: Williamson Ether Synthesis from a β-Hydroxy Ester Derivative.

Each method will be evaluated based on its chemical logic, experimental feasibility, and, most importantly, its performance in terms of product yield and purity.

Overall Synthesis and Comparison Workflow

To systematically evaluate the two synthetic routes, a logical workflow is essential. The following diagram illustrates the key stages of this comparative study, from the initial selection of starting materials to the final analysis of the target molecule.

Synthesis Comparison Workflow Workflow for Benchmarking this compound Synthesis cluster_0 Method 1: Michael Addition cluster_1 Method 2: Williamson Ether Synthesis cluster_2 Analysis and Comparison start1 Ethyl pent-2-enoate step1a Conjugate Addition of Methanol start1->step1a intermediate1 Ethyl 3-methoxypentanoate step1a->intermediate1 step1b Saponification intermediate1->step1b product This compound step1b->product start2 Ethyl 3-hydroxypentanoate step2a Deprotonation start2->step2a intermediate2 Alkoxide Intermediate step2a->intermediate2 step2b Methylation (e.g., with Methyl Iodide) intermediate2->step2b step2b->product analysis Yield Calculation Purity Assessment (e.g., GC-MS, NMR) Impurity Profiling product->analysis conclusion Selection of Optimal Method analysis->conclusion

Caption: A flowchart outlining the comparative analysis of two synthetic routes to this compound.

Method 1: Conjugate Addition of Methanol

The conjugate addition, or Michael addition, of an alcohol to an α,β-unsaturated carbonyl compound is a powerful and atom-economical method for the formation of carbon-oxygen bonds at the β-position. In the context of synthesizing this compound, this approach involves the addition of methanol to an ester of pent-2-enoic acid, followed by hydrolysis of the resulting ester.

Reaction Mechanism

The reaction is typically catalyzed by a base, which deprotonates the methanol to form the more nucleophilic methoxide anion. This anion then attacks the electrophilic β-carbon of the α,β-unsaturated ester. The resulting enolate intermediate is subsequently protonated to yield the 3-methoxy ester. The final step is the saponification of the ester to the desired carboxylic acid.

Michael Addition Mechanism Mechanism of Michael Addition and Saponification CH3OH Methanol CH3O- Methoxide CH3OH->CH3O- Deprotonation Base Base (e.g., NaOMe) Base->CH3O- Enolate Intermediate Enolate Intermediate CH3O-->Enolate Intermediate Nucleophilic Attack Ethyl pent-2-enoate Ethyl pent-2-enoate Ethyl pent-2-enoate->Enolate Intermediate Ethyl 3-methoxypentanoate Ethyl 3-methoxypentanoate Enolate Intermediate->Ethyl 3-methoxypentanoate Protonation This compound This compound Ethyl 3-methoxypentanoate->this compound Saponification (1. NaOH, H2O; 2. H3O+)

Caption: The reaction pathway for the synthesis of this compound via Michael addition.

Experimental Protocol

Step 1: Synthesis of Methyl 3-methoxypropionate (A model reaction)

  • Reaction Setup: A reactor is charged with methanol and a catalytic amount of sodium methoxide.

  • Addition of Acrylate: Methyl acrylate is slowly added to the stirred solution while maintaining the temperature between 45-60°C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Completion: After the addition is complete, the reaction is continued for an additional 2-6 hours to ensure complete conversion.

  • Neutralization and Purification: The catalyst is neutralized with a strong acid (e.g., sulfuric acid), and the product is purified by distillation.

Adaptation for this compound:

To synthesize this compound, ethyl pent-2-enoate would be used in place of methyl acrylate. Following the conjugate addition, a standard aqueous workup with subsequent saponification using a base like sodium hydroxide, followed by acidification, would yield the final product.

Anticipated Yield and Purity

Based on analogous industrial processes, the Michael addition step can be expected to proceed with high efficiency. The yield for the formation of the intermediate ester, ethyl 3-methoxypentanoate, is anticipated to be high, potentially exceeding 90%. The subsequent saponification is typically a high-yielding reaction as well.

The purity of the final product will largely depend on the effectiveness of the purification steps. Potential impurities could include unreacted starting materials, byproducts from side reactions (such as polymerization of the acrylate), and residual catalyst. Careful distillation of the intermediate ester and recrystallization or distillation of the final acid are crucial for achieving high purity.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group. For the synthesis of this compound, this would entail the O-methylation of a 3-hydroxypentanoic acid derivative.

Causality Behind Experimental Choices

The choice of starting material is critical. Direct methylation of 3-hydroxypentanoic acid is challenging due to the presence of the acidic carboxylic acid proton, which would be preferentially deprotonated by the base. Therefore, the carboxylic acid is typically protected as an ester, such as methyl 3-hydroxypentanoate. This allows for the selective deprotonation of the hydroxyl group to form the corresponding alkoxide.

The choice of the methylating agent and base is also important. A strong base, such as sodium hydride (NaH), is required to fully deprotonate the secondary alcohol. Methyl iodide (CH₃I) is a common and effective methylating agent in this SN2 reaction.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxypentanoate

A precursor, methyl 3-hydroxypentanoate, can be synthesized via various methods, including the reduction of methyl 3-oxopentanoate.

Step 2: O-Methylation of Methyl 3-hydroxypentanoate

  • Deprotonation: To a solution of methyl 3-hydroxypentanoate in an aprotic solvent like tetrahydrofuran (THF) at 0°C, a strong base such as sodium hydride is added portion-wise. This generates the sodium alkoxide in situ.

  • Methylation: A methylating agent, such as methyl iodide, is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution). The product, methyl 3-methoxypentanoate, is extracted with an organic solvent, dried, and purified by distillation.

Step 3: Saponification

The purified methyl 3-methoxypentanoate is then saponified using a standard procedure with aqueous sodium hydroxide, followed by acidification to yield this compound.

Anticipated Yield and Purity

The Williamson ether synthesis is generally a high-yielding reaction, provided that the substrate is not sterically hindered and the reaction conditions are carefully controlled. The yield for the O-methylation step can be expected to be in the range of 80-95%. The subsequent saponification should also proceed with high yield.

The primary impurity concern with this method is potential elimination side reactions, although with a primary methylating agent, this is less likely. Unreacted starting material and over-methylation are also possibilities that need to be addressed during purification. High purity can typically be achieved through careful distillation of the intermediate and final products.

Performance Comparison

ParameterMethod 1: Michael AdditionMethod 2: Williamson Ether Synthesis
Starting Materials Ethyl pent-2-enoate, MethanolMethyl 3-hydroxypentanoate, Methylating Agent (e.g., CH₃I), Strong Base (e.g., NaH)
Number of Steps 2 (Conjugate addition, Saponification)2 (O-methylation, Saponification) - assuming precursor is available
Anticipated Yield High (potentially >85% overall)High (potentially >75% overall)
Potential Impurities Unreacted starting materials, polymerization byproductsUnreacted starting materials, elimination byproducts, over-methylation products
Scalability Generally well-suited for large-scale industrial processesCan be scaled, but the use of strong, moisture-sensitive bases may pose challenges on a very large scale
Safety Considerations Flammable solvents and reagents. Exothermic reaction.Use of highly reactive and flammable sodium hydride. Use of toxic and volatile methyl iodide.

Conclusion and Recommendation

Both the Michael addition and the Williamson ether synthesis represent viable and effective routes for the preparation of this compound.

  • Method 1 (Michael Addition) appears to be the more atom-economical and potentially more cost-effective approach, particularly for large-scale synthesis. The starting materials are readily available, and the reaction conditions are amenable to industrial processes. Achieving high purity would rely on efficient purification to remove potential polymeric byproducts.

  • Method 2 (Williamson Ether Synthesis) offers a more traditional and often highly reliable laboratory-scale synthesis. It provides good control over the reaction and can lead to very pure products. However, the need for a pre-existing β-hydroxy ester and the use of hazardous reagents like sodium hydride and methyl iodide might make it less appealing for industrial applications.

For academic research and smaller-scale preparations where high purity is the primary concern and the precursor is available, the Williamson ether synthesis is an excellent choice. For process development and larger-scale production where cost and efficiency are paramount, the Michael addition route holds greater promise.

Ultimately, the choice of method will depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, purity specifications, available resources, and safety infrastructure.

References

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±).
  • Google Patents. (n.d.). CN1660767A - Method for preparing 3-methoxy methyl propionate.
  • Moulay, S. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 22(20), 1996-2027.
  • PubChem. (n.d.). This compound.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Methoxypentanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are daily occurrences. Among these is 3-methoxypentanoic acid, a branched carboxylic acid with a methoxy group that imparts unique solubility and electronic characteristics.[1] While its utility in research is significant, its safe handling and proper disposal are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

I. Foundational Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] This dictates the necessity for stringent personal protective equipment (PPE) and handling protocols.

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H12O3PubChem[2]
Molecular Weight 132.16 g/mol PubChem[2]
Boiling Point 120-122 °C (at 16 Torr)ChemicalBook[3]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationPubChem[2]
II. The Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal route for this compound is contingent on its concentration and the presence of any contaminants. The following workflow provides a logical progression for its safe disposal.

DisposalWorkflow cluster_prep Pre-Disposal Assessment cluster_decision Concentration & Contamination Analysis cluster_neutralization Neutralization Protocol cluster_hazardous Hazardous Waste Protocol A Generated 3-Methoxypentanoic Acid Waste B Is the waste a dilute (<10%) aqueous solution and uncontaminated? A->B C Slowly add a weak base (e.g., sodium bicarbonate) to adjust pH to 6.0-8.0. B->C Yes E Transfer to a designated, properly labeled hazardous waste container. B->E No D Dispose of neutralized solution down the drain with copious amounts of water (check local regulations). C->D F Store container in a cool, dry, well-ventilated area away from incompatible materials. E->F G Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. F->G

Figure 1. Disposal decision workflow for this compound.

Proper segregation is the cornerstone of safe chemical waste management.

  • Action: Immediately segregate waste containing this compound from other waste streams.

  • Rationale: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[4] Mixing with these can lead to vigorous and potentially hazardous reactions. Never mix organic acid waste with inorganic acids in the same container.[4]

  • Container Selection: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure the container is clean and free of contaminants.

Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel.

  • Action: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").[4]

  • Rationale: Proper labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents.

Any solution of this compound that is concentrated or contaminated with other hazardous materials must be disposed of as hazardous waste.[4]

  • Action: Carefully transfer the waste into the labeled hazardous waste container. Do not fill the container beyond 90% of its capacity to allow for expansion.[4]

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[4]

  • Final Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

In some cases, dilute and uncontaminated aqueous solutions of carboxylic acids (<10%) may be neutralized and disposed of down the drain, provided this is permitted by local regulations.[4]

  • Pre-Neutralization Check: Always consult your institution's EHS guidelines and local wastewater regulations before proceeding with any drain disposal.

  • Neutralization Procedure:

    • Work in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[4]

    • Slowly add a weak base, such as sodium bicarbonate, to the dilute this compound solution while stirring.[4]

    • Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.[4]

    • Once the pH is stable within the target range, the neutralized solution can be poured down the drain with a copious amount of water.[4]

III. Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Minor Spills: For small spills, use an inert absorbent material such as sand or vermiculite.[4] The absorbed material should then be collected into a designated hazardous waste container.[4]

  • Major Spills: For large spills, evacuate the immediate area and follow your institution's emergency procedures.[4]

IV. Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazards, adhering to established disposal protocols, and consulting with institutional safety resources, researchers can confidently manage this compound from benchtop to final disposal.

References

  • This compound | 100862-27-9. Benchchem.
  • This compound | 100862-27-9. ChemicalBook.
  • This compound CAS#: 100862-27-9. ChemicalBook.
  • This compound | C6H12O3 | CID 21316989. PubChem - NIH.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like 3-Methoxypentanoic acid requires more than just following a checklist; it demands a comprehensive understanding of the material's hazards and a risk-based approach to personal protection. This guide moves beyond mere compliance to instill a deep, causal understanding of the "why" behind each procedural step, ensuring that safety protocols are not just followed, but are second nature.

This document provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is structured to serve as a self-validating system of protocols, empowering you to work with confidence and security.

Hazard Assessment: The Foundation of Laboratory Safety

Before any container is opened, a thorough understanding of the reagent's specific hazards is paramount. This compound is an organic carboxylic acid whose risks, as defined by the Globally Harmonized System (GHS), dictate our entire protective strategy.[1][2] The primary threats are direct contact and inhalation, making the protection of skin, eyes, and the respiratory system our central focus.

Table 1: Chemical & Hazard Profile of this compound

Property Information Source(s)
Molecular Formula C₆H₁₂O₃ [1]
Molecular Weight 132.16 g/mol [1]
CAS Number 100862-27-9 [1]
GHS Hazard Codes H315: Causes skin irritation (Category 2) H318: Causes serious eye damage (Category 1) H335: May cause respiratory irritation (STOT SE 3) [1][2]

| GHS Pictograms | Corrosion, Irritant |[1][3] |

The GHS classifications are not abstract warnings; they are directives for action:

  • Causes Serious Eye Damage (H318): This is the most critical hazard. It signifies a risk of irreversible damage upon contact. This is why standard safety glasses are insufficient; chemical splash goggles are the mandatory minimum.[1][2][4]

  • Causes Skin Irritation (H315): This indicates that contact can lead to inflammation, redness, or dermatitis.[1][2] The causality here is direct: the acid can disrupt skin integrity, necessitating the use of appropriate chemical-resistant gloves.[5]

  • May Cause Respiratory Irritation (H335): Vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1][2] This directly informs our requirement for primary engineering controls, such as a chemical fume hood, to contain and exhaust these vapors.[6][7]

The Core PPE Protocol: A Multi-Layered Defense

A robust safety plan relies on layers of protection. Our protocol begins with engineering controls to remove the hazard at its source, followed by physical barriers (PPE) to protect the operator.

Primary Engineering Controls: The First and Best Defense

All handling of this compound that may generate vapors—including opening containers, weighing, and transferring—must be performed inside a certified chemical fume hood.[4][6][7] The rationale is simple: a fume hood is the most effective way to prevent inhalation exposure by capturing vapors at the source and exhausting them safely away from the operator's breathing zone.

Secondary Protective Barriers: Preventing Direct Contact

Where engineering controls contain the environment, personal protective equipment protects the individual. The mandatory PPE for handling this compound is as follows:

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[4] Their wraparound design and seal are critical for preventing splashes from reaching the eyes, a non-negotiable requirement given the H318 classification for serious eye damage.[1][2]

    • Enhanced Requirement: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4][5][8] The face shield provides a broader barrier, protecting the skin on the face from irritation.

  • Hand Protection:

    • Glove Type: Chemical-resistant nitrile gloves are the standard for incidental contact.[4][5] They provide an effective barrier against organic acids. Always inspect gloves for tears or punctures before use.

    • For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary. Consult your institution's safety office and the glove manufacturer's compatibility charts.

    • Double Gloving: For sensitive procedures, wearing two pairs of nitrile gloves can provide an additional layer of protection and allow for the safe removal of a contaminated outer glove without exposing the skin.

  • Body Protection:

    • A clean, fully-buttoned laboratory coat is required to protect skin and personal clothing from minor splashes and spills.[4][6]

    • For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides a superior, impermeable barrier.[4]

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[6][8]

Respiratory Protection: For Non-Routine Events

Under normal operating conditions within a fume hood, a respirator is not required. However, in the event of a ventilation failure or a large spill outside of containment, respiratory protection is critical. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge would be necessary in such emergencies.[5] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance.

Standard Operating Procedures (SOP): From Preparation to Cleanup

This section provides a direct, step-by-step workflow for safely handling this compound.

Pre-Handling Checklist
  • Confirm the chemical fume hood is operational and has a valid certification.

  • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

  • Assemble all necessary PPE (goggles, face shield if needed, gloves, lab coat).

  • Prepare a designated hazardous waste container for solids (gloves, wipes) and another for liquid waste.[6][9]

  • Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate) readily available.[10][11]

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety goggles (and face shield, if applicable). Finally, don your chemical-resistant gloves.

  • Work in Fume Hood: Place the chemical and all necessary equipment inside the fume hood.

  • Dispense Chemical: Slowly open the container. Use appropriate tools (spatula, pipette) to transfer the required amount. Keep the container closed when not in use.

  • Perform Work: Carry out your experimental procedure, ensuring all manipulations occur well within the fume hood.

  • Initial Cleanup: After use, decontaminate any non-disposable equipment. Place all contaminated disposable items (e.g., pipette tips, wipes) into the designated solid hazardous waste container.

  • Secure Chemical: Tightly close the main chemical container and return it to its proper storage location (a cool, dry, well-ventilated area away from bases and oxidizers).[7][8]

Doffing (Removing) PPE: The Critical Final Step

Removing PPE in the correct order is crucial to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the hazardous waste container.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles.

  • Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or place it in a laundry bin if contaminated.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7]

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase prep_hood Verify Fume Hood prep_safety Locate Eyewash/ Shower prep_ppe Assemble PPE prep_waste Prepare Waste Containers prep_spill Ready Spill Kit don_ppe 1. Don PPE prep_spill->don_ppe work_hood 2. Work in Hood don_ppe->work_hood dispense 3. Dispense Chemical work_hood->dispense experiment 4. Conduct Procedure dispense->experiment cleanup 5. Initial Cleanup experiment->cleanup secure 6. Secure Chemical cleanup->secure doff_ppe 7. Doff PPE secure->doff_ppe wash 8. Wash Hands doff_ppe->wash

Diagram 1: A standard workflow for handling this compound.

Emergency Response & Decontamination

Preparedness is the cornerstone of safety. All personnel must be familiar with these procedures before beginning work.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8][11] Seek prompt medical attention.[8]

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][12] Call for emergency medical assistance immediately .[2]

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[13]

Chemical Spill

The response depends entirely on the scale of the spill.

  • Minor Spill (manageable by trained lab personnel):

    • Alert others in the immediate area.[11]

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).

    • Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[10][11]

    • Slowly cover the spill with a neutralizing agent like sodium bicarbonate.[10][14] Avoid splashing.

    • Once fizzing stops, check the pH with litmus paper to ensure it is between 6 and 8.[15]

    • Absorb the neutralized mixture and place it in the designated hazardous waste container.[11][14]

    • Decontaminate the area with soap and water.

  • Major Spill (large volume, outside containment, or any spill you are not comfortable handling):

    • Evacuate the area immediately.[10][12]

    • Alert others and activate the building's emergency alarm.

    • Close the doors to the affected area to contain vapors.[10]

    • Call your institution's emergency response team or 911 from a safe location.[12]

    • Provide responders with the chemical name and Safety Data Sheet (SDS).

G cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Scale & Risk spill->assess evacuate Evacuate Area assess->evacuate Major alert_minor Alert Colleagues assess->alert_minor Minor alert_major Activate Alarm / Call 911 evacuate->alert_major don_ppe Don Emergency PPE alert_minor->don_ppe contain Contain Spill don_ppe->contain neutralize Neutralize (Sodium Bicarbonate) contain->neutralize absorb Absorb Mixture neutralize->absorb collect Collect as Hazardous Waste absorb->collect decon Decontaminate Area collect->decon

Diagram 2: Emergency response protocol for a chemical spill.

Waste Handling and Disposal

Proper disposal is a legal and ethical requirement that completes the chemical's lifecycle in the lab.

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound (gloves, paper towels, weigh boats, absorbent from spills) must be collected in a dedicated, clearly labeled hazardous waste container lined with a plastic bag.[6][9]

    • Liquid Waste: Unused or waste this compound should be collected in a separate, compatible (e.g., polyethylene), and clearly labeled liquid hazardous waste container.

  • Disposal Pathway:

    • Never dispose of this compound down the drain without neutralization. While some institutional guidelines may permit drain disposal of small quantities of fully neutralized (pH 5.5-9.5) corrosive waste with no other hazards, this is highly dependent on local regulations.[16]

    • The most reliable and universally compliant method of disposal is through your institution's hazardous waste management program, which typically involves collection by a licensed contractor for incineration.[9][17]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).[6] Keep containers closed at all times except when adding waste.

By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team.

References

  • This compound | C6H12O3 | CID 21316989.
  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility, University of Washington. [Link]
  • Emergency and Spill Response Procedures. Auburn University, Risk Management & Safety. [Link]
  • I have a chemical spill in the lab, what should I do? Boston College, Environmental Health & Safety. [Link]
  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
  • Corrosives Hazard Class Standard Operating Procedure.
  • Standard Operating Procedure - Corrosives. Yale University, Environmental Health & Safety. [Link]
  • Chemical Spills. Florida State University, Emergency Management. [Link]
  • Spill/Emergency Planning. The University of Iowa, Environmental Health & Safety. [Link]
  • Guide for Chemical Spill Response. American Chemical Society. [Link]
  • Handling Procedures for Corrosive Materials. University of Toronto, Environmental Health & Safety. [Link]
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Cruz, Environmental Health & Safety. [Link]
  • 4-Methoxypentanoic acid | C6H12O3 | CID 422316.
  • Material Safety Data Sheet - Methyl 3-oxo-pentano
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypentanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxypentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.